2-(6-bromo-1H-indol-3-yl)acetonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-bromo-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIDSSLYDVKLRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578593 | |
| Record name | (6-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152213-61-1 | |
| Record name | 6-Bromo-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152213-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(6-bromo-1H-indol-3-yl)acetonitrile chemical properties
An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile: Properties, Synthesis, and Applications
Introduction
This compound, identified by CAS Number 152213-61-1, is a halogenated indole derivative that has emerged as a significant building block in medicinal chemistry and drug discovery.[1][2] The indole core is a well-established "privileged structure," frequently found in pharmacologically active compounds, and the strategic placement of a bromine atom and a reactive acetonitrile moiety on this scaffold provides a versatile platform for chemical modification.[2][3] The bromine at the 6-position serves as a functional handle for cross-coupling reactions, while the acetonitrile group can be transformed into various other functional groups, enabling the synthesis of diverse compound libraries for biological screening.
This technical guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work. The narrative synthesizes technical data with practical insights, grounded in authoritative sources.
Part 1: Physicochemical and Structural Properties
The fundamental properties of a compound are critical for its application in synthesis and screening. This compound is a solid at room temperature, with its key physicochemical properties summarized below.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 152213-61-1 | [1][4] |
| Molecular Formula | C₁₀H₇BrN₂ | [1] |
| Molecular Weight | 235.08 g/mol | [1][4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% - 98% | [1][4][5] |
| Boiling Point | 427.5 ± 30.0 °C at 760 mmHg | |
| InChI Key | MSIDSSLYDVKLRA-UHFFFAOYSA-N | [4] |
| Storage | Inert atmosphere, 2-8°C or Room Temperature | [4] |
The structure features a bromine atom which can be displaced or utilized in coupling reactions, and a nitrile group which can undergo hydrolysis, reduction, or cycloaddition, making it a highly versatile intermediate.[3]
Part 2: Synthesis and Purification
A common and direct method for the synthesis of this compound involves the alkylation of 6-bromoindole.[3]
Synthetic Protocol: Alkylation of 6-Bromoindole
-
Deprotonation: 6-bromoindole is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like acetonitrile or DMF.
-
Causality: The indole N-H proton is weakly acidic. The base removes this proton to generate a nucleophilic indolide anion. This step is crucial for activating the indole ring for the subsequent alkylation.
-
-
Nucleophilic Attack: Chloroacetonitrile (ClCH₂CN) is added to the reaction mixture. The indolide anion attacks the electrophilic methylene carbon of chloroacetonitrile.
-
Causality: This is a standard Sₙ2 reaction where the chloride ion serves as the leaving group, resulting in the formation of the C-N bond and yielding the desired product.
-
-
Work-up & Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts. The crude product is then purified using standard techniques such as column chromatography on silica gel.[3]
Workflow: Synthesis of this compound
Caption: General workflow for the synthesis of the target compound.
Part 3: Spectroscopic Characterization (A Comparative Approach)
While this compound is commercially available, verified and published spectroscopic data for the 6-bromo isomer is not readily found in public databases.[6] However, based on its structure, we can predict the expected spectral characteristics. This section also provides a generalized protocol for data acquisition.
Expected Spectral Data
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[6] A broad peak above 3300 cm⁻¹ for the N-H stretch of the indole ring should also be present.
-
¹H NMR Spectroscopy: The spectrum would show signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the protons on the indole ring. A singlet for the methylene (-CH₂-) protons would appear further upfield. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR Spectroscopy: The spectrum would display signals for the eight aromatic carbons of the bromo-indole core, one for the methylene carbon, and one for the nitrile carbon (typically around 117-120 ppm).
-
Mass Spectrometry (MS): In an electron impact (EI) mass spectrum, the molecular ion peak would appear as a characteristic doublet with nearly equal intensity at m/z 234 and 236, which is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[6]
Generalized Protocol: NMR Sample Preparation
A standardized approach is essential for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a 5 mm NMR tube.
-
Causality: Deuterated solvents are used because they do not produce a large solvent signal in the ¹H NMR spectrum that could obscure sample peaks. The choice of solvent depends on the compound's solubility.[6]
-
-
Homogenization: Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Analysis: Acquire ¹H, ¹³C, and other necessary NMR spectra using a high-field NMR spectrometer.
Part 4: Reactivity and Potential Applications in Drug Discovery
This compound is not just an end product but a versatile intermediate for creating more complex molecules.[3]
Chemical Reactivity
-
Cross-Coupling Reactions: The C6-Br bond is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amine substituents, enabling the exploration of the structure-activity relationship (SAR) at this position.
-
Nitrile Group Transformations: The acetonitrile moiety can be readily converted into other functional groups. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing further points for diversification.[2]
Workflow: Derivatization for Compound Library Synthesis
Caption: Potential derivatization pathways for library synthesis.
Biological and Pharmacological Relevance
Derivatives of the indole scaffold are known to possess a wide range of biological activities. Research into this compound suggests it is a promising starting point for developing therapeutic agents.[3]
Table 2: Investigated Biological Activities
| Target Class | Specific Examples | Potential Therapeutic Area | Source(s) |
| Kinase Inhibitors | p38 MAP kinase, Aurora kinases | Inflammation, Cancer | [3] |
| Anticancer Agents | Induces cell death in cancer cell lines | Oncology | [3] |
| Antimicrobial Agents | Activity against certain bacteria and fungi | Infectious Diseases | [3] |
Part 5: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. This compound is classified as a hazardous substance.[4][7]
Table 3: GHS Hazard and Precautionary Information
| Category | Codes | Description | Source(s) |
| Hazard Statements | H302 | Harmful if swallowed. | [4][8] |
| H315 | Causes skin irritation. | [4][8] | |
| H319 | Causes serious eye irritation. | [4][8] | |
| H335 | May cause respiratory irritation. | [4][8] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][8] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][8] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protection: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage and Incompatibilities
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its chemical versatility make it an ideal scaffold for generating novel molecules with diverse pharmacological profiles. While exercising appropriate safety precautions, researchers can leverage this compound's reactivity to build libraries for screening against a multitude of biological targets, from kinases to microbial pathogens.
References
- Capot Chemical. MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide. [Link]
- Capot Chemical. Specifications of Bromoindole-3-acetonitrile. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 152213-61-1 [smolecule.com]
- 4. This compound | 152213-61-1 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 152213-61-1 [sigmaaldrich.cn]
- 9. capotchem.com [capotchem.com]
A Comprehensive Technical Guide to the Physical Properties of 2-(6-bromo-1H-indol-3-yl)acetonitrile
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the core physical properties of the synthetic indole derivative, 2-(6-bromo-1H-indol-3-yl)acetonitrile. In drug discovery and development, a thorough understanding of a compound's physicochemical characteristics is a non-negotiable prerequisite for advancing a molecule through the development pipeline.[1][2][3][4] These properties govern a substance's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. While experimentally determined data for this specific compound is not widely available in public literature, this guide establishes a robust framework for its characterization.[5] It synthesizes foundational chemical principles with field-proven experimental methodologies to empower researchers in their evaluation of this and similar molecules. We will delve into the structural and computational properties, outline detailed protocols for determining key physical parameters such as melting point and solubility, and provide a predictive analysis of its spectroscopic signature.
Introduction: The Significance of the Bromoindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][6] The introduction of a bromine atom, as in this compound, can significantly modulate a molecule's properties, including its metabolic stability and binding affinity to protein targets.[7][8][9] The acetonitrile moiety at the 3-position is a versatile functional group, capable of acting as a bioisostere for other groups or serving as a synthetic handle for further molecular elaboration.[1] Given its structural alerts, derivatives of this compound have been investigated for a range of potential therapeutic applications, including as kinase inhibitors for anticancer therapies.[1] An exhaustive characterization of its physical properties is the critical first step in realizing its therapeutic potential.
Molecular Structure and Core Properties
A foundational understanding of a molecule begins with its structure and fundamental calculated properties. These values, while theoretical, provide a baseline for experimental design and data interpretation.
Chemical Structure
The structure of this compound is defined by a central indole ring system, with a bromine atom substituted at the 6-position of the benzene ring portion and an acetonitrile group attached to the 3-position of the pyrrole ring.
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of this compound, compiled from various chemical supplier databases and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | [10][11][12] |
| Molecular Weight | 235.08 g/mol | [10][11][13] |
| Physical Form | Solid | |
| Boiling Point | 427.5 ± 30.0 °C (Predicted) | [12] |
| Density | 1.629 ± 0.06 g/cm³ (Predicted) | [12] |
| pKa | 15.39 ± 0.30 (Predicted) | [12] |
| CAS Number | 152213-61-1 | [10] |
Experimental Determination of Physical Properties
The following sections detail the authoritative, step-by-step methodologies for determining the critical physical properties of a novel compound like this compound.
Melting Point Analysis
Expertise & Experience: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[5][10][11][14][15] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, whereas impurities will depress and broaden the melting range.[5][10] The choice of a slow heating rate near the expected melting point is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate measurement.[5][10]
Experimental Protocol: Digital Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of this compound. Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[14]
-
Apparatus Setup: Place the capillary tube into the heating block of a digital melting point apparatus.[5]
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This allows for a more efficient and accurate subsequent measurement.
-
Accurate Determination: Using a fresh sample, heat the block to a temperature approximately 10-15°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.[11][15]
-
Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values validate the obtained melting range.
Caption: Workflow for Melting Point Determination.
Solubility Profiling
Expertise & Experience: Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[3][4] For orally administered drugs, solubility in aqueous media across the physiological pH range (pH 1.2 to 6.8) is of paramount importance for Biopharmaceutics Classification System (BCS) classification.[16] The use of a stability-indicating analytical method, such as HPLC, is crucial to ensure that the measured concentration corresponds to the intact compound and not its degradation products.[17]
Experimental Protocol: Equilibrium Solubility Determination
-
Solvent Selection: Select a range of solvents relevant to pharmaceutical development. This should include aqueous buffers (pH 1.2, 4.5, and 6.8) and common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, ethyl acetate).[16]
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated, stability-indicating HPLC method.
-
Data Analysis: Calculate the solubility in units of mg/mL or µg/mL. For aqueous buffers, the pH of the saturated solution should also be measured and reported.
Caption: Workflow for Equilibrium Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical identity and structural integrity of a synthesized compound. While specific spectra for this compound are not publicly available, this section provides predicted data based on its structure and the analysis of related compounds, along with standardized protocols for data acquisition.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[18][19][20] In ¹H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal provide detailed information about the electronic environment and connectivity of protons. In ¹³C NMR, the number of signals and their chemical shifts indicate the number of unique carbon atoms and their functional group type.[4][19] For this molecule, the key diagnostic regions will be the aromatic region for the indole protons and the aliphatic region for the acetonitrile methylene protons.
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| NH (H-1) | ~11.0 - 11.5 | br s | Broad singlet, typical for indole NH. |
| Aromatic (H-2, H-4, H-5, H-7) | ~7.0 - 8.0 | m | Complex multiplet pattern. H-7 will likely be a doublet, H-5 a doublet of doublets, and H-4 a singlet or narrow doublet. |
| CH₂ (acetonitrile) | ~3.8 - 4.0 | s | Singlet, adjacent to a quaternary carbon. |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C | ~110 - 140 | Six signals expected in the aromatic region. The C-6 carbon attached to bromine will be shifted. |
| C≡N (nitrile) | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |
| CH₂ (acetonitrile) | ~15 - 20 | Aliphatic methylene carbon. |
| Indole C (C-3) | ~100 - 110 | The carbon bearing the acetonitrile group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[20]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Data Analysis: Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key diagnostic peaks will be the N-H stretch of the indole, the C≡N stretch of the nitrile, and the aromatic C-H and C=C stretches.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (Indole) | ~3400 - 3300 | Medium, sharp | |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium | |
| C≡N Stretch (Nitrile) | ~2260 - 2240 | Medium, sharp | This is a highly characteristic and easily identifiable peak for nitriles.[5][6][12] |
| Aromatic C=C Stretch | ~1600 - 1450 | Medium to strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, the isotopic pattern is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic "M" and "M+2" molecular ion peak pattern of nearly equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
Predicted Mass Spectrum Data (Electron Ionization - EI)
| Ion | Predicted m/z | Notes |
| [M]⁺ | 234 / 236 | Molecular ion peaks. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes.[5] |
| [M - HCN]⁺ | 207 / 209 | Loss of hydrogen cyanide from the acetonitrile group. |
| [M - Br]⁺ | 155 | Loss of the bromine atom. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the isotopic pattern to confirm the presence of bromine and examine the fragmentation pattern to support the proposed structure.
Conclusion
This technical guide has established a comprehensive framework for understanding and determining the essential physical properties of this compound. While specific experimental data for this compound remains to be fully reported in the scientific literature, the detailed, field-tested protocols and predictive analyses provided herein offer a self-validating system for its characterization. For researchers and drug development professionals, the application of these methodologies is a critical step in building the robust data package required to advance promising molecules like this bromoindole derivative from the laboratory to potential clinical applications. The principles and workflows outlined are broadly applicable to the characterization of other novel synthetic compounds, reinforcing the foundational importance of physicochemical analysis in the scientific endeavor.
References
- Smolecule. (n.d.). Buy this compound | 152213-61-1.
- Sigma-Aldrich. (n.d.). This compound | 152213-61-1.
- Benchchem. (n.d.). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide.
- Mao, Q.-X., Zhang, C.-G., & Li, J.-F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451.
- CymitQuimica. (n.d.). This compound.
- IUCr Journals. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
- PubChemLite. (n.d.). This compound.
- MDPI. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- Sigma-Aldrich. (n.d.). This compound | 152213-61-1.
- Sigma-Aldrich. (n.d.). This compound.
- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Benchchem. (n.d.). The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.
- ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the....
- Aladdin. (n.d.). This compound.
- ChemicalBook. (n.d.). Bromoacetonitrile(590-17-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 152213-61-1(6-Bromoindole-3-acetonitrile) Product Description.
- The Royal Society of Chemistry. (n.d.). Supporting information Indoles. Retrieved from The Royal Society of Chemistry website.
- The Golm Metabolome Database. (n.d.). Replica Mass Spectra of Indole-3-acetonitrile (1TMS).
- NMRS.io. (n.d.). 13C | acetonitrile-d3 | NMR Chemical Shifts.
- PubChem. (n.d.). Indole-3-acetonitrile.
- Benchchem. (n.d.). Application Note: 1H and 13C NMR Analysis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
- National Institute of Standards and Technology. (n.d.). Indole.
- IS NIR Spectra. (n.d.). IS NIR Spectra.
- ChemicalBook. (n.d.). 6-Bromo-1H-indole(52415-29-9) 1H NMR.
- Thermo Fisher Scientific. (n.d.). Aldrich FT-IR Collection Edition II.
- Merck. (n.d.). This compound.
- World Health Organization. (n.d.). Annex 4.
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds.
- PubMed. (n.d.). Evaluation of new indole and bromoindole derivatives as pp60(c-Src) tyrosine kinase inhibitors.
- YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- ResearchGate. (2013). Any official guideline to conduct solubility studies?.
- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Benchchem. (n.d.). The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.
- European Union. (2021). STANDARD OPERATING PROCEDURE for solubility testing.
- PubChem. (n.d.). Bromoacetonitrile.
- Springer. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Benchchem. (n.d.). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide.
- Benchchem. (n.d.). Unveiling the Potential of 5-Bromoindole Derivatives: A Comparative Guide to Computational Docking Studies.
- Chem-Impex. (n.d.). 5-Bromoindole.
- National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Sigma-Aldrich. (n.d.). This compound | 152213-61-1.
- PubChemLite. (n.d.). This compound.
- Smolecule. (n.d.). Buy this compound | 152213-61-1.
- National Institutes of Health. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
- MDPI. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- Sigma-Aldrich. (n.d.). This compound.
- IUCr Journals. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
Sources
- 1. Buy this compound | 152213-61-1 [smolecule.com]
- 2. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 152213-61-1 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ir-spectra.com [ir-spectra.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 10. 152213-61-1 CAS MSDS (6-Bromoindole-3-acetonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 13. mdpi.com [mdpi.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nmrs.io [nmrs.io]
- 17. rsc.org [rsc.org]
- 18. Bromoacetonitrile(590-17-0) 1H NMR [m.chemicalbook.com]
- 19. GMD - Indole-3-acetonitrile (1TMS) - InChI=1S/C13H16N2Si/c1-16(2,3)15-10-11(8-9-14)12-6-4-5-7-13(12)15/h4-7,10H,8H2,1-3H3 [gmd.mpimp-golm.mpg.de]
- 20. documents.thermofisher.com [documents.thermofisher.com]
2-(6-bromo-1H-indol-3-yl)acetonitrile CAS number 152213-61-1
An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile (CAS: 152213-61-1)
This document provides a comprehensive technical overview of this compound, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole nucleus is a well-established "privileged scaffold," and its functionalization offers a robust platform for developing novel therapeutic agents.[1] The presence of a bromine atom at the 6-position and a reactive acetonitrile moiety at the 3-position makes this compound a versatile building block for chemical synthesis and a promising candidate for biological screening.
Core Compound Profile and Physicochemical Properties
This compound is a solid organic compound at room temperature.[2][3] The strategic placement of the bromine atom is not merely for synthetic utility; studies on related brominated indoles, many of which are derived from marine organisms, suggest that the position and presence of halogen substituents can significantly influence biological activity, including anti-inflammatory and anticancer properties.[4][5] The nitrile group, while a stable pharmacophore in many drugs, also serves as a versatile chemical handle for further molecular elaboration.[6][7]
| Property | Value | Source(s) |
| CAS Number | 152213-61-1 | [2][8] |
| Molecular Formula | C₁₀H₇BrN₂ | [9] |
| Molecular Weight | 235.08 g/mol | [2][9] |
| Physical Form | Solid | [2][3] |
| Purity | Typically ≥95-98% | [2][9] |
| Storage Temperature | 2-8°C, Inert atmosphere | [2] |
| Boiling Point (Predicted) | 427.5 ± 30.0 °C at 760 mmHg | |
| InChI Key | MSIDSSLYDVKLRA-UHFFFAOYSA-N | [2] |
Synthesis Strategies and Methodologies
The synthesis of indole-3-acetonitrile derivatives is a well-trodden path in organic chemistry, offering several reliable routes.[10] While a specific peer-reviewed protocol for this compound is not extensively documented, its synthesis can be confidently approached using established methods. The most common strategies leverage the nucleophilicity of the indole ring or involve the transformation of pre-functionalized indoles.
Representative Synthesis Protocol: Cyanomethylation of 6-Bromoindole
This approach involves the direct introduction of the acetonitrile group onto the 6-bromoindole scaffold. One plausible method is the reaction of 6-bromoindole with chloroacetonitrile in the presence of a suitable base.[11]
Workflow Rationale: The reaction proceeds via an electrophilic substitution at the C3 position of the indole, which is the most nucleophilic site. The base is crucial for deprotonating the indole nitrogen, thereby increasing the ring's nucleophilicity and facilitating the attack on the electrophilic carbon of chloroacetonitrile.
Caption: A plausible workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Preparation: To a solution of 6-bromoindole (1.0 eq.) in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base like potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.).
-
Reaction: Add chloroacetonitrile (1.2 eq.) dropwise to the mixture at room temperature. Stir the reaction mixture for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching & Extraction: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization: A Practical Guide
Thorough structural elucidation is critical for verifying the identity and purity of a synthesized compound. While a complete, peer-reviewed dataset for this specific isomer is scarce, this section provides available data and outlines a standard workflow for its characterization.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is essential for confirming the substitution pattern on the indole ring.
-
Available Data: A ¹H NMR spectrum for 6-Bromoindole-3-acetonitrile has been made available by commercial suppliers.[13]
-
Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):
-
Indole N-H: A broad singlet, typically downfield (> 8.0 ppm).
-
Aromatic Protons: Signals in the aromatic region (~7.0-7.8 ppm). The bromine at C6 will influence the coupling patterns of the protons at C4, C5, and C7. H-7 is expected to be a doublet, H-5 a doublet of doublets, and H-4 a doublet. H-2 will appear as a singlet or a narrowly coupled multiplet.
-
Methylene Protons (-CH₂CN): A singlet around 3.8-4.0 ppm.
-
-
Expected ¹³C NMR Signals:
-
Nitrile Carbon (-CN): A signal around 117-118 ppm.
-
Methylene Carbon (-CH₂CN): A signal in the aliphatic region, ~15-20 ppm.
-
Aromatic Carbons: 8 signals in the aromatic region (~100-140 ppm), including the C-Br carbon which will be shifted relative to the parent indole.
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion Peak: A characteristic isotopic pattern for a compound containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 234 and 236 ([M]⁺ and [M+2]⁺).[12]
-
Predicted Data: Predicted collision cross-section (CCS) values for various adducts have been calculated, which can aid in identification in advanced MS techniques.[14] For the [M+H]⁺ adduct, the predicted m/z is 234.98654.[14]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
Expected Characteristic Peaks:
-
N-H Stretch: A sharp peak around 3400 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹.[12]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
Caption: A standard workflow for the structural validation of a synthesized compound.
Applications in Drug Discovery and Chemical Biology
The true value of this compound lies in its potential as a versatile intermediate for creating libraries of more complex molecules for biological screening.
A Scaffold for Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors.[6] Derivatives of indole-3-acetonitrile have been investigated as inhibitors of targets such as DYRK1A, which is implicated in neurodegenerative diseases, as well as EGFR and Src kinases, which are key targets in oncology.[6] The 6-bromo position can be used as a synthetic handle to introduce further diversity aimed at optimizing binding within the ATP-binding pockets of various kinases.
Anti-inflammatory and Anticancer Potential
Brominated indoles isolated from marine sources have demonstrated notable biological activities.[5][15] Studies on structure-activity relationships of brominated isatin derivatives suggest that substitution at the C5 or C6 position can enhance anti-inflammatory activity by inhibiting the production of mediators like nitric oxide (NO), TNFα, and PGE2.[4] Given this precedent, this compound is a logical starting point for developing novel anti-inflammatory or anticancer agents.[11]
Synthetic Utility
The compound is a bifunctional building block. The bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, amino, and alkynyl groups at the C6 position.[16] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to build more complex heterocyclic systems.[6]
Sources
- 1. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 152213-61-1 [sigmaaldrich.com]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. Buy this compound | 152213-61-1 [smolecule.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 6-Bromoindole-3-acetonitrile(152213-61-1) 1H NMR spectrum [chemicalbook.com]
- 14. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 15. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
The Definitive Guide to the Structural Elucidation of 2-(6-bromo-1H-indol-3-yl)acetonitrile
A Senior Application Scientist's Field-Proven Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Characterization
In the landscape of medicinal chemistry and drug development, the indole scaffold is a cornerstone, forming the nucleus of a vast array of biologically active compounds. The introduction of specific substituents, such as a bromine atom and an acetonitrile group, creates a molecule like 2-(6-bromo-1H-indol-3-yl)acetonitrile (CAS: 152213-61-1), a versatile intermediate ripe with potential for the synthesis of novel therapeutic agents.[1] However, potential can only be realized through precision. The absolute confirmation of a molecule's chemical structure is the bedrock upon which all subsequent research—from understanding structure-activity relationships to ensuring the purity and safety of a drug candidate—is built.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, grounded in years of field experience, for the complete structural elucidation of this compound. We will not merely list techniques; we will delve into the causality behind our choices, demonstrating how a multi-pronged analytical approach creates a self-validating system that leaves no room for ambiguity. Each step is designed to build upon the last, weaving a cohesive narrative from a collection of spectral data to the final, indisputable three-dimensional structure.
Foundational Analysis: What the Formula and Initial Data Tell Us
Before embarking on complex spectral analysis, we establish the fundamental properties of the target compound.
-
Molecular Formula: C₁₀H₇BrN₂
-
Molecular Weight: 235.08 g/mol
-
CAS Number: 152213-61-1
This basic information is our first checkpoint, providing the expected molecular weight that we will seek to confirm via mass spectrometry.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
The first and most crucial question in any structural elucidation is: what is the molecular weight of the compound? Mass spectrometry provides a direct answer and, in this case, offers an immediate and powerful clue to the presence of a key element.
Causality of Technique Selection:
We choose a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to maximize the abundance of the molecular ion peak and minimize initial fragmentation. This ensures we get a clear reading of the parent molecule's mass. Electron Ionization (EI) is also valuable for its reproducible fragmentation patterns, which can aid in structural confirmation.[1]
Predicted Results & Interpretation:
The most telling feature in the mass spectrum of this compound will be the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in a characteristic doublet for the molecular ion peak (M⁺) and any bromine-containing fragments.
| Ion | Predicted m/z | Interpretation & Key Features |
| [M]⁺ | 234/236 | The molecular ion peak. The presence of two peaks of almost equal intensity, separated by 2 m/z units, is definitive evidence for the presence of one bromine atom.[1] |
| [M-HCN]⁺ | 207/209 | Loss of the neutral hydrogen cyanide molecule from the acetonitrile group, a common fragmentation pathway for nitriles. |
| [M-Br]⁺ | 155 | Loss of the bromine radical, resulting in a fragment corresponding to the indole-3-acetonitrile cation. |
| [C₉H₇N₂]⁺ | 155.06 | A high-resolution mass spectrometry (HRMS) measurement would provide the exact mass, allowing for confirmation of the elemental composition of this fragment. |
The observation of the M⁺ and M+2 peaks at m/z 234 and 236 respectively, with roughly equal abundance, serves as an internal validation of the presence of bromine in the structure.[1]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.
-
Data Acquisition: Infuse the sample solution directly into the ion source. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Determine the exact mass of the molecular ion peaks ([M+H]⁺ at m/z 234.98654 and 236.98449) and compare it to the theoretical mass calculated for C₁₀H₈BrN₂⁺. The deviation should be less than 5 ppm.
Infrared (IR) Spectroscopy: Identifying the Key Functional Groups
With the molecular formula confirmed, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for this purpose.
Causality of Technique Selection:
FT-IR is exceptionally sensitive to the vibrations of specific chemical bonds. For our target molecule, we are particularly interested in confirming the presence of the N-H bond of the indole, the aromatic C-H and C=C bonds, and, most diagnostically, the C≡N triple bond of the nitrile group.
Predicted Results & Interpretation:
The FT-IR spectrum provides a "fingerprint" of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400 | N-H Stretch | Indole N-H | Confirms the presence of the indole secondary amine.[3] |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the aromatic indole ring. |
| ~2250 | C≡N Stretch | Nitrile | A sharp, intense peak in this region is highly characteristic of a nitrile group and is a key piece of evidence.[1] |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Further confirmation of the aromatic system.[3] |
The unambiguous identification of the nitrile stretch around 2250 cm⁻¹ is a critical milestone in the elucidation process.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to ensure a good signal-to-noise ratio.
-
Analysis: Identify and label the characteristic absorption bands corresponding to the key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. Through a series of 1D and 2D experiments, we can construct a complete picture of the proton and carbon environments and how they relate to one another.
Causality of Technique Selection:
-
¹H NMR: Identifies all unique proton environments, their chemical shifts, splitting patterns (multiplicity), and relative numbers (integration).
-
¹³C NMR: Identifies all unique carbon environments.
-
2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This suite of experiments is essential for unambiguously assembling the molecular structure.
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The chemical shifts are influenced by the electron-withdrawing nature of the bromine and the overall aromatic system.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H1 (N-H) | ~11.2 | Broad Singlet | - | 1H | Acidic proton, typically downfield and broad. |
| H7 | ~7.7 | Doublet | J ≈ 1.5 Hz | 1H | Ortho to the bromine atom, deshielded. Small coupling is meta to H5. |
| H5 | ~7.4 | Doublet | J ≈ 8.5 Hz | 1H | Ortho to the bromine atom, deshielded. Large coupling is ortho to H4. |
| H2 | ~7.3 | Singlet | - | 1H | Characteristic singlet for the H2 proton of a 3-substituted indole. |
| H4 | ~7.2 | Doublet of Doublets | J ≈ 8.5, 1.5 Hz | 1H | Coupled to both H5 (ortho) and H7 (meta). |
| -CH₂- | ~3.9 | Singlet | - | 2H | Methylene protons adjacent to the nitrile and the indole C3 position. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C7a | ~137 | Quaternary carbon of the indole ring fusion. |
| C3a | ~128 | Quaternary carbon of the indole ring fusion. |
| C2 | ~125 | C2 of the indole ring. |
| C4 | ~123 | Aromatic CH. |
| C5 | ~122 | Aromatic CH. |
| C7 | ~114 | Aromatic CH. |
| C6 | ~113 | Carbon directly attached to bromine (C-Br). |
| CN | ~118 | Nitrile carbon. |
| C3 | ~109 | C3 of the indole ring, shielded due to attachment to the side chain. |
| -CH₂- | ~16 | Methylene carbon. |
Structure Elucidation Workflow using NMR
The following diagram illustrates the logical flow of using a suite of NMR experiments to build the final structure.
Caption: Workflow for NMR-based structure elucidation.
Key HMBC Correlations for Structural Confirmation
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the linchpin that connects the different parts of the molecule. The following diagram highlights the crucial long-range correlations we would expect to observe.
Caption: Expected key HMBC correlations.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish H-H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum to identify one-bond C-H correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling of ~8 Hz, to identify 2-3 bond C-H correlations.
-
-
Data Processing and Analysis: Process all spectra using appropriate software. Correlate the peaks from all spectra to assemble the final structure, as outlined in the workflow diagram.
X-ray Crystallography: The Ultimate Confirmation
While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure. It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only the connectivity but also the precise bond lengths and angles.[4][5][6]
Causality of Technique Selection:
This technique is the gold standard for molecular structure determination.[4] If a suitable single crystal can be grown, the resulting data can definitively resolve any remaining ambiguities and provide an accurate 3D representation of the molecule.[6][7]
Expected Results & Interpretation:
The analysis of the diffraction pattern will yield a detailed crystal structure. For an analogous compound, 2-(4-bromo-1H-indol-3-yl)acetonitrile, a monoclinic crystal system was reported.[8] We would expect a similar result for the 6-bromo isomer. The key outputs are:
-
Connectivity: A 3D model showing the exact bonding arrangement, confirming the 6-position of the bromine atom and the 3-position of the acetonitrile side chain.
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into the electronic effects of the substituents.
-
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, including any hydrogen bonding (e.g., N-H···N interactions between the indole N-H and the nitrile nitrogen of an adjacent molecule).[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The critical and often rate-limiting step.[4] Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent system (e.g., ethyl acetate/hexane).
-
Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is typically used to cool the crystal, minimizing thermal vibrations. X-rays are directed at the crystal, and the resulting diffraction pattern is collected by a detector.[5]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to produce the final atomic coordinates and structural parameters.[8]
Conclusion: A Self-Validating, Multi-Technique Approach
The structural elucidation of this compound is not a matter of applying a single technique but of a strategic, multi-faceted investigation. Each method provides a piece of the puzzle, and, critically, each piece validates the others. Mass spectrometry confirms the molecular formula and the presence of bromine. FT-IR identifies the key functional groups predicted by that formula. A comprehensive suite of NMR experiments then meticulously maps out the atomic connectivity. Finally, X-ray crystallography provides the ultimate, irrefutable 3D picture. This rigorous, self-validating workflow ensures the highest level of scientific integrity and provides the solid, trustworthy foundation necessary for advancing this promising molecule in drug discovery and development.
References
- Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar.
- NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
- Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate.
- X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Nevada, Las Vegas.
- FT-IR spectrum of control indole. (n.d.). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- Interpretation of mass spectra. (n.d.). University of Arizona.
- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). arkat-usa.org.
- 2-(4-Bromo-1H-indol-3-yl)acetonitrile. (n.d.). PMC - NIH.
- 2-(4-Bromo-1H-indol-3-yl)acetonitrile. (2012, February 1). PubMed.
- Predict 1H NMR spectra. (n.d.). Cheminfo.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]
- 5. CASPRE [caspre.ca]
- 6. Visualizer loader [nmrdb.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile: A Versatile Scaffold in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, halogenated indole-3-acetonitriles serve as critical building blocks for the synthesis of complex, biologically active molecules. This technical guide focuses on 2-(6-bromo-1H-indol-3-yl)acetonitrile, a key intermediate whose strategic functionalization allows for the exploration of vast chemical space. We will delve into its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and explore its significant applications in the development of novel therapeutics, particularly in oncology and neurodegenerative disease. This document is intended to be a comprehensive resource, providing both foundational knowledge and actionable protocols for scientists engaged in drug discovery and development.
Core Physicochemical & Structural Properties
This compound is a solid organic compound valued for its bifunctional nature: the indole ring system, which is amenable to substitution, and the reactive acetonitrile side chain. The bromine atom at the 6-position provides a crucial handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.
Key Identifiers and Properties
A summary of the essential physicochemical data for this compound is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇BrN₂ | [1][2] |
| Molecular Weight | 235.08 g/mol | [1][2][3][4] |
| CAS Number | 152213-61-1 | [1][2] |
| Physical Form | Solid | |
| Boiling Point | 427.5 ± 30.0 °C at 760 mmHg | |
| InChI Key | MSIDSSLYDVKLRA-UHFFFAOYSA-N | [5] |
| Purity (Typical) | ≥95-97% | [1] |
| Storage | Store at room temperature |
Synthesis & Characterization
The synthesis of indole-3-acetonitrile derivatives is a well-established area of organic chemistry. While multiple routes exist, a common and effective strategy involves the reaction of a corresponding indole with an appropriate acetonitrile-introducing reagent. For 6-bromoindole, a typical synthesis involves gramine-type intermediates.
Representative Synthetic Workflow
The following workflow illustrates a generalized, yet robust, pathway for the synthesis of bromo-substituted indole-3-acetonitriles. The causality behind this choice of pathway lies in its reliability and scalability, starting from commercially available 6-bromoindole. The use of a Mannich reaction to form the gramine intermediate, followed by displacement with cyanide, is a classic and efficient method for introducing the acetonitrile moiety at the C3 position of the indole.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Synthetic Protocol (Adapted from related isomers)
This protocol is a representative procedure adapted from methods used for closely related bromoindole acetonitrile isomers and should be optimized for the specific 6-bromo target.[6]
Objective: To synthesize this compound from 6-bromoindole.
Step 1: Synthesis of (6-Bromo-1H-indol-3-yl)-N,N-dimethylmethanamine (Gramine Intermediate)
-
To an ice-cooled solution of dimethylamine (2.2 eq) in acetic acid, add 6-bromoindole (1.0 eq).
-
Add a solution of formaldehyde (1.1 eq) dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into an ice-cold solution of sodium hydroxide to neutralize the acid and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield the crude gramine intermediate.
Step 2: Conversion to this compound
-
Suspend the crude gramine intermediate (1.0 eq) in a suitable solvent such as benzene or toluene.
-
Add sodium cyanide (or potassium cyanide) (1.5 eq) dissolved in a minimal amount of water.
-
Reflux the biphasic mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After cooling, separate the organic layer. Wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to afford the pure this compound.
Spectroscopic Characterization
Accurate structural elucidation is paramount. While specific, verified public-domain spectroscopic data for the 6-bromo isomer is limited, the expected spectral characteristics can be inferred from its parent compound and other isomers.[7]
-
¹H NMR: Protons on the indole ring will appear in the aromatic region (~7.0-8.0 ppm). The methylene protons of the acetonitrile group will appear as a singlet further upfield (~3.8-4.2 ppm). The N-H proton of the indole will be a broad singlet.
-
¹³C NMR: The spectrum will show characteristic peaks for the indole core carbons, with the carbon bearing the bromine atom shifted downfield. The nitrile carbon (C≡N) will appear around 117-120 ppm, and the methylene carbon will be in the 15-25 ppm range.
-
Infrared (IR) Spectroscopy: A sharp, medium-intensity peak is expected in the range of 2240-2260 cm⁻¹ corresponding to the C≡N stretch.[7] A broad peak around 3300-3400 cm⁻¹ will correspond to the N-H stretch of the indole ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]+ and [M+2]+ separated by 2 m/z units.[7] For this compound, the molecular ion peaks would be expected at m/z 234 and 236.
Applications in Drug Discovery & Medicinal Chemistry
The true value of this compound lies in its utility as a versatile building block.[1] The bromine atom at the 6-position is strategically placed for modification via cross-coupling reactions, while the acetonitrile group can be hydrolyzed, reduced, or used in cycloadditions.
Caption: Key therapeutic areas leveraging the this compound scaffold.
Kinase Inhibition
The indole scaffold is a well-known "hinge-binding" motif for many protein kinases. Derivatives of bromoindole acetonitriles have been investigated as inhibitors of kinases like DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A), a target implicated in neurodegenerative disorders such as Alzheimer's disease and in some cancers.[6] The 6-bromo position can be elaborated using Suzuki or Buchwald-Hartwig couplings to install moieties that optimize binding within the ATP-binding pocket.
Anticancer Agents
Numerous indole derivatives exhibit potent anticancer activity. The this compound core can be used to synthesize novel compounds for screening against various cancer cell lines.[6] For example, modifications can lead to dual inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are crucial for tumor proliferation and metastasis.[6]
Anti-inflammatory Agents
Chronic inflammation is a hallmark of many diseases. Indole-3-acetonitrile derivatives have demonstrated the ability to inhibit the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2).[6] This suggests that novel compounds derived from the 6-bromo-indole acetonitrile scaffold could be developed as potential therapeutics for inflammatory conditions.
Experimental Workflow: Screening of Novel Derivatives
The following diagram outlines a self-validating workflow for the synthesis and initial biological screening of novel derivatives starting from this compound. Each phase includes a critical quality control (QC) checkpoint to ensure the integrity of the results.
Caption: A validated workflow for the synthesis and screening of novel therapeutic candidates.
Conclusion
This compound is more than a simple chemical intermediate; it is a powerful and versatile platform for innovation in drug discovery. Its strategic combination of a modifiable aromatic core and a reactive side chain provides medicinal chemists with the tools to systematically design and synthesize novel compound libraries. By leveraging established synthetic protocols and robust screening cascades, researchers can efficiently explore the therapeutic potential of its derivatives, paving the way for the next generation of treatments for cancer, neurodegenerative diseases, and inflammatory disorders.
References
- Specifications of Bromoindole-3-acetonitrile.Capot Chemical.[Link]
- This compound.BIOFOUNT.[Link]
- 2-(5-bromo-1H-indol-3-yl)acetonitrile.
- This compound.PubChemLite.[Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. capotchem.com [capotchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Spectroscopic Landscape of 2-(6-bromo-1H-indol-3-yl)acetonitrile: A Technical Guide
Preamble: Charting Unexplored Territory
In the realm of drug discovery and medicinal chemistry, the indole nucleus is a privileged scaffold, forming the core of numerous biologically active compounds. The targeted synthesis of derivatives, such as 2-(6-bromo-1H-indol-3-yl)acetonitrile, opens new avenues for therapeutic intervention. However, the journey from synthesis to application is critically dependent on rigorous structural elucidation. This guide addresses the spectroscopic characterization of this compound, a compound for which, at the time of this writing, detailed experimental spectral data is not widely available in the public domain.[1]
This document, therefore, serves a dual purpose. Firstly, it provides a predictive framework for the spectral characteristics of this compound, grounded in the analysis of closely related, well-characterized analogs. Secondly, it offers robust, field-proven protocols for the acquisition and interpretation of the necessary spectral data, empowering researchers to confidently verify the structure of this and similar molecules. Our approach is rooted in the principles of causality and self-validation, ensuring that the predicted data and experimental methodologies form a cohesive and trustworthy resource for scientists at the forefront of chemical research.
The Molecular Blueprint: Structure and Predicted Physicochemical Properties
This compound possesses the molecular formula C₁₀H₇BrN₂ and a molecular weight of approximately 235.08 g/mol . The structure features a central indole ring system, with a bromine atom substituted at the 6-position of the benzene ring and an acetonitrile group at the 3-position of the pyrrole ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrN₂ | - |
| Molecular Weight | 235.08 g/mol | - |
| IUPAC Name | This compound | - |
The strategic placement of the bromine atom and the acetonitrile moiety is expected to modulate the electronic properties and biological activity of the indole scaffold. Accurate spectroscopic analysis is therefore paramount to confirm this precise substitution pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. In the absence of direct experimental data for this compound, we can predict its ¹H and ¹³C NMR spectra by analyzing the spectra of 1H-indole-3-acetonitrile and considering the substituent effects of bromine.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal signals corresponding to the indole N-H proton, the protons of the aromatic system, and the methylene protons of the acetonitrile side chain. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the protons on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | ~11.5 | Broad Singlet | - | Typical for indole N-H protons. |
| H2 | ~7.4 | Singlet | - | Characteristic of the proton at the 2-position of the indole ring. |
| H4 | ~7.6 | Doublet | ~8.5 | Downfield shift due to proximity to the pyrrole ring; coupled to H5. |
| H5 | ~7.1 | Doublet of Doublets | ~8.5, ~1.7 | Coupled to H4 and H7. |
| H7 | ~7.7 | Doublet | ~1.7 | Coupled to H5. |
| CH₂ | ~4.0 | Singlet | - | Methylene protons adjacent to the nitrile and indole ring. |
Rationale is based on data from analogous compounds such as 2-(5-nitro-1H-indol-3-yl)acetonitrile and known substituent effects.[2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The bromine substituent is expected to cause a downfield shift for the carbon atom to which it is attached (C6) and influence the chemical shifts of the other carbons in the benzene ring.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~125 | - |
| C3 | ~108 | - |
| C3a | ~127 | - |
| C4 | ~122 | - |
| C5 | ~120 | - |
| C6 | ~115 | Direct attachment of bromine. |
| C7 | ~114 | - |
| C7a | ~137 | - |
| CH₂ | ~16 | - |
| CN | ~118 | - |
Rationale is based on data from analogous compounds and general principles of ¹³C NMR spectroscopy.[2]
Experimental Protocol for NMR Data Acquisition
This protocol provides a robust methodology for obtaining high-quality NMR spectra.
Materials and Equipment:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
The synthesized this compound
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a 5 mm NMR tube.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.[1]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)[1]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
NMR Workflow Diagram
Caption: A generalized workflow for NMR analysis.
Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, we can predict the key features of its mass spectrum.
Predicted Mass Spectrum
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 234/236 | Molecular ion peak, showing a characteristic ~1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| [M-HCN]⁺ | 207/209 | Loss of the nitrile group as hydrogen cyanide. |
| [M-Br]⁺ | 155 | Loss of the bromine atom. |
| [C₉H₇N]⁺ | 129 | Fragmentation of the indole ring. |
Experimental Protocol for MS Data Acquisition
Materials and Equipment:
-
Mass spectrometer (e.g., with Electron Ionization (EI) source)
-
Sample introduction system (e.g., direct insertion probe or GC/LC interface)
-
Volatile solvent (if using GC/LC-MS)
Step-by-Step Procedure:
-
Sample Preparation:
-
For direct insertion, a small amount of the solid sample is placed in a capillary tube.
-
For GC-MS or LC-MS, dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of ~1 mg/mL.
-
-
Instrument Setup and Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard electron energy of 70 eV.
-
The generated ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.[1]
-
-
Data Processing:
-
The resulting mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of bromine.
-
Analyze the fragmentation pattern to corroborate the proposed structure.
-
Mass Spectrometry Workflow Diagram
Caption: A generalized workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (indole) | 3400-3300 | Stretching |
| C-H (aromatic) | 3100-3000 | Stretching |
| C≡N (nitrile) | 2260-2240 | Stretching[1] |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-N | 1350-1250 | Stretching |
| C-Br | 700-500 | Stretching |
Experimental Protocol for IR Data Acquisition
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
Step-by-Step Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum (of air or the empty ATR crystal).
-
Acquire the sample spectrum.
-
-
Data Processing:
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Conclusion: A Path Forward for Characterization
While direct experimental spectral data for this compound remains to be published, this guide provides a robust, predictive framework and detailed experimental protocols to empower researchers in its definitive characterization. The presented ¹H NMR, ¹³C NMR, MS, and IR data, predicted from well-understood spectroscopic principles and data from analogous compounds, offer a reliable benchmark for structural verification. By following the outlined methodologies, scientists can confidently acquire and interpret the necessary data, ensuring the integrity of their research and accelerating the journey of this and other novel indole derivatives from the laboratory to potential therapeutic applications.
References
Sources
Characterization of 2-(6-bromo-1H-indol-3-yl)acetonitrile: A Comprehensive 13C NMR Technical Guide
Abstract
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 2-(6-bromo-1H-indol-3-yl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the predicted 13C NMR spectrum, a robust experimental protocol for data acquisition, and an exploration of the underlying principles governing the chemical shifts in substituted indole systems. By integrating theoretical knowledge with practical application, this guide serves as a comprehensive resource for the structural elucidation of this and related indole derivatives.
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, this compound, presents a unique substitution pattern that is of significant interest for further chemical modification and pharmacological screening. The presence of a bromine atom at the C6 position and an acetonitrile group at the C3 position dramatically influences the electronic environment of the indole ring, making 13C NMR spectroscopy an indispensable tool for its unambiguous structural verification. Understanding the precise location and electronic impact of these substituents is critical for predicting the molecule's reactivity and its potential interactions with biological targets.
Predicted 13C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | ~125.5 | The C2 carbon of the indole ring typically resonates in this region. The adjacent C3 substituent will have a notable influence. |
| C3 | ~101.8 | The attachment of the electron-withdrawing acetonitrile group at this position leads to a significant upfield shift. |
| C3a | ~128.0 | A quaternary carbon, its chemical shift is influenced by both the pyrrole and benzene ring systems. |
| C4 | ~121.5 | This carbon is ortho to the C3a carbon and is influenced by the overall electron density of the benzene portion of the indole. |
| C5 | ~123.0 | Meta to the bromine atom, it experiences a moderate deshielding effect. |
| C6 | ~115.0 | Directly bonded to the electronegative bromine atom, this carbon is expected to be significantly shielded (the "heavy atom effect"). |
| C7 | ~114.0 | Ortho to the bromine atom, this carbon will also experience a shielding effect. |
| C7a | ~136.0 | A quaternary carbon, its chemical shift is influenced by the fusion of the two rings and the nitrogen atom. |
| CH2 | ~17.0 | The methylene carbon of the acetonitrile group is expected in the aliphatic region. |
| CN | ~117.5 | The nitrile carbon is characteristically found in this downfield region. |
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible 13C NMR data, the following detailed protocol is recommended. This procedure is based on standard practices for the analysis of substituted indole derivatives.[6]
Sample Preparation
-
Compound Purity: Ensure the this compound sample is of high purity (≥95%) to avoid interference from impurities.[7]
-
Solvent Selection: Use high-quality deuterated dimethyl sulfoxide (DMSO-d6). This solvent is excellent for dissolving a wide range of organic compounds and its residual 13C signal at ~39.5 ppm provides a convenient internal reference.[4]
-
Concentration: Dissolve 15-20 mg of the compound in 0.6-0.7 mL of DMSO-d6 in a clean, dry 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. A clear, homogeneous solution is essential for acquiring sharp NMR signals.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal sensitivity and dispersion.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d6 and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) with Nuclear Overhauser Effect (NOE) is typically used.
-
Spectral Width: Set a spectral width of approximately 240 ppm, centered around 120 ppm, to encompass all expected carbon signals.
-
Acquisition Time: An acquisition time of at least 1-2 seconds is recommended to ensure good resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if needed.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), throughout the experiment.
-
Data Processing
-
Fourier Transformation: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and perform a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d6 at 39.52 ppm.[4]
Visualization of Key Concepts
To facilitate a deeper understanding of the experimental workflow and the relationship between the molecular structure and the resulting NMR data, the following diagrams are provided.
Figure 2: The logical relationship between the molecular structure and the observed 13C NMR chemical shifts.
Conclusion
The structural elucidation of novel or modified organic compounds is a critical step in the drug discovery and development pipeline. 13C NMR spectroscopy provides an unparalleled level of detail regarding the carbon framework of a molecule. This guide has presented a thorough, albeit predictive, analysis of the 13C NMR spectrum of this compound, grounded in the established principles of NMR spectroscopy and substituent effects in indole chemistry. The detailed experimental protocol provided herein offers a standardized and robust method for acquiring high-quality spectral data, ensuring both accuracy and reproducibility. By combining theoretical understanding with practical, field-proven methodologies, researchers can confidently apply these techniques to their own work in the characterization of complex heterocyclic systems.
References
- Abraham, R. J., & Mobli, M. (2008). Modelling 1H NMR spectra of organic compounds: theory, applications and NMR prediction software. John Wiley & Sons.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.
- Filippi, A., Giomini, C., & Speranza, M. (1998). 13C NMR spectra of some indole derivatives. Magnetic Resonance in Chemistry, 36(5), 377-379.
- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667.
- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
- National Center for Biotechnology Information. 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
- ResearchGate. 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the....
- Reich, H. J. (2018). Combination of 1H and 13C NMR Spectroscopy. In Structure Determination Using Spectroscopic Methods (pp. 197-214). Georg Thieme Verlag KG.
Sources
- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13 C NMR spectra of some indole derivatives | Semantic Scholar [semanticscholar.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-(6-bromo-1H-indol-3-yl)acetonitrile
Foreword: The Analytical Imperative for Novel Indole Scaffolds
In the landscape of drug discovery and medicinal chemistry, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of pharmacologically active agents.[1] The compound 2-(6-bromo-1H-indol-3-yl)acetonitrile is a prime example of a versatile building block, offering multiple sites for synthetic modification. The bromine atom serves as a handle for cross-coupling reactions, while the acetonitrile group can be transformed into various functional groups.[1] Given its role as a key intermediate, the unambiguous structural confirmation and purity assessment of this molecule are paramount. Mass spectrometry (MS) provides an unparalleled combination of sensitivity, speed, and structural detail, making it the cornerstone of analytical workflows for such compounds.
This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establishing a self-validating system for robust and reliable characterization.
Foundational Characterization of the Analyte
A successful analysis begins with a thorough understanding of the analyte's fundamental properties. These parameters dictate choices in sample preparation, chromatography, and ionization.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇BrN₂ | [2] |
| CAS Number | 152213-61-1 | |
| Molecular Weight (Monoisotopic) | 234.9847 g/mol | Calculated |
| Molecular Weight (Average) | 235.08 g/mol | [2] |
| Physical Form | Solid | |
| Key Structural Features | Indole Ring, Bromo-substituent, Acetonitrile side-chain | N/A |
The presence of a bromine atom is the most significant feature from a mass spectrometry perspective. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.69:49.31 ratio. This results in a highly characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity, which is a definitive diagnostic tool for identification.[3]
The Analytical Workflow: From Sample to Spectrum
A robust analytical process is a chain of logical, interconnected steps. The failure of one link compromises the entire analysis. The workflow described herein ensures that data quality is maintained from start to finish.
Caption: General workflow for MS analysis of this compound.
Sample Preparation: The Non-Negotiable First Step
The quality of your data is dictated by the quality of your sample. The primary goals of sample preparation are to solubilize the analyte at an appropriate concentration and remove any interfering substances or particulates.
Causality: Electrospray ionization (ESI) is highly susceptible to suppression or enhancement effects from salts and other non-volatile matrix components.[4] Furthermore, particulates can obstruct the fine capillaries of LC-MS systems, leading to costly downtime. Therefore, using high-purity solvents and filtration is not merely recommended; it is essential for reproducibility and instrument health.
Protocol 1: Standard Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1.0 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Ensure complete dissolution using brief vortexing if necessary.
-
Working Solution Dilution: Perform a serial dilution of the stock solution. A typical starting concentration for high-resolution mass spectrometry (HRMS) is 1-10 µg/mL. For a 10 µg/mL solution, dilute 10 µL of the stock solution into 990 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[4]
-
Final Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) directly into a 2 mL autosampler vial.[4] This step is critical to prevent clogging of the injector or column.
-
Blank Samples: Prepare at least one blank sample containing only the final solvent mixture. This is used to identify background noise and potential carryover between sample injections.
Ionization and Mass Analysis: Choosing the Right Tools
The choice of ionization technique is pivotal. For a molecule like this compound, which possesses a basic nitrogen in the indole ring, Electrospray Ionization (ESI) is the premier choice, particularly when coupled with liquid chromatography.
Expertise: ESI is a "soft" ionization technique that imparts minimal energy to the analyte, typically yielding an abundant protonated molecular ion, [M+H]⁺.[5] This is ideal for determining the molecular weight with high accuracy. In contrast, "hard" techniques like Electron Ionization (EI), common in GC-MS, bombard the molecule with high-energy electrons, causing extensive fragmentation. While this provides rich structural information, the molecular ion may be weak or absent.[3]
High-Resolution Mass Spectrometry (HRMS)
For structural confirmation, HRMS systems like Quadrupole Time-of-Flight (Q-ToF) or Orbitrap are indispensable. Their ability to measure mass with high accuracy (typically < 5 ppm) allows for the confident determination of the elemental composition of the molecular ion and its fragments.[5]
| Ion Species | Calculated Monoisotopic Mass (m/z) |
| [M(⁷⁹Br)+H]⁺ | 235.9925 |
| [M(⁸¹Br)+H]⁺ | 237.9904 |
Note: The ability to resolve and accurately measure these ions to within 0.001 Da is the hallmark of HRMS and provides unequivocal confirmation of the elemental formula.
Protocol 2: LC-HRMS Method for Qualitative Analysis
-
Instrumentation: UHPLC system coupled to a Q-ToF or Orbitrap mass spectrometer.
-
LC Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.[6]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Ionization Mode: ESI Positive.[5]
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas (N₂) Flow: 600 L/hr
-
Desolvation Temperature: 350 °C
-
Mass Range: 50-500 m/z
-
Acquisition Mode: Full Scan MS and Targeted MS/MS (see Section 5).
-
Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule
While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) elucidates the structure. In a typical MS/MS experiment (e.g., using Collision-Induced Dissociation or CID), the protonated molecular ion ([M+H]⁺) is mass-selected, accelerated into a collision cell filled with an inert gas (like argon or nitrogen), and fragmented. The resulting product ions are then mass-analyzed.[7]
Trustworthiness: The fragmentation pattern is a molecular fingerprint. By comparing the observed fragments to those predicted from chemical principles, a self-validating loop is created, confirming the connectivity of the atoms within the molecule.
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to occur at the molecule's weakest points: the bond between the indole ring and the acetonitrile side chain, and within the indole ring itself.
Caption: Key predicted fragmentation pathways for [M+H]⁺ of the target analyte.
Mechanistic Insights:
-
Fragment A (m/z 196/198): This highly probable fragment arises from the cleavage of the C-C bond connecting the methylene group to the indole ring, resulting in a stable bromo-indolyl cation. Its presence confirms the mass of the core bromo-indole structure.
-
Fragment B (m/z 169/171): The loss of hydrogen cyanide (HCN) from the indole ring is a classic fragmentation pathway for this class of compounds.[8] This fragmentation further validates the indole core.
-
Fragment C (m/z 117): Loss of the bromine radical from Fragment A yields a non-halogenated fragment, providing a clear indication of the mass of the indole-methyl cation portion of the molecule.
-
Fragment D (m/z 157): Direct loss of the bromine radical from the precursor ion is also possible, resulting in the protonated 2-(1H-indol-3-yl)acetonitrile ion.[9]
Conclusion: A Framework for Confident Analysis
The mass spectrometric analysis of this compound is a multi-faceted process that relies on a systematic and logical approach. By adhering to rigorous sample preparation protocols, selecting the appropriate ionization and analysis techniques (LC-ESI-HRMS), and critically evaluating the resultant fragmentation patterns, researchers can achieve unambiguous structural confirmation. The key diagnostic markers—accurate mass of the [M+H]⁺ ion, the characteristic M/M+2 isotopic signature of bromine, and a predictable MS/MS fragmentation pattern—form a powerful, self-validating triad for confident identification. This guide provides the foundational principles and actionable protocols for drug development professionals to reliably characterize this and other related indole intermediates.
References
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]
- Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
- Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chrom
- Indole-3-acetonitrile, TMS deriv
- Specifications of Bromoindole-3-acetonitrile. Capot Chemical. [Link]
- Mass Spectrometry - Fragmentation P
- fragmentation patterns in mass spectra. Chemguide. [Link]
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]
- Bromoacetonitrile | C2H2BrN | CID 11534. PubChem. [Link]
- Indole-3-acetonitrile | C10H8N2 | CID 351795. PubChem. [Link]
- 5-Bromoindole - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]
- Study of Mass Spectra of Some Indole Deriv
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. [Link]
- A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. MDPI. [Link]
- LC-MS/MS parameters (MRM) used for identification of indole, skatole and androstenone.
- Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
- Fragmentation (mass spectrometry). Wikipedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 9. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Biological Versatility of Brominated Indoles: A Technical Guide for Drug Discovery
Introduction: Nature's Blueprint for Potent Bioactivity
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4] The introduction of bromine atoms onto this heterocyclic ring system dramatically amplifies its biological activity, giving rise to a fascinating class of compounds known as brominated indoles.[5] Primarily discovered in marine organisms like mollusks, sponges, and algae, these halogenated molecules have evolved in competitive environments, resulting in potent and diverse pharmacological properties.[2][6] This guide provides an in-depth exploration of the multifaceted biological activities of brominated indoles, offering a technical resource for researchers and professionals engaged in drug discovery and development. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their therapeutic potential.
A Spectrum of Therapeutic Potential: Key Biological Activities
Brominated indoles exhibit a remarkable range of biological activities, making them attractive candidates for therapeutic development across multiple disease areas.
Anti-inflammatory Properties: Quenching the Fire of Chronic Disease
Chronic inflammation is a key pathological feature of numerous diseases. Brominated indoles, particularly those derived from the Australian marine mollusk Dicathais orbita, have demonstrated significant anti-inflammatory effects.[7][8][9]
Mechanism of Action:
The primary anti-inflammatory mechanism of many brominated indoles involves the inhibition of key enzymes and signaling pathways that mediate the inflammatory response.
-
Cyclooxygenase (COX) Inhibition: Compounds like tyrindoxyl sulfate, tyrindoleninone, 6-bromoisatin, and 6,6′-dibromoindirubin have been shown to selectively inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of pro-inflammatory prostaglandins.[7][8][9] Molecular docking and dynamics simulations have revealed that these indoles fit snugly into the binding pockets of COX enzymes, interacting with key amino acid residues required for their inhibition.[7][8]
-
NF-κB Pathway Modulation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[10] Studies have shown that 6-bromoindole and 6-bromoisatin can significantly inhibit the translocation of NF-κB into the nucleus in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This prevents the expression of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[10]
Experimental Workflow: Assessing Anti-inflammatory Activity
A typical workflow to evaluate the anti-inflammatory potential of brominated indoles is outlined below:
Caption: Workflow for evaluating the anti-inflammatory activity of brominated indoles.
Anticancer Activity: A Multi-pronged Attack on Malignancy
The indole nucleus is a common feature in many anticancer drugs, and brominated indoles have shown significant promise in this area.[12] Their cytotoxic effects have been observed against a range of cancer cell lines, including colon, lung, breast, and leukemia.[13][14][15][16]
Mechanisms of Action:
Brominated indoles exert their anticancer effects through several mechanisms, often leading to apoptosis (programmed cell death) and cell cycle arrest.
-
Induction of Apoptosis: Compounds like 6-bromoisatin and tyrindoleninone have been shown to induce apoptosis in colorectal cancer cells by activating caspases, the key executioner enzymes of this process.[13][14][15] For instance, 6-bromoisatin significantly increases caspase-3/7 activity.[13][15]
-
Cell Cycle Arrest: In addition to inducing apoptosis, some brominated indoles can halt the progression of the cell cycle, preventing cancer cells from proliferating. 6-Bromoisatin has been observed to cause cell cycle arrest at the G2/M phase in HT29 colon cancer cells.[13]
-
Enzyme Inhibition:
-
Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Aberrant GSK-3 activity is implicated in several cancers.[17] Brominated indoles, including 4-bromoindole and 5-bromoindole, are being investigated as potential GSK-3 inhibitors.[17][18] The well-known derivative 6,6′-dibromoindirubin is a specific inhibitor of GSK-3.[13]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The anti-proliferative activity of some indirubins is attributed to their ability to inhibit CDKs, which are crucial for cell cycle progression.[13]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and shown to act as EGFR tyrosine kinase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[16]
-
Table 1: Anticancer Activity of Selected Brominated Indoles
| Compound | Cancer Cell Line | IC50 | Mechanism of Action | Reference |
| 6-Bromoisatin | HT29, Caco-2 | ~100 µM | Apoptosis induction, G2/M cell cycle arrest | [13][15] |
| Tyrindoleninone | HT29 | 390 µM | Apoptosis induction | [13] |
| 3-(2-Bromoethyl)-indole | SW480 | Potent | Inhibition of NF-κB activation | [19] |
| 3,10-Dibromofascaplysin | Myeloid leukemia cells | 233.8-329.6 nM | Apoptosis induction, S and G2 cell cycle arrest | [12] |
Antimicrobial and Antifungal Properties: Combating Drug Resistance
The rise of drug-resistant pathogens presents a major global health challenge.[20] Brominated indoles have emerged as a promising source of new antimicrobial agents with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][6][20][21]
Mechanisms of Action:
-
Membrane Permeabilization and Depolarization: Some 6-bromoindolglyoxylamide derivatives exert their antimicrobial effect by rapidly disrupting the bacterial cell membrane, leading to permeabilization and depolarization.[20]
-
Enzyme Inhibition: 6-bromoindole derivatives have been developed as inhibitors of bacterial cystathionine γ-lyase (CGL), an enzyme involved in hydrogen sulfide production, which protects bacteria from oxidative stress.[22] Inhibition of CGL can enhance the efficacy of conventional antibiotics.[22]
-
Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. Certain brominated indoles have been shown to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa.[6]
Structure-Activity Relationship:
Studies have shown that the position and number of bromine atoms on the indole ring can significantly influence the antifungal activity of these compounds.[5] Furthermore, acylation at the C3 position is another key modification that can enhance antifungal potency.[5] Multi-halogenated indoles, particularly those with both bromine and iodine, have demonstrated enhanced antibacterial potency.[23]
Neuroprotective Effects and Other Bioactivities
Beyond their anti-inflammatory, anticancer, and antimicrobial properties, brominated indoles have shown potential in other therapeutic areas.
-
Neuroprotection: Some bromoindole compounds may protect neuronal cells from oxidative stress, suggesting their potential as therapeutic agents for neurodegenerative diseases.[1] 4-Bromoindole, for instance, is being investigated for its neuropharmacological applications due to its potential as a GSK-3 inhibitor, an enzyme implicated in diseases like Alzheimer's and Parkinson's.[17]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Naturally occurring marine brominated indoles have been identified as ligands and agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-dependent transcription factor involved in mediating the biological effects of various chemicals.[24] This interaction opens up avenues for understanding their broader physiological roles and potential toxicological profiles.
Conclusion: A Promising Frontier in Drug Discovery
Brominated indoles represent a rich and diverse class of natural products with a wide array of potent biological activities. Their origins in the competitive marine environment have endowed them with unique chemical structures and powerful mechanisms of action. From combating inflammation and cancer to fighting drug-resistant microbes, these compounds hold significant promise for the development of new therapeutics. Further research into their synthesis, structure-activity relationships, and mechanisms of action will undoubtedly unlock their full potential in addressing some of the most pressing challenges in human health. The integration of computational tools like molecular docking with traditional bioassays will continue to accelerate the discovery and optimization of novel drug candidates from this fascinating family of molecules.[7][25][26]
References
- Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Comput
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. School of Chemical Sciences, The University of Auckland.
- Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Comput
- Buy 6-Bromoindole | 52415-29-9. Scafos.
- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. MDPI.
- Anti-inflammatory activity and structure-activity relationships of brominated indoles from a marine mollusc. Monash University.
- Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. MDPI.
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles
- Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition.
- Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists. PMC - NIH.
- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. MDPI.
- Four new minor brominated indole related alkaloids with antibacterial activities from Laurencia similis.
- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI.
- 4-Bromoindole: Advancing Neuropharmacology and Oncology Research. NINGBO INNO PHARMCHEM CO.,LTD..
- Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applic
- 5-Bromoindole. Chem-Impex.
- Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. PMC - NIH.
- Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.
- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC - NIH.
- Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. MDPI.
- Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines. Research @ Flinders.
- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl
- 3-(2-Bromoethyl)
- Biomedical Importance of Indoles. PMC - NIH.
- 5-Bromoindole: A Versatile Intermediate Driving Innovation in Pharmaceutical Chemistry. NINGBO INNO PHARMCHEM CO.,LTD..
- Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. PMC - PubMed Central.
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- 6-Bromoindole. Chem-Impex.
- Marine Indole Alkaloids. PMC - NIH.
- Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Deriv
- Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1.
- Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines.
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- Brominated precursors of Tyrian purple (C.I. Natural Violet 1) from Plicopurpura pansa, Plicopurpura columellaris and Plicopurpura patula.
- Tyrian purple. Wikipedia.
- Tyrian Purple: The First Four Thousand Years.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Tyrian purple. MFA Cameo.
- Conagen starts first commercial production of sustainable Tyrian purple for textile dye. Conagen.
- A promising scaffold for drug development - Indoles. PubMed.
Sources
- 1. Buy 6-Bromoindole | 52415-29-9 [smolecule.com]
- 2. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoles - A promising scaffold for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchportal.scu.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. mdpi.com [mdpi.com]
- 13. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 16. benthamdirect.com [benthamdirect.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DSpace [research-repository.griffith.edu.au]
- 26. researchgate.net [researchgate.net]
Whitepaper: Elucidating the Therapeutic Potential of 2-(6-bromo-1H-indol-3-yl)acetonitrile: A Guide to Target Identification and Validation
Abstract: 2-(6-bromo-1H-indol-3-yl)acetonitrile, a halogenated indole originating from marine natural products, represents a promising scaffold for therapeutic development.[1] While direct biological data on this specific molecule is nascent, its structural architecture, featuring a privileged indole nucleus, a reactive acetonitrile moiety, and a bromine atom, suggests significant pharmacological potential. The indole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of activities, including anticancer, antiviral, and anti-inflammatory effects.[2][3][4] This guide synthesizes insights from structurally related compounds to propose a logical framework for identifying and validating the therapeutic targets of this compound. We provide a series of data-driven hypotheses and detail the rigorous experimental workflows required to move from a compound of interest to a validated mechanism of action, thereby accelerating its journey in the drug discovery pipeline.
Introduction: The Scientific Premise
The indole ring system is a recurring motif in numerous FDA-approved drugs and clinical candidates, prized for its ability to mimic the structure of tryptophan and interact with a diverse range of biological targets.[3][4] The addition of a bromine atom at the 6-position, as seen in this compound, can significantly enhance binding affinity and modulate metabolic stability. Furthermore, the acetonitrile group offers a versatile chemical handle for further synthetic elaboration or can participate directly in target binding.[2]
Based on extensive literature precedent for related bromoindoles and indole-3-acetonitrile derivatives, we hypothesize that this compound may exert its therapeutic effects through one or more of the following mechanisms:
-
Oncogenic Kinase Inhibition: The indole scaffold is a common feature in inhibitors of kinases like EGFR and Src, which are critical drivers of tumor growth.[2][5]
-
Disruption of Microtubule Dynamics: Many indole-based compounds function as antimitotic agents by inhibiting tubulin polymerization, a validated anticancer strategy.[4][6]
-
Induction of Apoptosis via Bcl-2 Family Modulation: The Bcl-2 protein family, a critical regulator of apoptosis, has been successfully targeted by novel indole-based inhibitors.[7]
-
Modulation of Inflammatory Pathways: Indole-3-acetonitrile derivatives have been shown to suppress the production of key pro-inflammatory mediators.[2]
This document outlines a systematic approach to experimentally interrogate these hypotheses.
Foundational Strategy: Unbiased Target Identification
Before investigating specific, hypothesis-driven targets, an unbiased approach can reveal unexpected mechanisms of action. Phenotypic screening provides a broad view of the compound's effect in a disease-relevant context, after which advanced proteomic techniques can pinpoint the molecular target.[8][9]
Initial Phenotypic Screening
The first step is to observe the compound's effect on cancer cell viability across a diverse panel. This provides crucial data on its potency and spectrum of activity.
Experimental Protocol: Multi-Panel Cancer Cell Line Viability Assay
-
Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines representing various tumor types (e.g., NCI-60 panel). Include breast (MCF-7, MDA-MB-231), lung (A549), prostate (PC-3), and colon (HCT-116) cancer lines.[5][10][11]
-
Cell Plating: Seed cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM). Treat cells in triplicate for 48-72 hours.
-
Viability Assessment: Use a Sulforhodamine B (SRB) or MTT assay to quantify cell viability.
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line to determine the compound's potency and selectivity.
Affinity-Based Target Identification
Once a potent effect is confirmed, affinity-based pull-down methods can directly identify binding partners from cell lysates.[12]
Workflow: Biotin-Tagged Pull-Down and Mass Spectrometry The diagram below outlines the workflow for identifying protein targets using an affinity-based approach.
Caption: Workflow for Affinity-Based Target ID
Hypothesis-Driven Target Validation I: Oncogenic Kinases
Rationale: Indole derivatives are well-established kinase inhibitors.[2] Notably, novel indole compounds have demonstrated potent, dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Src kinase, key drivers in many cancers.[5]
In Vitro Kinase Inhibition Assay
The most direct method to test this hypothesis is to screen the compound against a panel of purified kinases.
Experimental Protocol: Kinase Panel Screening
-
Panel Selection: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of >100 oncogenic kinases, including EGFR, Src, VEGFR, and others.
-
Assay Conditions: The assay is typically run at a fixed ATP concentration (often the Km for each kinase) and a standard compound concentration (e.g., 1 µM and 10 µM).
-
Data Readout: Kinase activity is measured, and results are reported as percent inhibition relative to a DMSO control.
-
Follow-Up: For any "hits" showing >50% inhibition, perform dose-response experiments to determine the IC₅₀ value, which quantifies the compound's potency.
Cellular Target Engagement
To confirm that the compound inhibits the kinase within a cellular environment, a target engagement assay is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: CETSA Workflow for Target Engagement
Interpretation: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A rightward shift in the melt curve for the compound-treated sample versus the DMSO control confirms direct target engagement in cells.
Hypothesis-Driven Target Validation II: Microtubule Dynamics
Rationale: The indole scaffold is present in numerous natural and synthetic compounds that act as tubulin polymerization inhibitors, such as Vinblastine and Combretastatin A-4.[3][6] These agents arrest cells in the G2/M phase of the cell cycle and induce apoptosis, making tubulin a high-value anticancer target.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.
Experimental Protocol: Fluorometric Tubulin Polymerization Assay
-
Reagents: Use a commercially available kit containing purified tubulin and a fluorescent reporter that incorporates into growing microtubules.
-
Reaction Setup: In a 96-well plate, combine tubulin, a GTP-containing buffer, and the test compound (or controls like paclitaxel for promotion and colchicine for inhibition).
-
Measurement: Monitor the increase in fluorescence over time at 37°C using a plate reader.
-
Data Analysis: Plot fluorescence versus time. Inhibition is indicated by a reduction in the rate and extent of fluorescence increase compared to the DMSO control. Calculate the IC₅₀ from a dose-response curve.
Cellular Phenotype: Cell Cycle Analysis
Disruption of microtubule function classically leads to mitotic arrest. This can be quantified by flow cytometry.
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle
-
Treatment: Treat a sensitive cancer cell line (e.g., HeLa or A549) with 1x, 5x, and 10x the GI₅₀ of the compound for 24 hours.
-
Cell Harvest & Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest, consistent with a tubulin-targeting mechanism.[4]
Hypothesis-Driven Target Validation III: Bcl-2 Family Proteins
Rationale: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Overexpression of anti-apoptotic members like Bcl-2 is a hallmark of many cancers, allowing tumor cells to evade cell death. Indole-based structures have been successfully developed as potent Bcl-2 inhibitors.[7]
Apoptosis Induction Assays
The functional consequence of inhibiting anti-apoptotic proteins is the induction of programmed cell death.
Experimental Protocol: Caspase-Glo 3/7 Assay
-
Cell Treatment: Seed cells (e.g., MCF-7, known to express Bcl-2) in a 96-well plate and treat with the compound at various concentrations for 24-48 hours.
-
Assay: Add the Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate. If caspases are active, the substrate is cleaved, generating a luminescent signal.
-
Measurement: Measure luminescence using a plate reader.
-
Interpretation: A dose-dependent increase in luminescence indicates the activation of effector caspases and induction of apoptosis.[5]
Direct Binding Assessment
To confirm direct interaction with Bcl-2, a biophysical or biochemical binding assay is required.
Experimental Protocol: ELISA-Based Bcl-2 Binding Assay
-
Assay Principle: This is a competitive binding assay. Recombinant Bcl-2 protein is immobilized on an ELISA plate. A known biotinylated ligand (e.g., a peptide from the BH3 domain of a pro-apoptotic protein) is added along with the test compound.
-
Procedure:
-
Coat a 96-well plate with recombinant human Bcl-2 protein.
-
Add a fixed concentration of the biotinylated BH3 peptide along with serial dilutions of this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate and add streptavidin-HRP to detect the bound biotinylated peptide.
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance.
-
-
Data Analysis: A decrease in signal indicates that the test compound has displaced the biotinylated peptide, demonstrating direct binding to Bcl-2. Calculate the IC₅₀ for displacement.[7]
Summary and Data Consolidation
The following table provides a template for summarizing the quantitative data generated from the validation workflows described above. This structured presentation allows for easy comparison of the compound's potency across different potential targets and biological endpoints.
| Assay Type | Target/Cell Line | Metric | Result (e.g., µM) | Positive Control | Control Value (µM) |
| Cell Viability | MCF-7 Breast Cancer | GI₅₀ | [Experimental Value] | Doxorubicin | [Value] |
| A549 Lung Cancer | GI₅₀ | [Experimental Value] | Doxorubicin | [Value] | |
| Kinase Inhibition | EGFR (Enzymatic) | IC₅₀ | [Experimental Value] | Osimertinib | [Value][5] |
| Src (Enzymatic) | IC₅₀ | [Experimental Value] | Dasatinib | [Value][5] | |
| Tubulin Dynamics | Tubulin Polymerization | IC₅₀ | [Experimental Value] | Colchicine | [Value][4] |
| Apoptosis | MCF-7 Caspase 3/7 | EC₅₀ | [Experimental Value] | Staurosporine | [Value] |
| Direct Binding | Bcl-2 (ELISA) | IC₅₀ | [Experimental Value] | Gossypol / ABT-263 | [Value][7] |
Conclusion
This compound is a compound of significant interest, positioned at the intersection of a privileged chemical scaffold and compelling biological precedents. While its precise mechanism of action awaits discovery, the structural alerts within the molecule point toward several high-value therapeutic pathways, particularly in oncology. The systematic, multi-pronged strategy detailed in this guide—combining unbiased discovery with rigorous, hypothesis-driven validation—provides a clear and logical roadmap for its preclinical development. By elucidating how and where this molecule acts, researchers can unlock its full therapeutic potential and pave the way for the development of a novel clinical candidate.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central.
- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024).
- Small-molecule Target and Pathway Identification. Broad Institute.
- The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry. Benchchem.
- In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central.
- Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI.
- Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.
- Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. PMC - NIH.
- Targetmol 6-Bromoindole-3-acetonitrile. Astor Marketplace.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI.
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH.
Sources
- 1. astorscientific.store [astorscientific.store]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(6-bromo-1H-indol-3-yl)acetonitrile for Advanced Research
Introduction: The Strategic Value of a Halogenated Indole Acetonitrile
In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1] Its inherent versatility, coupled with the diverse biological activities of its derivatives, makes it a cornerstone of synthetic programs aimed at developing novel therapeutics.[2][3] This guide focuses on a particularly valuable, functionalized member of this family: 2-(6-bromo-1H-indol-3-yl)acetonitrile .
The strategic incorporation of a bromine atom at the 6-position and a reactive acetonitrile moiety at the 3-position transforms the indole core into a highly versatile building block. The bromine atom serves as a key functional handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse molecular fragments.[4][5] Simultaneously, the acetonitrile group offers a gateway to further chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, or participation in cycloaddition reactions to construct more complex heterocyclic systems.[1]
This technical guide provides an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, grounding theoretical claims in practical, field-proven insights.
Core Characteristics and Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a research chemical is a prerequisite for its effective and safe utilization in any synthetic or analytical workflow.
| Property | Value | Source(s) |
| CAS Number | 152213-61-1 | [6][7] |
| Molecular Formula | C₁₀H₇BrN₂ | [6] |
| Molecular Weight | 235.08 g/mol | [6] |
| Physical Form | Solid | [8] |
| Purity | Typically ≥95-98% | [6][8][9] |
| Boiling Point | 427.5 ± 30.0 °C at 760 mmHg | |
| Storage Temperature | Room temperature or 2-8°C under an inert atmosphere | [8] |
Synthesis and Characterization: A Methodological Overview
While a specific, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, its synthesis can be logically inferred from established methods for preparing indole-3-acetonitrile derivatives. The most common approaches involve the introduction of the acetonitrile moiety onto a pre-functionalized 6-bromoindole core.
A prevalent strategy for synthesizing indole-3-acetonitriles is the nucleophilic substitution of the dimethylamino group of a gramine intermediate with a cyanide source.[10] Another effective method involves the one-step conversion of an indole-3-carboxaldehyde to the corresponding nitrile.[10]
Generalized Synthetic Workflow
The synthesis of this compound would likely follow a pathway starting from 6-bromoindole.
Caption: Generalized synthetic routes to this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with coupling patterns influenced by the bromine substituent. The methylene protons of the acetonitrile group will appear as a singlet, and the N-H proton of the indole will also be present.
-
¹³C NMR: The carbon NMR will show distinct signals for the ten carbon atoms in the molecule, with the chemical shifts influenced by the electron-withdrawing effects of the bromine and nitrile groups.
Infrared (IR) Spectroscopy: A key diagnostic peak in the IR spectrum will be the nitrile (C≡N) stretching vibration, which is expected to appear in the range of 2260-2240 cm⁻¹.[11]
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a characteristic molecular ion peak pattern (M⁺ and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[11] Predicted m/z values for the protonated molecule [M+H]⁺ are 234.98654 and for the sodium adduct [M+Na]⁺ are 256.96848.[12]
Reactivity and Applications in Medicinal Chemistry
The true value of this compound lies in its potential as a versatile scaffold for the synthesis of novel, biologically active compounds. The bromoindole moiety is a recurring feature in natural products with interesting pharmacological properties and serves as a key intermediate in the synthesis of a wide range of therapeutic agents.[13][14][15]
Key Reaction Pathways
Caption: Key synthetic transformations of this compound.
Potential Therapeutic Applications of Derivatives
The indole nucleus is a privileged scaffold in drug discovery, and its bromo-substituted derivatives have shown promise in a variety of therapeutic areas.
-
Anticancer Agents: Numerous indole derivatives have demonstrated potent anticancer activity.[1] For instance, certain 5-bromoindole-2-carboxylic acid derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in tumor growth.[3] The 6-bromoindole scaffold can be similarly exploited to develop novel kinase inhibitors and other anticancer agents.[1]
-
Anti-inflammatory Agents: Bromoindole derivatives isolated from marine sponges, such as Geodia barretti, have exhibited anti-inflammatory activity by modulating cytokine secretion in human dendritic cells.[14][16] This suggests that synthetic derivatives of this compound could be explored for the treatment of inflammatory disorders.
-
Antimicrobial Agents: The 6-bromoindole core is found in compounds with significant antimicrobial properties. Some 6-bromoindolglyoxylamide derivatives have shown intrinsic activity against Gram-positive bacteria and have acted as antibiotic enhancers against resistant Gram-negative bacteria.[13] Furthermore, 6-bromoindole itself has demonstrated potent fungicidal activity against pathogens like Botrytis cinerea.[17] This highlights the potential for developing novel antibacterial and antifungal agents from this scaffold.
-
Antibiotic Potentiators: Derivatives of 6-bromoindole have been identified as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide production which protects bacteria from oxidative stress.[18] Inhibiting this enzyme can potentiate the effects of existing antibiotics, offering a strategy to combat antimicrobial resistance.[18][19]
Safety, Handling, and Storage
As with any research chemical, adherence to strict safety protocols is paramount when handling this compound.
Hazard Identification: The compound is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
-
Pictograms: GHS07 (Exclamation mark).[8]
Recommended Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid generating dust.[20]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][21] For long-term stability, storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended.[8]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that offers immense potential for innovation in drug discovery and materials science. Its bifunctional nature, combining a reactive bromine handle for cross-coupling with a versatile acetonitrile moiety, provides a robust platform for generating diverse molecular architectures. The established biological relevance of the bromoindole scaffold in oncology, inflammation, and infectious diseases further underscores the value of this compound as a starting point for the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, offering a solid foundation for researchers to unlock its full potential.
References
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516 (1998). Link
- Synthesis of indole‐3‐acetonitrile‐4‐methoxy‐2‐C‐β‐D‐glucopyranoside, β‐analogues of C‐mannosyltryptophan, and 2,3‐diglycosylindoles.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(14), 3041-3049 (2019). Link
- Unlock Drug Discovery: The Role of 5-Bromoindole in Synthesis. Boc Sciences. Link
- This compound. Sigma-Aldrich. Link
- This compound. CymitQuimica. Link
- This compound. Sigma-Aldrich. Link
- This compound. Merck. Link
- This compound. BIOFOUNT. Link
- The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry. Benchchem. Link
- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. Link
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl
- This compound. Sigma-Aldrich. Link
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- 4-Bromoindole: Synthesis, Properties, and Applications in Pharmaceutical Intermediates and Electronics. NINGBO INNO PHARMCHEM CO.,LTD.. Link
- 3-Indoleacetonitrile synthesis. ChemicalBook. Link
- 3-indolyl acetonitrile. The Good Scents Company. Link
- Bromoacetonitrile: A Comprehensive Overview. lifechem pharma. Link
- SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. Link
- Biomedical Importance of Indoles. PubMed Central. Link
- Application Notes and Protocols: 2-bromo-1H-indole-3-acetonitrile as a Versatile Building Block for Heterocyclic Synthesis. Benchchem. Link
- SAFETY D
- This compound. Sigma-Aldrich. Link
- Specifications of Bromoindole-3-acetonitrile. Capot Chemical. Link
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Bentham Science Publishers. Link
- Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide. Benchchem. Link
- MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide. Capot Chemical. Link
- Bromoacetonitrile. PubChem. Link
- This compound. PubChemLite. Link
- Buy (2-bromo-1H-indol-3-yl)-acetonitrile from HANGZHOU LEAP CHEM CO., LTD. Echemi. Link
- 2-(4-Bromo-1H-indol-3-yl)acetonitrile. PubMed Central. Link
- Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. Link
- Acetonitrile - SAFETY DATA SHEET. Thermo Fisher Scientific. Link
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
- Bromoacetonitrile - SAFETY DATA SHEET. Santa Cruz Biotechnology. Link
- 2-(4-Bromo-1H-indol-3-yl)acetonitrile. IUCr Journals. Link
- organic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 152213-61-1 [sigmaaldrich.cn]
- 8. This compound | 152213-61-1 [sigmaaldrich.cn]
- 9. capotchem.com [capotchem.com]
- 10. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 13. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity | MDPI [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. capotchem.com [capotchem.com]
- 21. echemi.com [echemi.com]
- 22. fishersci.com [fishersci.com]
A Researcher's Guide to the Discovery and Isolation of Halogenated Indole Alkaloids
This technical guide provides a comprehensive overview of the principles and methodologies essential for the successful discovery, isolation, and characterization of halogenated indole alkaloids. Drawing upon established protocols and field-proven insights, this document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery. The unique structural motifs and potent biological activities of these marine-derived compounds present both exciting opportunities and significant technical challenges. This guide aims to equip researchers with the knowledge to navigate these complexities effectively.
Section 1: The Significance and Diversity of Halogenated Indole Alkaloids
Halogenated indole alkaloids, predominantly found in marine organisms, represent a structurally diverse class of natural products with a wide array of promising pharmacological activities.[1][2][3] The incorporation of halogen atoms, most commonly bromine, into the indole scaffold significantly influences their biological properties, often enhancing their potency and selectivity.[2][4][5] These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, making them attractive leads for drug development.[1][5][6][7]
Marine invertebrates, such as sponges and tunicates, are particularly rich sources of these unique metabolites.[2][8][9][10] The ecological pressures of the marine environment are thought to drive the evolution of the biosynthetic pathways responsible for producing these structurally complex and biologically active molecules.[2] Notable examples of halogenated indole alkaloids include the meridianins, variolins, psammopemmins, and aplysinopsins, each characterized by a distinct structural framework and biological activity profile.[2][8][9][10]
Section 2: From Collection to Crude Extract: The Initial Steps
The journey to isolating pure halogenated indole alkaloids begins with the careful collection of marine specimens and culminates in a crude extract ready for chromatographic separation. The initial handling and extraction procedures are critical for preserving the integrity of the target compounds.
Sample Collection and Preservation
Proper collection and preservation of marine organisms are paramount to prevent the degradation of secondary metabolites. Samples should be immediately frozen upon collection, typically using dry ice or liquid nitrogen, and stored at -20°C or lower until extraction. Lyophilization (freeze-drying) is the preferred method for removing water from the samples as it minimizes thermal degradation of the alkaloids.
Extraction of Total Alkaloids: A Step-by-Step Protocol
The following protocol outlines a general yet effective acid-base extraction method for obtaining a crude alkaloid extract from marine invertebrate tissues.
Protocol 1: Acid-Base Extraction of Halogenated Indole Alkaloids
-
Homogenization: Pulverize the lyophilized and ground marine organism material.
-
Initial Extraction: Macerate the powdered material in a solvent mixture, such as dichloromethane/methanol (1:1), to extract a broad range of metabolites.[7][11][12] This initial step is crucial for isolating both polar and non-polar compounds. The process should be repeated multiple times to ensure exhaustive extraction.
-
Acidification: Concentrate the combined organic extracts under reduced pressure. Dissolve the resulting residue in an acidic aqueous solution (e.g., 1-5% hydrochloric acid or acetic acid).[13] This step protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble.
-
Removal of Neutral and Acidic Impurities: Partition the acidic aqueous solution with an immiscible organic solvent like diethyl ether or chloroform.[14] This removes fats, pigments, and other non-alkaloidal, lipophilic impurities, which will remain in the organic phase. Repeat this washing step several times.
-
Basification: Carefully adjust the pH of the aqueous layer to approximately 10 using a base such as ammonium hydroxide or sodium carbonate.[15] This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less water-soluble.
-
Extraction of Free Alkaloids: Extract the basified aqueous solution with an organic solvent (e.g., chloroform or dichloromethane).[15] The free alkaloids will partition into the organic layer. This extraction should be performed multiple times to ensure complete recovery.
-
Final Processing: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.
This protocol provides a robust starting point. However, the choice of solvents and pH adjustments may need to be optimized depending on the specific properties of the target alkaloids.
Section 3: Purification and Isolation: Chromatographic Strategies
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. A combination of chromatographic techniques is typically employed to achieve this.
Workflow for Chromatographic Purification
The following diagram illustrates a typical workflow for the purification of halogenated indole alkaloids from a crude extract.
Caption: A typical workflow for the purification of halogenated indole alkaloids.
Key Chromatographic Techniques
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for the preliminary analysis of the crude extract and for monitoring the progress of column chromatography.[16] It helps in selecting the appropriate solvent system for separation. Alkaloids can be visualized on the TLC plate using UV light or by spraying with Dragendorff's reagent, which produces characteristic orange spots.[16]
-
Column Chromatography (CC): This is the primary technique for the initial fractionation of the crude extract.[15][16] Both normal-phase (e.g., silica gel) and reversed-phase (e.g., C18-bonded silica) stationary phases can be used. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often employed to separate the alkaloids based on their polarity.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of individual alkaloids from the fractions obtained from column chromatography.[17][18][19] Reversed-phase HPLC with a C18 column is most commonly used.[17][19] The separation can be optimized by adjusting the mobile phase composition (e.g., acetonitrile/water or methanol/water mixtures, often with additives like formic acid or trifluoroacetic acid to improve peak shape).[19]
-
High-Performance Counter-Current Chromatography (HPCCC): HPCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. It is particularly useful for the separation of polar and unstable compounds.[20]
Section 4: Structural Elucidation: Deciphering the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques.
The Spectroscopic Toolkit
The primary methods for structural elucidation of halogenated indole alkaloids include:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition.[1] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pattern of the molecule, which can help in identifying structural motifs.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complete structure of a novel compound. A suite of 1D and 2D NMR experiments is typically required:
-
¹H NMR: Provides information about the number and chemical environment of protons.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[21]
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[21]
A Generalized Workflow for Structural Elucidation
The following diagram outlines the logical flow of experiments for elucidating the structure of a novel halogenated indole alkaloid.
Caption: A systematic workflow for the structural elucidation of a novel compound.
Section 5: Biological Evaluation: Unveiling the Pharmacological Potential
A critical aspect of natural product research is the assessment of the biological activity of the isolated compounds. The choice of bioassays will depend on the research objectives, but common screens for halogenated indole alkaloids include:
-
Cytotoxicity Assays: To evaluate the potential anticancer activity against various cancer cell lines.[1]
-
Antimicrobial Assays: To assess activity against a panel of pathogenic bacteria and fungi.[1]
-
Enzyme Inhibition Assays: To investigate the effect on specific enzymes, such as kinases, which are often implicated in disease pathways.[2][10]
-
Antiviral Assays: To screen for activity against viruses such as HIV and Herpes simplex.[20]
The following table summarizes the reported biological activities of some major classes of halogenated indole alkaloids.
| Alkaloid Class | Representative Compounds | Key Biological Activities |
| Meridianins | Meridianin A-G | Kinase inhibition (e.g., CDK1, CDK5), antiproliferative |
| Variolins | Variolin A, Variolin B | Potent cytotoxicity against murine leukemia cells, antiviral (Herpes simplex) |
| Aplysinopsins | Aplysinopsin | Cytotoxic, antimicrobial |
| Psammopemmins | Psammopemmin A-C | Cytotoxic |
| Aplicyanins | Aplicyanin A-F | Cytotoxic against human tumor cell lines, antimitotic |
Section 6: Conclusion and Future Directions
The discovery and isolation of halogenated indole alkaloids from marine sources continue to be a vibrant and promising area of research. The unique chemical structures and potent biological activities of these compounds underscore their potential as scaffolds for the development of new therapeutic agents. Advances in chromatographic and spectroscopic techniques have greatly facilitated the isolation and structural elucidation of these complex molecules. Future research in this field will likely focus on the exploration of novel marine environments for new sources of these alkaloids, the development of more efficient and sustainable isolation methods, and the elucidation of their biosynthetic pathways, which could open the door to their biotechnological production.
References
- Fu, L., et al. (2022). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 20(2), 129. [Link]
- Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(5), 1526-1549. [Link]
- Pauletti, P., et al. (2010).
- Pauletti, P. M., et al. (2010).
- Pauletti, P. M., et al. (2010). (PDF) Halogenated Indole Alkaloids from Marine Invertebrates.
- Gerasimenko, I., et al. (2001).
- Khan, I., et al. (2022). A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Research Journal of Pharmacognosy. [Link]
- Buttachon, S., et al. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(11), 609. [Link]
- Avula, B., et al. (2012). Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry. PubMed. [Link]
- Gerasimenko, I., et al. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications.
- Bayer, K., et al. (2019). Diversity of tryptophan halogenases in sponges of the genus Aplysina. FEMS Microbiology Ecology, 95(5), fiz047. [Link]
- Netz, N., & Opatz, T. (2015). Marine Indole Alkaloids. Marine Drugs, 13(8), 4814-4914. [Link]
- Wang, X., et al. (2021). Advances in the Study of Halogenated Natural Products. Current Organic Chemistry, 25(1), 108-125. [Link]
- Kustigian, K., et al. (2022). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. RSC Chemical Biology, 3(1), 57-65. [Link]
- JSM Central. (n.d.). Isolation and Characterization of Alkaloids Extracted from Medicinal Plant in Malaysia: Alstonia macrophylla. JSM Central. [Link]
- Zhang, Y., et al. (2020). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 25(21), 5038. [Link]
- Nuthakki, V. K., et al. (2019). Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors. Bioorganic Chemistry, 90, 103062. [Link]
- Amade, P., et al. (2019).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Pharmacognosy. (n.d.). Pharmacognosy. [Link]
- ResearchGate. (n.d.). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins.
- UConn Library. (n.d.).
- van Pée, K. H., & Unversucht, S. (2003). Biohalogenation: Nature's Way to Synthesize Halogenated Metabolites. Journal of Natural Products, 66(9), 1231-1240. [Link]
- Assefa, A. D., et al. (2024). Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives. Molecules, 29(1), 226. [Link]
- Mendoza, M., et al. (2019). The Synthesis and Biological Evaluation of Indolactam Alkaloids. Organic Letters, 21(18), 7380-7384. [Link]
- Hino, T., & Nakagawa, M. (1977). BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. Heterocycles, 6(11), 1680-1685. [Link]
- Wang, X., et al. (2021).
- Dragulska, S., & Kańska, M. (2014). Enzymatic synthesis of tryptamine and its halogen derivatives selectively labeled with hydrogen isotopes. Journal of Radioanalytical and Nuclear Chemistry, 299(1), 759-763. [Link]
- Amade, P., et al. (2019).
- Amade, P., et al. (2019). (PDF) New Antimalarial and Antimicrobial Tryptamine Derivatives from the Marine Sponge Fascaplysinopsis reticulata.
- Chromatography Today. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- ResearchGate. (n.d.). (PDF) Perspectives on biotechnological halogenation. Part I: Halogenated products and enzymatic halogenation.
Sources
- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]
- 2. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Study of Halogenated Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indoloquinoline alkaloid cryptolepine and its bromo-derivative as dual cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Antimalarial and Antimicrobial Tryptamine Derivatives from the Marine Sponge Fascaplysinopsis reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Halogenated Indole Alkaloids from Marine Invertebrates | Semantic Scholar [semanticscholar.org]
- 9. Halogenated indole alkaloids from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. JSM Central || Article Info [jsmcentral.org]
- 17. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 19. researchgate.net [researchgate.net]
- 20. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Solubility of 2-(6-bromo-1H-indol-3-yl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that governs its behavior in chemical reactions, purification processes, and formulation development.[1][2][3] This guide provides a comprehensive technical framework for understanding and determining the solubility of 2-(6-bromo-1H-indol-3-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[4] While specific quantitative solubility data for this molecule is not widely published, this document outlines the theoretical principles and practical methodologies required for its empirical determination. It covers molecular structure analysis, solvent selection rationale, a detailed experimental protocol based on the gold-standard isothermal shake-flask method, and modern analytical quantification techniques.
Introduction: Significance of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a specific temperature, is a fundamental parameter in chemical and pharmaceutical sciences.[2][5] For a compound like this compound, understanding its solubility is paramount for several applications:
-
Chemical Synthesis: Optimizing reaction conditions, ensuring reactants are in the same phase for efficient conversion.
-
Purification: Developing effective crystallization and recrystallization protocols, which are essential for achieving high purity.[6][7]
-
Drug Development: Poor solubility is a major hurdle in drug development, affecting absorption and bioavailability.[2][3][5][8] Determining solubility in various solvents, including biorelevant media, is a prerequisite for formulation design.[5]
This guide provides the necessary tools for researchers to predict, measure, and apply solubility data for this compound effectively.
Molecular Profile and Solubility Prediction
The solubility of a compound is intrinsically linked to its molecular structure.[9] The principle of "like dissolves like" serves as a primary guide, suggesting that substances with similar polarities are more likely to be soluble in one another.[10] An analysis of the this compound structure reveals several key features that influence its solubility profile.
-
Indole Ring System: The core 1H-indole is a bicyclic aromatic heterocycle. The N-H group is a hydrogen bond donor, while the aromatic system contributes to nonpolar (van der Waals) interactions.
-
Bromo Substituent (-Br): The bromine atom at the 6-position adds significant molecular weight and is polarizable, contributing to lipophilicity (fat-solubility).
-
Acetonitrile Moiety (-CH₂CN): The nitrile group (-C≡N) is highly polar and can act as a hydrogen bond acceptor.
Overall Polarity: The molecule possesses both polar (N-H, C≡N) and nonpolar (aromatic rings, C-Br) characteristics, making it an amphiphilic compound. Its predicted XlogP value, a measure of lipophilicity, is 2.4, suggesting moderate lipophilicity.[11] This profile indicates that it is unlikely to be highly soluble in very nonpolar solvents like hexanes or highly polar protic solvents like water, but will likely exhibit good solubility in solvents of intermediate polarity.
The following diagram illustrates the relationship between the solute's properties, solvent classes, and the expected solubility outcome.
Caption: Predicted solubility based on molecular properties.
Experimental Determination of Solubility
Since pre-existing data is scarce, empirical determination is necessary. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the OECD and WHO.[12][13][14]
Principle
A surplus amount of the solid compound is agitated in the chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is constant and represents its solubility under those conditions. The concentration is then determined using a validated analytical method.
Materials & Reagents
-
Solute: this compound (purity >97%)
-
Solvents: A range of analytical grade organic solvents should be selected to cover different polarity classes.
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Dichloromethane (DCM)
-
-
Equipment:
-
Orbital shaker with temperature control
-
Analytical balance
-
Glass vials with screw caps
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Step-by-Step Protocol
The following protocol describes a self-validating system for accurate solubility determination.
-
Preliminary Test:
-
Objective: To estimate the approximate solubility and determine the time required to reach equilibrium.
-
Procedure: Add a small, known amount of the solute (e.g., 2-5 mg) to 1 mL of solvent in a vial. Agitate at the desired temperature (e.g., 25 °C). Observe the time it takes for the solid to dissolve. If it dissolves quickly, add more solute until a persistent solid phase is present. This provides a rough estimate for preparing the main experiment.
-
-
Main Experiment (Equilibrium Solubility Determination):
-
Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 2-5 times the estimated solubility).
-
Equilibration: Add a precise volume of the selected solvent (e.g., 2.0 mL) to each vial. Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitate.[12]
-
Time Course Sampling: To validate that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours).
-
Sample Collection:
-
Stop agitation and allow the vials to stand for at least 30 minutes for the excess solid to settle.
-
Withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.
-
Accurately dilute the filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
-
Analytical Quantification (HPLC-UV):
-
Method: Reversed-phase HPLC (RP-HPLC) is the preferred technique for analyzing small molecules like the target compound.[15]
-
Typical Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to ensure good peak shape.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan, typically around 220 nm or 280 nm for indoles).
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against concentration. The curve must have a correlation coefficient (r²) > 0.995.
-
Analysis: Inject the diluted samples from the solubility experiment and determine their concentration from the calibration curve.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
-
Equilibrium is confirmed when the calculated solubility values from consecutive time points (e.g., 48h and 72h) are statistically identical (e.g., within ±5%).
-
The entire experimental workflow is visualized below.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The results of the solubility experiments should be compiled into a clear, structured table for easy comparison and use.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|---|
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | Clear solution |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | Clear solution | |
| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [Calculated Data] | Clear solution |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | Clear solution | |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | Clear solution | |
| THF | 7.6 | [Experimental Data] | [Calculated Data] | Clear solution | |
| Nonpolar | Dichloromethane | 9.1 | [Experimental Data] | [Calculated Data] | Clear solution |
| | Toluene | 2.4 | [Experimental Data] | [Calculated Data] | Suspension |
Molecular Weight of this compound: 235.08 g/mol
Interpretation: The collected data will provide a quantitative basis for solvent selection. For instance, solvents showing high solubility would be ideal for reaction chemistry or as the primary solvent in a crystallization mixture.[17] Solvents showing a large difference in solubility between hot and cold temperatures are excellent candidates for recrystallization.[7][10][18]
Conclusion
Determining the solubility of this compound is a foundational step for its effective use in research and development. While published data is limited, this guide provides the theoretical rationale and a robust, validated experimental protocol for its determination. By systematically applying the principles of molecular structure analysis, solvent selection, and the isothermal shake-flask method coupled with HPLC analysis, researchers can generate reliable and reproducible solubility data. This information is indispensable for optimizing synthetic routes, developing purification strategies, and advancing the compound through the drug discovery pipeline.
References
- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Prediction of organic compound aqueous solubility using machine learning. PubMed Central.
- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.
- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and W
- This compound. Sigma-Aldrich.
- Guide for crystalliz
- Finding the best solvent for recrystallisation.
- Choice of Solvent. Chemistry LibreTexts.
- The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
- Reverse-phase HPLC analysis and purific
- Small Molecule HPLC. Sigma-Aldrich.
- How to choose a solvent for crystalliz
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- The Importance of Solubility for New Drug Molecules. Semantic Scholar.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- This compound | 152213-61-1. Smolecule.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
- Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology.
- Determination of aqueous solubility by heating and equilibr
- Annex 4.
- 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944. PubChem.
- Water Solubility (Flask Method).
- This compound. PubChemLite.
- Test No.
- a.6. water solubility.
- 3-indolyl acetonitrile. The Good Scents Company.
Sources
- 1. echemi.com [echemi.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Buy this compound | 152213-61-1 [smolecule.com]
- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. unifr.ch [unifr.ch]
- 7. edu.rsc.org [edu.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. quora.com [quora.com]
- 11. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 12. who.int [who.int]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. legislation.gov.uk [legislation.gov.uk]
- 15. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mt.com [mt.com]
A Technical Guide to the Stability and Optimal Storage of 2-(6-bromo-1H-indol-3-yl)acetonitrile
An In-depth Technical Guide Topic: Stability and Optimal Storage of 2-(6-bromo-1H-indol-3-yl)acetonitrile Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated indole derivative that serves as a versatile structural scaffold and key intermediate in medicinal chemistry and drug discovery.[1] The indole nucleus is a privileged structure found in numerous biologically active compounds, and the presence of both a bromine atom and a reactive acetonitrile group provides multiple avenues for synthetic modification.[1] The integrity and purity of this reagent are paramount for generating reliable and reproducible downstream data. However, the inherent chemical functionalities of the molecule—specifically the electron-rich indole ring and the hydrolyzable nitrile group—render it susceptible to degradation if not stored and handled correctly.
This guide provides a comprehensive overview of the factors influencing the stability of this compound. We will elucidate the primary degradation pathways, offer evidence-based protocols for optimal storage and handling, and present a framework for conducting stability assessments to ensure the long-term viability of this critical research compound.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for proper handling.
| Property | Value | Source(s) |
| CAS Number | 152213-61-1 | [2][3] |
| Molecular Formula | C₁₀H₇BrN₂ | [2] |
| Molecular Weight | 235.08 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95-98% | [2][3] |
| Boiling Point | ~427.5 °C at 760 mmHg (Predicted) |
Intrinsic Chemical Instability: Key Degradation Pathways
The stability of this compound is governed by the reactivity of its core structure. Several environmental factors can initiate degradation, compromising sample purity. The indole ring system is generally susceptible to oxidation, while the acetonitrile group is prone to hydrolysis.[4]
Oxidation of the Indole Nucleus
The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution and oxidation.[5] The C3 position is particularly reactive.[5] Exposure to atmospheric oxygen, especially when catalyzed by light or trace metal impurities, can lead to the formation of various oxidized byproducts, such as oxindoles, or potentially colored polymeric materials. This is a common degradation route for many indole derivatives.[4]
Hydrolysis of the Acetonitrile Moiety
The acetonitrile side chain can undergo hydrolysis in the presence of moisture. This reaction is significantly accelerated under either acidic or basic conditions.[4] The hydrolysis typically proceeds in two steps: first to the corresponding amide, 2-(6-bromo-1H-indol-3-yl)acetamide, and subsequently to the carboxylic acid, 2-(6-bromo-1H-indol-3-yl)acetic acid. The presence of these impurities can complicate subsequent synthetic steps and biological assays.
Photodegradation
Many aromatic and heterocyclic compounds are sensitive to light, particularly in the UV spectrum. For indole derivatives, light exposure can provide the activation energy needed to initiate oxidation and other radical-based degradation reactions.[4] Studies on similar molecules have shown that storage in light-protected containers, such as amber vials, is crucial.[6]
Acid/Base Sensitivity
The indole core, while not strongly basic, can be protonated at the C3 position by strong acids, forming an indoleninium ion.[5] This reactive intermediate can lead to dimerization or polymerization, resulting in a significant loss of the desired compound. Consequently, exposure to strongly acidic or basic conditions during storage or workup should be meticulously avoided.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To mitigate the degradation risks outlined above, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on the compound's chemical properties and general best practices for indole derivatives.[7][8][9]
Summary of Storage Conditions
| Condition | Long-Term Storage (>3 months) | Short-Term / Working Stock | Rationale |
| Temperature | 2–8 °C [3] | 2–8 °C or Room Temperature (if desiccated) | Reduces the kinetic rate of all degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents oxidation by displacing atmospheric oxygen.[3] |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents light-induced photodegradation.[6][10] |
| Humidity | Store with Desiccant | Store with Desiccant | Minimizes moisture to prevent hydrolysis of the nitrile group. |
| Container | Tightly sealed, chemically resistant glass vial (e.g., amber borosilicate glass with PTFE-lined cap). | Tightly sealed, chemically resistant glass vial. | Ensures no leaching or reaction with the container and provides a superior seal against air and moisture.[6] |
Handling Procedures
-
Equilibration: Before opening, allow the container to warm to room temperature. This crucial step prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: Whenever possible, handle the compound in an inert atmosphere, such as a glovebox or under a gentle stream of argon or nitrogen. This minimizes exposure to both oxygen and humidity.
-
Minimize Exposure: Weigh out only the required amount for your experiment and promptly return the stock container to its proper storage conditions. Avoid leaving the container open on the bench.
-
Avoid Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][11]
Experimental Workflow: Stability Assessment Protocol
To ensure the validity of experimental results, researchers may need to perform their own stability assessment, particularly if a stock has been stored for an extended period or if degradation is suspected. A forced degradation study is a robust method for this purpose.
Objective
To identify potential degradants and assess the stability of this compound under various stress conditions (thermal, photolytic, hydrolytic, and oxidative).
Step-by-Step Methodology
-
Reference Standard: Prepare a solution (T=0 sample) of the compound in a suitable solvent (e.g., acetonitrile) from a fresh, unopened vial. Analyze immediately via HPLC or LC-MS to establish an initial purity profile.
-
Sample Preparation: Prepare identical solutions of the compound for each stress condition.
-
Application of Stress:
-
Thermal: Incubate a sample at an elevated temperature (e.g., 40–60 °C) in the dark for a defined period (e.g., 48 hours).
-
Hydrolytic (Acid/Base): Add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to separate samples. Allow to stand at room temperature.
-
Oxidative: Add a dilute solution of an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Photolytic: Expose a sample to a controlled light source (e.g., a photostability chamber with UV and visible light output) for a specified duration. Keep a control sample wrapped in foil to exclude light.
-
-
Time-Point Analysis: At predefined intervals (e.g., 6, 24, 48 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to the initial concentration.
-
HPLC/LC-MS Analysis: Analyze all samples using a validated stability-indicating HPLC method (i.e., a method capable of resolving the parent peak from all major degradation products).
-
Data Interpretation: Compare the chromatograms of the stressed samples to the T=0 reference. A loss in the main peak area, coupled with the appearance of new peaks, confirms degradation. LC-MS can be used to tentatively identify the mass of the degradants, correlating them with potential products like the hydrolyzed amide or acid.
Caption: Experimental workflow for a forced degradation stability study.
Summary and Key Recommendations
The chemical integrity of this compound is critical for its successful application in research and development. Its stability is primarily threatened by oxidation, hydrolysis, and photodegradation.
To ensure maximum shelf-life and purity, users must:
-
Store Cold and Dark: Always store the compound at 2–8 °C in an amber vial to protect from thermal and photolytic degradation.
-
Store Dry and Inert: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) and with a desiccant, to prevent oxidation and hydrolysis.
-
Handle with Care: Allow the container to warm to room temperature before opening, and minimize its exposure to the ambient environment during handling.
By implementing these scientifically grounded storage and handling protocols, researchers can ensure the stability of their this compound, leading to more reliable and reproducible scientific outcomes.
References
- National Toxicology Program. (2017). Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3-carbinol. In NTP Technical Report on the Toxicology Studies of Indole-3-carbinol. National Institutes of Health.
- Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet.
- Capot Chemical. (2025). MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide.
- Carl ROTH. (2024). Safety Data Sheet: 5-Bromo-4-chloro-3-indolyl phosphate disodium salt.
- Brenntag. (n.d.). Acetonitrile - SAFETY DATA SHEET.
- Wikipedia. (n.d.). Indole.
- Ataman Kimya. (n.d.). INDOLE.
- Mao, Q. X., Zhang, C. G., & Li, J. F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451.
- Al-Iraqi, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2631.
- Bakunov, S. A., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 26(20), 6165.
- Di Mola, A., et al. (2024). Asymmetric Synthesis and Biological Evaluation of Both Enantiomers of 5- and 6-Boronotryptophan as Potential Boron Delivery Agents for Boron Neutron Capture Therapy. ACS Medicinal Chemistry Letters.
- Mao, Q. X., Zhang, C. G., & Li, J. F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. PubMed.
- Li, J. F., & Luo, Y. H. (2012). 2-(6-Chloro-1H-indol-3-yl)acetonitrile. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 152213-61-1 [sigmaaldrich.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Table I-2, Preparation and Storage of Dose Formulations in the Gavage Studies of Indole-3--carbinol - NTP Technical Report on the Toxicology Studies of Indole-3-carbinol (CASRN 700-06-1) in F344/N Rats and B6C3F1/N Mice and Toxicology and Carcinogenesis Studies of Indole-3-carbinol in Harlan Sprague Dawley Rats and B6C3F1/N Mice Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note: A Robust Two-Step Synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile from 6-bromoindole
An In-Depth Technical Guide
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile, a valuable halogenated indole derivative for medicinal chemistry and drug discovery.[1][2] The protocol starts from the commercially available 6-bromoindole and proceeds through a two-step sequence involving a Mannich reaction to form an intermediate, 6-bromo-3-((dimethylamino)methyl)-1H-indole (commonly known as 6-bromo-gramine), followed by a nucleophilic substitution with cyanide. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols, and includes validation checkpoints to ensure a reliable and reproducible synthesis.
Introduction: The Strategic Importance of Indole-3-acetonitriles
Indole-3-acetonitrile and its derivatives are critical structural motifs in a vast array of biologically active compounds and natural products.[3] The introduction of a bromine atom at the 6-position of the indole scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a key building block for novel therapeutic agents. The synthetic route detailed herein is one of the most efficient and common approaches, utilizing the robust Mannich reaction to functionalize the indole C3 position, followed by the displacement of the resulting aminomethyl group.[3][4] This method avoids direct C3-cyanation, which can be challenging, by first installing a reliable leaving group.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, beginning with the formation of a stable, isolable gramine intermediate, which is then converted to the target nitrile.
Figure 1: Overall Synthetic Workflow.
Part 1: Synthesis of 6-bromo-3-((dimethylamino)methyl)-1H-indole (6-Bromo-gramine)
Principle & Mechanism: The Mannich Reaction
The first step is a Mannich reaction, a cornerstone of carbon-carbon bond formation.[5] The reaction proceeds via electrophilic substitution at the electron-rich C3 position of the indole ring.[6]
Causality of Reagents:
-
Dimethylamine and Formaldehyde: These reagents react in situ to form a highly electrophilic dimethylaminomethyl cation, also known as an iminium ion or Eschenmoser's salt intermediate.[6][7] This is the key electrophile that will be attacked by the indole.
-
Glacial Acetic Acid: This serves as a weakly acidic solvent and catalyst. It facilitates the formation of the iminium ion from the initial carbinolamine adduct of formaldehyde and dimethylamine by promoting dehydration.[5][8]
-
6-Bromoindole: This acts as the nucleophile. The indole ring system is inherently electron-rich, and resonance stabilization directs the electrophilic attack to the C3 position, preserving the aromaticity of the benzene ring.[6]
Figure 2: Simplified Mechanism of the Mannich Reaction.
Experimental Protocol: 6-Bromo-gramine
This protocol is adapted from established procedures for gramine synthesis.[8]
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoindole (10.0 g, 51.0 mmol) in 100 mL of glacial acetic acid. Stir until all solids are dissolved.
-
Amine Addition: To the stirred solution, carefully add 40% aqueous dimethylamine (14.4 mL, 115 mmol). Note: The reaction is exothermic, and fumes may be evolved. Perform this step in a well-ventilated fume hood.
-
Cooling: Cool the resulting warm solution to approximately 30°C in a water bath.
-
Formaldehyde Addition: While stirring, add 37% aqueous formaldehyde (9.5 mL, 127 mmol).
-
Reaction: Allow the mixture to stand at room temperature for at least 2 hours (or overnight for convenience). The solution will typically become darker.
-
Precipitation (Critical Step): Prepare a large beaker (1 L) with approximately 500 g of crushed ice. Pour the reaction mixture slowly onto the ice with vigorous stirring. This dissipates the heat from the subsequent neutralization.
-
Basification: While ensuring excess ice is always present, slowly and carefully add 30% aqueous sodium hydroxide solution until the mixture is strongly alkaline (pH > 11, check with pH paper). Crucially, do not allow the solution to heat up during this addition, as this will result in an oily, difficult-to-filter product instead of a crystalline solid. [8]
-
Isolation: Allow the remaining ice to melt. Collect the resulting white to off-white precipitate by suction filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the product under suction on the filter funnel, then transfer to a vacuum desiccator over anhydrous calcium chloride or phosphorus pentoxide to dry to a constant weight.
Data & Characterization
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromoindole | 196.04 | 10.0 g | 51.0 | 1.0 |
| Dimethylamine (40% aq.) | 45.08 | 14.4 mL | ~115 | ~2.25 |
| Formaldehyde (37% aq.) | 30.03 | 9.5 mL | ~127 | ~2.5 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
-
Expected Yield: 85-95%
-
Appearance: White to pale yellow crystalline solid.
-
Characterization: The intermediate can be characterized by ¹H NMR and mass spectrometry to confirm the structure before proceeding.
Part 2: Synthesis of this compound
Principle & Mechanism: Nucleophilic Cyanide Displacement
This step leverages the lability of the dimethylamino group on the gramine intermediate. This group is an excellent leaving group, allowing for its displacement by a strong nucleophile like the cyanide anion (CN⁻).[4]
Causality of Reagents:
-
6-Bromo-gramine: The substrate containing the leaving group at the desired position.
-
Sodium Cyanide (NaCN): The source of the cyanide nucleophile. Extreme caution is required when handling cyanides as they are highly toxic. All manipulations must be performed in a fume hood, and an appropriate cyanide quench solution (e.g., bleach and base) should be readily available.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent is ideal for this Sₙ2-type reaction. It effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the reaction.
The reaction proceeds via a direct Sₙ2 displacement of the dimethylamine group by the cyanide ion at the benzylic carbon. Although not always necessary, the reaction can sometimes be accelerated by adding an alkylating agent (like methyl iodide) to first form a quaternary ammonium salt, which is an even better leaving group.[9] However, for many gramine derivatives, direct displacement is sufficient.
Experimental Protocol: this compound
-
Setup: In a 250 mL round-bottom flask, combine 6-bromo-gramine (10.0 g, 39.5 mmol) and sodium cyanide (3.87 g, 79.0 mmol, 2.0 equiv.) in 100 mL of anhydrous DMSO.
-
Heating: Heat the reaction mixture to 80-90°C with stirring under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-5 hours. Look for the disappearance of the starting material spot.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing 500 mL of ice-water with stirring. A precipitate should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash them twice with water (2 x 200 mL) and once with brine (200 mL) to remove residual DMSO and salts.[10]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10] Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[11]
-
Purification: The crude solid can be purified by either:
Data & Characterization
| Reagent | Mol. Wt. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromo-gramine | 253.14 | 10.0 g | 39.5 | 1.0 |
| Sodium Cyanide | 49.01 | 3.87 g | 79.0 | 2.0 |
| Anhydrous DMSO | 78.13 | 100 mL | - | - |
-
Product Molecular Weight: 235.08 g/mol [13]
-
Expected Yield: 70-85% (after purification)
-
Appearance: A white to light tan solid.
-
Spectroscopic Signatures:
-
¹H NMR: Expect signals for the indole NH proton, aromatic protons on the benzene and pyrrole rings, and a characteristic singlet for the CH₂ group adjacent to the nitrile.
-
IR Spectroscopy: A sharp, medium-intensity peak is expected in the range of 2260-2240 cm⁻¹ corresponding to the C≡N nitrile stretch.[14]
-
Mass Spectrometry (EI): Expect a molecular ion peak pattern characteristic of a monobrominated compound (M⁺ and M⁺+2 peaks of nearly equal intensity) at m/z 234 and 236.[12][14]
-
Concluding Remarks
This two-step protocol provides a reliable and scalable method for the synthesis of this compound from 6-bromoindole. By understanding the underlying mechanisms of the Mannich reaction and the subsequent nucleophilic substitution, researchers can effectively troubleshoot and adapt this procedure. Careful execution of the workup steps, particularly the controlled basification in Part 1 and the safe handling of cyanide in Part 2, is paramount to achieving a high yield of the pure target compound, a valuable intermediate for further synthetic elaboration in drug discovery programs.
References
- Filo. (2025, August 6). Give a detailed mechanism for the synthesis of gramine from indole. Filo.
- Synthesis and Chemistry of Indole. (n.d.). SlideShare.
- Filo. (2025, August 12). Experiment 5: Synthesis of Gramine by Mannich Reaction. Filo.
- Zhang, Y., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695.
- BenchChem. (n.d.). Application Notes: Derivatization of the Nitrile Group in 2-bromo-1H-indole-3-acetonitrile. BenchChem.
- BenchChem. (n.d.). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile. BenchChem.
- BenchChem. (n.d.). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile. BenchChem.
- BenchChem. (n.d.). Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide. BenchChem.
- PubChemLite. (n.d.). This compound. PubChemLite.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- Hiyama, T., & Nozaki, H. (1981). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Bulletin of the Chemical Society of Japan, 54(7), 2151-2152.
- Astor Marketplace. (n.d.). Targetmol 6-Bromoindole-3-acetonitrile. Astor Marketplace.
- European Patent Office. (n.d.). Indole derivatives and process for preparing the same - EP 0037271 B1. Google Patents.
- Louie, M. K., et al. (2016). Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth. The Journal of Physical Chemistry A, 120(9), 1358–1368.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. astorscientific.store [astorscientific.store]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Give a detailed mechanism for the synthesis of gramine from indole | Filo [askfilo.com]
- 7. Dimethylamine Addition to Formaldehyde Catalyzed by a Single Water Molecule: A Facile Route for Atmospheric Carbinolamine Formation and Potential Promoter of Aerosol Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the targeted brominated derivative serves as a key intermediate for further chemical modifications. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction
Indole-3-acetonitrile and its halogenated analogs are of significant interest due to their wide range of biological activities. The presence of a bromine atom on the indole ring, specifically at the 6-position, provides a reactive handle for various cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for pharmacological screening. The acetonitrile moiety at the 3-position is also versatile and can be readily converted to other functional groups, such as carboxylic acids or amines. This protocol details a common and effective synthetic route, proceeding through the formation of a gramine intermediate followed by cyanation.
Reaction Scheme
The overall synthetic strategy involves a two-step process starting from 6-bromoindole:
-
Mannich Reaction: Formation of the gramine intermediate, N,N-dimethyl-1-(6-bromo-1H-indol-3-yl)methanamine, from 6-bromoindole, formaldehyde, and dimethylamine.
-
Cyanation: Nucleophilic substitution of the dimethylamino group of the gramine intermediate with a cyanide salt to yield the final product, this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Bromoindole | ≥98% | Commercially Available | |
| Formaldehyde solution | 37 wt. % in H₂O | Commercially Available | Toxic, handle in a fume hood. |
| Dimethylamine solution | 40 wt. % in H₂O | Commercially Available | Corrosive, handle in a fume hood. |
| Glacial Acetic Acid | ACS grade | Commercially Available | Corrosive. |
| Sodium Cyanide (NaCN) | ≥98% | Commercially Available | Extremely Toxic . Handle with extreme caution. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercially Available | |
| Ethyl Acetate | ACS grade | Commercially Available | |
| Hexanes | ACS grade | Commercially Available | |
| Sodium Sulfate (anhydrous) | ACS grade | Commercially Available | |
| Silica Gel | 60-120 mesh | Commercially Available | For column chromatography. |
Detailed Experimental Protocol
Part 1: Synthesis of N,N-dimethyl-1-(6-bromo-1H-indol-3-yl)methanamine (6-Bromogramine)
The synthesis of the gramine intermediate is a crucial first step. The Mannich reaction is a classic method for the aminomethylation of acidic protons located alpha to a carbonyl group, but it is also highly effective for electron-rich aromatic compounds like indoles.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoindole (e.g., 5.0 g, 25.5 mmol) in glacial acetic acid (60 mL).
-
Addition of Reagents: To the stirred solution, add a 40% aqueous solution of dimethylamine (e.g., 9.0 mL). The mixture may become warm. Cool the flask in an ice bath to maintain a temperature below 30°C.
-
Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde (e.g., 6.0 mL) to the cooled mixture.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for at least 12 hours, or until TLC analysis indicates the consumption of the starting 6-bromoindole.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice (approx. 300 g). While stirring vigorously, carefully basify the mixture with a 30% aqueous sodium hydroxide solution until the pH is greater than 10. It is critical to keep the mixture cold during this step to prevent the formation of an oily product.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral.
-
Drying: Dry the solid product under vacuum to obtain N,N-dimethyl-1-(6-bromo-1H-indol-3-yl)methanamine. The product can be used in the next step without further purification if it appears reasonably pure.
Part 2: Synthesis of this compound
The conversion of the gramine intermediate to the desired nitrile is achieved through a nucleophilic substitution reaction where the dimethylamino group is displaced by cyanide.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the dried 6-bromogramine from the previous step (e.g., 4.0 g, 15.8 mmol) in dimethyl sulfoxide (DMSO) (40 mL).
-
Addition of Cyanide: (EXTREME CAUTION: Sodium cyanide is highly toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.) Add sodium cyanide (e.g., 1.55 g, 31.6 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 140°C and maintain this temperature for 3-5 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water (200 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification and Characterization
The crude product obtained is typically a solid or a thick oil and requires purification by column chromatography.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load this onto the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 20-30% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Product: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.08 g/mol |
| Appearance | Solid |
| ¹H NMR | Spectral data should be consistent with the proposed structure. |
| ¹³C NMR | Spectral data should be consistent with the proposed structure. |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 234.9865 and 236.9845 (isotopic pattern for Br). |
Safety Precautions
Sodium Cyanide: Sodium cyanide is a highly toxic chemical and can be fatal if ingested, inhaled, or absorbed through the skin.
-
Handling: Always handle sodium cyanide in a certified chemical fume hood. Wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Storage: Store sodium cyanide in a cool, dry, and well-ventilated area, away from acids and water, as contact can liberate highly toxic hydrogen cyanide gas.
-
Disposal: Dispose of all cyanide-containing waste according to institutional and national regulations for hazardous materials.
Other Reagents: Formaldehyde is a suspected carcinogen and toxic. Dimethylamine and glacial acetic acid are corrosive. Handle all chemicals with appropriate care and personal protective equipment.
References
- United Chemical. (2025). Crucial Safety Measures When Working with Sodium Cyanide.
- TAEKWANG INDUSTRIAL CO., LTD. (n.d.). Sodium Cyanide.
- PubMed. (1978). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Biochimica et Biophysica Acta (BBA) - Enzymology, 527(1), 264-271.
- Scribd. (n.d.). Sodium Cyanide Safety Guide.
- Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.
- Johannes Gutenberg-Universität Mainz. (n.d.). [11C]acetonitrile synthesis and biological application to study 3-Indole[11C]acetic acid biosynthesis in Zea mays.
- SlidePlayer. (n.d.). Synthesis and Chemistry of Indole.
- PubMed Central. (2025).
- Filo. (2025). *Experiment 5: Synthesis of Gram
Application Note & Protocol: High-Purity Isolation of 2-(6-Bromo-1H-indol-3-yl)acetonitrile via Silica Gel Column Chromatography
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 2-(6-bromo-1H-indol-3-yl)acetonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery programs.[1] The indole scaffold is a privileged structure in pharmacology, and the functional handles on this particular derivative—a bromine atom and a reactive acetonitrile group—offer extensive opportunities for chemical modification.[1] Achieving high purity of this intermediate is paramount for the integrity of subsequent synthetic steps and biological assays. This guide details a robust methodology centered on silica gel column chromatography, a fundamental and accessible technique for purification.[2] We will move beyond a simple list of steps to explain the underlying principles and critical decision-making processes, from initial solvent system selection using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.
Introduction: The Rationale for Purification
This compound is a solid compound at room temperature.[3] Its value lies in its potential for derivatization. The bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the acetonitrile group can be transformed into amines, carboxylic acids, or other functional groups.[1]
However, synthetic preparations rarely yield a perfectly pure product. The crude material is often contaminated with unreacted starting materials, reagents, and side-products. These impurities can interfere with downstream reactions, poison catalysts, and confound biological screening results. Column chromatography is a powerful and scalable liquid chromatography technique that separates compounds based on their differential adsorption to a solid stationary phase while a liquid mobile phase passes through it.[4] For neutral to moderately polar organic molecules like our target compound, silica gel is the adsorbent of choice.[2]
Physicochemical & Safety Profile
A thorough understanding of the target molecule's properties is the foundation of any successful purification strategy.
| Property | Value | Source |
| Chemical Formula | C₁₀H₇BrN₂ | |
| Molecular Weight | 235.08 g/mol | [5] |
| Physical Form | Solid | [3] |
| CAS Number | 152213-61-1 | |
| Polarity | Moderately Polar | Inferred from structure |
| Storage | Inert atmosphere, 2-8°C | [3][5] |
Safety Information: this compound is classified as harmful. Appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
The Core Principle: Separation by Polarity
Column chromatography operates on the principle of equilibrium distribution.[4] The crude mixture is applied to the top of a column packed with a polar stationary phase (silica gel). A less polar mobile phase (eluent) is then passed through the column.
-
Stationary Phase: Silica gel is a porous, high-surface-area form of silicon dioxide (SiO₂). Its surface is covered with hydroxyl (-OH) groups, making it highly polar and slightly acidic.[4]
-
Mobile Phase: A solvent or mixture of solvents that carries the sample through the column.
-
Separation Mechanism: Compounds in the mixture constantly move between being dissolved in the mobile phase and being adsorbed onto the stationary phase.
-
Polar compounds (like those with -OH or -NH groups) interact strongly with the polar silica gel and are adsorbed more tightly. They spend less time in the mobile phase and thus travel down the column slowly.
-
Non-polar compounds interact weakly with the silica gel. They spend more time dissolved in the mobile phase and travel down the column quickly.
-
Our target molecule, with its indole N-H group and nitrile, is moderately polar. It will adsorb to the silica gel, but can be dislodged (eluted) by a mobile phase of appropriate polarity. The goal is to find a solvent system where the target compound moves down the column at a moderate pace, allowing faster-moving non-polar impurities to elute first and slower-moving polar impurities to remain behind.
Caption: Logical diagram of separation by polarity in column chromatography.
Protocol Part I: Method Development with TLC
Running a column without first optimizing the mobile phase is inefficient. Thin-Layer Chromatography (TLC) is the rapid, small-scale method used to determine the ideal solvent system.[6] The principle is identical to column chromatography, but on a small plate.
The Objective: Find a solvent system that gives the target compound a Retention Factor (Rƒ) value between 0.25 and 0.35 .[7]
-
Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Why this Rƒ? An Rƒ in this range ensures the compound will move efficiently through the column without eluting too quickly (risking co-elution with impurities) or too slowly (leading to band broadening and long run times).[7]
Recommended Solvent Systems for Screening
For indole derivatives, a two-component system of a non-polar hydrocarbon and a more polar solvent is standard.[8][9]
-
Primary System: Hexanes / Ethyl Acetate (EtOAc)
-
Alternative: Dichloromethane (DCM) / Methanol (MeOH) - for more polar compounds.[8]
Step-by-Step TLC Protocol
-
Prepare Samples: Dissolve a tiny amount of the crude reaction mixture in a volatile solvent (e.g., DCM or EtOAc). Prepare a dilute solution of a pure standard if available.
-
Spot the Plate: Use a capillary tube to spot the crude mixture and the standard side-by-side on the baseline of a TLC plate (about 1 cm from the bottom).
-
Develop the Plate: Place the plate in a developing chamber containing your chosen solvent mixture (e.g., 20% EtOAc in Hexanes). The solvent level must be below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots.
-
Calculate Rƒ: Measure the distances and calculate the Rƒ for each spot.
-
Optimize:
-
If the Rƒ is too high (>0.4), the solvent is too polar. Decrease the proportion of the polar component (e.g., try 10% EtOAc in Hexanes).
-
If the Rƒ is too low (<0.2), the solvent is not polar enough. Increase the proportion of the polar component (e.g., try 30% EtOAc in Hexanes).
-
Repeat until the target Rƒ of ~0.3 is achieved.
-
Protocol Part II: The Purification Workflow
Once the optimal eluent is determined, you can proceed with the large-scale column purification.
Caption: Experimental workflow for column chromatography purification.
Materials & Reagents
-
Stationary Phase: Silica gel (230-400 mesh)
-
Eluent: Pre-determined mixture of HPLC-grade Hexanes and Ethyl Acetate
-
Crude this compound
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand (washed)
-
Beakers, Erlenmeyer flasks, test tubes for fraction collection
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Column Preparation (Slurry Packing)
The goal is to create a homogenous, crack-free column bed.[4] Trapped air or channels will lead to poor separation.
-
Plugging the Column: Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is loose enough to allow solvent flow but tight enough to retain the sand and silica.[4] Add a small layer (~1 cm) of sand on top.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 20-50 times the weight of your crude sample).[4] Add your starting eluent and stir to create a smooth, pourable slurry.
-
Packing: Clamp the column vertically. Fill the column about halfway with the eluent.[4] With the stopcock open and a flask underneath to collect the solvent, slowly pour the silica slurry into the column.
-
Settling: Continuously tap the side of the column gently to dislodge air bubbles and encourage even packing as the silica settles.[4] Add more eluent as needed to ensure the silica bed never runs dry.
-
Finalize: Once the silica has settled into a stable bed, add a final protective layer of sand (~1 cm) on top. Drain the excess solvent until the liquid level is just at the top of the sand layer. The column is now ready for loading.
Sample Loading
-
Dissolve Crude Sample: Dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (DCM is often a good choice).
-
Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (2-3 times the sample weight) to this solution. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude sample adsorbed onto silica.
-
Load the Column: Carefully add this powder as an even layer on top of the sand in the column.
-
Wet Loading (Alternative): If the compound is very stable, you can dissolve it in a minimal amount of the eluent and carefully pipette it directly onto the top of the column. This method is faster but can disturb the column bed if not done carefully.
Elution and Fraction Collection
-
Begin Elution: Carefully add the eluent to the top of the column. Use gentle air pressure to start the flow. The goal is a steady drip rate. Never let the column run dry.
-
Gradient Elution (if necessary): If TLC showed impurities that were very close to your product, you can start with a less polar solvent mixture (e.g., 10% EtOAc/Hexanes) to elute the least polar compounds first. Then, you can gradually increase the polarity (e.g., to 20%, then 30% EtOAc/Hexanes) to elute your target compound and then the more polar impurities.[10]
-
Collect Fractions: Collect the eluting solvent in a series of numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL per fraction is typical.
-
Monitor Progress: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your compound.
-
Combine and Isolate: Once you have identified all fractions containing only the pure product, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor or No Separation | Incorrect solvent system. | Re-evaluate the eluent using TLC. Ensure the target Rƒ is ~0.3. |
| Cracked/Channeled Column Bed | Column packed improperly; column ran dry. | The run is likely compromised. Repack the column carefully using the slurry method. Always keep the silica bed wet. |
| Compound Won't Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| Smeared Bands (Tailing) | Sample overloaded; compound is acidic/basic and interacting too strongly with silica. | Use less crude material for the amount of silica. Add a very small amount (0.1-1%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent. |
Conclusion
This application note provides a robust and logical framework for the purification of this compound. By methodically developing a solvent system with TLC and carefully executing the column chromatography protocol, researchers can reliably obtain this valuable intermediate with high purity. This foundational step is critical for ensuring the success and reproducibility of subsequent research and development efforts in medicinal chemistry.
References
- Column chromatography. University of California, Davis. [Link]
- Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- How To Choose Solvent System For Column Chromatography? Chemistry For Everyone (YouTube). [Link]
- A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chrom
- Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology. [Link]
- Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- How can I select the solvent system for column chromatography?
- N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. [Link]
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. [Link]
- Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. [Link]
- Indole-3-acetonitrile | C10H8N2. PubChem. [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
- Overview of acetonitrile: Physicochemical properties, applications and clinical aspects.
- Column chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. This compound | 152213-61-1 [sigmaaldrich.cn]
- 4. web.uvic.ca [web.uvic.ca]
- 5. This compound | 152213-61-1 [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust, Scalable RP-HPLC Purification Method for 2-(6-bromo-1H-indol-3-yl)acetonitrile
Abstract
2-(6-bromo-1H-indol-3-yl)acetonitrile is a pivotal intermediate and versatile scaffold in medicinal chemistry, recognized for its role in the synthesis of kinase inhibitors and other potential therapeutic agents.[1][2] The efficacy and safety of downstream drug candidates are critically dependent on the purity of this starting material. Synthetic routes often yield impurities that can interfere with subsequent reactions or biological assays. This application note presents a comprehensive, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method designed for the efficient purification of this compound from crude synthetic mixtures. We detail the logical development of the method, from stationary and mobile phase selection to gradient optimization, and provide a step-by-step protocol for implementation, fraction collection, and post-purification processing. This guide is intended to provide researchers, chemists, and drug development professionals with a reliable and scalable solution for obtaining this compound with purities exceeding 99%.
Introduction and Method Development Rationale
The purification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. The subject of this guide, this compound (MW: 235.08 g/mol , Formula: C₁₀H₇BrN₂), possesses a chemical architecture—a moderately hydrophobic indole core substituted with a polarizable bromine atom and a nitrile group—that dictates its chromatographic behavior.[3] Achieving high purity is essential, as even minor structural analogs or residual reagents can have significant impacts on reaction yields and biological outcomes.
Our objective was to develop a method that is not only effective but also scientifically sound, where each parameter is chosen for a specific, justifiable reason.
1.1. The Logic of Method Design
The development of a robust HPLC method is a systematic process. The logical flow for purifying this compound is based on its fundamental physicochemical properties.
Caption: Logical workflow for HPLC method development.
1.2. Causality Behind Experimental Choices
-
Chromatography Mode: Reverse-phase (RP) chromatography is the standard for separating small organic molecules of low to medium polarity. The nonpolar stationary phase (C18) interacts with the hydrophobic regions of the analyte, primarily the indole ring system.
-
Stationary Phase: A C18 (octadecylsilane) column was selected to maximize hydrophobic interactions, ensuring adequate retention of the compound and providing a high-resolution separation from more polar impurities. C8 columns are a viable alternative for achieving shorter retention times if needed.[4][5]
-
Mobile Phase: A combination of acetonitrile (ACN) and water forms the basis of the mobile phase. ACN is an excellent solvent for indole derivatives and has a low UV cutoff, making it ideal for UV detection.[6] To ensure sharp, symmetrical peaks, 0.1% trifluoroacetic acid (TFA) is added to both solvents. The acidic pH protonates the nitrogen on the indole ring, preventing inconsistent interactions with residual silanols on the column surface, which can cause peak tailing.[4][6]
-
Elution and Detection: A gradient elution, where the concentration of ACN is increased over time, is employed. This allows for the elution of early, more polar impurities in a sharp band, followed by the target compound, and finally, the removal of late-eluting, more hydrophobic impurities. A photodiode array (PDA) detector is used to monitor the eluent at both 220 nm (for maximum absorbance and sensitivity) and 280 nm (a characteristic absorbance wavelength for the indole chromophore), providing comprehensive purity data.[4][7]
Materials and Instrumentation
Reagents and Materials
-
Crude this compound (≥85% purity)
-
Acetonitrile (HPLC Grade, ≥99.9%)
-
Water (Deionized, 18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA, HPLC Grade, ≥99.5%)
-
Methanol (HPLC Grade, for cleaning)
-
Syringe filters (0.22 µm, PTFE or Nylon)
Instrumentation
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a binary pump, autosampler, column oven, and fraction collector.
-
Detector: Photodiode Array (PDA) Detector.
-
Column: C18 Reverse-Phase Column (e.g., Phenomenex Luna C18(2)), 10 µm particle size, 250 x 10 mm (Semi-preparative). The method can be scaled to different column dimensions.
-
Software: Chromatography data system (CDS) for instrument control and data analysis.
Experimental Protocols
The overall workflow involves sample preparation, HPLC purification, and post-purification processing to isolate the final, high-purity compound.
Sources
- 1. Buy this compound | 152213-61-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 2-(6-bromo-1H-indol-3-yl)acetonitrile in Suzuki Coupling Reactions for Drug Discovery
Introduction: The Strategic Importance of the Indole Scaffold and Suzuki Coupling
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2][3] Its versatile structure is found in essential biomolecules like serotonin and melatonin, as well as in widely used drugs such as the anti-inflammatory indomethacin and the antiviral arbidol.[1][3] The ability to functionalize the indole scaffold with precision is therefore of paramount importance in the discovery and development of new therapeutic agents.[4][5] Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[6] This palladium-catalyzed reaction offers mild conditions, high functional group tolerance, and predictable outcomes, making it a favored strategy for constructing complex molecular architectures.[7][8]
This guide provides a detailed exploration of the use of 2-(6-bromo-1H-indol-3-yl)acetonitrile as a key building block in Suzuki coupling reactions. The presence of a bromine atom at the 6-position provides a reactive handle for palladium-catalyzed cross-coupling, while the acetonitrile moiety at the 3-position offers a versatile functional group for further synthetic transformations.[9] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and offer insights into troubleshooting and optimization, empowering researchers to effectively utilize this valuable synthetic intermediate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that facilitates the formation of a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide.[10][11] The catalytic cycle, centered around a palladium complex, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of this compound. This step results in the formation of a square-planar Pd(II) complex.[12][13] The reactivity of the halide in this step generally follows the trend I > Br > Cl > F, making the bromo-substituted indole an excellent substrate.[14]
-
Transmetalation: In this crucial step, the organic group from the boronic acid (or its derived boronate) is transferred to the palladium center.[11] This process is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex.[10] The halide or other leaving group on the palladium is displaced by the organic moiety from the boronic acid.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond in the product, 6-aryl-1H-indol-3-yl)acetonitrile. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Store in a cool, dry place. |
| Arylboronic Acid | Varies | Commercially Available | Purity can affect reaction outcome. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst Grade | Commercially Available | Handle under inert atmosphere. |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Commercially Available | Finely ground base is recommended.[16] |
| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous, Degassed | Commercially Available | Solvent choice is critical for success.[17] |
| Inert Gas (Argon or Nitrogen) | High Purity | Gas Supplier | Essential for preventing catalyst oxidation.[18] |
General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point; optimization for specific substrates is often necessary.[19]
Caption: A generalized experimental workflow for the Suzuki coupling reaction.[6]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[19]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with a high-purity inert gas (argon or nitrogen) three times to ensure the removal of oxygen.[18]
-
Reagent Addition: Through the septum, add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).[17] Then, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] at 2-5 mol% or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] at 1-3 mol%).[14][20]
-
Reaction Execution: Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C.[19]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(6-aryl-1H-indol-3-yl)acetonitrile.[14]
Performance of Various Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly influences the efficiency of the Suzuki coupling. The following table summarizes the performance of different catalytic systems in the coupling of bromoindoles and related heteroaromatic halides.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[20] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[20] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other catalysts for this specific substrate.[20] |
| Pd(OAc)₂ | PCy₃ | Na₂CO₃ | Toluene/H₂O | 80 | - | 83 | Effective for coupling with vinyl triflates.[21] |
| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | - | 83 | A less expensive alternative to phosphine ligands like PCy₃.[21] |
| CataXCium A Pd G3 | Buchwald Ligand | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 97 | Highly effective for coupling of unprotected ortho-bromoanilines.[22] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to troubleshooting common problems encountered during Suzuki coupling reactions with heteroaromatic halides.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidized) - Poor solubility of reactants - Ineffective base | - Ensure a strictly inert atmosphere; use fresh catalyst.[16] - Try a different solvent system (e.g., DMF, toluene).[17][23] - Use a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄).[18] |
| Protodeboronation | - The carbon-boron bond of the boronic acid is cleaved by a proton source. This is common with electron-rich or heteroaromatic boronic acids.[18] | - Use more stable boronic esters (e.g., pinacol esters).[18] - Ensure anhydrous conditions.[18] - Use a weaker base like K₃PO₄ or CsF.[18] - Lower the reaction temperature.[18] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[12] | - Thoroughly degas all solvents and the reaction mixture.[16] - Use a Pd(0) source instead of a Pd(II) precursor.[16] |
| Dehalogenation of Bromoindole | - Reduction of the aryl halide instead of cross-coupling. | - Change the solvent or use a non-coordinating base.[16] |
| Cleavage of Ester Groups (if present) | - Hydrolysis under basic aqueous conditions. | - Use a non-aqueous base like KF or perform the reaction in a solvent like DMF.[23] |
Conclusion: A Versatile Tool for Drug Discovery
The Suzuki-Miyaura cross-coupling of this compound provides a reliable and efficient pathway to a diverse array of functionalized indole derivatives. These compounds are valuable scaffolds in the design of novel therapeutic agents targeting a wide range of biological pathways.[4][5] By understanding the reaction mechanism, carefully selecting the catalytic system, and employing robust experimental techniques, researchers can effectively harness the power of this reaction to accelerate their drug discovery programs. The protocols and troubleshooting guide presented here serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this versatile chemistry.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- PubMed Central.
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ResearchGate. Synthesis of functionalized indoles. [Link]
- ResearchGate. Table 1 . Screening of palladium catalysts for the Suzuki coupling of... [Link]
- PubMed Central. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
- PubMed Central. Biomedical Importance of Indoles. [Link]
- MDPI.
- ResearchGate. (PDF)
- ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
- MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
- Synthetic Communications.
- ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[10][11]-Fused Indole Heterocycles. [Link]
- PubMed Central.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Art of C-N Bond Formation: A Senior Application Scientist's Guide to Buchwald-Hartwig Amination with 2-Bromoindole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational pillar of modern organic synthesis. Among the myriad of tools available, the Buchwald-Hartwig amination stands as a titan, offering a versatile and powerful palladium-catalyzed method for forging these crucial linkages.[1] This guide provides an in-depth exploration of the application of this transformative reaction to a particularly important class of substrates: 2-bromoindole derivatives. The resulting 2-aminoindole scaffolds are privileged structures in a vast array of biologically active compounds and pharmaceuticals.
This document moves beyond a simple recitation of steps. It is designed to provide a deep, causal understanding of the experimental choices, empowering the researcher to not only replicate but also to innovate. We will delve into the mechanistic underpinnings, navigate the selection of critical reaction components, and provide detailed, field-proven protocols.
The Mechanistic Heart of the Matter: The Buchwald-Hartwig Catalytic Cycle
At its core, the Buchwald-Hartwig amination is a testament to the versatility of palladium catalysis. The reaction orchestrates the coupling of an aryl halide (in our case, a 2-bromoindole) with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. The generally accepted catalytic cycle is a finely tuned dance of oxidative addition, ligand exchange, and reductive elimination.[1][2]
A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, initiates the cycle by undergoing oxidative addition to the 2-bromoindole. This step forms a Pd(II) intermediate. The amine then coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final, crucial step is reductive elimination, which forges the desired C-N bond, yielding the 2-aminoindole product and regenerating the active Pd(0) catalyst, thus allowing the cycle to continue.[2]
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle.
Navigating the Reaction Landscape: Key Components and Considerations
The success of a Buchwald-Hartwig amination, particularly with a potentially sensitive substrate like 2-bromoindole, hinges on the judicious selection of each reaction component.
The Palladium Precatalyst: A Source of Power
While a variety of palladium sources can be used, Pd(II) precatalysts such as palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common starting points. More advanced, air-stable precatalysts that feature a ligand already incorporated can offer improved reactivity and reproducibility.
The Ligand: The Architect of Reactivity
The ligand is arguably the most critical component, profoundly influencing the catalyst's stability, activity, and selectivity. For electron-rich heteroaryl halides like 2-bromoindoles, bulky, electron-rich phosphine ligands are often the key to success. These ligands facilitate the crucial oxidative addition and reductive elimination steps.[3]
| Ligand | Structure | Key Features & Applications |
| Xantphos | Bidentate | Wide bite angle, effective for a range of aryl halides and amines.[4][5] |
| RuPhos | Monodentate Biaryl | Highly active for the coupling of secondary amines.[6] |
| BrettPhos | Monodentate Biaryl | Excellent for the monoarylation of primary amines.[7][8] |
| dppf | Bidentate | A versatile ligand, often used in early generations of the reaction. |
The Base: The Proton Abstractor
The base plays a crucial role in deprotonating the amine, facilitating its entry into the catalytic cycle. The choice of base is a balance between reactivity and functional group tolerance. Strong, non-nucleophilic bases are generally preferred.
| Base | Strength | Common Applications & Considerations |
| Sodium tert-butoxide (NaOtBu) | Strong | Highly effective but can be incompatible with base-sensitive functional groups.[9] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | Strong | A powerful base, useful for less nucleophilic amines.[10] |
| Cesium carbonate (Cs₂CO₃) | Moderate | A milder option, offering better functional group tolerance.[11] |
| Potassium phosphate (K₃PO₄) | Moderate | Another milder inorganic base. |
The Solvent: The Reaction Medium
The solvent must be anhydrous and capable of dissolving the reactants and catalytic species. Toluene and dioxane are frequently employed, though other ethereal or aromatic solvents can also be effective.
Challenges and Strategies in the Amination of 2-Bromoindoles
The 2-bromoindole scaffold presents unique challenges that require careful consideration:
-
The Indole N-H: The acidic proton on the indole nitrogen can potentially interact with the base or the catalyst. In many cases, N-protection (e.g., with a Boc or tosyl group) can lead to cleaner reactions and higher yields. However, successful couplings with unprotected indoles have been reported, often requiring careful optimization of the base and ligand.[2]
-
Potential for Catalyst Inhibition: The lone pair of electrons on the indole nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands helps to mitigate this issue by creating a sterically hindered environment around the metal.
-
Side Reactions: As with many cross-coupling reactions, potential side reactions such as hydrodehalogenation (replacement of the bromine with hydrogen) can occur. Careful control of reaction conditions and ligand choice is crucial to minimize these pathways.
Experimental Protocols: A Practical Guide
The following protocols are designed to serve as a robust starting point for the Buchwald-Hartwig amination of 2-bromoindole derivatives.
General Workflow
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Amination of N-Boc-2-bromoindole with a Secondary Amine (e.g., Morpholine)
This protocol is representative for the coupling of an N-protected 2-bromoindole with a cyclic secondary amine.
Materials:
-
N-Boc-2-bromoindole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-2-bromoindole, sodium tert-butoxide, Xantphos, and Pd₂(dba)₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of 2-bromoindole with a Primary Arylamine (e.g., Aniline)
This protocol provides a starting point for the coupling of an unprotected 2-bromoindole with an aniline derivative.
Materials:
-
2-Bromoindole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (3 mol%)
-
Cesium carbonate (2.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox, charge an oven-dried resealable vial with 2-bromoindole, cesium carbonate, BrettPhos, and Pd(OAc)₂.
-
Add a magnetic stir bar.
-
Add anhydrous dioxane, followed by aniline.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C in a preheated oil bath with stirring.
-
After the reaction is complete (as determined by LC-MS), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Poor quality reagents/solvents- Inappropriate ligand/base combination | - Use a fresh palladium source or a precatalyst.- Ensure all reagents are pure and solvents are anhydrous and degassed.- Screen different ligands and bases. |
| Formation of Hydrodehalogenated Byproduct | - Presence of water- Suboptimal ligand choice | - Rigorously exclude moisture from the reaction.- Switch to a more sterically hindered ligand. |
| Catalyst Decomposition (Formation of Palladium Black) | - Reaction temperature too high- Inefficient ligand | - Lower the reaction temperature.- Increase the ligand-to-palladium ratio or switch to a more robust ligand. |
Conclusion
The Buchwald-Hartwig amination of 2-bromoindole derivatives is a powerful and versatile tool for the synthesis of medicinally relevant 2-aminoindoles. A deep understanding of the reaction mechanism, coupled with the rational selection of the catalyst, ligand, base, and solvent, is paramount to achieving high yields and clean conversions. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and practical guidance necessary to successfully implement and adapt this important transformation in their own synthetic endeavors. As with any powerful tool, mastery comes with practice and a willingness to explore the nuances of the reaction.
References
- Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(43), 15742–15744.
- Anderson, K. W., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835.
- Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048.
- Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57-68.
- Alliot, C., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters, 17(19), 4710–4713.
- Wiedemann, S., et al. (2024). Synthesis of 2‐Amino‐3‐arylindoles and their Fused Analogues via Intramolecular C‐Arylation.
- Fors, B. P., et al. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(43), 15742-15744.
- Nagarathnam, D. (2020). A Simple Synthesis of 2-Substituted Indoles.
- Wikipedia. (2023).
- Douglas, C. J., & Overman, L. E. (2010). Diindolylamine Preparation and Stability Investigations. The Journal of Organic Chemistry, 75(15), 5293–5296.
- Lee, H., et al. (2025).
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal.
- Wang, C., et al. (2022). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides. Molecules, 27(19), 6599.
- Tlaceca, R., et al. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Molecules, 17(8), 9576–9589.
- Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE.
- da Silva, J. B. B., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(1), 223-236.
- Ji, J., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611–4614.
- Reddy, T. J., et al. (2007). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Tetrahedron Letters, 48(42), 7574–7577.
- Wang, Y., et al. (2023). Beyond Tertiary Amines: Introducing Secondary Amines by Palladium/Norbornene-Catalyzed Ortho Amination.
- Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Lee, D. K., & MacMillan, D. W. C. (2006). Xantphos as an Efficient Ligand for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides and Triflates with Allyl Acetates and Indium. Organic Letters, 8(16), 3473–3476.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Sajiki, H., et al. (2013). Palladium on Carbon-Catalyzed One-Pot N-Arylindole Synthesis: Intramolecular Aromatic Amination, Aromatization, and Intermolecular Aromatic Amination.
- White, P. B., & Stahl, S. S. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles.
- Ananikov, V. P., et al. (2017). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Organometallics, 36(21), 4165–4177.
- Chemistry LibreTexts. (2023).
- Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10419–10488.
- Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science, 2(1), 57-68.
Sources
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Nitrile Group in 2-(6-bromo-1H-indol-3-yl)acetonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the chemical modification of the nitrile group in 2-(6-bromo-1H-indol-3-yl)acetonitrile. This versatile starting material is a valuable scaffold in medicinal chemistry, and its derivatization opens pathways to a diverse range of functional groups, including carboxylic acids, primary amides, primary amines, tetrazoles, and ketones. These derivatives are key intermediates in the synthesis of pharmacologically active compounds. This guide offers detailed, field-proven protocols, mechanistic insights, and practical advice to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Value of this compound
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The specific compound, this compound, offers a trifecta of reactive sites for molecular elaboration: the indole N-H, the bromine-substituted benzene ring, and the synthetically versatile nitrile group. The derivatization of the nitrile group, in particular, allows for the introduction of key functional groups that can profoundly influence a molecule's physicochemical properties, such as its acidity, basicity, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This guide focuses on four principal transformations of the nitrile moiety:
-
Hydrolysis: To generate the corresponding carboxylic acid or primary amide.
-
Reduction: To produce the primary amine.
-
Cycloaddition: To form a tetrazole ring, a common bioisostere for carboxylic acids.
-
Grignard Reaction: To create novel carbon-carbon bonds and synthesize ketones.
Each section will provide a detailed protocol, a discussion of the underlying chemical principles, and a summary of expected outcomes.
Section 1: Hydrolysis of the Nitrile Group
The hydrolysis of nitriles is a fundamental transformation that can yield either a primary amide or a carboxylic acid, depending on the reaction conditions.[2] The reaction proceeds in a stepwise manner, with the amide being an intermediate on the path to the carboxylic acid.[3]
Conversion to 2-(6-bromo-1H-indol-3-yl)acetic Acid (Full Hydrolysis)
Complete hydrolysis to the carboxylic acid is typically achieved under either acidic or basic conditions with heating.[4] The choice between acid or base catalysis can depend on the stability of the rest of the molecule to the reaction conditions.
Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. In contrast, under basic conditions, the strongly nucleophilic hydroxide ion directly attacks the nitrile carbon. In both pathways, an amide intermediate is formed, which is subsequently hydrolyzed to the carboxylic acid.[5]
Caption: Mechanisms of acid and base-catalyzed nitrile hydrolysis.
This protocol is adapted from general procedures for nitrile hydrolysis.[4]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and water (e.g., 2:1 v/v).
-
Carefully add concentrated sulfuric acid (2.0-3.0 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux (typically 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[6]
Conversion to 2-(6-bromo-1H-indol-3-yl)acetamide (Partial Hydrolysis)
Selective conversion of the nitrile to the primary amide can be achieved under milder conditions than those required for full hydrolysis to the carboxylic acid.[3][7]
This protocol utilizes alkaline conditions which can be controlled to favor the formation of the amide.[3]
Materials:
-
This compound
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 20% w/v)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the aqueous NaOH or KOH solution (e.g., 5-10 eq) to the flask.
-
Heat the mixture to reflux for a controlled period (e.g., 1-3 hours), carefully monitoring the reaction by TLC to maximize amide formation and minimize further hydrolysis to the carboxylic acid.
-
Cool the reaction mixture to room temperature and neutralize to pH 7 with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude amide can be purified by recrystallization or column chromatography.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purification |
| 2-(6-bromo-1H-indol-3-yl)acetic acid | C₁₀H₈BrNO₂ | 254.08 | Recrystallization, Column Chromatography[5][8] |
| 2-(6-bromo-1H-indol-3-yl)acetamide | C₁₀H₉BrN₂O | 253.10 | Recrystallization, Column Chromatography[9] |
Section 2: Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group to a primary amine, 2-(6-bromo-1H-indol-3-yl)ethanamine, is a highly valuable transformation, yielding a tryptamine derivative that is a common motif in neuroactive compounds. This reduction can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[10]
Mechanistic Insight: Hydride Reduction vs. Catalytic Hydrogenation
LiAlH₄ acts as a source of hydride ions (H⁻), which perform a nucleophilic attack on the electrophilic nitrile carbon. This process occurs twice, followed by an aqueous workup to protonate the resulting diamino-aluminate complex to yield the primary amine. Catalytic hydrogenation involves the addition of hydrogen across the carbon-nitrogen triple bond on the surface of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
Caption: Key derivatization pathways for the nitrile group.
Protocol 2A: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a robust method for the complete reduction of the nitrile to the primary amine.[4] Extreme caution is required when working with LiAlH₄ as it is highly reactive with water and can ignite in moist air. [11][12]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen or argon inlet.
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF in the flask under an inert atmosphere.
-
Cool the suspension in an ice bath (0 °C).
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture in an ice bath.
-
CAREFULLY quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. This is the Fieser workup.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the precipitate through a pad of Celite or anhydrous sodium sulfate and wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
-
The crude amine can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.[13]
Protocol 2B: Catalytic Hydrogenation with Raney Nickel
Catalytic hydrogenation is a greener alternative to using metal hydrides. Raney Nickel is a common catalyst for nitrile reduction.[14][15] Raney Nickel is pyrophoric and must be handled with care.
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol
-
Ammonia (optional, to suppress secondary amine formation)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filter aid (e.g., Celite)
Procedure:
-
Place this compound (1.0 eq) and the solvent (ethanol or methanol) in the high-pressure reactor vessel. For reactions prone to secondary amine formation, the solvent can be saturated with ammonia.
-
Carefully add the Raney Nickel slurry (5-10% by weight of the nitrile) to the reactor.
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Heat the reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude amine.
-
If necessary, purify the product by column chromatography or crystallization of its salt.[16]
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purification |
| 2-(6-bromo-1H-indol-3-yl)ethanamine | C₁₀H₁₁BrN₂ | 239.11 | Column Chromatography, Acid-Base Extraction, Salt Formation[13] |
Section 3: [3+2] Cycloaddition to Form a Tetrazole
The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties.[17] The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[18]
Mechanistic Insight: Azide-Nitrile Cycloaddition
The reaction is typically catalyzed by a Lewis or Brønsted acid, which activates the nitrile towards nucleophilic attack by the azide ion. The reaction with sodium azide and a zinc salt is a widely used, safer alternative to using the highly toxic and explosive hydrazoic acid.[18] The mechanism is thought to involve coordination of the Lewis acid to the nitrile nitrogen, followed by attack of the azide and subsequent cyclization.
Protocol 3A: Zinc-Catalyzed Synthesis of 5-((6-bromo-1H-indol-3-yl)methyl)-1H-tetrazole
This protocol is adapted from the Sharpless conditions for tetrazole synthesis in water, which is a greener and safer approach.[18] Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all safety protocols. [19]
Materials:
-
This compound
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂)
-
Deionized Water
-
Ethyl Acetate
-
3 M Hydrochloric Acid (HCl)
Procedure:
-
To a solution of this compound (1.0 eq) in water, add sodium azide (1.5-2.0 eq) and zinc bromide (1.0-1.5 eq).
-
Heat the reaction mixture to reflux (100 °C) with vigorous stirring for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer to pH ~2 with 3 M HCl.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tetrazole can be purified by recrystallization from a suitable solvent or by column chromatography.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purification |
| 5-((6-bromo-1H-indol-3-yl)methyl)-1H-tetrazole | C₁₀H₈BrN₅ | 278.11 | Recrystallization, Column Chromatography |
Section 4: Grignard Reaction for C-C Bond Formation
The reaction of a nitrile with a Grignard reagent provides a powerful method for forming a new carbon-carbon bond, leading to the synthesis of ketones after an acidic workup.[20] This transformation allows for the introduction of various alkyl or aryl groups.
Mechanistic Insight: Grignard Addition to Nitriles
The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile. This forms a magnesium salt of an imine. This intermediate is stable until an aqueous acid workup is performed, which first protonates the imine and then hydrolyzes it to the corresponding ketone.[20]
Protocol 4A: Synthesis of 1-(6-bromo-1H-indol-3-yl)propan-2-one
This protocol describes the reaction with methylmagnesium bromide to yield the corresponding propan-2-one derivative. Grignard reagents are highly reactive, flammable, and sensitive to moisture. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere. [16]
Materials:
-
This compound
-
Methylmagnesium Bromide (CH₃MgBr, solution in THF or diethyl ether)
-
Anhydrous Diethyl Ether or THF
-
Saturated Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium bromide solution (1.1-1.2 eq) dropwise via a syringe.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ketone can be purified by column chromatography on silica gel.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purification |
| 1-(6-bromo-1H-indol-3-yl)propan-2-one | C₁₁H₁₀BrNO | 252.11 | Column Chromatography |
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a wide array of valuable chemical entities. The protocols detailed in this guide for hydrolysis, reduction, cycloaddition, and Grignard reactions offer reliable and adaptable methods for the synthesis of key intermediates in drug discovery. By understanding the underlying mechanisms and adhering to the outlined procedures and safety precautions, researchers can effectively leverage this scaffold to build diverse molecular libraries and advance the development of novel therapeutic agents.
References
- BenchChem. (2025). how to increase the purity of 2-(6-bromo-1H-indol-2-yl)ethanamine.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Semantic Scholar. (n.d.). Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media.
- Chen, K.-H., Miller, A. N., Patterson, G. W., & Cohen, J. D. (1988). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology, 86(3), 822–825.
- Catalytic Reduction of Nitriles. (n.d.).
- American Chemical Society. (2025). Grignard Reaction.
- University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
- Wang, L., Shao, Y., & Liu, Y. (2012). Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. Organic Letters, 14(15), 3978–3981.
- S. K. Awasthi, R. Mittal. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. JoVE Core Organic Chemistry.
- Wikipedia. (2024). Lithium aluminium hydride.
- Princeton University. (n.d.). Lithium Aluminum Hydride. Office of Environmental Health and Safety.
- Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
- BenchChem. (2025). Application Notes: Derivatization of the Nitrile Group in 2-bromo-1H-indole-3-acetonitrile.
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
- Wikipedia. (2024). Raney nickel.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1H-Tetrazoles from Organic Nitriles.
- University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
- Kumari, A., & Singh, R. K. (2019). Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives. Bioorganic Chemistry, 89, 103021.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Royal Society of Chemistry. (n.d.). Aromatic chloride to nitrile transformation: medicinal and synthetic chemistry. MedChemComm. Retrieved from the Royal Society of Chemistry website.
- Duncton, M. A. J. (2011). Minireview: Recent advances in the synthesis and applications of tryptamines. Current Medicinal Chemistry, 18(9), 1259-1268.
- Organic Syntheses. (n.d.). hydrogen.
- Rueping, M., Sugiono, E., & Schoepke, F. R. (2010). Asymmetric Brønsted acid-catalyzed reactions: catalytic enantioselective reduction of 3H-indoles. Organic Letters, 12(8), 1864–1867.
- Organic Chemistry Portal. (n.d.). Raney Nickel. Retrieved from the Organic Chemistry Portal website.
- Chemistry LibreTexts. (2023). The Reduction of Nitriles.
- Sigma-Aldrich. (n.d.). 2-(6-Bromo-1H-indol-3-yl)acetamide.
- Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783.
- Bartoli, G., Marcantoni, E., & Petrini, M. (2004). The Bartoli Indole Synthesis. Current Organic Chemistry, 8(9), 781-791.
- Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- BenchChem. (2025). Technical Support Center: 2-(6-methoxy-1H-indol-3-yl)acetic Acid Purification.
- National Center for Biotechnology Information. (n.d.). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3.
Sources
- 1. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-(6-Bromo-1h-indol-3-yl)ethanamine | Chemrio [chemrio.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. This compound | 152213-61-1 [sigmaaldrich.cn]
- 15. chemuniverse.com [chemuniverse.com]
- 16. community.wvu.edu [community.wvu.edu]
- 17. rsc.org [rsc.org]
- 18. d-nb.info [d-nb.info]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ajgreenchem.com [ajgreenchem.com]
Application Notes & Protocol: N-alkylation of 2-(6-bromo-1H-indol-3-yl)acetonitrile
Scientific Rationale and Significance
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] Functionalization of the indole nitrogen (N-1 position) is a key strategy for modulating a molecule's pharmacological profile, including its binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.[3][4] The target molecule, 2-(6-bromo-1H-indol-3-yl)acetonitrile, is a versatile building block. The bromo-substituent at the C-6 position offers a handle for further cross-coupling reactions, while the acetonitrile group at C-3 is a precursor for tryptamine and other valuable derivatives.
The N-alkylation of this substrate proceeds via a classical two-step mechanism: deprotonation of the indole N-H followed by a nucleophilic (SN2) attack on an alkylating agent.[5][6] The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) necessitates the use of a strong base to generate the corresponding indolate anion, which is a potent nucleophile.[5]
Reaction Principle: Deprotonation and Nucleophilic Substitution
The overall transformation is depicted below:
Figure 1: General reaction scheme for the N-alkylation of this compound.
The mechanism involves the following key steps:
-
Deprotonation: A strong, non-nucleophilic base, typically sodium hydride (NaH), abstracts the acidic proton from the indole nitrogen. This generates a resonance-stabilized indolate anion and hydrogen gas.[3][7] The electron-withdrawing nature of the bromo and cyano groups can increase the acidity of the N-H proton, facilitating this step.[1]
-
Nucleophilic Attack: The resulting indolate anion acts as a powerful nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent) in an SN2 reaction. This forms the new N-C bond and displaces the halide leaving group.[5]
The presence of a substituent at the C-3 position, in this case, the acetonitrile group, effectively blocks the competing C-3 alkylation, which can sometimes be a problematic side reaction in unsubstituted indoles.[8] This ensures high regioselectivity for the desired N-alkylated product.
Detailed Experimental Protocol
This protocol describes a general and reliable procedure for the N-alkylation of this compound using sodium hydride and an alkyl halide in anhydrous N,N-Dimethylformamide (DMF).
Materials and Reagents
| Reagent | Grade | Notes |
| This compound | ≥97% | Starting material. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Strong base. Handle with extreme care. |
| Alkyl Halide (R-X) | Reagent Grade | E.g., Methyl Iodide, Benzyl Bromide, Ethyl Bromide. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Reaction solvent. Must be dry. |
| Saturated aq. NH₄Cl | Reagent Grade | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Extraction solvent. |
| Hexanes | ACS Grade | For column chromatography. |
| Brine (Saturated aq. NaCl) | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | Drying agent. |
| Silica Gel | 230-400 mesh | For column chromatography. |
Step-by-Step Methodology
A. Reaction Setup and Deprotonation
-
To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to prevent moisture from reacting with the sodium hydride.
-
Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M) via a syringe and stir until the starting material is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and add the NaH slowly to control the effervescence.
-
Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution and the formation of a clear, slightly colored solution typically indicates complete deprotonation.[3]
B. Alkylation and Reaction Monitoring 7. While maintaining the temperature at 0 °C, slowly add the alkyl halide (1.1 - 1.5 eq) dropwise via a syringe.[3] 8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. 9. Stir the reaction for 2-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
C. Work-up and Extraction 10. Once the reaction is complete, cool the flask back to 0 °C in an ice bath. 11. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. 12. Dilute the mixture with water and transfer it to a separatory funnel. 13. Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).[3] 14. Combine the organic layers and wash sequentially with water (1x) and then brine (1x) to remove residual DMF and inorganic salts.[3]
D. Purification 15. Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3] 16. Purify the resulting crude residue by silica gel column chromatography. An appropriate eluent system is typically a gradient of ethyl acetate in hexanes, which will need to be determined by TLC analysis. 17. Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired N-alkylated this compound.
Data and Expected Outcomes
The yields for N-alkylation reactions of indoles are generally good to excellent, contingent upon the reactivity of the alkylating agent and the purity of the reagents.
| Entry | Alkylating Agent (R-X) | Product (N-Substituent) | Typical Yield (%) |
| 1 | Methyl Iodide (CH₃I) | Methyl | 85-95 |
| 2 | Ethyl Bromide (CH₃CH₂Br) | Ethyl | 80-90 |
| 3 | Benzyl Bromide (C₆H₅CH₂Br) | Benzyl | 90-98 |
| 4 | Allyl Bromide (CH₂=CHCH₂Br) | Allyl | 85-95 |
| Table 2: Representative yields for N-alkylation of indole derivatives. These are illustrative and may vary for the specific substrate depending on reaction scale and conditions.[3] |
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: High-level workflow for the N-alkylation protocol.
Reaction Mechanism Diagram
Caption: The two-step mechanism of N-alkylation.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive NaH (due to moisture exposure).2. Wet solvent or glassware.3. Unreactive alkylating agent. | 1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Ensure all glassware is oven-dried and the solvent is truly anhydrous.3. Consider a more reactive alkylating agent (e.g., iodide instead of bromide) or add a catalytic amount of NaI. |
| Incomplete Reaction | 1. Insufficient base or alkylating agent.2. Insufficient reaction time or temperature. | 1. Ensure accurate stoichiometry; consider using 1.5 eq of the alkylating agent.2. Allow the reaction to stir longer. Gentle heating (e.g., 40-50 °C) can be attempted, but may increase side products. |
| Multiple Products (by TLC) | 1. Possible C-alkylation (less likely here).2. Decomposition of starting material or product.3. Impure starting materials. | 1. Ensure complete deprotonation before adding the alkyl halide.[8]2. Avoid excessive heating. Ensure the reaction is properly quenched.3. Verify the purity of the starting indole and alkyl halide by NMR or LC-MS. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere and away from any moisture. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Anhydrous DMF: Can be absorbed through the skin and is a suspected teratogen. Always handle in a chemical fume hood and wear appropriate gloves.
-
Alkyl Halides: Many are lachrymators, toxic, and potential carcinogens. Handle with care in a fume hood.
-
General: Perform the entire procedure in a well-ventilated chemical fume hood. Always wear appropriate PPE. Be prepared to handle any potential exotherms during the quenching step.
References
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry.
- Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. PubMed.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Europe PMC.
- The use of phase-transfer catalysis for the N-alkylation of indole. IRIS Unife.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. ResearchGate.
- Synthesis of N-alkylated indoles. ResearchGate.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central (PMC).
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PubMed Central (PMC).
- Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed.
- in the chemical literature: N-alkylation of an indole. YouTube.
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Royal Society of Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Indole Derivatives in Oncology
The indole scaffold is a privileged heterocyclic structure found in a multitude of biologically active compounds, including many with potent anti-proliferative and anti-cancer properties.[1][2] These compounds exert their effects through diverse mechanisms of action, such as the disruption of microtubule dynamics, inhibition of key signaling pathways, and induction of programmed cell death (apoptosis).[1][3][4] The evaluation of novel indole derivatives as potential therapeutic agents necessitates a robust and systematic approach to characterizing their anti-proliferative activity.
This comprehensive guide, designed for researchers in drug discovery and development, provides a detailed framework for assessing the anti-proliferative effects of indole derivatives. Moving beyond a simple recitation of steps, this document elucidates the causal logic behind experimental choices, ensuring a thorough and scientifically rigorous investigation. We present a multi-assay workflow, from initial cytotoxicity screening to in-depth mechanistic studies, enabling a comprehensive understanding of a compound's biological activity.
Guiding Principles for a Robust Anti-proliferative Assessment
A successful investigation into the anti-proliferative potential of indole derivatives hinges on a well-planned experimental strategy. The following workflow provides a logical progression from broad screening to detailed mechanistic insights.
Caption: A logical workflow for the comprehensive evaluation of the anti-proliferative activity of indole derivatives.
Part 1: Initial Screening - Quantifying Cytotoxicity
The first step in evaluating a novel indole derivative is to determine its cytotoxic potential across a panel of relevant cancer cell lines. This is typically achieved using colorimetric assays that measure cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a compound required to inhibit a biological process by 50%.[5][6][7] A lower IC50 value indicates greater potency.[8]
Recommended Assays: MTT and SRB
For initial screening, the MTT and Sulforhodamine B (SRB) assays are robust, reliable, and well-suited for a 96-well format, making them ideal for high-throughput screening.[9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[11] The amount of formazan produced is directly proportional to the number of living cells.[11]
-
SRB (Sulforhodamine B) Assay: This assay relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][13] The amount of bound dye is proportional to the total cellular protein mass.[13]
Expert Insight: While both assays are excellent for screening, the SRB assay is generally less susceptible to interference from compounds that may have reducing properties, a consideration for some novel chemical entities.[13]
Data Presentation: IC50 Values
The results of the initial screening should be summarized in a clear and concise table.
| Indole Derivative | Cell Line | Incubation Time (hours) | IC50 (µM) ± SD |
| Compound A | MCF-7 (Breast) | 48 | 12.5 ± 1.2 |
| Compound A | A549 (Lung) | 48 | 25.1 ± 2.5 |
| Compound B | MCF-7 (Breast) | 48 | 5.2 ± 0.6 |
| Compound B | A549 (Lung) | 48 | 8.9 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 48 | 0.9 ± 0.1 |
| Doxorubicin (Control) | A549 (Lung) | 48 | 1.5 ± 0.2 |
Protocol 1: MTT Assay for Anti-proliferative Activity
This protocol is optimized for adherent cells in a 96-well format.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Indole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Determine the optimal cell seeding density for each cell line to ensure they are in a logarithmic growth phase during the experiment.[14][15][16]
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivatives in complete culture medium.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of medium containing various concentrations of the indole derivatives to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[5]
-
Protocol 2: SRB Assay for Cytotoxicity
This protocol is also suitable for adherent cells in a 96-well format.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Indole derivatives
-
Cold 10% (w/v) Trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% (v/v) acetic acid
-
1% (v/v) Acetic acid
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT Assay Protocol.
-
Cell Fixation:
-
After the treatment period, gently add 100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.[12]
-
-
Washing:
-
SRB Staining:
-
Removal of Unbound Dye:
-
Solubilization of Bound Dye:
-
Absorbance Measurement:
-
Read the absorbance at 510 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value as described in the MTT assay protocol.
-
Part 2: Mechanistic Studies - Understanding the Mode of Action
Once promising indole derivatives with significant anti-proliferative activity have been identified, the next crucial step is to investigate their mechanism of action. Key questions to address include: Does the compound induce cell cycle arrest? Does it trigger apoptosis? Does it inhibit DNA synthesis?
Cell Cycle Analysis by Flow Cytometry
Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle.[4] Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content within each cell.
Caption: A simplified workflow for analyzing cell cycle distribution using flow cytometry.
Data Presentation: Cell Cycle Distribution
The results from the cell cycle analysis can be presented in a table format.
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Sub-G1 (Apoptotic) Cells |
| Vehicle Control (DMSO) | 52.3 ± 2.1 | 30.5 ± 1.7 | 17.2 ± 1.3 | 1.5 ± 0.4 |
| Indole Derivative B (5 µM) | 68.7 ± 3.0 | 15.1 ± 1.1 | 16.2 ± 1.5 | 6.2 ± 0.8 |
| Indole Derivative B (10 µM) | 75.1 ± 3.4 | 8.9 ± 0.9 | 16.0 ± 1.4 | 12.5 ± 1.1 |
Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells treated with indole derivative
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with the indole derivative for the desired time period.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in cold PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.[18] It is important to gate out any cell doublets from the data.[18]
-
Apoptosis Detection by Annexin V Staining
A key mechanism of many anti-cancer drugs is the induction of apoptosis, or programmed cell death.[1] One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[19] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[20]
Protocol 4: Apoptosis Assay using Annexin V and PI Staining
Materials:
-
Cells treated with indole derivative
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[21]
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating them with the indole derivative for the desired duration. Include both negative (vehicle-treated) and positive controls.
-
Collect both floating and adherent cells.
-
Wash the cells twice with cold PBS.[20]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[22]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry as soon as possible.
-
DNA Synthesis Assay using BrdU Incorporation
To specifically assess the effect of an indole derivative on DNA replication, a BrdU (5-bromo-2'-deoxyuridine) incorporation assay can be performed. BrdU is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S phase of the cell cycle. The incorporated BrdU can then be detected using a specific monoclonal antibody.[23]
Protocol 5: BrdU Cell Proliferation Assay
Materials:
-
Cells treated with indole derivative
-
BrdU labeling medium
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody
-
HRP-linked secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with the indole derivative as previously described.
-
-
BrdU Labeling:
-
During the final hours of the treatment period (e.g., 2-4 hours), add BrdU labeling medium to the cells.[24]
-
Incubate to allow for BrdU incorporation into the DNA of proliferating cells.
-
-
Fixation and Denaturation:
-
Immunodetection:
-
Add the anti-BrdU primary antibody and incubate.
-
Wash the plate and add the HRP-linked secondary antibody.
-
Incubate and wash again.
-
-
Signal Development and Measurement:
-
Add TMB substrate to develop the color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance on a microplate reader. The magnitude of the absorbance is proportional to the quantity of BrdU incorporated into the cells, which is a direct indication of cell proliferation.[23]
-
Conclusion
The systematic application of these assays provides a comprehensive framework for characterizing the anti-proliferative effects of novel indole derivatives. By moving from broad cytotoxicity screening to detailed mechanistic studies, researchers can gain a deep understanding of a compound's biological activity, enabling informed decisions for further preclinical development. The protocols provided herein serve as a robust starting point, and optimization for specific cell lines and compounds is always encouraged to ensure the highest quality data.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
- BrdU Cell Proliferation Assay Kit #6813 - Cell Signaling Technology. (n.d.).
- Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
- Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray. (n.d.).
- BrdU Labeling & Detection Cell Proliferation Protocol for Imaging - Thermo Fisher Scientific. (n.g.).
- BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis - Bio-Rad Antibodies. (n.d.).
- Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
- The Annexin V Apoptosis Assay. (n.d.).
- BrdU staining and BrdU assay protocol - Abcam. (n.d.).
- BrdU Cell Proliferation Assay | QIA58 - Merck. (n.d.).
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (n.d.).
- Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC - PubMed Central. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines - Helix. (2018, March 8).
- Sulforhodamine B (SRB) colorimetric assay for cytotoxicity screening - PubMed. (n.d.).
- Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells - ResearchGate. (n.d.).
- Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16).
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10).
- Sulforhodamine B colorimetric assay for cytotoxicity screening - SciSpace. (2006, August 17).
- Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.).
- Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. (2020, August 6).
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
- Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - NIH. (n.d.).
- Cell Cycle Protocols - BD Biosciences. (n.d.).
- Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of Indole Compounds - Benchchem. (n.d.).
- Antiproliferative Effect of Indole Phytoalexins | Semantic Scholar. (n.d.).
- DATA SHEET SRB Cytotoxicity Assay - Canvax Biotech. (2023, March 21).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (n.d.).
- Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines - Semantic Scholar. (2018, February 28).
- CytoScan™ SRB Cell Cytotoxicity Assay - G-Biosciences. (n.d.).
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
- Tools and Techniques for Optimizing Cell Proliferation Studies - YouTube. (2020, December 28).
- (PDF) Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines - ResearchGate. (2025, August 6).
- The Importance of IC50 Determination - Visikol. (2022, June 7).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (2025, February 13).
- Anti-proliferative effects of indole derivatives. (A), Schematic... | Download Scientific Diagram. (n.d.).
- (PDF) Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies - ResearchGate. (2025, December 18).
- Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies - PubMed. (2025, November 10).
- Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC. (n.d.).
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC - PubMed Central. (n.d.).
- Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC. (n.d.).
- 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. scispace.com [scispace.com]
- 14. helix.dnares.in [helix.dnares.in]
- 15. biocompare.com [biocompare.com]
- 16. m.youtube.com [m.youtube.com]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 23. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 24. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: A High-Throughput Screening Cascade for the Identification and Mechanistic Elucidation of Novel 2-(6-bromo-1H-indol-3-yl)acetonitrile Derivatives as Anticancer Agents
For Research Use Only.
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Among these, indole derivatives have garnered significant attention for their potent anticancer properties.[3] These compounds have been shown to interfere with a variety of oncogenic processes, including uncontrolled cell proliferation, evasion of apoptosis, and metastasis.[1][4] The 2-(6-bromo-1H-indol-3-yl)acetonitrile framework, in particular, offers a unique chemical space for the development of novel anticancer agents. The bromine atom at the 6-position provides a handle for further chemical modification, while the acetonitrile moiety at the 3-position is a versatile functional group for derivatization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of a library of this compound derivatives for anticancer activity. We present a tiered screening approach, from initial cytotoxicity assessment to more in-depth mechanistic studies, complete with detailed, field-proven protocols.
PART 1: Synthesis of this compound Derivatives: A Representative Protocol
The generation of a focused library of derivatives is the first critical step. A robust and versatile synthetic route is essential. The following protocol outlines a representative synthesis of the core scaffold, this compound, which can be adapted to produce a variety of derivatives.
Representative Synthesis via Knoevenagel Condensation:
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and is well-suited for the synthesis of indole-3-yl derivatives.[5][6][7] This reaction typically involves the condensation of an aldehyde or ketone with an active methylene compound.
Step-by-Step Protocol:
-
Starting Material: 6-bromo-1H-indole-3-carbaldehyde.
-
Reaction: To a solution of 6-bromo-1H-indole-3-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add an active methylene compound like malononitrile (1.1 equivalents).
-
Catalyst: A basic catalyst, such as piperidine or L-proline, is added to the reaction mixture.[5]
-
Reaction Conditions: The mixture is typically refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.
Note: This is a generalized protocol. Optimization of solvent, catalyst, temperature, and reaction time may be necessary for specific derivatives.
PART 2: A Tiered Anticancer Screening Workflow
A systematic screening cascade is crucial for the efficient identification of lead compounds. Our proposed workflow begins with a broad cytotoxicity screen, followed by more focused assays to elucidate the mechanism of action of the most potent hits.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of JAK/STAT3 Signaling in the Regulation of Metastasis, the Transition of Cancer Stem Cells, and Chemoresistance of Cancer by Epithelial–Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. ACG Publications - Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation [acgpubs.org]
- 7. acgpubs.org [acgpubs.org]
Application Notes & Protocols for the Development of Novel Therapeutics from Halogenated Indoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Halogen's Edge in Indole-Based Drug Discovery
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.[1] Its versatile structure allows for a wide range of biological activities.[1] Halogenation, the strategic incorporation of halogen atoms (F, Cl, Br, I), has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of indole-based compounds.[2] The introduction of halogens can enhance metabolic stability, improve membrane permeability, and increase binding affinity to therapeutic targets through mechanisms like halogen bonding.[2] This is evidenced by the fact that approximately a quarter of all approved drugs contain at least one halogen atom.[2]
Marine organisms, in particular, are a rich source of halogenated indole alkaloids, with brominated derivatives being especially prevalent.[3] These natural products have demonstrated a remarkable array of biological activities, including anticancer, antifungal, and antibacterial properties.[2][3] This has spurred significant interest in the synthesis and evaluation of novel halogenated indoles as potential therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the synthesis, screening, and mechanistic evaluation of halogenated indoles, with a focus on their potential as anticancer agents.
Part 1: Synthesis of Halogenated Indoles - A Foundational Protocol
The introduction of a halogen atom onto the indole ring can be achieved through various methods. Electrophilic halogenation is a common and effective approach. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of indoles.[4][5][6] The regioselectivity of the reaction can often be controlled by the choice of reaction conditions and protecting groups on the indole nitrogen.[4][5]
Experimental Workflow: Synthesis of Halogenated Indoles
Below is a diagram illustrating the general workflow for the synthesis and purification of a halogenated indole.
Caption: General workflow for the synthesis of halogenated indoles.
Protocol 1: Electrophilic Bromination of Indole using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the bromination of an indole at the C3 position, which is typically the most nucleophilic site.[7]
Materials:
-
Indole (or substituted indole)
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the indole (1.0 mmol) and dissolve it in anhydrous dichloromethane (10 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: While stirring, add N-bromosuccinimide (1.05 mmol, 1.05 equivalents) portion-wise over 5-10 minutes. Expert Insight: Adding the NBS in portions helps to control the reaction temperature and minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to consume any unreacted NBS.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its structure and purity.
Part 2: Screening for Therapeutic Activity - The MTT Cytotoxicity Assay
A crucial step in drug discovery is screening compounds for biological activity. For potential anticancer agents, a primary screen often involves assessing their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability.[5][8][9][10]
Principle of the MTT Assay
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured, providing a quantitative measure of cell viability.
Experimental Workflow: MTT Assay
The following diagram outlines the key steps in performing an MTT assay for cytotoxicity screening.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Protocol 2: MTT Assay for Determining IC₅₀ Values
This protocol provides a detailed procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a halogenated indole derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Halogenated indole compound, dissolved in DMSO to a stock concentration (e.g., 10 mM)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment. Self-Validation: Include wells with medium only (no cells) to serve as a blank control.
-
Compound Treatment: Prepare serial dilutions of the halogenated indole stock solution in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Part 3: Elucidating the Mechanism of Action - A Case Study of Meridianins
Understanding the mechanism by which a compound exerts its therapeutic effect is critical for its development. Many halogenated indoles have been found to target key signaling pathways involved in cell proliferation and survival. A prominent example is the meridianin family of alkaloids, which have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs).[6][11]
CDK Inhibition and Cell Cycle Arrest
The cell cycle is a tightly regulated process controlled by CDKs and their regulatory partners, cyclins.[8][9][12][13] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[8][14][15] Meridianins and their derivatives can bind to the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb).[3][14] This leads to cell cycle arrest, typically at the G1/S or G2/M transition, and can ultimately induce apoptosis (programmed cell death).[13][14]
Signaling Pathway: Meridianin-Induced Cell Cycle Arrest
The following diagram illustrates the mechanism of CDK inhibition by meridianins.
Caption: Meridianins inhibit CDK4/6 and CDK2, preventing Rb phosphorylation and causing G1 cell cycle arrest.
Part 4: Case Study - Meridianin Derivatives as Anticancer Agents
Meridianins, isolated from the marine tunicate Aplidium meridianum, are a family of brominated 3-(2-aminopyrimidinyl)indoles.[6] Extensive research has demonstrated their potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[10][11][16] The table below summarizes the in vitro anticancer activity of several meridianin derivatives.
Table 1: In Vitro Anticancer Activity of Meridianin Derivatives (IC₅₀ values in µM)
| Compound | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | A549 (Lung Cancer) | DU145 (Prostate Cancer) | Reference |
| Meridianin A | >100 | >100 | >100 | >100 | [17] |
| Meridianin C | >100 | >100 | >100 | >100 | [17] |
| Meridianin D | >100 | >100 | >100 | >100 | [17] |
| Meridianin G | >100 | >100 | >100 | >100 | [17] |
| Derivative 6e | 1.11 | 1.22 | 2.80 | 1.13 | [17] |
Data synthesized from multiple sources.[10][16][17]
The data clearly indicates that while the parent meridianins show weak activity, synthetic modifications, such as the introduction of an isothiouronium group in derivative 6e , can dramatically enhance their anticancer potency.[17] This highlights the importance of medicinal chemistry efforts in optimizing the therapeutic potential of natural product scaffolds.
Conclusion and Future Directions
Halogenated indoles represent a promising class of compounds for the development of novel therapeutics. Their unique chemical properties and diverse biological activities, particularly as anticancer agents, make them an exciting area of research. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, screen, and characterize new halogenated indole derivatives. Future work in this field will likely focus on the development of more selective and potent compounds, the exploration of novel mechanisms of action, and the advancement of promising candidates into preclinical and clinical development.[18][19][20]
References
- CDK Signaling Pathway.
- The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cancers (Basel). 2020 Mar; 12(3): 645. [Link]
- Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules. 2021 Jan; 26(2): 462. [Link]
- Cyclin-dependent kinase. Wikipedia. [Link]
- Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors. Mol Biotechnol. 2001 Oct;19(2):179-94. [Link]
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual T. J. Org. Chem. 1999, 64, 21, 7813–7823. [Link]
- A Review: Meridianins and Meridianins Derivatives. Molecules. 2022 Dec; 27(24): 8714. [Link]
- The anticancer activities of meridianins (IC 50 in µM).
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. [Link]
- An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. Molecules. 2009; 14(10):3952-3963. [Link]
- Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives. Journal of Medicinal Chemistry. 2008, 51 (4), 737-751. [Link]
- IC50 values of the most active derivatives in some cancerous cell lines.
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid.
- cell lines ic50: Topics by Science.gov. [Link]
- Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity. Molecules. 2018 Sep; 23(9): 2345. [Link]
- Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]
- Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. 2021, 11, 1076-1097. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024; 29(10):2327. [Link]
- Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Int J Mol Sci. 2019 Jul; 20(14): 3412. [Link]
- Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules. 2023; 28(14):5531. [Link]
- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development. Mirage News. [Link]
- CDK inhibitors in cancer therapy, an overview of recent development. Journal of Hematology & Oncology. 2020; 13: 133. [Link]
- Insights on Structural Characteristics and Ligand Binding Mechanisms of CDK2. Int J Mol Sci. 2017 Jan; 18(1): 167. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 10. A Review: Meridianins and Meridianins Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of New Meridianin/Leucettine-Derived Hybrid Small Molecules as Nanomolar Multi-Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 14. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. bioengineer.org [bioengineer.org]
The Bromoindole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: The Enduring Significance of the Indole Nucleus and the Strategic Advantage of Bromination
The indole scaffold stands as a cornerstone in the landscape of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals with profound therapeutic potential.[1] Its inherent biological activity is attributed to its unique electronic properties and its ability to engage in various non-covalent interactions with biological macromolecules. The strategic introduction of a bromine atom onto the indole ring, creating bromoindoles, has emerged as a powerful strategy to modulate and enhance the pharmacological profile of these molecules. The presence of the bulky, lipophilic bromine atom can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, while also providing a reactive handle for further synthetic diversification. This guide provides an in-depth exploration of the multifaceted applications of bromoindoles in medicinal chemistry, offering detailed application notes and validated protocols for their synthesis and biological evaluation.
Part 1: Bromoindoles as Versatile Synthetic Building Blocks
The bromine substituent on the indole ring serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This synthetic tractability allows for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are particularly powerful tools in this regard.[2][3]
Suzuki-Miyaura Coupling for the Synthesis of Aryl-Indoles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between a bromoindole and a boronic acid derivative, yielding aryl- or heteroaryl-substituted indoles. These products are valuable scaffolds for the development of a wide range of therapeutic agents, including kinase inhibitors.[3]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 5-Bromoindole [3]
Objective: To synthesize a 5-arylindole derivative via a microwave-assisted Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Bromoindole
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add 5-bromoindole (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), Pd(PPh₃)₄ (0.07 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Add ethanol to the vial to achieve a suitable concentration.
-
Seal the vial securely and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 30-40 minutes with constant stirring.
-
Upon completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 5-arylindole.
Causality Behind Experimental Choices:
-
Microwave Irradiation: The use of microwave heating significantly accelerates the reaction rate, often reducing reaction times from hours to minutes.
-
Palladium Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura couplings.
-
Base: Cesium carbonate is a strong base that is crucial for the transmetalation step of the catalytic cycle.
-
Solvent: Ethanol is a suitable polar protic solvent for this reaction.
Buchwald-Hartwig Amination for the Synthesis of Amino-Indoles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds between a bromoindole and an amine.[2] This reaction is instrumental in the synthesis of amino-indole derivatives, which are prevalent in many biologically active compounds.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromoindole [2]
Objective: To synthesize a 5-aminoindole derivative via a Buchwald-Hartwig amination reaction.
Materials:
-
5-Bromoindole
-
Amine
-
Palladium(II) acetate [Pd(OAc)₂]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Water:Acetonitrile mixture (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vial with a stir bar
Procedure:
-
In a reaction vial, combine 5-bromoindole (1.0 equiv.), the desired amine (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and heat the reaction mixture with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aminoindole.
Causality Behind Experimental Choices:
-
Ligand: SPhos is a bulky, electron-rich phosphine ligand that is highly effective in promoting the catalytic cycle of the Buchwald-Hartwig amination.
-
Base: Potassium carbonate is a moderately strong base that facilitates the deprotonation of the amine.
-
Solvent System: The water:acetonitrile mixture provides a suitable medium for the reaction, aiding in the dissolution of the reagents.
Part 2: Bromoindoles in Anticancer Drug Discovery
Bromoindole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a variety of human cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, involving the inhibition of key oncogenic pathways, such as those mediated by protein kinases.[4][5]
Bromoindoles as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Bromoindoles serve as valuable scaffolds for the design of potent and selective kinase inhibitors. The bromine atom can be strategically utilized for further functionalization to optimize binding to the target kinase.
Data Presentation: Anticancer Activity of Bromoindole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromoindole-2-carboxylic acid derivatives | HepG2 (Liver) | Varies | [4] |
| 5-Bromoindole-2-carboxylic acid derivatives | A549 (Lung) | Varies | [4] |
| 5-Bromoindole-2-carboxylic acid derivatives | MCF-7 (Breast) | Varies | [4] |
| 6-Bromoindole derivatives | Jurkat, HCT116, CaCo-2 | Varies | [6] |
Protocol 3: MTS Assay for Determining Cytotoxicity of Bromoindole Derivatives [1][7]
Objective: To assess the cytotoxic effect of bromoindole derivatives on cancer cell lines using the MTS assay.
Materials:
-
Cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Bromoindole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTS solution (containing PES)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the bromoindole derivatives in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for the desired period of exposure (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of MTS solution to each well.
-
Incubate the plates for 1 to 4 hours at 37°C.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Causality Behind Experimental Choices:
-
MTS Reagent: MTS is a tetrazolium salt that is reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
PES: Phenazine ethosulfate (PES) is an electron-coupling reagent that enhances the cellular reduction of MTS.
Visualization of a Generic Kinase Inhibition Pathway
Caption: Bromoindole-based inhibitors block kinase activity, inhibiting proliferation and inducing apoptosis.
Part 3: Bromoindoles as Antimicrobial Agents
The emergence of multidrug-resistant pathogens poses a significant threat to global health. Bromoindoles, particularly those derived from marine natural products, have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[2][8]
Bromoindoles from Marine Sources
Marine organisms are a rich source of structurally diverse and biologically active natural products, including a variety of halogenated indoles.[8] These compounds often exhibit potent antimicrobial properties.
Protocol 4: General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution) [9][10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of bromoindole derivatives against pathogenic microorganisms.
Materials:
-
Bromoindole derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the bromoindole derivative in a suitable solvent.
-
Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Causality Behind Experimental Choices:
-
Broth Microdilution: This is a standardized and quantitative method for determining the MIC of an antimicrobial agent.
-
Standardized Inoculum: Using a standardized number of microorganisms ensures the reproducibility and accuracy of the results.
Part 4: Bromoindoles as Neuroprotective Agents
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. There is a growing interest in the development of neuroprotective agents that can slow or halt this process. Indole derivatives, including bromoindoles, have shown potential as neuroprotective agents due to their antioxidant and anti-inflammatory properties.[11][12]
Assessing Neuroprotective Effects in Cell Culture
Cell-based assays are crucial for the initial screening and characterization of potential neuroprotective compounds. These assays often involve inducing neuronal cell death with a neurotoxin and then evaluating the ability of the test compound to mitigate this toxicity.[12][13]
Protocol 5: Assessing Neuroprotection Against Oxidative Stress in SH-SY5Y Cells [12][13]
Objective: To evaluate the neuroprotective effect of bromoindole derivatives against hydrogen peroxide (H₂O₂)-induced oxidative stress in a human neuroblastoma cell line (SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Bromoindole derivatives
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
96-well plates
-
MTT or MTS solution
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in 96-well plates and allow them to differentiate into a neuronal phenotype if required.
-
Pre-treat the cells with various concentrations of the bromoindole derivatives for a specific period (e.g., 24 hours).
-
Induce oxidative stress by exposing the cells to a neurotoxic concentration of H₂O₂ for a defined duration.
-
After the H₂O₂ treatment, assess cell viability using the MTT or MTS assay as described in Protocol 3.
-
Compare the viability of cells treated with the bromoindole derivative and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect.
Causality Behind Experimental Choices:
-
SH-SY5Y Cells: This is a widely used human cell line in neurobiology research as it can be differentiated into neuron-like cells.
-
Hydrogen Peroxide: H₂O₂ is a common inducer of oxidative stress and is used to model neurodegenerative conditions in vitro.
Visualization of a Neuroprotective Workflow
Caption: Workflow for assessing the neuroprotective effects of bromoindoles.
Conclusion
Bromoindoles represent a highly versatile and privileged scaffold in medicinal chemistry. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them attractive starting points for the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the exciting potential of this important class of compounds.
References
- Preparation method of 6-bromoindole derivative - Google P
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- Synthetic process of 5-bromo-7-azaindole - Eureka | P
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- Indole derivatives as neuroprotectants - PubMed. [Link]
- MTT Cell Assay Protocol. [Link]
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. [Link]
- Buchwald-Hartwig Amin
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman. [Link]
- Design synthesis and application of anti-tumor compound 6-bromo-indole-3-carbinol. [Link]
- MTT (Assay protocol - Protocols.io. [Link]
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed. [Link]
- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives. [Link]
- AN IMPROVED SYNTHETIC PROCEDURE FOR 6,6 -DIBROMOINDIGO (TYRIAN PURPLE). [Link]
- Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC - PubMed Central. [Link]
- Isolation of Natural Products from Marine Invertebrates | Springer N
- Process for preparation of 5-substituted indole derivatives - Google P
- (PDF)
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- Marine Natural Products from Flora and Fauna of the Western Australian Coast: Taxonomy, Isolation and Biological Activity - MDPI. [Link]
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Labor
- Isolation of Natural Products from Marine Invertebr
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Isolation of marine natural products. - Semantic Scholar. [Link]
- Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic...
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. [Link]
- The isolation and characterization of natural products from marine plants and microorganisms - UNCW Institutional Repository. [Link]
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. [Link]
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. broadpharm.com [broadpharm.com]
- 8. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. pdb.apec.org [pdb.apec.org]
- 11. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Hierarchical Workflow for the Biological Evaluation of Novel Indole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds with significant therapeutic potential, particularly in oncology.[1][2] This application note provides a comprehensive, field-proven experimental workflow for the systematic biological evaluation of novel indole derivatives. Moving beyond a simple recitation of methods, we present a hierarchical, logic-driven approach, beginning with broad cytotoxic screening and progressively narrowing the focus to detailed mechanistic studies. We provide not only step-by-step protocols for key assays but also the scientific rationale behind their selection and sequence, empowering researchers to make informed decisions in the drug discovery pipeline.
The Strategic Framework: A Multi-Phased Approach
The journey from a newly synthesized indole compound to a viable drug candidate is a process of systematic filtration. The goal is not merely to find active compounds but to comprehensively characterize their biological effects to identify those with the most promising therapeutic profiles. A disorganized testing approach can deplete precious compound supplies and lead to ambiguous results. Therefore, we propose a phased workflow designed to maximize data output while conserving resources. This strategy ensures that only the most promising candidates, with well-defined mechanisms of action, advance to more complex and costly stages of evaluation.
The causality behind this hierarchical structure is fundamental: a compound's ability to kill cancer cells (cytotoxicity) is the primary gatekeeper. Only after cytotoxicity is confirmed and quantified does it become logical to invest resources in understanding the how (mechanism of action) and the what (molecular targets).
Figure 1: High-level experimental workflow for evaluating indole compounds.
Phase 1: Cytotoxicity Screening - The First Gate
The initial and most critical question is whether the synthesized indole compounds exhibit antiproliferative activity against cancer cells.[3] The MTT assay is a robust, reliable, and high-throughput colorimetric method for this purpose.
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures a cell's metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. By treating cells with varying concentrations of a compound, we can generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) – the concentration at which 50% of cell growth is inhibited. This value is the universal benchmark for a compound's cytotoxic potency.
Protocol 1: Cell Viability MTT Assay
This protocol outlines the determination of cytotoxic effects of indole derivatives on cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[5][6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Indole compound stock solution (e.g., 10 mM in DMSO).
-
MTT solution (5 mg/mL in sterile PBS).[7]
-
Dimethyl sulfoxide (DMSO).
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the indole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank (medium only).[7]
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C.[7]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[7] During this time, formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Data Presentation: IC50 Values
Summarize the results in a table for clear comparison of compound potency across different cell lines.
| Compound ID | Indole Derivative | IC50 (µM) vs. A549 | IC50 (µM) vs. MCF-7 |
| IND-01 | Compound A | 8.2 | 13.2 |
| IND-02 | Compound B | > 100 | > 100 |
| IND-03 | Compound C | 1.5 | 2.1 |
| Dox | Doxorubicin (Std) | 0.5 | 0.8 |
Phase 2: Unraveling the Mechanism of Cell Death
Compounds with potent IC50 values are advanced to mechanistic studies. The primary goal is to determine how they induce cell death. A therapeutically desirable mechanism is apoptosis, or programmed cell death, which avoids the inflammatory response associated with necrosis.
Apoptosis Induction
Figure 3: The cell cycle and its analysis via DNA content.
This protocol describes how to analyze the effect of an indole compound on the cell cycle distribution of cancer cells. [11] Materials:
-
Cells treated with indole compound (at IC50 concentration) and untreated controls.
-
Ice-cold 70% ethanol.
-
Phosphate-Buffered Saline (PBS).
-
RNase A (100 µg/mL, DNase free). [11]* Propidium Iodide (PI) staining solution (50 µg/mL in PBS). [11]* Flow cytometer.
Procedure:
-
Cell Harvesting: Harvest approximately 1x10^6 cells for each condition. Centrifuge at ~300 x g for 5 minutes.
-
Fixation: Discard the supernatant. While gently vortexing the cell pellet, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. [11]3. Incubation: Incubate the cells for at least 30 minutes at 4°C (or overnight at -20°C). [11]4. Washing: Centrifuge the fixed cells at ~500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with 1 mL of cold PBS. [11]5. RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical to ensure that PI only stains DNA and not RNA. 6. PI Staining: Add 400 µL of PI staining solution (50 µg/mL). [11]Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample. [12]Use appropriate software (e.g., FlowJo, ModFit) to gate the single-cell population and model the cell cycle phases to obtain percentages of cells in G0/G1, S, and G2/M. [11]
Data Presentation: Cell Cycle Distribution
Present the quantitative data from the flow cytometry analysis in a table.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 1.8 | 14.3 ± 2.5 |
| IND-03 (1.5 µM) | 15.4 ± 2.2 | 18.9 ± 2.0 | 65.7 ± 4.1 |
Phase 3: Advanced Characterization for Lead Candidates
For compounds that demonstrate potent cytotoxicity via a clear and desirable mechanism (e.g., apoptosis induction and/or cell cycle arrest), further studies are warranted to guide future optimization.
-
Molecular Docking: This computational technique predicts how a compound might bind to the active site of a specific protein target. [13][14]For indole derivatives, common targets include kinases like EGFR, enzymes like COX-2, or apoptosis regulators like Bcl-2. [15][16][17]Docking studies can help rationalize observed activity and guide the synthesis of more potent analogues.
-
Secondary Activity Screening: Indole compounds are known for a wide range of biological activities. [5]Depending on the therapeutic goal, it may be relevant to screen for other effects.
-
Antioxidant Activity: Assays like DPPH or ABTS can measure a compound's ability to scavenge free radicals, which can be a beneficial property. [18][19][20] * Anti-inflammatory Activity: Cellular assays measuring the inhibition of inflammatory mediators (e.g., nitric oxide in LPS-stimulated macrophages) can reveal additional therapeutic potential.
-
-
In Vivo Studies: The ultimate preclinical validation requires moving from cell culture to a whole organism. [21][22]Early-stage, non-GLP in vivo toxicology studies are essential to evaluate the compound's safety profile and identify potential liabilities before committing to more extensive and costly efficacy models. [21][23]These studies provide critical data on how the compound is absorbed, distributed, metabolized, and excreted (ADME), and what its maximum tolerated dose might be. [24]
Conclusion
The biological evaluation of novel indole compounds requires a structured, multi-faceted approach. The workflow presented here provides a logical progression from broad screening to deep mechanistic insight. By first establishing potent cytotoxicity with assays like MTT, researchers can justify the use of more complex techniques such as Western blotting and flow cytometry to elucidate the mechanisms of apoptosis and cell cycle arrest. This hierarchical strategy ensures that research efforts are focused on the most promising candidates, maximizing the potential for discovering the next generation of indole-based therapeutics.
References
- In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. [Link]
- The role of early in vivo toxicity testing in drug discovery toxicology. PubMed. [Link]
- Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
- The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton. [Link]
- Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
- In Silico Studies of Indole Derivatives as Antibacterial Agents. PubMed Central. [Link]
- Apoptosis – what assay should I use? BMG Labtech. [Link]
- Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical...
- A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening. NIH. [Link]
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]
- In Vivo Toxicity Study.
- Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives.
- Choosing an Apoptosis Detection Assay. Biocompare. [Link]
- Apoptosis Assays. Merck. [Link]
- In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [Link]
- In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. MDPI. [Link]
- A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
- Cell cycle analysis. Wikipedia. [Link]
- Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- Assaying cell cycle status using flow cytometry. PubMed Central. [Link]
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]
- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Apoptosis assays. PubMed. [Link]
- Design, Synthesis, Molecular Docking Studies and Biological Evaluation of Indole Fused Novel Pyrazole Derivatives. Asian Journal of Chemistry. [Link]
- Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. [Link]
- Determination of Caspase Activ
- The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limit
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]
- Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
- Experimental workflow to perform nutrikinetic studies with food bioactive compounds.
- Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay. CABI Digital Library. [Link]
- Which proteins expression should I check by western blot for confirmation of apoptosis?
- General workflow of the experimental steps needed to the design of novel bioactive molecular platforms starting from the identification of natural products.
- A proposed workflow for efficient bioactive screening and evaluation.
- MTT Cell Assay Protocol. Checkpoint Lab. [Link]
- Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT. University of Nebraska-Lincoln. [Link]
- Cell Viability Assay (MTT Assay) Protocol. JoVE. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. protocols.io [protocols.io]
- 9. biocompare.com [biocompare.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. wp.uthscsa.edu [wp.uthscsa.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 22. One moment, please... [hoeford.com]
- 23. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. elearning.unite.it [elearning.unite.it]
Application Notes and Protocols for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles from 2-Bromo Precursors
Introduction: The Significance of the 2-Aryl-1H-indole-3-acetonitrile Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Functionalization of the indole ring system is a critical endeavor in drug discovery, allowing for the exploration of novel chemical space and the development of potent therapeutic agents. The 2-aryl-1H-indole-3-acetonitrile framework is of particular interest, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[2]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of 2-aryl-1H-indole-3-acetonitriles, starting from the versatile building block, 2-bromo-1H-indole-3-acetonitrile. The primary focus is on the highly efficient and widely applicable Suzuki-Miyaura cross-coupling reaction. Additionally, alternative coupling methodologies, detailed synthesis of the bromo-precursor, and essential safety protocols are discussed to provide researchers, scientists, and drug development professionals with a complete and practical resource.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The introduction of an aryl group at the C-2 position of the indole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. The bromine atom at this position in 2-bromo-1H-indole-3-acetonitrile serves as an excellent handle for such transformations. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is the premier choice for this synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[1]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-1H-indole-3-acetonitrile, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond of the 2-aryl-1H-indole-3-acetonitrile and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Part 1: Synthesis of the Precursor: 2-Bromo-1H-indole-3-acetonitrile
A reliable supply of the starting material is crucial. A common and effective route involves the direct bromination of indole-3-acetonitrile after N-protection.
Step 1a: N-Tosylation of Indole-3-acetonitrile
-
Rationale: Protection of the indole nitrogen prevents side reactions and can influence the regioselectivity of the subsequent bromination. The tosyl group is a robust protecting group that can be removed under relatively mild conditions.
-
Procedure:
-
To a solution of indole-3-acetonitrile (1.0 eq.) in acetone, add powdered potassium carbonate (3.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-tosyl-indole-3-acetonitrile, which can be used in the next step without further purification.[3]
-
Step 1b: Bromination of N-Tosyl-indole-3-acetonitrile
-
Rationale: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic systems. The use of an inert solvent like THF at low temperatures helps to control the reactivity and prevent over-bromination.
-
Procedure:
-
Dissolve N-tosyl-indole-3-acetonitrile (1.0 eq.) in anhydrous THF and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., Argon).
-
Add N-bromosuccinimide (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosyl-2-bromo-1H-indole-3-acetonitrile.[3]
-
Step 1c: Detosylation
-
Rationale: The tosyl group can be cleaved under basic conditions. Cesium carbonate in a mixture of THF and methanol provides a mild and effective system for this deprotection.[3]
-
Procedure:
-
Dissolve N-tosyl-2-bromo-1H-indole-3-acetonitrile (1.0 eq.) in a mixture of THF and methanol.
-
Add cesium carbonate (3.0 eq.) and stir the mixture at room temperature for 12-24 hours.
-
Evaporate the solvent and partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 2-bromo-1H-indole-3-acetonitrile.[3]
-
Part 2: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-1H-indole-3-acetonitriles
This protocol provides a general procedure that can be optimized for specific substrates.
Caption: General workflow for the Suzuki-Miyaura coupling.
Materials and Reagents:
-
2-Bromo-1H-indole-3-acetonitrile (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (see Table 1)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk tube, combine 2-bromo-1H-indole-3-acetonitrile (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst, ligand (if applicable), and base.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction Execution: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Heat the mixture with vigorous stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: After cooling to room temperature, quench the reaction with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-1H-indole-3-acetonitrile.[1]
Optimization of Suzuki-Miyaura Coupling Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and reaction time. The following table provides a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5-10) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90-100 | 70-90 | A classic, reliable system for many substrates.[1] |
| Pd₂(dba)₃ (2-5) | SPhos (4-10) | K₃PO₄ (2.0-3.0) | Toluene/H₂O | 100-110 | 85-98 | Buchwald ligands like SPhos are often superior for challenging substrates.[1] |
| Pd(OAc)₂ (5) | PPh₃ (10) | Cs₂CO₃ (2.0) | DMF | 110 | 75-92 | Cesium carbonate is a stronger base that can be effective for less reactive bromides. |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 80-95 | The dppf ligand often provides good stability and reactivity. |
Characterization of Products: A Self-Validating System
Accurate characterization of the final product is essential to confirm its identity and purity. Below is representative data for 2-phenyl-1H-indole-3-acetonitrile.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 11.8 (s, 1H, NH)
-
δ 7.8-7.2 (m, 9H, Ar-H)
-
δ 4.1 (s, 2H, CH₂)
-
Interpretation: The singlet around 11.8 ppm is characteristic of the indole N-H proton. The multiplets in the aromatic region (7.2-7.8 ppm) will integrate to 9 protons (4 from the indole and 5 from the new phenyl ring). The sharp singlet at approximately 4.1 ppm corresponds to the two protons of the acetonitrile methylene group.
-
-
¹³C NMR (101 MHz, DMSO-d₆):
-
δ 138-120 (Ar-C)
-
δ 118 (CN)
-
δ 100 (C3)
-
δ 15 (CH₂)
-
Interpretation: A number of signals will appear in the aromatic region. The nitrile carbon is typically found around 118 ppm. The C3 carbon of the indole will be significantly shielded, appearing around 100 ppm. The methylene carbon will be in the aliphatic region, around 15 ppm.
-
-
Mass Spectrometry (EI):
-
M⁺ corresponding to the calculated molecular weight.
-
Fragmentation Pattern: Common fragmentation includes the loss of HCN from the acetonitrile group and cleavage of the bond between the methylene group and the indole ring.[4]
-
Alternative Synthetic Routes
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for the synthesis of 2-arylindoles.
-
Stille Coupling: This reaction couples the 2-bromoindole with an organotin reagent (e.g., aryltributylstannane).
-
Heck Coupling: This reaction involves the coupling of the 2-bromoindole with an alkene, followed by isomerization. This is generally used to synthesize 2-vinylindoles but can be adapted for 2-arylindoles if a suitable cyclic alkene is used, followed by an oxidation step.
Safety Precautions
Working with palladium catalysts and cyanide-containing compounds requires strict adherence to safety protocols.
-
Palladium Catalysts:
-
Handling: Many palladium catalysts, especially Pd(0) complexes, can be air-sensitive and potentially pyrophoric. Handle them under an inert atmosphere (glovebox or Schlenk line).
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be highly exothermic.[3][10] For larger-scale reactions, consider adding one of the reagents slowly to control the reaction rate and temperature. Always have an ice bath ready for cooling.
-
Waste Disposal: Dispose of palladium-containing waste in designated, properly labeled containers according to your institution's guidelines.
-
-
Cyanide Compounds (e.g., Sodium Cyanide used in precursor synthesis):
-
Extreme Toxicity: Sodium cyanide is highly toxic if ingested, inhaled, or absorbed through the skin.[8][11] Always handle it in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.[12]
-
Acid Incompatibility: NEVER allow cyanide salts to come into contact with acids. This will liberate highly toxic hydrogen cyanide (HCN) gas.[13] Ensure all glassware is free of acid residue.
-
Emergency Preparedness: Know the location of your lab's safety shower, eyewash station, and first aid kit. Have a cyanide antidote kit available and ensure personnel are trained in its use. In case of exposure, seek immediate medical attention.[14]
-
References
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions - Purdue University.
- Standard Operating Procedure - UCLA Chemistry and Biochemistry.
- Sodium Cyanide Safety Handling Guide - TAEKWANG Industrial Co., Ltd.
- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions - ACS Publications.
- SODIUM CYANIDE (NaCN) Safety and Handling Guidance - Tongsuh Petrochemical Corp., Ltd.
- Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide - United Chemical.
- Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[8][10]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines - ACS Publications.
- Stille Coupling - NROChemistry.
- Heck Reaction - Organic Chemistry Portal.
- Stille Coupling - Organic Chemistry Portal.
- Stille reaction - Wikipedia.
- Stille Coupling - OpenOChem Learn.
- Supporting Information - Wiley-VCH.
- Optimization table for the Suzuki-Miyaura cross-coupling reactions a - ResearchGate.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - MDPI.
- Supporting information - The Royal Society of Chemistry.
- Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - MDPI.
- Supporting Information - The Royal Society of Chemistry.
- Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate.
- Mass spectral studies of nitroindole compounds - Trade Science Inc.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively - The Royal Society of Chemistry.
- Study of Mass Spectra of Some Indole Derivatives - Scirp.org.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. rsc.org [rsc.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 2-Bromoindoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-bromoindoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The indole scaffold is a privileged structure in medicinal chemistry, and its precise functionalization is often a critical step in the synthesis of novel therapeutic agents.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of 2-bromoindoles. The content is structured to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with a 2-bromoindole is sluggish or fails completely. What are the most common causes?
A1: Low reactivity in Suzuki-Miyaura couplings of 2-bromoindoles often stems from a few key areas:
-
Catalyst Deactivation: The indole N-H proton can be acidic enough to react with the catalyst or base, leading to catalyst inhibition.[2][3] N-protection of the indole (e.g., with a Boc, tosyl, or mesityl group) can significantly improve yields by preventing this side reaction.[4]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. A common starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a biphasic solvent system such as 1,4-dioxane/water or toluene/water.[5] The base's solubility and strength must be matched to the solvent system to ensure efficient transmetalation.[6]
-
Ineffective Ligand: The ligand choice dictates the stability and reactivity of the palladium catalyst. For electron-rich 2-bromoindoles, bulky, electron-donating phosphine ligands like SPhos or XPhos are often necessary to promote the oxidative addition step.[7][8]
Q2: I am observing significant amounts of homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is a common side reaction, particularly when using Pd(II) precatalysts which need to be reduced in situ to the active Pd(0) species.[9]
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the likelihood of homocoupling.
-
Control Oxygen Levels: Rigorous degassing of solvents and maintaining an inert atmosphere (argon or nitrogen) is crucial, as oxygen can promote the oxidative homocoupling of boronic acids.[9]
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.[10]
Q3: In my Heck reaction, I'm getting a mixture of the desired product and the reduced (dehalogenated) indole. What is causing this and how can I fix it?
A3: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It can arise from β-hydride elimination from an alkyl-palladium intermediate or from protonolysis of the aryl-palladium intermediate.
-
Solvent Choice: Solvents like DMF and dioxane can sometimes promote more dehalogenation compared to less polar solvents like toluene.[5]
-
Base Selection: The choice of base can influence the rate of dehalogenation. Screening different organic (e.g., Et₃N) and inorganic (e.g., K₂CO₃) bases is recommended.[11]
-
Optimize Ligand: The ligand can influence the relative rates of the desired coupling versus undesired side reactions. Experimenting with different phosphine ligands may be necessary.
Q4: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination is sensitive to several factors.
-
Base Choice: A strong, non-nucleophilic base is typically required, such as NaOtBu or LiHMDS. The choice of base can be critical and substrate-dependent.[12]
-
Ligand Selection: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often rate-limiting.[13] Ligands like Josiphos or Buchwald's biaryl phosphine ligands are often effective.
-
N-H Acidity: Similar to the Suzuki reaction, the indole N-H can interfere. While N-protection is an option, some modern catalyst systems are designed to tolerate free N-H groups.[2][3]
Q5: How do I effectively remove the palladium catalyst from my final product?
A5: Residual palladium can be a significant issue, especially for pharmaceutical applications.[14][15]
-
Filtration: Passing the reaction mixture through a pad of Celite can remove insoluble palladium species.[16]
-
Chromatography: Standard column chromatography is often effective at removing the bulk of the palladium catalyst.[16]
-
Scavengers: For very low residual palladium levels, treatment with a metal scavenger is recommended.[14][17] These can be silica-bound thiols or other commercially available resins.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Symptom | Potential Cause | Suggested Solution |
| No reaction observed by TLC/LC-MS | Inactive Catalyst: The Pd(0) catalyst may have been oxidized or the Pd(II) precatalyst was not properly reduced. | Ensure rigorous degassing of all solvents and reagents. Use a fresh bottle of catalyst or precatalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction.[9] |
| Incorrect Ligand: The chosen ligand may not be suitable for the specific transformation. | For electron-rich 2-bromoindoles, try using bulky, electron-donating ligands like SPhos, XPhos, or RuPhos to facilitate oxidative addition.[7][8] | |
| Incompatible Base/Solvent: The base may not be strong enough or sufficiently soluble in the chosen solvent. | For Suzuki reactions, try a biphasic system like dioxane/water with K₂CO₃ or K₃PO₄.[5] For Buchwald-Hartwig, a strong base like NaOtBu in an aprotic solvent like toluene or THF is often required.[12] | |
| Reaction starts but stalls | Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. | Lower the reaction temperature. Screen different ligands that may form a more stable catalytic complex. |
| Substrate Decomposition: The indole starting material or product may be degrading. | The indole nucleus can be sensitive to strongly basic or high-temperature conditions. Consider N-protection or milder reaction conditions.[18] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Debrominated Indole | Protonolysis of Ar-Pd Intermediate: Presence of a proton source that quenches the intermediate. | Ensure anhydrous conditions if the reaction is not intended to be biphasic. Use a non-protic solvent. |
| β-Hydride Elimination (in Heck): Can compete with the desired coupling. | Optimize the base and ligand. Sometimes, additives can suppress this pathway. | |
| Homocoupling of Coupling Partner (e.g., Boronic Acid) | Oxidative Conditions: Presence of oxygen can promote homocoupling. | Rigorously degas all solvents and maintain a strict inert atmosphere.[9] |
| Use of Pd(II) Precatalyst: The in-situ reduction can lead to homocoupling. | Switch to a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[7] | |
| N-Arylation instead of C2-Arylation | Reaction Conditions Favoring N-Functionalization: Certain conditions can favor reaction at the nitrogen. | N-protection is the most straightforward solution. Alternatively, screening of ligands and bases may identify conditions that favor C2-selectivity.[19] |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling of a 2-Bromoindole
Note: This is a generalized procedure and may require optimization for specific substrates.
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-bromoindole (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
A fundamental understanding of the reaction mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. The following decision tree can guide your optimization efforts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. arborassays.com [arborassays.com]
- 18. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
Technical Support Center: Synthesis of 2-Bromoindoles
Welcome to the technical support center for the synthesis of 2-bromoindoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. 2-Bromoindoles are valuable precursors for a wide range of biologically active molecules and functional materials. However, their synthesis is often fraught with challenges, primarily concerning regioselectivity, stability, and byproduct formation. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these common hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity - "My reaction is producing the 3-bromoindole instead of the desired 2-bromoindole."
This is the most common challenge in indole bromination. The indole ring is an electron-rich heterocycle, with the highest electron density at the C3 position. Consequently, direct electrophilic bromination of an unprotected indole almost exclusively yields the 3-bromoindole.[1][2]
Root Cause Analysis:
The mechanism of electrophilic bromination of indole involves the attack of the electron-rich C2-C3 double bond on the electrophilic bromine species.[3][4][5] This forms a bromonium ion intermediate, which then rearranges. In an unprotected indole, the pathway leading to the 3-bromo product is kinetically and thermodynamically favored.
Troubleshooting Workflow:
Caption: Decision workflow for addressing C3-bromination.
Solutions & Protocols:
-
N-Protection is Key: The most reliable strategy to achieve C2-bromination is to protect the indole nitrogen. Bulky protecting groups can sterically hinder the C7 position and electronically modify the indole nucleus, favoring bromination at C2.
-
Recommended Protecting Groups:
-
Tosyl (Ts): A robust protecting group that strongly directs bromination to the C2 position.
-
Benzenesulfonyl (Bs): Similar to Tosyl, provides good C2 selectivity.
-
tert-Butoxycarbonyl (Boc): Can be effective, though sometimes less selective than sulfonyl groups. It offers the advantage of milder deprotection conditions.
-
-
-
Experimental Protocol: N-Tosylation of Indole
-
Dissolve indole (1.0 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
-
-
Experimental Protocol: C2-Bromination of N-Tosylindole
-
Dissolve N-tosylindole (1.0 eq) in a suitable solvent such as CCl₄, CH₂Cl₂, or DMF.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, while protecting the reaction from light.
-
Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude 2-bromo-N-tosylindole can often be used directly in the next step or purified by column chromatography.
-
Issue 2: Formation of Multiple Brominated Products - "My reaction is yielding a mixture of mono-, di-, and poly-brominated indoles."
Over-bromination is a common side reaction, especially with activated indole substrates.
Root Cause Analysis:
The introduction of a bromine atom at the C2 position does not significantly deactivate the indole ring towards further electrophilic attack. If excess brominating agent is present or if the reaction conditions are too harsh, subsequent bromination can occur at other positions (e.g., C3, C5, or C7).
Solutions & Protocols:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of NBS or bromine.
-
Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-bromination.
-
Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to increase selectivity.
-
Choice of Brominating Agent: NBS is often preferred over Br₂ as it is a solid and easier to handle, and the in-situ generation of low concentrations of Br₂ can lead to cleaner reactions.[6]
| Parameter | Recommendation for Selectivity | Rationale |
| Stoichiometry | 1.0 - 1.1 eq of brominating agent | Minimizes the chance of over-bromination. |
| Temperature | -78 °C to 0 °C | Reduces the rate of reaction and enhances selectivity. |
| Addition Rate | Slow, dropwise addition | Maintains a low concentration of the electrophile. |
| Solvent | Aprotic solvents like THF, CH₂Cl₂ | Solvents can influence the reactivity of the brominating agent. |
Issue 3: Product Instability and Degradation - "My purified 2-bromoindole decomposes upon standing."
2-Bromoindoles, particularly those with a free N-H, can be unstable. Some 3-bromoindoles are also known to decompose at ambient temperature.[7]
Root Cause Analysis:
The C-Br bond at the C2 position can be labile. The compounds can be sensitive to light, acid, and air, leading to decomposition over time.
Solutions & Protocols:
-
Keep the Protecting Group: If possible, keep the N-protecting group on the 2-bromoindole until it is needed for the subsequent reaction step. N-protected 2-bromoindoles are generally more stable.
-
Storage Conditions: Store the purified 2-bromoindole under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20 °C is recommended).
-
Purification Considerations: Avoid prolonged exposure to silica gel during column chromatography, as acidic silica can promote decomposition. Consider using neutral alumina or a very quick purification on silica.
-
Immediate Use: If the N-deprotected 2-bromoindole is required, it is often best to generate and use it in situ or use it immediately after purification.
Alternative Synthetic Routes to 2-Bromoindoles
When direct bromination is not feasible, alternative strategies can be employed.
Intramolecular Cyclization of 2-(gem-dibromovinyl)anilines
This method provides a reliable route to 2-bromoindoles, often under transition-metal-free conditions.[2][8]
Caption: Cyclization route to 2-bromoindoles.
General Protocol:
-
The starting 2-(gem-dibromovinyl)aniline (often with an N-sulfonyl protecting group) is treated with a base like cesium carbonate (Cs₂CO₃) in a solvent like DMF.[8]
-
The base promotes an elimination reaction to form a key phenylethynyl bromide intermediate.
-
This intermediate then undergoes an intramolecular cyclization to form the indole ring, with the bromine atom positioned at C2.[8]
-
The N-sulfonyl group can often be removed in the same pot under these conditions.[2]
Palladium-Catalyzed Intramolecular C-N Cross-Coupling
Lautens and co-workers developed a palladium-catalyzed method for the synthesis of 2-bromoindoles from 2-(gem-dibromovinyl)anilines.[9]
Key Features:
-
Catalyst System: Pd(OAc)₂ with a bulky phosphine ligand such as PtBu₃ is crucial for reactivity.[9]
-
Selectivity: This method demonstrates high selectivity, allowing for the formation of a C-N bond in the presence of other reactive C-X bonds (like C-I).[9]
-
Mechanism: The reaction proceeds via an intramolecular C-N bond formation. The bulky ligand is proposed to facilitate a reversible oxidative addition into the product's C-Br bond, preventing catalyst inhibition.[9]
References
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Journal of Physical Organic Chemistry. [Link][3]
- Bromination of Indoles by Vanadium Bromoperoxidase: Products, Selectivity, Mechanism, and Enzyme-Substrate Complex. eScholarship.org. [Link][10]
- Proposed reaction mechanism for the direct bromination of indoles in...
- Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. MDPI. [Link][7]
- Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Request PDF.
- Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry. [Link][11]
- Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University Virtual Commons. [Link][1]
- The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. RSC Publishing. [Link][8]
- Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry. [Link][12]
- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Revisiting 2-Alkoxy-3-bromoindolines: Control C-2 vs. C-3 Elimination for Regioselective Synthesis of Alkoxyindoles. PubMed. [Link][14]
- Electrophilic Aromatic Substitution of a BN Indole. PMC - NIH. [Link][15]
- The Synthesis of 2- and 3-Substituted Indoles. CORE. [Link][17]
- A Practical Synthesis of 2-Substituted 5-Bromoindoles.
- Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradi
- The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society. [Link][9]
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- Synthesis of bromoindole alkaloids from Laurencia brongniartii. PubMed. [Link][22]
- An Electrophilic Bromine Redox Catalysis Manifold for Indole Alkaloid Building Blocks from Selective Aliphatic C-H Amination.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link][24]
- Indole‐catalyzed bromination reactions.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link][26]
- High Yield Selective Bromination and Iodination of Indoles in N,N-Dimethylformamide. Semantic Scholar. [Link][27]
- Troubleshooting the synthesis of BINOL deriv
- 5-bromoindole preparation method.
- Bromination - Common Conditions. Common Organic Chemistry. [Link][6]
- A novel radical cyclization of 2-bromoindoles. Synthesis of hexahydropyrrolo[3,4-b]indoles.
- The facile synthesis of 2-bromoindoles via Cs 2 CO 3 -promoted intramolecular cyclization of 2-( gem -dibromovinyl)anilines under transition-metal-fre. RSC Advances. [Link][2]
Sources
- 1. vc.bridgew.edu [vc.bridgew.edu]
- 2. The facile synthesis of 2-bromoindoles via Cs 2 CO 3 -promoted intramolecular cyclization of 2-( gem -dibromovinyl)anilines under transition-metal-fre ... - RSC Advances (RSC Publishing) DOI:10.1039/C2RA22172A [pubs.rsc.org]
- 3. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Byproduct Formation in 6-Bromoindole Reactions
Welcome to the technical support center for 6-bromoindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 6-bromoindole as a key synthetic intermediate. As a versatile building block, 6-bromoindole offers pathways to a multitude of complex molecular architectures.[1][2] However, the unique electronic properties of the indole nucleus, combined with the presence of the bromine substituent, can lead to specific and often challenging byproduct formations.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate, identify, and mitigate common side reactions. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices, empowering you to optimize your reactions for higher yields and purity.
Section 1: N-Alkylation - The Challenge of N vs. C3 Selectivity
The alkylation of the indole nitrogen is a fundamental transformation. However, the high electron density at the C3 position of the indole ring makes it a competing nucleophilic site.[3][4] Achieving high N-selectivity is often the primary challenge.
Frequently Asked Questions (FAQs): N-Alkylation
Q1: My N-alkylation of 6-bromoindole results in a mixture of N-1 and C-3 alkylated products. How can I improve the N-selectivity?
A1: This is the most common issue in indole alkylation. The indolide anion, formed after deprotonation, is an ambident nucleophile. The N-1 position is sterically more accessible, but the C-3 position is often electronically favored. To enhance N-selectivity, you must carefully control the reaction conditions to favor kinetic control (attack at N-1).
-
Base and Solvent System: The choice of base and solvent is critical. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) effectively generates the indolide anion.[2] This combination often favors N-alkylation. In contrast, phase-transfer catalysis conditions can sometimes lead to more C3-alkylation.
-
Temperature Control: Lowering the reaction temperature can significantly improve N-selectivity. For a 5-bromoindole analogue, reducing the temperature to 4°C was shown to increase the enantiomeric ratio in favor of the N-alkylated product, demonstrating enhanced selectivity.[5] We recommend starting your reaction at 0°C after adding the base and then allowing it to slowly warm to room temperature while monitoring closely.
-
Counter-ion Effects: The nature of the cation can influence the N/C3 ratio by coordinating with the indolide anion. While less straightforward to control, using potassium bases (e.g., KOH, K₂CO₃) can sometimes alter selectivity compared to sodium or lithium bases.
Q2: I observe di-alkylation of my 6-bromoindole. How can this be prevented?
A2: Di-alkylation, where a second alkyl group is added (typically at C3 after N-alkylation), can occur if the reaction is left for too long or if an excess of the alkylating agent is used. The mono-N-alkylated product can still be susceptible to C3-alkylation.
-
Stoichiometry: Use a modest excess of the alkylating agent (typically 1.1-1.2 equivalents). A large excess will drive the reaction towards di-alkylation.
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the subsequent C3-alkylation of the product.
Troubleshooting Guide: N-Alkylation of 6-Bromoindole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low N/C3 Selectivity | Reaction temperature too high. | Perform the reaction at a lower temperature (start at 0°C).[5] |
| Inappropriate base/solvent combination. | Use a strong base (e.g., NaH) in a polar aprotic solvent (e.g., anhydrous DMF).[2] | |
| Low or No Conversion | Incomplete deprotonation of indole N-H. | Ensure the base (e.g., NaH) is fresh and the solvent is anhydrous. Allow sufficient time for deprotonation before adding the alkylating agent. |
| Alkylating agent is not reactive enough. | If using an alkyl chloride, consider switching to the more reactive bromide or iodide. Adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can facilitate the reaction with alkyl chlorides or bromides via an in situ Finkelstein reaction. | |
| Formation of Di-alkylated Byproduct | Excess alkylating agent used. | Use a controlled amount of the alkylating agent (1.1-1.2 eq.). |
| Reaction time is too long. | Monitor the reaction closely by TLC/LC-MS and quench promptly upon completion. |
Visualization: N-Alkylation vs. C3-Alkylation Pathways
Caption: Competing N-1 and C-3 alkylation pathways for the 6-bromoindolide anion.
Section 2: Suzuki-Miyaura Coupling - Navigating Dehalogenation and Homocoupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds at the 6-position of the indole ring. However, this palladium-catalyzed reaction is susceptible to several side reactions that can significantly lower the yield of the desired biaryl product.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction of 6-bromoindole produces a significant amount of indole (debrominated starting material). What is causing this?
A1: This side reaction is known as hydrodehalogenation or simply dehalogenation.[6][7] It occurs when the organopalladium intermediate, formed after oxidative addition of 6-bromoindole to the Pd(0) catalyst, is intercepted by a hydrogen source before it can undergo transmetalation with the boronic acid.
-
Hydrogen Source: The hydrogen source can be trace water, solvent (like alcohols), or even the boronic acid itself.
-
N-H Acidity: The acidic N-H proton of the indole can be a contributing factor. In related systems like pyrroles, protecting the nitrogen with a group like tert-butyloxycarbonyl (BOC) has been shown to suppress dehalogenation.[8] Therefore, performing the reaction on N-protected 6-bromoindole is a primary strategy to avoid this byproduct.
-
Reaction Conditions: The choice of base and solvent can influence the rate of dehalogenation relative to the desired coupling.
Q2: I am observing a biaryl byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?
A2: Boronic acid homocoupling is a well-documented byproduct in Suzuki reactions.[9][10][11] It can arise from two main pathways: an oxygen-promoted mechanism or a Pd(II)-mediated pathway.
-
Oxygen Contamination: The presence of dissolved oxygen can promote the homocoupling of boronic acids.[12] It is crucial to rigorously degas all solvents and reagents and to maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction. A simple freeze-pump-thaw cycle or subsurface sparging with an inert gas is highly effective.[13]
-
Palladium(II) Species: If the concentration of Pd(II) species is too high relative to Pd(0), it can mediate the homocoupling. Adding a mild reducing agent, such as potassium formate, has been shown to suppress this pathway without poisoning the catalytic cycle.[13]
Q3: My reaction stalls, and I see palladium black precipitating. What does this mean?
A3: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and precipitating out of the solution, rendering it inactive. This is often caused by an unstable ligand-palladium complex or reaction conditions that are too harsh.
-
Ligand Choice: Use a robust phosphine ligand that forms a stable complex with palladium. Bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective.
-
Temperature: Excessively high temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) if possible.
Troubleshooting Guide: Suzuki-Miyaura Coupling of 6-Bromoindole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of Indole (Dehalogenation) | Proton source cleaving the Ar-Pd intermediate. | Protect the indole nitrogen (e.g., with BOC or SEM group) before coupling.[8] |
| Use rigorously anhydrous solvents and reagents. | ||
| Formation of Boronic Acid Homocoupling Product | Presence of dissolved oxygen. | Thoroughly degas all solvents and reagents (e.g., via N₂ sparging) and maintain a strict inert atmosphere.[11][13] |
| Pd(II)-mediated side reaction. | Add a mild reducing agent like potassium formate (10-20 mol%) to the reaction mixture.[13] | |
| Low Conversion / Catalyst Decomposition | Unstable palladium catalyst. | Use a robust, bulky phosphine ligand (e.g., SPhos, XPhos). |
| Reaction temperature is too high. | Lower the reaction temperature. | |
| Formation of 3,3'-Biindole Dimer | Oxidative conditions promoting C-H activation. | Ensure the reaction is not exposed to air. This is less common than other side reactions but can occur under certain Pd-catalyzed conditions.[14] |
Visualization: Suzuki Cycle and Key Byproduct Pathways
Caption: The Suzuki-Miyaura catalytic cycle and major byproduct pathways.
Section 3: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring. For indoles, this reaction is highly regioselective for the C3 position due to the powerful electron-donating effect of the pyrrole nitrogen.[3][15]
Frequently Asked Questions (FAQs): Vilsmeier-Haack Reaction
Q1: My Vilsmeier-Haack reaction on 6-bromoindole is very slow or gives a low yield. How can I improve it?
A1: The Vilsmeier reagent (a chloroiminium ion) is a relatively weak electrophile.[16] While the indole nucleus is reactive, the electron-withdrawing nature of the bromine atom can slightly deactivate the ring compared to unsubstituted indole.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the Vilsmeier reagent (typically formed from 1.5-3.0 equivalents of POCl₃ and DMF).
-
Temperature: While the reaction on indole itself often proceeds at room temperature, 6-bromoindole may require gentle heating (e.g., 40-60 °C) to achieve a reasonable reaction rate. Monitor the reaction for potential decomposition at higher temperatures.
-
Reaction Time: Allow for a longer reaction time. Monitor by TLC until the starting material is consumed.
Q2: Are there any common byproducts in the Vilsmeier-Haack formylation of 6-bromoindole?
A2: Due to the high C3-selectivity, regioisomeric byproducts are rare. The most common issues are incomplete conversion and potential for polymerization under harsh conditions.
-
Polymerization/Decomposition: Indoles can be sensitive to strongly acidic conditions.[3] The Vilsmeier-Haack conditions are generally milder than many other electrophilic substitutions, but prolonged heating at high temperatures can lead to dark, tarry byproducts. Careful temperature control is key.
-
Hydrolysis: The initial product is an iminium salt, which is hydrolyzed to the aldehyde during aqueous workup.[17] Ensure the workup is performed correctly to fully convert the intermediate to the final product.
General Protocol for Vilsmeier-Haack Formylation of 6-Bromoindole
This protocol is adapted from standard literature procedures for indole formylation.[18][19]
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), cool anhydrous DMF (10 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Reaction: Dissolve 6-bromoindole (1.0 eq.) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir. If the reaction is slow, gently heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Work-up: Once complete, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by the slow addition of aqueous NaOH until pH > 10.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Section 4: Lithiation and Halogen-Metal Exchange
The use of organolithium reagents with 6-bromoindole is complicated by the presence of three reactive sites: the acidic N-H proton, the C2 proton (acidic due to the adjacent heteroatom), and the C6-Br bond, which is susceptible to halogen-metal exchange.[20][21]
Frequently Asked Questions (FAQs): Lithiation Reactions
Q1: I am trying to perform a lithium-halogen exchange on 6-bromoindole, but I am getting debromination and other byproducts. What is happening?
A1: You are observing the result of a complex competition between deprotonation and halogen-metal exchange.
-
N-H Deprotonation: The N-H proton is the most acidic site (pKa ≈ 17). The first equivalent of an organolithium reagent like n-BuLi will rapidly and preferentially deprotonate the nitrogen.[22]
-
Halogen-Metal Exchange: A second equivalent of organolithium reagent is required to initiate the lithium-halogen exchange at the C6-Br bond. This exchange is typically very fast, especially at low temperatures (-78 °C).[20]
-
Debromination: The resulting 6-lithioindole species is a strong base. If any proton source is present during the reaction or workup (other than your intended electrophile), it will be quenched to give indole. Common proton sources include trace moisture, the solvent (e.g., THF can be deprotonated by strong bases), or acidic workup before the electrophile has fully reacted.[23]
Q2: How can I favor lithium-halogen exchange over other side reactions?
A2: To achieve a clean lithium-halogen exchange followed by electrophilic trapping, a precise sequence and control of conditions are essential.
-
N-Protection: The most reliable strategy is to first protect the indole nitrogen (e.g., with a BOC, SEM, or tosyl group). This removes the acidic N-H proton from the equation, preventing the consumption of your first equivalent of organolithium reagent and simplifying the reaction profile.
-
Stoichiometry and Temperature: When using N-unprotected 6-bromoindole, at least two equivalents of organolithium reagent are required. The reaction should be conducted at very low temperatures (typically -78 °C) to perform the exchange and then trapped with the electrophile at that low temperature before allowing the reaction to warm.
Visualization: Competing Lithiation Pathways
Caption: Competing pathways in the lithiation of N-H free 6-bromoindole.
References
- Lennox, A. J. J.; Lloyd-Jones, G. C. The Surprising Boronic Acid Homocoupling Reaction in Suzuki–Miyaura Cross-Coupling. Synlett2020, 31(13), 1247-1254. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1707137
- Al-Amin, M.; et al. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett2014, 25(19), 2763-2767. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1379340
- Carrow, B. P.; et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Org. Process Res. Dev.2005, 9(5), 513-516. URL: https://pubs.acs.org/doi/10.1021/op050064k
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. 2022. URL: https://www.reddit.com/r/chemhelp/comments/tq5fmf/question_about_suzuki_coupling_reaction/
- Ciofini, I.; et al. Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. J. Phys. Chem. A2011, 115(49), 14213-14222. URL: https://pubs.acs.org/doi/10.1021/jp208573z
- Þorsteinsdóttir, M.; et al. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. Mar. Drugs2018, 16(11), 437. URL: https://www.mdpi.com/1660-3397/16/11/437
- Wikipedia. Indole. 2024. URL: https://en.wikipedia.org/wiki/Indole
- Lima, C. F. R. A. C.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem2014, 6(5), 1291-1302. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cctc.201301080
- Antilla, J. C.; et al. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. J. Org. Chem.2010, 75(14), 4901-4904. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2904639/
- Dömling, A. Indoles in Multicomponent Processes (MCPs). Chem. Rev.2006, 106(1), 17-89. URL: https://pubs.acs.org/doi/10.1021/cr0505728
- Taleb, C.; et al. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Sci. Rep.2021, 11, 3527. URL: https://www.
- Nolan, S. P.; et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. J. Org. Chem.2004, 69(9), 3173-3180. URL: https://www.organic-chemistry.org/abstracts/lit2/136.shtm
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling
- Hartwig, J. F.; et al. Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv2020. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c74ea6229161a3572110b2
- NROChemistry. Vilsmeier-Haack Reaction. 2023. URL: https://www.nro-chem.com/nro-chem/named-reactions/vilsmeier-haack-reaction/
- Wikipedia. Vilsmeier–Haack reaction. 2024. URL: https://en.wikipedia.org/wiki/Vilsmeier%E2%80%93Haack_reaction
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. 2023. URL: https://www.pharmaguideline.com/2023/01/synthesis-reactions-and-medicinal-uses-of-indole.html
- Reddit. I keep getting debrominated starting material and low conversion after lithiation. r/OrganicChemistry. 2018. URL: https://www.reddit.
- Chemistry Steps. Vilsmeier-Haack Reaction. 2023. URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. 2022. URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm
- BenchChem. A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. 2024. URL: https://www.benchchem.com/blog/a-researchers-guide-to-the-regioselectivity-of-the-vilsmeier-haack-reaction/
- Kotha, S.; Lahiri, K. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58(48), 9633-9695. URL: https://scholar.uwindsor.ca/chemistrybiochemistrypub/130
- Sigma-Aldrich. 6-Bromoindole product page. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/395175
- Request PDF. ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. 2015. URL: https://www.researchgate.net/publication/279767073_ChemInform_Abstract_Palladium_Catalyzed-Dehalogenation_of_Aryl_Chlorides_and_Bromides_Using_Phosphite_Ligands
- Orellana-Paucar, A. M.; et al. Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking. Molecules2023, 28(14), 5406. URL: https://www.mdpi.com/1420-3049/28/14/5406
- Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare2020. URL: https://www.slideshare.net/DivyaKushwaha8/synthesis-and-chemistry-of-indole
- Sana, S.; et al. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli. Front. Catal.2022, 2. URL: https://www.frontiersin.org/articles/10.3389/fctls.2022.1054363/full
- Wikipedia. Metal–halogen exchange. 2024. URL: https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
- Narasimhan, N. S.; Joshi, R. R. Organo-lithiation and halogen metal exchange reactions in organic synthesis. Proc. Indian Acad. Sci. (Chem. Sci.)1986, 97(5-6), 625-636. URL: https://repository.ias.ac.in/1317/1/1317-PDF.pdf
- ResearchGate. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity. 2018. URL: https://www.researchgate.
- BenchChem. Common side reactions in the synthesis of 5-Bromoindole. 2024. URL: https://www.benchchem.com/blog/common-side-reactions-in-the-synthesis-of-5-bromoindole/
- Chem-Impex. 6-Bromoindole product page. 2023. URL: https://www.chemimpex.com/products/01309
- Buchwald, S. L.; Fu, G. C. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. J. Am. Chem. Soc.2016, 138(28), 8724-8727. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5024729/
- ChemScene. 6-Bromoindole product page. URL: https://www.chemscene.com/products/6-bromoindole.html
- Guidechem. 6-Bromoindole wiki. 2024. URL: https://www.guidechem.com/wiki/6-bromoindole-52415-29-9.html
- ResearchGate. Reaction Conditions for Dimer Synthesis. 2019. URL: https://www.researchgate.net/figure/Reaction-Conditions-for-Dimer-Synthesis_tbl1_337890784
- Moody, C. J.; et al. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett2004, 2004(11), 1941-1942. URL: https://www.researchgate.
- SlidePlayer. Preparation and Properties of INDOLE. URL: https://slideplayer.com/slide/6241315/
- Chemistry Stack Exchange. nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? 2021. URL: https://chemistry.stackexchange.
- Wang, C.; et al. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chem. Commun.2011, 47, 6948-6950. URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc11765a
- Organic Chemistry Portal. Suzuki Coupling. 2018. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
- PubChem. 6-Bromoindole. URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Bromoindole
- Wang, L.; et al. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light. Angew. Chem. Int. Ed.2022, 61(12), e202116421. URL: https://pubmed.ncbi.nlm.nih.gov/34985181/
- Shimizu, K.; et al. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Org. Biomol. Chem.2012, 10, 7709-7715. URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26135h
- Wang, Z.; et al. Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. Nat. Commun.2022, 13, 6749. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9651717/
- Głowacka, I. E.; et al. Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Int. J. Mol. Sci.2023, 24(22), 16518. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10671378/
- ResearchGate. Proposed mechanism for the formation of indole dimer 38 and trimers 37. 2022. URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-formation-of-indole-dimer-38-and-trimers-37-52_fig19_358356269
Sources
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 19. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 20. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 21. ias.ac.in [ias.ac.in]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Optimizing N-Alkylation of Indole Acetonitrile
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the N-alkylation of indole acetonitrile. This guide is designed to provide expert insights, practical troubleshooting strategies, and validated protocols to help you overcome common challenges and improve reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the N-alkylation of indole acetonitrile?
Low yields often stem from incomplete deprotonation of the indole nitrogen. The N-H proton of indole has a pKa of approximately 17 in DMSO. If the base used is not strong enough or is not used in sufficient quantity, an equilibrium will exist between the neutral indole and the desired indolate anion, leading to an incomplete reaction.[1] Additionally, the presence of residual water in the solvent or on the glassware can quench the base, further hindering deprotonation.
Q2: How can I prevent the competing C3-alkylation side reaction?
The competition between N-alkylation and C3-alkylation is a classic challenge in indole chemistry, as the C3 position is highly nucleophilic.[1][2] To favor N-alkylation, ensure complete deprotonation of the indole nitrogen. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF typically forms the indolate anion, which is a harder nucleophile and preferentially attacks the alkylating agent at the nitrogen atom.[2][3] In contrast, incomplete deprotonation leaves neutral indole, which can react at the C3 position.[2][4]
Q3: What is a reliable, general-purpose base and solvent combination to start with?
For most applications involving indole acetonitrile, a combination of sodium hydride (NaH, 1.1–1.5 equivalents) as the base and anhydrous N,N-dimethylformamide (DMF) as the solvent is a robust starting point.[2][5] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, while DMF effectively solvates the resulting sodium indolate anion, enhancing its reactivity.[6]
Q4: My starting material is not fully consumed, even after an extended reaction time. What should I check first?
First, verify the purity and integrity of your reagents. Ensure your base has not degraded from improper storage and that your solvent is truly anhydrous. Second, check the reactivity of your alkylating agent. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive alkylating agents, adding a catalytic amount of sodium or potassium iodide (a Finkelstein reaction promoter) can sometimes accelerate the reaction. Finally, consider increasing the reaction temperature, as higher temperatures can favor the thermodynamically more stable N-alkylated product and increase the reaction rate.[1][6]
Q5: Are there alternative methods to the standard strong base/alkyl halide approach?
Yes, several alternative methods exist, which can be advantageous for sensitive substrates.
-
Phase-Transfer Catalysis (PTC): This method uses a catalyst (e.g., a quaternary ammonium salt) to transfer the indolate anion from an aqueous or solid phase into an organic phase containing the alkylating agent. It often employs milder bases like NaOH or K₂CO₃ and can lead to high yields.[7][8]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles using an alcohol as the alkylating agent, mediated by a combination of a phosphine (like triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD).[9][10][11] This is particularly useful for introducing complex or thermally sensitive alkyl groups.
-
Transition Metal Catalysis: Modern methods like Buchwald-Hartwig amination or copper-catalyzed couplings offer powerful ways to form C-N bonds and can be applied to the N-alkylation of indoles, often with high functional group tolerance.[12][13][14]
Detailed Troubleshooting Guide
This guide addresses specific experimental issues in a cause-and-solution format to help you diagnose and resolve problems in your N-alkylation reaction.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Solution |
| Incomplete Deprotonation | The acetonitrile group at the C3-position increases the acidity of the N-H proton, facilitating deprotonation.[15] However, an insufficient amount of base, a weak base, or the presence of moisture can still lead to incomplete formation of the reactive indolate anion. Solution: • Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH). Use a slight excess (1.1-1.5 eq).[5] • Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). • Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation). |
| Poor Alkylating Agent Reactivity | The reactivity of alkyl halides follows the trend I > Br > Cl >> F. Secondary alkyl halides are also significantly less reactive than primary ones due to steric hindrance.[16] Solution: • If possible, switch to a more reactive alkylating agent (e.g., use an alkyl iodide instead of a chloride). • Add a catalytic amount of NaI or KI to convert an alkyl chloride/bromide to the more reactive iodide in situ. • For challenging alkylations, consider alternative methods like the Mitsunobu reaction which can be effective for secondary alcohols.[17] |
| Inappropriate Reaction Conditions | The choice of solvent and temperature is critical. Some solvents may not adequately solvate the indolate anion, reducing its nucleophilicity.[18] Low temperatures may not provide sufficient activation energy. Solution: • Use a polar aprotic solvent like DMF, DMSO, or THF. DMF is often the solvent of choice as it effectively solvates the cation, leaving a highly reactive "naked" indolate anion.[3][6] • Gradually increase the reaction temperature. While many reactions start at 0 °C for the deprotonation step, they often require warming to room temperature or heating (e.g., to 80 °C) for the alkylation to proceed efficiently.[2][19] |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Explanation & Solution |
| Competing C3-Alkylation | This is the most common side reaction.[1] It occurs when the neutral indole molecule, which is still present if deprotonation is incomplete, attacks the electrophile at its most nucleophilic site, the C3 carbon.[2] Solution: • Ensure Complete Deprotonation: This is the most critical factor. Use a strong base (NaH, KH) in a slight excess in a polar aprotic solvent (DMF, THF).[2][3] The resulting indolate anion strongly favors N-alkylation. • Control Reagent Addition: Add the alkylating agent slowly to the fully formed indolate solution at a low temperature (e.g., 0 °C) before allowing the reaction to warm. This minimizes localized excesses of the electrophile that could react with any trace amounts of neutral indole.[5] |
| Over-Alkylation / Dialkylation | While less common for this substrate, if the alkylating agent contains a leaving group that can be displaced after the initial N-alkylation, or if C-alkylation occurs followed by N-alkylation, multiple products can form. Solution: • Use a modest excess of the alkylating agent (e.g., 1.1–1.2 eq). A large excess can promote side reactions. • Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent further reactions. |
Visualizations & Workflows
A clear understanding of the reaction mechanism and experimental workflow is crucial for success.
Caption: General mechanism for N-alkylation of indole acetonitrile.
Caption: Troubleshooting flowchart for low yield issues.
Experimental Protocols
Protocol 1: Standard N-Alkylation using Sodium Hydride in DMF
This protocol describes a general and widely used procedure for the N-alkylation of indole acetonitrile.[5]
Materials:
-
Indole-3-acetonitrile
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-acetonitrile (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases, indicating complete formation of the indolate anion.
-
Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkylated indole acetonitrile.[5]
Caption: Experimental workflow for a standard N-alkylation reaction.
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC)
This method is an excellent alternative for substrates that are sensitive to strong bases or for scaling up reactions.[8]
Materials:
-
Indole-3-acetonitrile
-
Alkyl halide
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Toluene or Dichloromethane (DCM)
-
Water
Procedure:
-
Preparation: To a round-bottom flask, add indole-3-acetonitrile (1.0 eq), the alkyl halide (1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Solvent Addition: Add the organic solvent (e.g., Toluene).
-
Base Addition: Add a concentrated aqueous solution of the base (e.g., 50% w/w KOH) or the solid base (K₂CO₃).
-
Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux (e.g., 50-80 °C) for 4-24 hours. Vigorous stirring is essential to ensure efficient transfer between phases.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the mixture to room temperature, add water, and separate the layers.
-
Extraction: Extract the aqueous layer with the organic solvent (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry.
- Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry. 2010 Nov 2;16(41):12462-73.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synlett.
- The use of phase-transfer catalysis for the N-alkylation of indole. IRiS - UniFe.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. ResearchGate.
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate.
- Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.
- Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram. ResearchGate.
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. ResearchGate.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PubMed.
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
- Recent Progress Concerning the N-Arylation of Indoles. Molecules.
- Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Tetrahedron.
- N-alkylation of indole derivatives - Google Patents. Google Patents.
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols | Request PDF. ResearchGate.
- Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
- New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
- Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie.
- N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 15. Enantioselective Catalytic Synthesis of N-alkylated Indoles | MDPI [mdpi.com]
- 16. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 17. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
2-(6-bromo-1H-indol-3-yl)acetonitrile solubility problems in aqueous media
Technical Support Center: 2-(6-bromo-1H-indol-3-yl)acetonitrile
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for this compound. As researchers and drug development professionals, we understand that compound handling is a critical variable in experimental success. This molecule, a member of the versatile indole family, holds significant interest for various research applications, including as a kinase inhibitor and potential anticancer agent.[1] However, its promising biological activity is paired with a significant experimental challenge: poor aqueous solubility.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. My goal is to provide not just steps, but the scientific reasoning behind them, empowering you to make informed decisions in your own lab. We will delve into the physicochemical properties of this compound, explore practical strategies to enhance its solubility, and provide validated protocols to ensure your results are both accurate and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What fundamental properties of this compound cause its low aqueous solubility?
Answer: The poor aqueous solubility of this compound is rooted in its molecular structure and resulting physicochemical properties. Over 70% of new chemical entities face this challenge, which can hinder absorption and bioavailability.[2]
-
Hydrophobic Structure: The core of the molecule is an indole ring system, which is largely nonpolar and hydrophobic. The addition of a bromine atom further increases its lipophilicity (fat-solubility).
-
High Crystal Lattice Energy: As a solid crystalline material, significant energy is required to break apart the crystal lattice before the individual molecules can interact with water for dissolution.[3] This is a common hurdle for many crystalline organic compounds.
-
Molecular Size and Polarity: Larger organic molecules often have lower aqueous solubility.[4] While the nitrile (-C≡N) group adds some polarity, its contribution is insufficient to overcome the hydrophobic nature of the brominated indole ring.
To quantify this, we can look at key estimated and known properties:
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₁₀H₇BrN₂[5] | A relatively nonpolar organic structure. |
| Molecular Weight | 235.08 g/mol [6][7] | Larger molecules can be more difficult for water to solvate.[4] |
| Physical Form | Solid[6][8] | Crystal lattice energy must be overcome. |
| XlogP (Predicted) | 2.4[5] | This positive value indicates a preference for a lipid environment over an aqueous one (lipophilicity). |
| pKa (Predicted) | The indole N-H proton is weakly acidic, with pKa values for indole itself being around 16-17 in aqueous solution.[9] | The molecule is essentially neutral in physiological pH ranges (1-8), meaning pH adjustment will have a limited effect on the neutral form's solubility unless it possesses other ionizable groups.[10] |
Q2: My compound precipitated when I diluted my DMSO stock into my aqueous cell culture media. What should I do?
Answer: This is a classic and frequent problem known as "precipitation upon dilution." It occurs because the compound, while soluble in the concentrated DMSO stock, is not soluble in the final aqueous environment. Here is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Key Considerations:
-
Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity or artifacts.[11]
-
Co-solvents and Surfactants: Co-solvents like PEG400 or surfactants like Tween-80 can help keep the compound in solution.[10][11] However, you must run a vehicle control to ensure these agents do not affect your experimental model.
-
Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs in their central cavity, effectively increasing their aqueous solubility.[12][13][14]
Q3: What are the best practices for preparing a stock solution of this compound?
Answer: Preparing a stable, high-concentration stock solution is the first critical step. Given its poor aqueous solubility, an organic solvent is necessary.
| Solvent | Recommended Max Concentration | Properties & Best Practices |
| DMSO | ≥ 100 mg/mL (for similar bromoindoles)[15] | Primary choice. A strong, aprotic polar solvent. Handling: DMSO is hygroscopic (absorbs moisture from the air); store it in a dry place with the cap tightly sealed.[16] Use high-purity, anhydrous DMSO for best results. Prepare aliquots to avoid repeated freeze-thaw cycles. |
| DMF | Soluble | A good alternative to DMSO. It is also a polar aprotic solvent. Handling: Use in a chemical fume hood. It is more toxic than DMSO. |
| Ethanol | Soluble (qualitative)[15] | A polar protic solvent. May be less effective than DMSO for highly lipophilic compounds. Handling: Ensure you are using absolute (200 proof) ethanol. Can be a good choice if DMSO interferes with the assay. |
Protocol for Stock Solution Preparation (10 mM in DMSO):
-
Calculate Mass: The molecular weight is 235.08 g/mol . To make 1 mL of a 10 mM stock, you need: Mass = 0.010 mol/L * 0.001 L * 235.08 g/mol = 0.00235 g = 2.35 mg
-
Weigh Compound: Accurately weigh out 2.35 mg of this compound into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
-
Dissolve: Vortex thoroughly. If needed, brief sonication in a water bath can assist dissolution. Ensure no visible particles remain.
-
Store: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[17]
Q4: How can I precisely measure the solubility of my specific batch of this compound in my experimental buffer?
Answer: The most reliable method to determine the thermodynamic equilibrium solubility is the shake-flask method .[18] This technique measures the saturation point of the compound in a given solvent after a sufficient equilibration time.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial containing a known volume of your aqueous buffer (e.g., 1 mL of PBS, pH 7.4). The key is to have undissolved solid visibly present.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C) for 24 to 48 hours.[19][20] This extended time ensures the solution reaches equilibrium.
-
Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vial (e.g., 10,000 x g for 15 minutes).
-
Sampling: Carefully collect a precise volume of the clear supernatant. Immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining microparticulates.[21]
-
Quantification:
-
Prepare a series of standard solutions of your compound of known concentrations in your chosen analytical solvent (e.g., acetonitrile or methanol).
-
Dilute the filtered supernatant with the same analytical solvent.
-
Analyze the standards and the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.[21]
-
-
Calculation: Use the calibration curve generated from your standards to calculate the concentration of the compound in the saturated supernatant. This value is the equilibrium solubility.
Q5: What advanced formulation strategies can I use to improve the aqueous solubility for in vivo studies?
Answer: For more demanding applications like in vivo studies, simple co-solvents may not be sufficient. More advanced formulation strategies are often required to improve bioavailability.[22][23]
| Strategy | Mechanism of Action | Advantages | Limitations |
| Complexation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the lipophilic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water.[13][14][24] | Significant solubility enhancement (up to 50-fold)[12], can improve stability, well-established method. | Can be expensive, potential for nephrotoxicity with some unmodified cyclodextrins at high doses.[12] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium (like GI fluids).[2][23] | Enhances both solubility and absorption, protects the drug from degradation. | Complex formulation development, potential for GI side effects. |
| Amorphous Solid Dispersions (ASDs) | The crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix. This supersaturated state enhances dissolution.[2][25] | Can achieve very high apparent solubility and dissolution rates. | Amorphous forms are less stable than crystalline forms and can revert, requiring careful polymer selection.[3] |
| Particle Size Reduction (Nanonization) | Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][4] | Applicable to many compounds, can significantly improve dissolution velocity. | Requires specialized equipment (e.g., high-pressure homogenizers), risk of particle agglomeration.[25] |
Q6: Are there any known stability issues with this compound in aqueous media?
Answer: While specific degradation kinetics for this exact molecule are not widely published, indole derivatives as a class can be susceptible to certain stability issues.[15]
-
Light Sensitivity: Many indole compounds are sensitive to light and can undergo photo-oxidation. It is best practice to protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Oxidative Degradation: The indole ring can be susceptible to oxidation. Preparing solutions fresh and purging with an inert gas like nitrogen or argon can mitigate this, especially for long-term storage.
-
pH Stability: While the molecule is largely neutral, extreme pH conditions (highly acidic or highly basic) could potentially lead to hydrolysis of the nitrile group or degradation of the indole ring. It is advisable to conduct preliminary stability studies at the pH of your experimental buffer if long incubation times are required.
References
- World Pharma Today.
- ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]
- PharmaTutor. Formulation Tactics for the Delivery of Poorly Soluble Drugs. [Link]
- Taylor & Francis Online.
- IntechOpen. Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. [Link]
- ResearchGate.
- National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
- National Institutes of Health (NIH). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
- National Institutes of Health (NIH).
- Pharmaceutical Sciences.
- Protocols.io.
- Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
- University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]
- ResearchGate. What is the best right way of storing DMSO in research lab?. [Link]
- Quora. How to make a stock solution of a substance in DMSO. [Link]
- PubChem. 2-(5-bromo-1H-indol-3-yl)acetonitrile. [Link]
- ResearchGate.
- MDPI. Nanomedicine-Driven Therapeutic Strategies for Rheumatoid Arthritis-Associated Depression: Mechanisms and Pharmacological Progress. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
- Journal of Drug Delivery and Therapeutics.
- BIOFOUNT. This compound. [Link]
- National Institutes of Health (NIH). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. [Link]
- PubChemLite. This compound. [Link]
- PubChem. 5-Bromoindole. [Link]
- Google Patents.
- University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
- 1. Buy this compound | 152213-61-1 [smolecule.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | 152213-61-1 [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 152213-61-1 [sigmaaldrich.com]
- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. alzet.com [alzet.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. depts.washington.edu [depts.washington.edu]
- 17. DMSO stock preparation [protocols.io]
- 18. enamine.net [enamine.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. bioassaysys.com [bioassaysys.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Technical Support Center: Degradation of 2-(6-bromo-1H-indol-3-yl)acetonitrile in Solution
Welcome to the technical support center for 2-(6-bromo-1H-indol-3-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. Here, we address common challenges related to its stability and degradation in solution, providing in-depth, evidence-based troubleshooting advice and detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I've just dissolved my this compound, but my results are inconsistent. What are the general stability concerns and recommended storage conditions for its solutions?
A1: this compound, like many indole derivatives, is susceptible to degradation under common laboratory conditions. The indole ring is electron-rich, making it prone to oxidation, while the acetonitrile group can undergo hydrolysis.[1] Inconsistent results are often the first sign of sample degradation.
Key Stability Factors:
-
pH: The compound's stability is highly dependent on the pH of the solution. Both strongly acidic and basic conditions can accelerate degradation.[2]
-
Light: Indole compounds are known to be photolabile and can degrade upon exposure to UV or even ambient light.[3][4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, often resulting in the formation of colored byproducts.[5][6]
-
Temperature: Elevated temperatures will increase the rate of all degradation reactions.
Recommended Best Practices for Solution Handling:
-
Storage: For short-term use, store solutions at 2-8°C, protected from light (e.g., in amber vials).[7] For long-term storage, aliquot and freeze solutions at -20°C or below under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Choice: Use high-purity, degassed solvents. If preparing aqueous solutions, use a buffered system (e.g., phosphate or citrate buffer) to maintain a stable pH, ideally in the slightly acidic to neutral range (pH 5-7), unless your experimental conditions require otherwise.[8]
-
Preparation: Prepare solutions fresh whenever possible. If you observe any discoloration (yellowing or browning), it is a strong indicator of degradation, and a fresh solution should be prepared.
Q2: My solution of this compound has been stored for a week and I now see a new, more polar peak in my HPLC analysis. What could this be?
A2: The appearance of a new, more polar peak strongly suggests hydrolytic degradation of the acetonitrile group. This is one of the most common degradation pathways for this molecule in aqueous or protic solvents. The hydrolysis typically proceeds in two steps: first to the corresponding amide, and then to the carboxylic acid. Both the amide and the carboxylic acid are significantly more polar than the parent nitrile, and would thus have shorter retention times on a reverse-phase HPLC column.
This reaction is catalyzed by both acid and base and is accelerated by heat.[9][10][11]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to attack by water.[12] The reaction typically proceeds all the way to the carboxylic acid.[13]
-
Base-Catalyzed Hydrolysis: The hydroxide ion directly attacks the electrophilic nitrile carbon. Under milder conditions, the reaction can sometimes be stopped at the amide stage, but with heat or excess base, it will proceed to the carboxylate salt.[10]
Caption: Hydrolytic degradation pathway of the nitrile group.
Q3: My solution is turning a distinct yellow or brown color, especially when left on the benchtop. What is causing this discoloration?
A3: The discoloration you are observing is a classic sign of oxidative degradation of the indole ring.[1] The electron-rich nature of the indole nucleus makes it susceptible to attack by atmospheric oxygen, peroxides, or other oxidizing agents.
The most common oxidative transformation for indoles is the formation of 2-oxindoles and 3-oxindoles.[5][14] These and other subsequent oxidation products are often colored compounds. This process can be accelerated by light (photo-oxidation) and the presence of metal ions.
Caption: Oxidative degradation pathway of the indole ring.
Q4: How can I systematically determine the stability of this compound under my specific experimental conditions?
A4: To systematically evaluate the stability of your compound and identify potential degradants, you should perform a forced degradation study . This is a standard practice in the pharmaceutical industry, guided by organizations like the International Council for Harmonisation (ICH), to establish the intrinsic stability of a drug substance.[15][16]
Forced degradation (or stress testing) involves subjecting the compound to conditions more severe than it would typically encounter to accelerate the formation of degradation products.[17][18] The goal is not to completely destroy the compound, but to achieve a target degradation of 5-20%, which is sufficient to detect and identify the degradants using an appropriate analytical method.[19]
The workflow below outlines the process for investigating degradation.
Caption: Workflow for a forced degradation study.
Troubleshooting Guide & Experimental Protocols
Q5: Can you provide a detailed protocol for conducting a forced degradation study on this compound?
A5: Certainly. This protocol provides a starting point. You may need to adjust concentrations, time, and temperature to achieve the target degradation of 5-20%. A stability-indicating analytical method (see Q6) is required to analyze the results.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Class A volumetric flasks and pipettes
-
HPLC vials (amber recommended)
-
pH meter
-
Heating block or water bath
-
Photostability chamber (ICH Q1B compliant) or a UV lamp
Protocol:
-
Prepare a Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in ACN or MeOH.
-
Set Up Stress Conditions: For each condition below, mix the reagents in an HPLC vial. Include a control sample (stock solution diluted with 50:50 ACN:Water) that is protected from light and stored at 2-8°C.
-
Monitor Degradation: At initial, 2, 4, 8, and 24-hour time points, take an aliquot, quench the reaction as described, dilute to a final concentration of ~0.1 mg/mL with mobile phase, and analyze by HPLC. Adjust stress intensity if degradation is too fast or too slow.
-
Analyze Results: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the relative retention times of any new peaks.
| Stress Condition | Procedure | Quenching Step | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. If no degradation, use 1 M HCl. | Add an equimolar amount of NaOH to neutralize. | Hydrolysis of the nitrile group.[9] |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temp. If no degradation, heat at 60°C. | Add an equimolar amount of HCl to neutralize. | Hydrolysis of the nitrile group.[10] |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temp, protected from light. | N/A (dilution is sufficient). | Oxidation of the indole ring.[5] |
| Thermal | Dilute 1 mL of stock with 1 mL of water. Heat at 80°C in a sealed vial, protected from light. | Cool to room temperature. | All temperature-dependent pathways. |
| Photolytic | Prepare a solution at ~0.1 mg/mL in ACN:Water. Expose to light in a photostability chamber (ICH Q1B Option 2). Run a dark control in parallel. | N/A. | Photodegradation of the indole ring.[3] |
Q6: I need to analyze my stressed samples. What is a good starting point for a stability-indicating HPLC method?
A6: A stability-indicating method is one that can accurately quantify the decrease of the active compound while separating its degradation products, ensuring that no degradant peak co-elutes with the main peak.[19] Reverse-phase HPLC with UV detection is the most common technique.
Based on methods used for similar indole derivatives, the following provides a robust starting point.[20]
HPLC Method Parameters (Starting Point)
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 or 5 µm | Good retention and separation for moderately nonpolar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier with good elution strength. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is essential to elute both polar degradants and the nonpolar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 280 nm | Indoles typically have a strong absorbance around 280 nm. A DAD/PDA detector is recommended to check for peak purity. |
| Injection Vol. | 10 µL | Standard volume; adjust based on concentration and sensitivity. |
Method Validation: Once you have successfully separated the degradation products from the parent compound, the method must be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines to be considered a true stability-indicating method.
References
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- Ngwa, G. (2010). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles.
- Alsante, K. M., et al. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LCGC North America.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Patel, P., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Generic Medicines.
- Wikipedia. (n.d.). Indole.
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Argade, N. P., et al. (2014). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry.
- Miller, S. J., et al. (2013). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Accounts of Chemical Research.
- Jinjing Chemical. (2025). What are the photodegradation characteristics of 99% Indole?
- Wang, L., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics.
- Wang, Y., et al. (2024). Visible-light-driven photo-peroxidase catalysis: high-efficiency degradation of indole in water. RSC Advances.
- Mumm, R., et al. (2008). Indole-3-Acetonitrile Production from Indole Glucosinolates Deters Oviposition by Pieris rapae. Plant Physiology.
- ResearchGate. (n.d.). The indole-3-acetonitrile/indole-3-acetaldoxime pathway.
- Wójcik, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Pharmaceutics.
- The Plant Enthusiast. (2025). How Does PH Affect Indole-3-Butyric Acid Performance? YouTube.
- Wójcik, M., et al. (2019). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. PubMed.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. ibisscientific.com [ibisscientific.com]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 7. This compound | 152213-61-1 [sigmaaldrich.cn]
- 8. youtube.com [youtube.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. acdlabs.com [acdlabs.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles
Welcome to the Technical Support Center for NMR-based structural elucidation of substituted indoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by the indole nucleus in their NMR analyses. The inherent electronic properties and diverse reactivity of the indole scaffold often lead to complex and sometimes counterintuitive NMR spectra. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities with confidence.
Section 1: Troubleshooting Guide for Common Spectral Issues
This section addresses specific problems you may encounter during the acquisition and interpretation of NMR spectra for substituted indoles. Each issue is followed by a discussion of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Disappearing or Excessively Broad N-H Proton Signal
Q: The signal for my indole N-H proton is either completely absent or appears as a very broad, indistinct hump in the ¹H NMR spectrum. How can I resolve this?
A: This is a very common and often perplexing issue when working with indoles. The N-H proton's lability and involvement in hydrogen bonding and exchange phenomena are the primary culprits.[1]
Causality Explained:
-
Proton Exchange: The indole N-H proton can undergo chemical exchange with residual water or acidic impurities in the NMR solvent (e.g., CDCl₃). This exchange can occur on a timescale that is intermediate with respect to the NMR experiment, leading to significant line broadening. In some cases, the exchange is so rapid that the signal effectively disappears into the baseline.
-
Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can lead to broadening of the attached proton's signal.
-
Solvent Effects: The choice of solvent significantly impacts the chemical shift and appearance of the N-H proton signal due to varying degrees of hydrogen bonding.[2]
Troubleshooting Protocol:
-
Solvent Selection:
-
Initial Step: Acquire the spectrum in a non-polar, aprotic solvent like benzene-d₆ or toluene-d₈. These solvents minimize hydrogen bonding and can sharpen the N-H signal.
-
Alternative: Use a hydrogen-bond accepting solvent like DMSO-d₆ or acetone-d₆. In these solvents, the N-H proton will form a strong hydrogen bond, slowing down exchange and often resulting in a sharper, more defined peak at a downfield chemical shift (typically >10 ppm).[3]
-
-
Deuterium Exchange (D₂O Shake):
-
Procedure: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the ¹H NMR spectrum.
-
Expected Outcome: The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum. This is a definitive confirmation of an exchangeable proton.[4]
-
-
Low-Temperature NMR:
-
Rationale: Lowering the temperature of the NMR experiment can slow down the rate of chemical exchange.
-
Implementation: Acquire the spectrum at a lower temperature (e.g., 0 °C, -20 °C, or lower). This can often resolve a broad signal into a sharper peak.
-
-
Concentration Effects:
-
Observation: The chemical shift and line shape of the N-H proton can be concentration-dependent due to intermolecular hydrogen bonding.
-
Action: Acquire spectra at different concentrations to observe this effect. A more dilute sample may show a sharper signal at a more upfield position.
-
Issue 2: Ambiguous Substitution Pattern on the Benzene Ring
Q: My ¹H NMR spectrum of a disubstituted indole shows a complex, overlapping multiplet in the aromatic region (around 7-8 ppm), making it impossible to determine the substitution pattern (e.g., 4,5- vs. 5,6-disubstituted).
A: Overlapping signals in the aromatic region of substituted indoles are a frequent challenge. The chemical shifts of the benzene ring protons are often very similar, leading to complex second-order coupling patterns.[5] To resolve this, a combination of 1D and 2D NMR techniques is essential.
Workflow for Determining Benzene Ring Substitution:
Caption: Workflow for elucidating indole substitution patterns.
Detailed Experimental Protocols:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. In the indole benzene ring, you can trace the connectivity from H-4 to H-5, H-5 to H-6, and H-6 to H-7. The absence of a cross-peak will indicate a substitution at that position.[6][7]
-
Protocol: A standard cosygpqf pulse program is typically sufficient. Ensure adequate resolution in both dimensions to resolve small couplings.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this problem. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
Key Correlations to Look For:
-
The N-H proton will show a correlation to C-2 and C-7a.
-
The H-2 proton will correlate to C-3, C-3a, and C-7a.
-
The H-4 proton will show correlations to C-3, C-5, and C-7a.
-
The H-7 proton will show correlations to C-5 and C-3a.
-
-
Protocol: Use a standard hmbcgplpndqf pulse program. Optimize the long-range coupling delay (typically set to 8 Hz) to enhance correlations over 2-3 bonds.
-
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are J-coupled. This is particularly useful for confirming assignments.[8]
-
Key NOEs to Look For:
-
NOE between H-4 and the substituent at C-5.
-
NOE between H-7 and the substituent at C-6.
-
NOE between the N-H proton and the substituent at C-7.
-
-
Protocol: A standard noesygpph pulse program with a mixing time of 500-800 ms is a good starting point.
-
By systematically analyzing the data from these experiments, you can piece together the connectivity and spatial relationships within the molecule, leading to an unambiguous assignment of the substitution pattern.
Issue 3: Unexpected Number of Signals (Atropisomerism)
Q: My purified indole derivative shows two distinct sets of signals in the NMR spectrum, suggesting a mixture of compounds, but I am confident it is a single, pure substance.
A: This phenomenon is often due to the presence of atropisomers. Atropisomerism occurs when rotation around a single bond is sterically hindered, leading to stable, non-interconverting rotational isomers (rotamers) that are observable on the NMR timescale.[1]
Causality Explained:
-
Steric Hindrance: Bulky substituents, particularly at the N-1 position or on adjacent positions of the indole ring, can restrict free rotation around a bond (e.g., the bond connecting the indole nitrogen to a bulky substituent).
-
NMR Timescale: If the energy barrier to rotation is high enough, the interconversion between the rotamers is slow compared to the NMR timescale. As a result, the NMR spectrometer "sees" two distinct chemical species, and a separate set of signals is observed for each.
Troubleshooting and Confirmation:
-
Variable-Temperature (VT) NMR: This is the definitive experiment to confirm atropisomerism.
-
Procedure: Acquire a series of ¹H NMR spectra at progressively higher temperatures.
-
Expected Outcome: As the temperature increases, the rate of bond rotation will also increase. You should observe the two sets of signals broaden, coalesce into single, broad peaks, and eventually sharpen into a single set of averaged signals at a sufficiently high temperature (the coalescence temperature). This demonstrates that the two species are in dynamic equilibrium.
-
-
2D NMR Analysis:
-
COSY and HMBC: Acquire COSY and HMBC spectra at a temperature where the two sets of signals are well-resolved. You should be able to trace the connectivities for both atropisomers independently.
-
NOESY/ROESY: These experiments can provide crucial information about the spatial arrangement of the groups in each atropisomer, helping to assign the specific conformation of each set of signals.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the indole core?
A: The chemical shifts of the indole ring are influenced by the aromatic ring current and the electron-donating nature of the nitrogen atom. The pyrrole part of the ring is more electron-rich than the benzene part. The table below provides typical chemical shift ranges in CDCl₃. Note that these values can be significantly influenced by substituents and solvent choice.[9][10]
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| N-H | 8.0 - 8.2 (can be much broader and variable) | - |
| C2-H | 7.1 - 7.3 (often a triplet or dd) | 122 - 125 |
| C3-H | 6.4 - 6.6 (often a triplet or dd) | 102 - 104 |
| C4-H | 7.5 - 7.7 (often a doublet) | 120 - 122 |
| C5-H | 7.0 - 7.2 (often a triplet) | 121 - 123 |
| C6-H | 7.1 - 7.3 (often a triplet) | 119 - 121 |
| C7-H | 7.5 - 7.7 (often a doublet) | 111 - 113 |
| C3a | - | 128 - 130 |
| C7a | - | 135 - 137 |
Q2: How do electron-donating and electron-withdrawing groups affect the chemical shifts of the indole ring?
A: The effect of substituents on the chemical shifts of the indole ring is a key aspect of spectral interpretation.
-
Electron-Donating Groups (EDGs) like -OCH₃, -OH, or -NH₂ increase the electron density of the ring.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -C(O)R decrease the electron density of the ring.
These substituent-induced chemical shifts (SCS) are predictable and can be used to aid in the assignment of complex spectra.
Q3: Can I use coupling constants to differentiate between protons on the five-membered and six-membered rings?
A: Yes, the magnitude of the proton-proton coupling constants (J-values) provides valuable structural information.
-
Benzene Ring (Six-membered):
-
³J (ortho coupling): Typically 7-9 Hz.
-
⁴J (meta coupling): Typically 1-3 Hz.
-
⁵J (para coupling): Typically < 1 Hz (often not resolved).
-
-
Pyrrole Ring (Five-membered):
-
³J (H2-H3): Typically 2.5-3.5 Hz.
-
Long-range couplings between the N-H proton and the ring protons (H-2, H-3) are also sometimes observed, typically in the range of 2-3 Hz.[15]
-
By carefully analyzing the splitting patterns and measuring the coupling constants, you can distinguish between protons on the different rings and confirm their relative positions.
References
- Benchchem. (n.d.). Technical Support Center: NMR Spectroscopy of Indole Compounds.
- Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Bielenica, A., et al. (2021). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 26(15), 4485.
- Perjessy, A., et al. (2001). Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR, NMR and Theoretical Study.
- Radhy, H. A., et al. (2007). Dual Substituent Parameter Modeling of Theoretical, NMR and IR Spectral Data of 5-Substituted Indole-2,3-diones. Molecules, 12(4), 849-861.
- Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1963). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Canadian Journal of Chemistry, 41(8), 2067-2073.
- Csomós, P., et al. (2006). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 30(9), 1347-1354.
- Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Sun, H., et al. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 35(6), 1045-1052.
- Hazai, L., & Szántay, C. (2012). Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology. Fitoterapia, 83(8), 1349-1365.
- Radhy, H. A., et al. (2007). Substitutent Effects on 13 C-Nmr and Ir Spectral Data of 3- (4 - X- Phenacyclidene) Oxindoles. University of Sharjah Journal of Pure & Applied Sciences, 4(1).
- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles, 27(2), 431.
- Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Panasenko, A. A., et al. (1994). ¹³C NMR spectra of some indole derivatives. Russian Chemical Bulletin, 43, 1193-1196.
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
- Magritek. (2021, July 6). Structural elucidation of indole alkaloids – Strychnine and Brucine.
- ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
- ResearchGate. (n.d.). NMR spectra of compound 2. A, Observed ¹H-¹H COSY and HMBC coupling....
- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
- HMDB. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738).
- Gellis, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(10), 2499.
- University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry.
- ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons of 1....
- University of Rochester. (n.d.). Troubleshooting ¹H NMR Spectroscopy. Department of Chemistry.
- ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of....
- The Royal Society of Chemistry. (n.d.).
- Science.gov. (n.d.). cosy hsqc hmbc: Topics.
- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
- Callis, P. R., & Liu, T. (2004). A spectroscopic survey of substituted indoles reveals consequences of a stabilized ¹Lb transition. Biophysical journal, 87(2), 1159-1169.
- NMR. (n.d.).
- Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
- Lumen Learning. (n.d.). Complex Spin-Spin Splitting Patterns. MCC Organic Chemistry.
- Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
- Cohen, L. A., Daly, J. W., Kny, H., & Witkop, B. (1959). Nuclear Magnetic Resonance Spectra of Indoles. Journal of the American Chemical Society, 82(9), 2184-2187.
- Wilson, Z. E., et al. (2021). Probing the substitution pattern of indole-based scaffold reveals potent and selective sphingosine kinase 2 inhibitors. Bioorganic & medicinal chemistry, 32, 115984.
- Nicolaou, K. C., et al. (2000). Novel strategies for the solid phase synthesis of substituted indolines and indoles. Journal of the American Chemical Society, 122(33), 7596-7606.
- Ye, Z., et al. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. Organic Letters, 23(11), 4253-4258.
- Cera, G., et al. (2018). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 23(11), 2999.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. researchgate.net [researchgate.net]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 12. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Mass Spectrometry of Bromoindoles
Welcome to the technical support center for the mass spectrometric analysis of bromoindoles. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter these compounds in their work. Here, we move beyond simple spectral interpretation to address the nuanced fragmentation behaviors of bromoindoles, providing actionable troubleshooting advice and foundational knowledge in a practical Q&A format.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section covers the core principles you need to understand before troubleshooting specific issues.
Q1: What is the most unmistakable feature of a bromoindole in a mass spectrum?
A: The most characteristic feature is the isotopic signature of bromine . Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in an almost 1:1 natural abundance (approximately 50.7% and 49.3%, respectively).[1]
This results in a pair of peaks for any bromine-containing ion, separated by 2 mass-to-charge units (m/z). This pair is referred to as the M and M+2 peaks . For a molecule containing a single bromine atom, the molecular ion region will display two peaks of nearly equal intensity: one for the molecule with ⁷⁹Br (M) and one for the molecule with ⁸¹Br (M+2).[2][3] This 1:1 doublet pattern is a definitive indicator of the presence of one bromine atom.
If your molecule contains two bromine atoms, you will observe a characteristic 1:2:1 pattern of peaks at M, M+2, and M+4, corresponding to the isotopic combinations of (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), and (⁸¹Br, ⁸¹Br), respectively.[4][5]
Q2: What are the typical Electron Ionization (EI) fragmentation patterns for bromoindoles?
A: Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces extensive fragmentation. For a typical bromoindole, the fragmentation is governed by the stability of the aromatic indole core and the lability of the carbon-bromine bond.
The key fragmentation pathways are:
-
Loss of a Bromine Radical (•Br): The primary and often most dominant fragmentation is the cleavage of the C-Br bond to lose a bromine radical.[6] This results in a very stable aryl cation, [M-Br]⁺. This peak is frequently the base peak in the spectrum.
-
Indole Ring Fragmentation: Following the loss of bromine, the resulting indolyl cation can undergo further fragmentation characteristic of the indole ring itself. A common subsequent loss is a molecule of hydrogen cyanide (HCN, 27 Da) from the pyrrole ring moiety.[7]
-
Retro-Diels-Alder (RDA) type reactions: Cleavage across the pyrrole ring can also occur, leading to characteristic fragments.
The overall process creates a predictable pattern that is invaluable for structural confirmation.
Diagram: Typical EI Fragmentation of 5-Bromoindole
Caption: EI fragmentation pathway for 5-bromoindole.
Q3: How does Electrospray Ionization (ESI-MS/MS) of bromoindoles differ from EI?
A: Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[8] To obtain structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented via Collision-Induced Dissociation (CID).
The key differences from EI are:
-
Precursor Ion: The fragmentation starts from an even-electron species ([M+H]⁺) rather than an odd-electron radical cation (M⁺•).[9] This leads to different, often charge-directed, fragmentation pathways.
-
Fragmentation Energy: The fragmentation is controlled by the collision energy applied in the collision cell, allowing for more systematic study of dissociation pathways.
-
Common Fragments: While loss of HBr (80/82 Da) can occur from the protonated molecule, other cleavages of the indole ring may be observed depending on the protonation site and the position of the bromine substituent.[10]
-
Dimer Formation: 3-substituted indoles are known to form covalently bound [2M-H]⁺ dimers in the ESI source, which can complicate spectral interpretation.[11]
Q4: Can mass spectrometry differentiate between bromoindole isomers (e.g., 4-bromoindole vs. 6-bromoindole)?
A: Differentiating constitutional isomers by mass spectrometry alone can be challenging but is often possible, especially with tandem MS (MS/MS).
-
EI-MS: The EI mass spectra of isomers are often very similar. However, there can be subtle but reproducible differences in the relative abundances of fragment ions. These differences arise from the varying stability of intermediate ions based on the substituent position.
-
LC-MS/MS: The most reliable method is to first separate the isomers chromatographically (using LC) and then analyze them individually by MS/MS.[12] The CID fragmentation pattern of the isolated [M+H]⁺ precursor for each isomer can produce unique fragment ions or significantly different fragment ion ratios, creating a distinct "fingerprint" for each isomer.[13][14] For example, the proximity of the bromine atom to the pyrrole ring nitrogen can influence fragmentation pathways after protonation.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q1: I don't see the characteristic 1:1 M/M+2 molecular ion peak for my bromoindole. What's wrong?
A: The absence or very low abundance of the molecular ion is a common issue, particularly in EI-MS. Here’s a systematic approach to troubleshoot this problem.
Diagram: Troubleshooting Workflow for Missing Molecular Ion
Caption: Troubleshooting workflow for an absent molecular ion peak.
Causality and Protocol:
-
Excessive Fragmentation (EI): The default 70 eV electron energy in EI can be too high for some molecules, causing the molecular ion to fragment completely upon formation.[15] The C-Br bond is relatively weak and cleaves easily.
-
Protocol: Reduce the ionization energy to a lower value (e.g., 15-20 eV). This will decrease fragmentation and increase the relative abundance of the molecular ion. Also, try lowering the ion source temperature, as thermal degradation can contribute to the loss of the molecular ion.[16]
-
-
Using Soft Ionization (ESI/APCI): If you are using a soft ionization technique, you should not be looking for the M⁺• radical cation. Instead, look for the protonated molecule [M+H]⁺ or common adducts like the sodium [M+Na]⁺ or potassium [M+K]⁺ adducts. Check your mass calibration and search for these higher m/z values.[15]
-
Sample Purity/Concentration: Ensure your sample is not too dilute and is of sufficient purity. Contaminants can suppress the ionization of your target analyte.[17]
Q2: My base peak is at m/z 116, which corresponds to [M-Br]⁺. Is this normal?
A: Yes, this is entirely normal and, in fact, expected for many bromoindoles under EI conditions.
-
Expertise & Causality: The C-Br bond on an aromatic ring is often the most labile site for fragmentation. The loss of a bromine radical (⁷⁹Br or ⁸¹Br) leads to the formation of an indolyl cation (C₈H₆N⁺, m/z 116).[6] This cation is resonance-stabilized across the aromatic system, making its formation highly favorable. Consequently, the [M-Br]⁺ peak is often the most abundant ion (the base peak) in the spectrum. The presence of a strong peak at m/z 116 is a key piece of evidence supporting the bromoindole structure.
Q3: I'm seeing a high abundance peak at ~m/z 389/391 in my ESI spectrum for a bromoindole with a molecular weight of 195/197. What is this?
A: You are likely observing a covalently-bound dimer, specifically the [2M-H]⁺ species. This phenomenon has been reported for indoles, particularly those with a substituent at the 3-position, when analyzed by positive-ion ESI.[11]
-
Mechanism: This dimer is believed to form within the charged droplets in the ESI nebulizer. It is not necessarily present in your bulk solution but is an artifact of the ionization process.
-
Troubleshooting Steps:
-
Confirm the Dimer: The isotopic pattern should still reflect the presence of two bromine atoms (a 1:2:1 pattern for the dimer's M, M+2, and M+4 peaks).
-
Reduce Concentration: Dimer formation is concentration-dependent. Dilute your sample significantly (e.g., 10-fold or 100-fold) and re-analyze. The relative intensity of the dimer peak should decrease compared to the [M+H]⁺ monomer peak.
-
Modify Source Conditions: Adjusting ESI source parameters like spray voltage or gas temperatures can sometimes minimize these gas-phase reactions.
-
Part 3: Experimental Protocols
Protocol 1: Differentiating Bromoindole Isomers with LC-MS/MS
This protocol provides a framework for developing a method to distinguish between constitutional isomers of bromoindole.
| Step | Action | Rationale and Key Parameters |
| 1 | Chromatographic Separation | Develop an LC method (e.g., using a C18 column) that achieves baseline separation of your isomers. Isocratic or gradient elution with acetonitrile/water and a modifier like formic acid (0.1%) is a good starting point. Self-Validation: Confirm separation by analyzing a mixed standard of the isomers. |
| 2 | Full Scan MS | Acquire a full scan mass spectrum for each separated isomer to confirm the m/z of the protonated molecule ([M+H]⁺) and its characteristic 1:1 isotopic pattern. |
| 3 | Precursor Ion Selection | In your MS/MS method, select the monoisotopic [M+H]⁺ peak (the one containing ⁷⁹Br) as the precursor ion for fragmentation. Isolation Window: Use a narrow isolation window (e.g., 1-2 m/z) to ensure only your target ion is fragmented. |
| 4 | Collision Energy Optimization | Perform a collision energy ramp experiment (e.g., stepping from 10-50 eV). This will show you which collision energies produce the most informative fragments for each isomer. |
| 5 | Product Ion Scan | Acquire product ion spectra for each isomer at the optimized collision energy. Compare the spectra, looking for: a) Diagnostic Ions: Fragments present in one spectrum but absent in the other. b) Intensity Ratios: Common fragments that appear in significantly different relative abundances.[14] |
| 6 | Data Analysis | Identify the unique fragmentation patterns that serve as fingerprints for each isomer. These can be used to create a selective Multiple Reaction Monitoring (MRM) method for future quantification if needed. |
Table: Hypothetical MS/MS Data for Two Bromoindole Isomers
| Precursor Ion (m/z 196) | Product Ion (m/z) | Relative Abundance (Isomer A) | Relative Abundance (Isomer B) | Putative Neutral Loss |
| [C₈H₇⁷⁹BrN]⁺ | 117 | 100% | 45% | HBr |
| [C₈H₇⁷⁹BrN]⁺ | 90 | 15% | 80% | HBr + HCN |
| [C₈H₇⁷⁹BrN]⁺ | 169 | 5% | 35% (Diagnostic) | HCN |
This table illustrates how different fragmentation efficiencies can be used for differentiation.
References
- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
- Other Important Isotopes- Br and Cl. (2022, October 4). Chemistry LibreTexts.
- mass spectra - the M+2 peak. (n.d.). Chemguide.
- The M+1 & M+2 Peaks. (2023). Cambridge (CIE) AS Chemistry Revision Notes.
- Elements With More Abundant Heavy Isotopes. (2011). University of Colorado, Boulder, Chemistry and Biochemistry Department.
- Novel formation of 2M-H species in positive electrospray mass spectra of indoles. (2014, September 15). PubMed.
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (n.d.). PMC - NIH.
- Halogen Fragmentation in Mass Spectrometry. (n.d.). Scribd.
- An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. (2012). ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato.
- Study of Mass Spectra of Some Indole Derivatives. (2016). Scirp.org.
- Mass Spectrometry: Fragmentation Mechanisms. (2016, September 15). YouTube.
- Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. (2015, November 11). RSC Publishing.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2024). Save My Exams.
- Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc..
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
- Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube.
- Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent.
- How to differentiate any kind of isomers by mass & nmr spectrometry?. (2019, September 23). ResearchGate.
- A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific.
- Comparison of the fragmentation of odd and even-electron precursors... (n.d.). ResearchGate.
- Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). LCGC.
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. (2009, July 1). Spectroscopy Online.
- Can you differentiate some constitutional isomers using mass spectrometry?. (2021, February 4). Reddit.
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (n.d.). LCGC International.
- New Approach for the Identification of Isobaric and Isomeric Metabolites. (2023, April 29). PMC - NIH.
- Structural Characterization and Regiochemical Differentiation of Alpha-Cyanoethylindole Isomers in the Gas Phase. (2005, March). PubMed.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. savemyexams.com [savemyexams.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. scribd.com [scribd.com]
- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel formation of [2M-H](+) species in positive electrospray mass spectra of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lcms.cz [lcms.cz]
- 14. Structural characterization and regiochemical differentiation of alpha-cyanoethylindole isomers in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gmi-inc.com [gmi-inc.com]
- 16. agilent.com [agilent.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Bromoindoles
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low yields in Suzuki coupling reactions involving bromoindoles. Our approach is rooted in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.
Troubleshooting Guide & FAQs
Q1: I'm experiencing very low to no conversion in my Suzuki coupling with a bromoindole. What are the most common culprits?
Low conversion is a frequent initial hurdle. The primary factors to investigate are the integrity of your reagents and the reaction setup, specifically ensuring anaerobic conditions.
-
Catalyst Activity: The active form of the palladium catalyst, Pd(0), is highly susceptible to oxidation, which renders it inactive.[1] Inadequate degassing of your solvent and reaction vessel is a common cause of catalyst death.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids are prone to degradation over time, particularly through a process called protodeboronation where the C-B bond is cleaved by residual water or acid.[1][2] It's advisable to use fresh or properly stored boronic acids. For particularly sensitive substrates, consider using more stable boronic esters, such as pinacol esters.[1][3]
-
Solvents: Anhydrous and peroxide-free solvents are crucial, especially when using ethereal solvents like THF or dioxane.[1]
-
-
Inert Atmosphere: Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is non-negotiable.[1] Ensure your Schlenk line or glovebox technique is robust.
A systematic approach to troubleshooting these initial parameters is illustrated in the workflow below.
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.
Q2: I'm observing significant formation of dehalogenated indole. What causes this and how can I minimize it?
The formation of the corresponding indole (where the bromine has been replaced by a hydrogen) is a classic side reaction known as dehalogenation or hydrodehalogenation.[2][3] This occurs when the palladium-halide intermediate reacts with a hydride source before it can undergo transmetalation with the boronic acid.
Potential Hydride Sources:
-
Solvents: Alcohols or even trace water can act as hydride donors.
-
Bases: Certain bases or their decomposition products can provide a hydride.
-
Reagents: Impurities in your starting materials or reagents can also be a source.
Strategies to Mitigate Dehalogenation:
-
Choice of Base: Use anhydrous, non-coordinating bases. Potassium phosphate (K₃PO₄) is often a good choice as it is less prone to promoting this side reaction compared to stronger, more nucleophilic bases.
-
Solvent System: Ensure your solvents are rigorously dried. If using a mixed aqueous system, minimizing the water content can be beneficial.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, favoring the desired cross-coupling pathway over dehalogenation.
Q3: My reaction is producing a significant amount of homocoupled biaryl from my boronic acid. How can I prevent this?
Homocoupling of the boronic acid to form a biaryl byproduct is another common issue, often exacerbated by the presence of oxygen.[2][3] This side reaction is typically catalyzed by Pd(II) species.
Causes and Preventative Measures:
| Cause | Mechanistic Rationale | Mitigation Strategy |
| Oxygen in the Reaction | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway.[3] | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[1] |
| Use of Pd(II) Precatalysts | If the reduction of the Pd(II) precatalyst to the active Pd(0) is slow or incomplete, the remaining Pd(II) can drive homocoupling. | Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst system designed for efficient in-situ reduction. |
| Excess Boronic Acid | A large excess of the boronic acid can increase the statistical probability of homocoupling. | Use a modest excess of the boronic acid (typically 1.1-1.5 equivalents). |
Q4: The N-H proton on my indole seems to be interfering with the reaction. Should I be using a protecting group?
The acidic N-H proton of the indole ring can indeed complicate Suzuki couplings. It can react with the base, potentially altering its solubility and reactivity, or coordinate to the palladium catalyst, leading to deactivation.[2][4]
To Protect or Not to Protect?
-
Unprotected Indoles: Many modern catalyst systems, particularly those with bulky electron-rich ligands like SPhos and XPhos, can successfully couple unprotected indoles.[4] Mild, aqueous conditions at moderate temperatures (e.g., 37°C) have also been shown to be effective.[5]
-
Protected Indoles: If you continue to face issues, N-protection is a reliable strategy. The choice of protecting group is critical.
Q5: What is the best catalyst, ligand, and base combination for Suzuki coupling with bromoindoles?
There is no single "best" combination, as the optimal conditions are substrate-dependent. However, based on literature precedent and our experience, the following are excellent starting points for optimization.
Recommended Starting Conditions for Bromoindole Suzuki Coupling
| Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos or XPhos | These bulky, electron-rich Buchwald ligands are highly effective for coupling heteroaryl halides and can often overcome issues related to catalyst deactivation by the indole nitrogen.[2][4] |
| Base | K₃PO₄ or Cs₂CO₃ | These are strong, non-nucleophilic bases that are generally effective. K₃PO₄ is often preferred for minimizing dehalogenation.[2] Cs₂CO₃ can be particularly effective in challenging couplings.[7] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or Acetonitrile/H₂O | A mixed aqueous/organic solvent system is standard. The water is crucial for activating the boronic acid for transmetalation.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 5-Bromoindole
This protocol is a good starting point for the coupling of 5-bromoindole with an arylboronic acid.
Materials:
-
5-Bromoindole (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)[8]
-
Pd(OAc)₂ (0.005 equiv.)
-
SPhos (0.005 equiv.)
-
K₂CO₃ (3.0 equiv.)[8]
-
Water:Acetonitrile mixture (4:1)[8]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (N₂ or Ar), add 5-bromoindole, the arylboronic acid, and finely powdered K₂CO₃.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the degassed water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 37-80 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki coupling of bromoindoles.
References
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate. Benchchem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Royal Society of Chemistry.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information.
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | MDPI [mdpi.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Purification Challenges of Polar Indole Derivatives
Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with polar indole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties in isolating these valuable compounds. Due to their inherent polarity, arising from functional groups such as hydroxyls, amines, and carboxylic acids, these molecules demand specialized purification strategies that deviate from standard protocols for nonpolar compounds.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common obstacles in your daily laboratory work.
Core Purification Hurdles: A Mechanistic Overview
The purification of polar indole derivatives is frequently complicated by a combination of factors rooted in their molecular structure:
-
High Polarity : The presence of heteroatoms within the indole scaffold, coupled with polar functional groups, leads to strong interactions with polar stationary phases and poor retention on traditional non-polar reverse-phase columns.[1] This can result in either irreversible binding or co-elution with the solvent front.[2][3]
-
Poor Solubility : Many polar indole derivatives exhibit limited solubility in the less polar organic solvents typically employed in normal-phase chromatography, posing significant challenges for sample loading and achieving efficient separation.[1]
-
Chemical Instability : The electron-rich indole nucleus can be susceptible to degradation under acidic conditions, a common characteristic of standard silica gel.[1] This can lead to the formation of artifacts and a subsequent reduction in yield.
-
Peak Tailing : Strong secondary interactions, particularly from basic nitrogen atoms, with residual acidic silanol groups on the surface of silica-based stationary phases can cause significant peak tailing, leading to poor resolution and inaccurate quantification.[1]
To navigate these challenges, a multi-faceted approach to purification is often necessary, leveraging a range of chromatographic and non-chromatographic techniques.
Troubleshooting and FAQ by Purification Technique
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of polar indole derivatives.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Q1: My polar indole derivative shows little to no retention on a C18 column and elutes in the void volume. What are my options?
A1: This is a classic problem for highly polar analytes.[4][5] Here are several strategies to address this:
-
Switch to a More Suitable Chromatographic Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[2][3][4][5][6][7][8] It employs a polar stationary phase (e.g., bare silica, diol, or amino-bonded silica) with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water).[2][4][7] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[2][7]
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with multiple retention mechanisms, such as a combination of reverse-phase and ion-exchange properties.[4][5] This dual functionality allows for the retention of a broader range of analytes, including both non-polar and polar/ionizable compounds.[4]
-
Ion-Exchange Chromatography (IEX): If your indole derivative possesses an ionizable functional group (e.g., a carboxylic acid or an amine), IEX can be a highly effective purification method.[4][9] Separation is based on the electrostatic interaction between the charged analyte and an oppositely charged stationary phase.[9]
-
-
Modify Your Existing RP-HPLC Method:
-
Use a "Polar-Embedded" or "Aqua" Column: These specialized C18 columns are designed to be stable in highly aqueous mobile phases (even 100% water) and provide better retention for polar compounds compared to traditional C18 columns.[4]
-
Incorporate Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases or triethylamine for acids) to the mobile phase can form a neutral complex with your compound, thereby increasing its retention on a C18 column.[4] Be aware that many ion-pairing reagents are not compatible with mass spectrometry (MS).[10]
-
Q2: I'm observing significant peak tailing with my basic indole derivative on a C18 column. How can I improve the peak shape?
A2: Peak tailing for basic compounds in RP-HPLC is often due to secondary interactions with acidic silanol groups on the silica support.[1] To mitigate this:
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to reduce their activity. Using a high-purity, well-end-capped column is the first line of defense against peak tailing.[1]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase can help to saturate the active silanol sites, minimizing their interaction with your basic analyte and leading to more symmetrical peaks.[1]
-
Adjust the Mobile Phase pH: Controlling the pH of the mobile phase with a suitable buffer is crucial. For a basic indole, working at a pH that ensures it is in a single, consistent ionic state can significantly improve peak shape.[1]
Normal-Phase Chromatography (Silica Gel)
Q3: My polar indole derivative remains at the baseline of the TLC plate, even when using a highly polar solvent system like 100% ethyl acetate. What should I do?
A3: This indicates very strong adsorption to the silica gel.[11] Here's how to address it:
-
Increase the Mobile Phase Polarity Further: Switch to a more polar solvent system, such as dichloromethane/methanol or chloroform/methanol.[3][11] Start with a small percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Add a Basic Modifier: For basic indole derivatives, adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to neutralize the acidic sites on the silica gel, reducing strong adsorption and tailing, and improving elution.[11]
Q4: I suspect my indole derivative is degrading on the silica gel column. What are the signs and how can I prevent it?
A4: Signs of on-column degradation include the appearance of new, unexpected spots on the TLC analysis of collected fractions, streaking, and low overall recovery of your target compound.[11] The acidic nature of silica gel is a common cause of degradation for sensitive indoles.[1] To prevent this:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine or ammonia and then packing the column with this slurry.
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is a good alternative to silica and is available in neutral, acidic, and basic forms. For many indole derivatives, neutral or basic alumina is preferable.
-
Bonded Phases: Consider using a less harsh stationary phase like amino- or cyano-bonded silica.[4]
-
Experimental Protocols
Protocol 1: General Procedure for HILIC Purification
This protocol provides a general workflow for purifying a polar indole derivative using Hydrophilic Interaction Liquid Chromatography.
-
Column Selection: Choose a HILIC column with a polar stationary phase (e.g., bare silica, diol, amino).
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid (for MS compatibility).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase composition (i.e., high acetonitrile concentration).
-
Gradient Elution:
-
Start with a high percentage of Solvent B (e.g., 95%).
-
Run a linear gradient to increase the percentage of Solvent A (e.g., from 5% to 50% over 20 minutes).
-
Hold at the final gradient composition for a few minutes to elute all compounds.
-
Return to the initial conditions and equilibrate the column for at least 5-10 column volumes before the next injection.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for an Amphoteric Indole Derivative
This protocol is designed to separate an indole derivative with both acidic (e.g., carboxylic acid) and basic (e.g., amine) functional groups from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously and allow the layers to separate. The protonated basic indole will move to the aqueous layer.
-
Drain the aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid.
-
-
Basic Extraction:
-
To the remaining organic layer, add an equal volume of a dilute aqueous base (e.g., 1 M NaOH).
-
Shake and allow the layers to separate. The deprotonated acidic indole will move to the aqueous layer.
-
Drain the aqueous layer. Repeat the extraction of the organic layer with a fresh aqueous base.
-
-
Isolation of the Amphoteric Indole:
-
Combine the acidic aqueous extracts.
-
Carefully neutralize the solution with a base (e.g., NaOH) to a pH where the indole derivative is least soluble (its isoelectric point). The purified compound should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Alternatively, back-extract into an organic solvent after neutralization.
-
-
Isolation of Neutral Impurities: The remaining organic layer contains the neutral impurities. Wash it with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent.
Data Presentation
| Purification Technique | Stationary Phase | Mobile Phase Characteristics | Best Suited For... | Key Troubleshooting Point |
| Reverse-Phase HPLC | Non-polar (e.g., C18) | Polar | Non-polar to moderately polar indoles | Poor retention of highly polar compounds |
| Normal-Phase HPLC | Polar (e.g., Silica) | Non-polar | Moderately polar indoles | Strong retention/degradation of highly polar/basic indoles |
| HILIC | Polar (e.g., Silica, Diol) | High organic content, small amount of polar solvent | Highly polar, water-soluble indoles | Proper sample solvent matching is critical for good peak shape |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic) | Aqueous buffers | Ionizable (acidic or basic) indoles | pH and ionic strength of the mobile phase are critical |
| Mixed-Mode (MMC) | Combination of RP and IEX | Aqueous/Organic mixtures | Complex mixtures with varying polarities | Method development can be more complex |
Visualizations
Decision-Making Workflow for Purification Method Selection
Caption: A decision tree for selecting an appropriate purification strategy for polar indole derivatives.
Mechanism of HILIC Separation
Caption: Simplified representation of the partitioning mechanism in HILIC.
References
- Why HILIC is what your polar compounds need for purific
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019
- What can I use to purify polar reaction mixtures? - Biotage
- Technical Support Center: Purification of Pyrrolo[2,3-b]indole Derivatives by Column Chrom
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
- HILIC Purification Strategies for Flash Chrom
- overcoming challenges in the purification of polar indole deriv
- Technical Support Center: Purification of Polar Indole Deriv
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Technical Support Center: Purification of 4-Cyanoindole and Its Deriv
- What do common indole impurities look like?
- Identification and synthesis of impurities formed during sertindole prepar
- Acid-Base Extraction.1
- Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Public
- 4.8: Acid-Base Extraction - Chemistry LibreTexts
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - W
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Identification and synthesis of impurities formed during sertindole prepar
- Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organoc
- Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity - PubMed Central
- Acid–base extraction - Wikipedia
- 4.
- Ion Exchange Chrom
- Introduction to Ion Exchange Chrom
- Crystallization purification of indole - ResearchG
- HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC Intern
- acid base extraction - YouTube
- US5085991A - Process of preparing purified aqueous indole solution - Google P
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chrom
- How do I make a crystal of highly polar compounds?
- Why is normal phase chromatography good for use on polar analytes?
- Synthesis and Chemistry of Indole
- Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystalliz
- Normal-phase vs.
- Ion-Exchange Chrom
- Reverse Phase Chrom
- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry
- Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implc
- Ion Exchange Chromatography - Cytiva (cytivalifesciences.com)
- Reverse Phase/ Normal Phase HPLC Analytical Techniques - Jordi Labs - Labor
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC Intern
- 12.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. waters.com [waters.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. Ion Exchange Chromatography (IEX) HPLC Column | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile
Introduction
Welcome to the technical support guide for the synthesis of 2-(6-bromo-1H-indol-3-yl)acetonitrile. This valuable intermediate is a key building block in the development of various biologically active compounds and pharmaceutical agents.[1] The indole scaffold, particularly when functionalized with a bromine atom and an acetonitrile group, offers numerous possibilities for synthetic diversification.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis and scale-up of this compound. Our goal is to provide you with the causal explanations behind experimental choices, ensuring a robust and reproducible synthetic process.
Synthetic Overview
The most common and reliable method for synthesizing indole-3-acetonitriles is through the nucleophilic substitution of the dimethylamino group of a gramine intermediate with a cyanide source.[2] This process involves two main stages:
-
Mannich Reaction: Formation of the 6-bromogramine intermediate from 6-bromoindole.
-
Cyanation: Displacement of the dimethylamine group with a cyanide anion to yield the final product.[3]
This guide will focus on troubleshooting and optimizing this two-step sequence.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful synthesis of this compound?
A1: The purity of the starting 6-bromoindole is paramount. Impurities can lead to a host of side reactions, significantly lowering the yield and complicating purification. It is highly recommended to purify the starting material by recrystallization or column chromatography before beginning the synthesis.[4][5]
Q2: My reaction to form the gramine intermediate is sluggish. What can I do?
A2: Ensure your reagents (dimethylamine and formaldehyde) are fresh. The reaction is also sensitive to pH; maintaining slightly acidic conditions is often beneficial. If the reaction is still slow, a modest increase in temperature (e.g., to 40-50 °C) can improve the reaction rate, but monitor for byproduct formation.
Q3: Is it necessary to isolate the 6-bromogramine intermediate?
A3: While it is possible to perform a one-pot synthesis, isolating and purifying the 6-bromogramine intermediate is highly recommended, especially during scale-up. This allows for the removal of unreacted starting materials and byproducts from the Mannich reaction, ensuring a cleaner cyanation step and simplifying the final product purification.
Q4: What are the primary safety concerns when working with cyanide?
A4: Sodium or potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have an emergency plan in place for cyanide exposure, which includes access to an approved cyanide antidote kit. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas, so it is crucial to maintain basic conditions during the reaction and workup.
Q5: My final product is difficult to purify and appears as a dark oil or solid. What is the likely cause?
A5: Dark coloration often indicates the presence of polymeric or degradation byproducts. This can result from harsh reaction conditions (e.g., excessive heat) during either the gramine formation or the cyanation step.[6] Difficult purification can also be a consequence of carrying impurities through from the initial step. Column chromatography is a common method for purifying bromo-indole derivatives.[6][7][8]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Explanation | Preventative Measure |
| Poor Quality Starting Material | Impurities in the 6-bromoindole can inhibit the reaction or lead to undesired side products.[9] | Purify the 6-bromoindole by recrystallization from a suitable solvent like ethanol/water or by column chromatography before use.[7] |
| Inefficient Gramine Formation | The Mannich reaction may not have gone to completion. | Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small amount of acetic acid to catalyze the reaction. |
| Suboptimal Cyanation Conditions | The temperature may be too low for the nucleophilic substitution to occur efficiently. | The cyanation of gramine often requires elevated temperatures.[3] Systematically increase the reaction temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC. |
| Degradation of Gramine Intermediate | Gramine intermediates can be unstable, especially when quaternized for the cyanation step. | Use the gramine intermediate immediately after preparation and purification. If quaternization with an alkyl halide is performed, proceed to the cyanation step without delay. |
| Moisture in the Reaction | The presence of water can interfere with the reaction, particularly if using moisture-sensitive reagents. | Ensure all glassware is oven-dried and use anhydrous solvents, especially for the cyanation step. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[9] |
Problem 2: Formation of Multiple Products/Impurities
| Potential Cause | Recommended Solution & Explanation | Preventative Measure |
| Side Reactions of Indole | The indole nucleus can undergo side reactions under acidic or harsh conditions.[10][11] | Maintain the lowest possible temperature that allows for a reasonable reaction rate. Use milder acid catalysts if necessary.[10] |
| Over-alkylation | The indole nitrogen can be alkylated by the quaternizing agent if one is used. | Use a controlled amount of the alkylating agent (e.g., methyl iodide) and consider protecting the indole nitrogen with a suitable protecting group like Boc or Tosyl if N-alkylation is a persistent issue.[4] |
| Incomplete Reaction | The presence of both starting material and product complicates purification. | Monitor the reaction closely by TLC to ensure it goes to completion. If the reaction stalls, refer to the troubleshooting steps for low yield. |
| Hydrolysis of Acetonitrile | If the workup is too acidic or performed at high temperatures for a prolonged period, the nitrile group can hydrolyze to the corresponding carboxylic acid. | Perform the aqueous workup under neutral or slightly basic conditions and avoid excessive heating. |
Process Flow & Troubleshooting Logic
The following diagram illustrates the synthetic workflow and key troubleshooting checkpoints.
Sources
- 1. astorscientific.store [astorscientific.store]
- 2. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. download.uni-mainz.de [download.uni-mainz.de]
- 6. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purified brominated indole derivatives from Dicathais orbita induce apoptosis and cell cycle arrest in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A-Z Guide to Preventing Debromination in Indole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This comprehensive guide provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to mitigate and prevent the undesired debromination of indole derivatives during chemical reactions. The structural versatility of indoles makes them a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs.[1] However, the C-Br bond on an indole ring can be unexpectedly labile, leading to hydrodebromination and significant challenges in yield and purification.
This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Understanding the "Why": Root Causes of Debromination
Debromination, the substitution of a bromine atom with a hydrogen atom, is a common side reaction in various transformations involving bromoindoles.[2][3] The primary drivers of this unwanted reaction are intimately linked to the electronic nature of the indole ring and the specific reaction conditions employed.
The Role of the Indole N-H
The acidic N-H proton of the indole ring is a key factor.[2] In the presence of a base, this proton can be abstracted to form an indolide anion. This deprotonation significantly increases the electron density on the indole ring system, which in turn can weaken the C-Br bond, making it more susceptible to cleavage.[2] This issue is particularly prevalent in popular palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations.[2]
Palladium-Hydride Species in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) species is a major pathway for debromination.[4] These highly reactive species can arise from various sources, including the base (especially alkoxides), solvent, or other impurities.[4] The Pd-H species can then react with the bromoindole in a reductive process, cleaving the C-Br bond and replacing it with a C-H bond.
Radical Intermediates
Under certain conditions, such as photochemical reactions or those involving single-electron transfer (SET) processes, aryl radicals can be generated from the bromoindole.[5][6][7] These radicals can then abstract a hydrogen atom from the solvent or other components in the reaction mixture to yield the debrominated product.[7]
Troubleshooting Guide: "My Bromine is Gone, What Happened?"
This section provides a systematic approach to diagnosing and resolving debromination issues encountered during your experiments.
Is the Indole N-H Protected?
The single most effective strategy to prevent debromination is the protection of the indole nitrogen.[2] N-protection prevents the formation of the highly electron-rich indolide anion, thereby stabilizing the C-Br bond.[2]
dot graph TD { A[High Debromination Observed] --> B{Is the Indole N-H Protected?}; B -- No --> C[Protect the Indole Nitrogen. This is the most critical first step.]; B -- Yes --> D{What type of reaction are you running?}; C --> E[Re-run reaction and analyze for debromination.]; D -- "Pd-catalyzed Cross-Coupling" --> F[Proceed to Cross-Coupling Troubleshooting]; D -- "Organometallic Reaction (e.g., Li-Halogen Exchange)" --> G[Proceed to Organometallic Troubleshooting]; D -- "Other/Unsure" --> H[Review General Stability & Reaction Conditions]; }
Caption: Initial troubleshooting workflow for debromination.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
If N-protection is already in place, or debromination persists, a careful evaluation of your reaction parameters is necessary.
dot graph TD { subgraph "Cross-Coupling Troubleshooting" A[Significant Debromination in Pd-Coupling] --> B{What base are you using?}; B -- "Strong Bases (e.g., NaOt-Bu, NaOH, Alkoxides)" --> C[Switch to a milder base: K₃PO₄, K₂CO₃, or Cs₂CO₃.]; B -- "Mild Bases (e.g., Carbonates, Phosphates)" --> D{What is the reaction temperature?}; C --> G[Re-optimize reaction conditions.]; D -- "High (>100 °C)" --> E[Lower the reaction temperature. Debromination may have a higher activation energy.]; D -- "Moderate/Low" --> F{Review Catalyst/Ligand System}; E --> G; F --> H[Consider a more electron-rich, bulky ligand to accelerate the desired coupling pathway.]; H --> G; end }
Caption: Troubleshooting debromination in Pd-catalyzed reactions.
Key Considerations for Cross-Coupling:
-
Choice of Base: Strong bases, particularly alkoxides, can promote the formation of Pd-H species that lead to debromination.[4] Switching to milder inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is a highly effective first step to minimize this side reaction.[4][8]
-
Temperature Control: Lowering the reaction temperature can significantly increase selectivity by disfavoring the debromination pathway, which often has a higher activation energy.[4] Many modern catalyst systems are highly active at room temperature.[9][10][11]
-
Ligand Selection: The choice of ligand is critical. More electron-rich and bulky ligands can accelerate the desired cross-coupling pathway (reductive elimination), outcompeting the undesired debromination.[8]
-
Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[8] Oxygen can lead to catalyst degradation and side reactions.[8]
Troubleshooting Organometallic Reactions (e.g., Metal-Halogen Exchange)
Reactions involving highly reactive organometallic reagents like organolithiums (n-BuLi, t-BuLi) are prone to side reactions.
-
Low Temperatures are Crucial: These reactions should be performed at very low temperatures (e.g., -78 °C) to control the reactivity of the organometallic reagent and prevent premature debromination or unwanted side reactions.
-
Addition Rate: Add the organolithium reagent slowly and ensure efficient stirring.[4] This helps to control the local concentration of the reactive reagent.[4]
-
Consider Milder Reagents: If possible, explore the use of milder reagents like Grignard reagents, which can sometimes offer better selectivity.
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the indole always necessary to avoid debromination? Yes, protecting the indole nitrogen is the most robust and effective strategy to prevent debromination.[2] It prevents the deprotonation of the N-H group, which in turn avoids the increase in electron density on the indole ring that facilitates C-Br bond cleavage.[2] This leads to cleaner reactions and higher yields.[2]
Q2: What are the best N-protecting groups to use? The choice of protecting group is crucial and depends on the specific reaction conditions and subsequent deprotection requirements.[2]
| Protecting Group | Key Features & Deprotection | Common Use Cases |
| Boc (tert-Butoxycarbonyl) | Widely used, electron-withdrawing, and easily removed with acid.[2] | Suzuki couplings.[2] |
| SEM ((2-(Trimethylsilyl)ethoxy)methyl) | Offers robust protection under various conditions; removed with a fluoride source.[2] | Effective in related pyrrole systems, providing high stability.[12] |
| Sulfonyl (e.g., Tosyl, Phenylsulfonyl) | Electron-withdrawing groups that can enhance stability but may require harsher conditions for removal.[2] | Can influence metallation selectivity.[13] |
It is often beneficial to screen different protecting groups to find the optimal one for a specific reaction.[2]
Q3: How can I confirm that debromination is occurring and quantify it? Several analytical techniques can be used to detect and quantify the debrominated byproduct.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the starting bromoindole, the desired product, and the debrominated indole byproduct, allowing for quantification.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile compounds. The mass spectrometer can confirm the loss of the bromine atom by observing the molecular ion of the debrominated product.[15][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often show the appearance of a new aromatic proton signal in the place where the bromine was, providing clear evidence of debromination.
Q4: Does the position of the bromine atom on the indole ring matter? Yes, the position of the bromine atom can influence its lability. While specific stability data for all positions is not always available, the electronic environment of each carbon on the indole ring is different. For instance, the C3 position is inherently more electron-rich and reactive towards electrophiles, while the benzene core (C4-C7) has different reactivity profiles.[18][19] It is reasonable to assume that the stability of the C-Br bond will vary depending on its location.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Bromoindole
This protocol provides a standard method for protecting the indole nitrogen with a Boc group, a crucial first step in suppressing debromination.
-
Dissolve the bromoindole (1.0 eq.) in a suitable anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2-1.5 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the N-Boc protected bromoindole.
Protocol 2: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol outlines conditions optimized to favor the desired cross-coupling over reductive debromination.
-
To a flame-dried Schlenk flask, add the N-protected bromoindole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a mild base such as K₃PO₄ (2.0-3.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.[4]
-
Heat the reaction mixture to the desired temperature (start with lower temperatures, e.g., 60-80 °C) and stir vigorously.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
References
- Costa, P., Nasim, A., & Lanterna, A. E. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A.
- Wang, D., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules.
- Wikipedia. (n.d.). Dehalogenation. In Wikipedia.
- McGrath, M. J., & O'Brien, P. (2012). Enhanced photocatalytic dehalogenation of aryl halides by combined poly-p-phenylene (PPP) and TiO2 photocatalysts. SciSpace.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. ATSDR.
- Wang, S., et al. (2022). Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans. Proceedings of the National Academy of Sciences.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- ResearchGate. (2025). A New Protecting-Group Strategy for Indoles. ResearchGate.
- Chae, J., & Buchwald, S. L. (2004). Palladium-catalyzed regioselective hydrodebromination of dibromoindoles: application to the enantioselective synthesis of indolodioxane U86192A. The Journal of Organic Chemistry.
- Zhang, Y., et al. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Chemosphere.
- ResearchGate. (2025). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Zhang, P., et al. (2020). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules.
- Strauss, M. J., et al. (2026). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. ResearchGate.
- Li, B., & Li, B. (2016). C-H Functionalization of indoles and oxindoles through CDC reactions. RSC Advances.
- Trends in Environmental Analytical Chemistry. (2021). ScienceDirect.
- Douglas, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis.
- Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research.
- World Health Organization. (2008). Analytical methods and achievability. Guidelines for drinking-water quality.
- Clark, K. F., et al. (2018). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society.
- Ministry of the Environment, Japan. (n.d.). Analytical Methods. env.go.jp.
- N'toulabo, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports.
- ResearchGate. (2015). How can I protect the C2 position of indole and subsequently to be removed easily? ResearchGate.
- Osaka University. (n.d.). Dearomatization of Indoles via Palladium-Catalyzed Allylic C–H Activation. OUCI.
- Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Journal of Organic Chemistry.
- Cera, G., et al. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC.
- Bergman, J., & Venemalm, L. (1992). Efficient synthesis of 2-chloro-, 2-bromo-, and 2-iodoindole. The Journal of Organic Chemistry.
- Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Ghent University Library.
- Lipshutz, B. H., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic Letters.
- ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Singh, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.
- ResearchGate. (2025). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. ResearchGate.
- Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry.
- National Institutes of Health. (2025). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. NIH.
- Fu, G. C., & Kirchhofer, A. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Angewandte Chemie International Edition.
- YouTube. (2013). An Introduction to Palladium Catalyzed Reactions. YouTube.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dehalogenation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. soc.chim.it [soc.chim.it]
- 19. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Indole Functionalization
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are actively working with indole scaffolds. Indole and its derivatives are fundamental structural units in a vast array of natural products and biologically active compounds.[1] Consequently, the development of efficient and selective methods for their functionalization is a cornerstone of modern organic and medicinal chemistry.[2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of indole chemistry and achieve your synthetic goals.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during indole functionalization reactions in a question-and-answer format. Each solution provides a causal explanation and actionable steps for optimization.
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: "My C-H functionalization reaction is producing a mixture of C2, C3, and benzenoid-ring substituted isomers. How can I achieve site-selectivity?"
Causality & Troubleshooting:
The inherent electronic properties of the indole ring favor electrophilic substitution at the C3 position, followed by C2 and then the benzene ring.[1][4] Overcoming this intrinsic reactivity to target other positions is a significant challenge but can be achieved through several strategic approaches.[5][6]
-
Directing Groups (DGs): This is the most powerful strategy for controlling regioselectivity. The choice of directing group, typically installed on the indole nitrogen, can steer the reaction to a specific C-H bond.
-
For C2-Selectivity: Employ directing groups like acetyl, pivaloyl, or N,N-dimethylcarbamoyl.[1]
-
For C7-Selectivity: Bulkier directing groups such as phosphinoyl or hydrosilyl can direct functionalization to the C7 position.[1][7] Palladium catalysis with a P(V) directing group like N-P(O)tBu2 is also effective for C7 arylation.[7]
-
For C4/C5/C6-Selectivity: Accessing these positions is more complex. C4 functionalization has been achieved by blocking the C3 position and using specific palladium-catalyzed conditions.[8][9] C6 arylation can be achieved using a copper catalyst with an N-P(O)tBu2 directing group.[7]
-
-
Catalyst and Ligand Control: The choice of transition metal catalyst and its coordinating ligand can dramatically influence the reaction outcome.[10] For instance, in the oxidative Heck reaction of indoles, ligand development has enabled a switch between C3 and C2 selectivity.[10][11][12]
-
Solvent Effects: The reaction medium can influence regioselectivity. In some palladium-catalyzed arylations, a switch from C2 to C3 selectivity can be achieved by changing the solvent.[13]
Optimization Workflow for Regioselectivity:
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 2: Low Yield and/or Byproduct Formation in Friedel-Crafts Alkylation
Question: "My Friedel-Crafts reaction with an indole and an electrophile is giving low yields and multiple products, including polyalkylated species."
Causality & Troubleshooting:
The high nucleophilicity of the indole ring makes it prone to over-alkylation in Friedel-Crafts reactions.[2] The initial C3-alkylation product can be more nucleophilic than the starting indole, leading to a second alkylation.
-
Stoichiometry Control: Use an excess of the indole nucleophile relative to the electrophile. This significantly increases the probability that the electrophile will react with an unreacted indole molecule rather than the mono-alkylated product, thus minimizing polyalkylation.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the desired kinetic product. However, in some cases, this can lead to more complex mixtures.[2] Careful temperature screening is crucial.
-
Substrate Electronics: The electronic nature of both the indole and the electrophile plays a key role. Reactions often perform best when either the indole or the electrophile contains an electron-withdrawing group, which deactivates the system towards over-alkylation.[2]
-
Catalyst Choice: While classic Friedel-Crafts reactions use strong Lewis acids, milder and more selective catalysts are often preferable for indoles. Bidentate halogen-bond donors have emerged as efficient catalysts for these reactions.[14] For asymmetric variants, chiral bifunctional catalysts like cinchona alkaloids can be highly effective.[15]
Table 1: General Optimization Parameters for Indole Friedel-Crafts Alkylation
| Parameter | Recommendation | Rationale |
| Indole:Electrophile Ratio | 2:1 or higher | Minimizes polyalkylation by statistical probability.[2] |
| Temperature | Start at low temperature (e.g., 0 °C) and gradually increase | Controls reaction rate and can improve selectivity.[2] |
| Catalyst | Screen mild Lewis acids, Brønsted acids, or organocatalysts | Avoids decomposition of sensitive indole substrates.[14][15] |
| Solvent | Aprotic solvents (e.g., DCM, DCE) | Solubilizes reactants and facilitates the reaction. |
Issue 3: Competing N-Alkylation vs. C3-Alkylation
Question: "I am trying to perform an N-alkylation, but I'm getting a significant amount of the C3-alkylated isomer."
Causality & Troubleshooting:
The indole anion (indolate), formed upon deprotonation, is an ambident nucleophile with reactive sites at both the nitrogen and the C3 position. The N-alkylated product is typically the thermodynamically more stable isomer, while C3-alkylation is often kinetically favored.
-
Base and Solvent System: This is the most critical factor.
-
Strong Base/Polar Aprotic Solvent: Classical conditions use a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[16][17] This combination generates the indolate anion. Increasing the proportion of DMF often favors N-alkylation.[16]
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the cation of the indolate salt, leaving the nitrogen anion more exposed and nucleophilic.[18]
-
-
Reaction Temperature: Higher reaction temperatures can favor the formation of the thermodynamically stable N-alkylated product.[16][18] Increasing the temperature from room temperature to 80 °C or higher can significantly improve N-selectivity.[17][18]
-
Protecting/Blocking Groups:
-
Blocking C3: If the C3 position is already substituted, C3-alkylation is prevented, directing the reaction to the nitrogen.[16][19]
-
Electronic Modification: Introducing an electron-withdrawing group at the C2 or C3 position increases the acidity of the N-H bond, making deprotonation easier and promoting N-alkylation.[16][19]
-
-
Catalyst Control: In some advanced catalytic systems, such as copper-hydride catalyzed alkylations, the choice of phosphine ligand can be used to selectively produce either the N- or C3-alkylated product.[16][20]
Issue 4: Catalyst Deactivation in Cross-Coupling Reactions
Question: "My palladium-catalyzed cross-coupling reaction starts well but then stalls, leading to incomplete conversion. What could be causing catalyst deactivation?"
Causality & Troubleshooting:
The nitrogen atom in the indole ring can act as a ligand, coordinating to the metal center of the catalyst. This can lead to the formation of inactive or dormant catalyst species, effectively poisoning the catalytic cycle.[21] This is a common issue, particularly with nitrogen-containing heterocycles.
-
Ligand Design: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like BrettPhos or GPhos) can protect the metal center from inhibitory coordination by the indole substrate or product.[22] These ligands promote the desired reductive elimination step and resist displacement by N-heterocycles.
-
Base Selection: The base used can have a profound effect. Strong bases can sometimes lead to the decomposition of sensitive indole substrates, generating species that poison the catalyst. Using a weaker or more sterically hindered base (e.g., NaOTMS) can mitigate this issue.[22]
-
N-Protection: Protecting the indole nitrogen with a suitable group can prevent its coordination to the catalyst. However, the protecting group must be stable to the reaction conditions and easily removable. Silyl protecting groups have been shown to be effective in preventing unwanted side reactions.[23]
-
Precatalyst Activation and Off-Cycle Species: Understanding the entire catalytic cycle, including precatalyst activation and the formation of off-cycle species, is crucial. For example, some Pd(II) precatalysts require an activation step, while off-cycle Ni(II) species can form via comproportionation.[24] Optimizing conditions to favor the on-cycle pathway is key.
Troubleshooting Catalyst Deactivation:
Caption: A logical guide to addressing catalyst deactivation.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right protecting group for the indole nitrogen?
The ideal protecting group depends on the subsequent reaction steps you plan to perform.[25] Key considerations are:
-
Stability: The group must be stable to the reaction conditions for which protection is needed.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and clean.
-
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, Boc) will decrease the nucleophilicity of the indole ring, making it more stable to oxidation but less reactive towards electrophiles.[25] Alkyl groups (e.g., SEM, benzyl) have a smaller electronic impact.[25][26]
-
Common Protecting Groups:
-
Phenylsulfonyl (PhSO2): Robust and strongly electron-withdrawing. Easy to introduce but requires harsh conditions for removal.[25]
-
Boc (tert-Butoxycarbonyl): Common, cheap, and easily introduced. Reduces electron density and can often be removed under mild basic or acidic conditions.[25]
-
SEM ([2-(trimethylsilyl)ethoxy]methyl): Easily introduced and can be removed under specific fluoride-mediated conditions, offering orthogonality to many other protecting groups.[26][27]
-
Q2: What are the best practices for setting up a reaction under an inert atmosphere?
Many organometallic catalysts and reagents used in indole functionalization are sensitive to air and moisture. A properly established inert atmosphere is critical for success.
-
Glassware Preparation: Ensure all glassware is thoroughly dried, either in an oven ( >100 °C for several hours) or by flame-drying under vacuum.[28][29] Allow the glassware to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).[28]
-
Purging the System: The "evacuation and backfill" method is highly effective. This involves evacuating the air from the sealed reaction flask using a vacuum pump and then refilling it with a high-purity inert gas.[30] Repeating this cycle three times is standard practice. A simpler method is to flush the flask with a steady stream of inert gas for several minutes using an inlet and an outlet needle.[28][30]
-
Reagent Transfer: Use gas-tight syringes or cannulas to transfer air-sensitive liquid reagents.[31] Before drawing up the reagent, flush the syringe with inert gas.[28][31] When transferring, maintain a positive pressure of inert gas in the reaction flask, often using a balloon or a bubbler system.[28]
Protocol 1: Standard Inert Atmosphere Setup (Balloon Method)
-
Dry Glassware: Flame-dry the reaction flask containing a stir bar under vacuum. While hot, fold a rubber septum over the joint.
-
Clamp and Cool: Clamp the hot flask to a stand and allow it to cool to room temperature.
-
Establish Inert Atmosphere: Puncture the septum with a needle connected to a balloon filled with argon or nitrogen. Puncture the septum with a second, "exit" needle to allow air to be displaced.
-
Flush: Allow the inert gas to flush through the flask for at least 5 minutes.[28]
-
Seal: Remove the exit needle. The flask is now under a positive pressure of inert gas, ready for reagent addition.
Q3: My Fischer Indole Synthesis is failing. What are the common failure points?
The Fischer Indole Synthesis, while classic, can fail with certain substitution patterns.[32]
-
Mechanism Interruption: The key step is an acid-promoted[2][2]-sigmatropic rearrangement. If the arylhydrazine precursor has strong electron-donating substituents, a competing pathway involving heterolytic N-N bond cleavage can occur, preventing the desired cyclization.[32]
-
Acid Choice and Strength: The reaction is acid-catalyzed, but the wrong acid or concentration can lead to decomposition. Acetic acid, HCl, or Lewis acids like ZnCl2 are commonly used.[32] An empirical screen of different acids is often necessary.
-
Side Products: The formation of byproducts like aniline and ketones/aldehydes is a strong indication that the N-N bond cleavage pathway is dominant.[32]
-
Troubleshooting: If you observe failure, consider using a milder Lewis acid catalyst instead of a strong protic acid.[32] Modifying the electronic properties of the hydrazine or ketone/aldehyde starting material, if possible, can also redirect the reaction pathway.
References
- Title: Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step Source: Chemical Science (RSC Publishing) URL:[Link]
- Title: A Short Review of C7 – H Bond Functionalization of Indole/Indoline Source: RSIS Intern
- Title: Friedel-Crafts Alkylation of Indoles with Trichloroacetimid
- Title: Recent advances in functionalization of indoles.
- Title: Recent Advances on Direct Functionalization of Indoles in Aqueous Media Source: PubMed URL:[Link]
- Title: Transition metal-catalyzed C–H functionalizations of indoles Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
- Title: Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Source: NIH URL:[Link]
- Title: Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Source: SciSpace URL:[Link]
- Title: Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step. Source: Jiao Research Group URL:[Link]
- Title: Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole Source: ACS Catalysis - ACS Public
- Title: A New Protecting-Group Strategy for Indoles Source: ResearchG
- Title: Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles Source: PMC - NIH URL:[Link]
- Title: CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence Source: PMC - NIH URL:[Link]
- Title: Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalon
- Title: Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction Source: NIH URL:[Link]
- Title: What's the best way to protect the NH group in Heterocyclic Compounds?
- Title: Molecular-editing reaction expands indoles with nitrogen Source: C&EN Global Enterprise URL:[Link]
- Title: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)
- Title: How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry) Source: Quora URL:[Link]
- Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: RSC Publishing URL:[Link]
- Title: Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole Source: Semantic Scholar URL:[Link]
- Title: Solvent effects on the photooxidation of indolepyrazines Source: PubMed URL:[Link]
- Title: Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic C
- Title: Optimization of the Friedel-Crafts reaction conditions.
- Title: Recent advances in aza Friedel–Crafts reaction: strategies for achiral and stereoselective synthesis Source: RSC Publishing URL:[Link]
- Title: 7.3: Inert Atmospheric Methods Source: Chemistry LibreTexts URL:[Link]
- Title: What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?
- Title: Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen Source: ResearchG
- Title: Effect of solvent on the alkylation. Reaction conditions: indole (0.1...
- Title: What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques Source: Kintek Furnace URL:[Link]
- Title: From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds Source: PubMed URL:[Link]
- Title: Solvent-controlled regioselective arylation of indoles and mechanistic explorations Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
- Title: Inert
- Title: Solvent effects on the fluorescent states of indole derivatives–dipole moments Source: N/A URL:[Link]
- Title: Why Do Some Fischer Indolizations Fail? Source: Journal of the American Chemical Society URL:[Link]
- Title: Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022) Source: N/A URL:[Link]
- Title: C H Activation of Indoles Source: ResearchG
- Title: Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones Source: PMC URL:[Link]
- Title: C-H Functionalization of indoles and oxindoles through CDC reactions Source: N/A URL:[Link]
- Title: Delineating Physical Organic Parameters in Site-Selective C–H Functionaliz
- Title: Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes Source: Beilstein Journals URL:[Link]
- Title: Problems with Fischer indole synthesis Source: Reddit URL:[Link]
- Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL:[Link]
- Title: Strategies for the enantioselective N-functionalization of indoles.
- Title: Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species Source: ACS Catalysis - ACS Public
- Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Title: Discovery of the directing effect of indole for non-aromatic C-H activation in the palladium-catalyzed cross-dehydrogenative coupling with β-ketoesters Source: ChemRxiv | Cambridge Open Engage URL:[Link]
- Title: The Fischer Indole synthesis: reaction mechanism tutorial Source: YouTube URL:[Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. jiaolei.group [jiaolei.group]
- 13. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Friedel-Crafts Reaction of Indoles with Imines by an Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. researchgate.net [researchgate.net]
- 30. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace [kintekfurnace.com]
- 31. m.youtube.com [m.youtube.com]
- 32. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Cross-Coupling of Halogenated Indoles
Welcome to the technical support center for catalyst selection in the cross-coupling of halogenated indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful C-C and C-N bond-forming reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
Cross-coupling reactions involving halogenated indoles are notoriously sensitive to a variety of factors. The following section addresses common problems, their probable causes, and actionable solutions to get your reaction back on track.
Problem 1: Low to No Product Formation
This is one of the most frequent issues. Before making drastic changes, a systematic diagnosis is key.
Potential Cause 1: Inactive Catalyst The active Pd(0) species is crucial for the catalytic cycle to begin.[1][2] If your precatalyst is not properly activated or has decomposed, the reaction will not proceed.
-
Solution:
-
Use a Pre-catalyst: If you are not already, consider using a commercially available palladium pre-catalyst. These are often more reliable at generating the active Pd(0) species.
-
Check Reagent Quality: Ensure your palladium source is from a reliable supplier and has been stored correctly. Palladium(II) sources like Pd(OAc)₂ require reduction in situ, which can sometimes be inefficient.[1]
-
Anaerobic Conditions: Ensure your reaction is set up under strictly anaerobic conditions. Oxygen can oxidize and deactivate the Pd(0) catalyst.[3]
-
Potential Cause 2: Poor Ligand Choice The ligand plays a critical role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[4][5] An inappropriate ligand for your specific substrate can lead to a stalled reaction.
-
Solution:
-
Ligand Screening: Experiment with a variety of phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] Bulky, electron-rich ligands are often effective for challenging substrates like indoles.[6]
-
Consider Bidentate vs. Monodentate Ligands: The choice between monodentate and bidentate ligands can influence the reaction mechanism and efficiency.[1] For instance, in Heck couplings, monodentate phosphine ligands can lead to both neutral and cationic mechanisms.[1]
-
Potential Cause 3: Inappropriate Base or Solvent The base is not just a proton scavenger; it plays a role in the catalytic cycle. The solvent affects the solubility of reagents and the stability of intermediates.
-
Solution:
-
Base Optimization: If using a strong base like NaOtBu, ensure it is fresh. For base-sensitive substrates, consider milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6][7]
-
Solvent Selection: Aprotic solvents like dioxane, THF, or toluene are commonly used.[6] If solubility is an issue, a co-solvent system might be necessary. However, be cautious with protic solvents like alcohols, as they can be a source of hydrides leading to dehalogenation.[6]
-
Problem 2: Significant Dehalogenation of the Indole Starting Material
Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and frustrating side reaction.[6]
Potential Cause 1: Formation of Palladium-Hydride (Pd-H) Species This is the most accepted mechanism for dehalogenation.[6] Pd-H species can arise from reactions with the base, solvent, or trace water.[6]
-
Solution:
-
Optimize Base and Solvent: Avoid strong alkoxide bases if possible and use rigorously dried aprotic solvents.[6] If an aqueous system is required, carefully control the water content.[6]
-
Ligand Choice: Bulky, electron-donating ligands can sometimes suppress dehalogenation by promoting the desired reductive elimination over the dehalogenation pathway.[6]
-
Potential Cause 2: Substrate Reactivity The tendency for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[6] Electron-deficient indoles are also more susceptible.[6]
-
Solution:
-
Switch Halide: If possible, using a less reactive halide (e.g., switching from an iodoindole to a bromoindole) can reduce dehalogenation.[8][9]
-
Protecting Groups: For N-H indoles, deprotonation by the base can increase the electron density of the ring. Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM) can sometimes suppress this side reaction.[6]
-
Problem 3: Catalyst Deactivation
The catalyst can become deactivated during the reaction, leading to incomplete conversion.
Potential Cause: Coordination of Indole Nitrogen to Palladium The nitrogen atom in the indole ring can coordinate to the palladium center, inhibiting its catalytic activity.[6] This is particularly problematic for N-H indoles.
-
Solution:
-
N-Protection: Protecting the indole nitrogen is a common strategy to prevent catalyst poisoning.[10]
-
Specialized Ligands: Certain bulky ligands are designed to create a sterically hindered environment around the palladium, preventing coordination from the indole nitrogen.
-
Use of Additives: In some cases, additives can be used to mitigate catalyst deactivation.
-
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to catalyst and reaction parameter selection for the cross-coupling of halogenated indoles.
Q1: Which palladium-catalyzed cross-coupling reaction is best for my specific indole functionalization?
The choice of reaction depends on the desired bond formation:
-
Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[11]
-
Buchwald-Hartwig Amination: The go-to method for forming C-N bonds with a wide range of amines.[12]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[13][14]
-
Heck Coupling: Suitable for coupling with alkenes.
-
Stille Coupling: Couples with organostannanes, but the toxicity of tin reagents is a significant drawback.[15]
Q2: Should I protect the indole nitrogen?
While many protocols for palladium-catalyzed cross-coupling reactions fail with unprotected N-H indoles due to side reactions and catalyst deactivation, recent advancements have led to the development of catalyst systems that are effective for unprotected indoles.[16]
-
When to Protect: If you are experiencing low yields, significant side products, or catalyst deactivation, protecting the indole nitrogen is a reliable strategy.[6]
-
When to Use N-H Indoles: If you have access to specialized ligands and catalysts designed for N-H substrates, you may be able to avoid the extra steps of protection and deprotection.
Q3: How do I choose the right ligand for my reaction?
Ligand selection is often empirical, but some general guidelines can be followed:
| Ligand Type | Characteristics | Best Suited For |
| Bulky Biaryl Phosphines (e.g., XPhos, SPhos) | Electron-rich, sterically demanding. | Generally robust for a wide range of cross-couplings, including challenging substrates like indoles.[6] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form stable complexes. | Can be effective alternatives to phosphine ligands, sometimes offering higher stability.[17] |
| Bidentate Phosphines (e.g., dppf, Xantphos) | Form chelate complexes with palladium. | Can offer different reactivity and selectivity compared to monodentate ligands.[12][18] |
Q4: What is the general order of reactivity for halogenated indoles?
The reactivity of the C-X bond generally follows the trend: I > Br > OTf > Cl > F.[19] This means that iodoindoles are the most reactive, which can be both an advantage (milder reaction conditions) and a disadvantage (more prone to side reactions like dehalogenation).[6] Chloroindoles are the least reactive and often require more active catalyst systems and higher temperatures.[20]
Q5: My reaction is sluggish. What can I do to speed it up?
-
Increase Temperature: Carefully increasing the reaction temperature can often accelerate the reaction.[6]
-
Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[6]
-
Optimize Ligand and Base: A more electron-rich ligand or a stronger base can sometimes increase the reaction rate.
-
Microwave Irradiation: This can significantly reduce reaction times, but optimization of conditions is crucial.[8]
III. Experimental Protocols & Visual Guides
General Protocol for a Suzuki-Miyaura Coupling of a Bromoindole
This protocol is a starting point and may require optimization for your specific substrates.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add:
-
Bromoindole (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
-
Add anhydrous, degassed solvent (e.g., toluene/water mixture). [6]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.[6]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Typically involves dilution with an organic solvent, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentration under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
IV. References
-
Cornett, L. (2025). Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Chemistry Summer Fellows. [Link]
-
Chen, Y., et al. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science, 12(23), 8096-8101. [Link]
-
Zhang, J., et al. (2020). Expanding the Promiscuity of a Copper-Dependent Oxidase for Enantioselective Cross-Coupling of Indoles. Angewandte Chemie International Edition, 59(15), 6069-6073. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. [Link]
-
ResearchGate. (n.d.). Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Semantic Scholar. (2009). Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ACS Publications. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
ACS Publications. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3479-3494. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
-
NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), 51444. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Heck Reaction of Aryl Chlorides und Mild Conditions Promoted by Organic Ionic Bases. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
NIH. (n.d.). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. [Link]
-
Myers, A. (n.d.). The Stille Reaction. [Link]
-
NIH. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3532. [Link]
-
ACS Publications. (n.d.). The Copper-Catalyzed N-Arylation of Indoles. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
MDPI. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
PubMed. (n.d.). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Bromo vs. 6-Bromo Indole Derivatives
Introduction: The Strategic Role of Bromine in Modulating Indole's Therapeutic Potential
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in nature and its remarkable versatility as a pharmacophore.[1] From neurotransmitters like serotonin to potent alkaloids, indoles are central to a vast array of biological processes. In the quest for novel therapeutics, chemists often turn to halogenation to fine-tune the physicochemical properties of lead compounds. The introduction of a bromine atom, in particular, can dramatically alter a molecule's lipophilicity, metabolic stability, and binding interactions, often enhancing its biological activity.[2]
However, the specific position of the bromine atom on the indole ring is not a trivial detail. Its placement at the 5-position versus the 6-position can lead to distinct biological profiles, directing the molecule toward different therapeutic targets and potencies. This guide provides an in-depth, objective comparison of the biological activities of 5-bromo and 6-bromo indole derivatives, supported by experimental data, to aid researchers in navigating the subtle yet critical structure-activity relationships (SAR) that govern their function.
Visualizing the Core Structures
To ground our discussion, let's first visualize the fundamental difference between the two scaffolds.
Caption: Core chemical structures of 5-bromoindole and 6-bromoindole.
Comparative Analysis of Biological Activities
The positional isomerism of the bromine atom profoundly impacts the interaction of these derivatives with biological targets. Below, we compare their performance across several key therapeutic areas.
Anticancer Activity: A Tale of Diverse Mechanisms
Both 5- and 6-bromoindole scaffolds have yielded promising anticancer agents, though they often operate through different mechanisms.
5-Bromoindole Derivatives: This class has been extensively explored for its antiproliferative effects, demonstrating multifaceted mechanisms of action.
-
EGFR Tyrosine Kinase Inhibition: A significant body of research highlights novel 5-bromoindole-2-carboxylic acid derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] Aberrant EGFR activation is a hallmark of many cancers, and its inhibition can lead to cell cycle arrest and apoptosis.[3][4]
-
Mitotic Spindle Disruption: Certain 5-bromoindole derivatives, including carbothioamides and triazoles, exert their anticancer effects by disrupting the mitotic spindle, a critical apparatus for cell division.[3][5] This action effectively halts cancer cell proliferation and invasion.[3][5]
-
Anti-Angiogenesis: Some derivatives have shown the ability to inhibit angiogenesis, the formation of new blood vessels essential for tumor growth. This is achieved, in part, by reducing the expression of Vascular Endothelial Growth Factor (VEGF).[3][5]
6-Bromoindole Derivatives: While direct comparisons in anticancer assays are less common in the literature, the anti-inflammatory properties of 6-bromoindoles (discussed later) are highly relevant to oncology, as inflammation is a key component of the tumor microenvironment. Furthermore, some studies on broader classes of indole derivatives show activity, but the specific contribution of the 6-bromo substitution requires more focused investigation.
Quantitative Anticancer Activity Data
| Compound Class | Bromine Position | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| 5-bromo-7-azaindolin-2-one derivatives | 5 | A549 (Lung) | 3.10 - 65.05 µM | [3] |
| 5-bromo-7-azaindolin-2-one derivatives | 5 | HepG2 (Liver) | 2.36 - 49.04 µM | [3] |
| 5-bromoindole carbothioamide | 5 | HUVEC (Endothelial) | 711.7 µg/mL (low cytotoxicity) | [3][6] |
| 5-bromospiroindoline derivatives | 5 | Jurkat, CEM (Leukemia) | Partial increase in activity | [7] |
| 3,6-Dibromocarbazole derivatives | 6 (on carbazole) | Various | 4.7–32.2 µM | [8] |
Note: The carbazole structure is related to but distinct from a simple indole.
Caption: EGFR signaling inhibition by 5-bromoindole derivatives.
Antimicrobial Activity: Targeting Bacteria and Fungi
The position of bromine also dictates the spectrum and potency of antimicrobial effects.
5-Bromoindole Derivatives: These compounds have shown notable activity against pathogenic fungi.
-
Antifungal Action: 3-acyl-5-bromoindole derivatives are effective against phytopathogens like Monilinia fructicola and Botrytis cinerea, inhibiting both mycelial growth and conidial germination.[3] Molecular docking studies suggest these compounds may target the mitochondrial enzyme succinate dehydrogenase (SDH).[3]
6-Bromoindole Derivatives: This class has demonstrated significant antibacterial and antibiotic-enhancing properties.
-
Antibacterial Action: 6-bromoindolglyoxylamide derivatives exhibit intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.[9] Certain analogues also show enhanced activity against Gram-negative bacteria such as Escherichia coli.[9] The mechanism for some of these compounds involves rapid membrane permeabilization and depolarization.[9]
-
Antibiotic Enhancement: Crucially, some 6-bromo derivatives act as antibiotic potentiators. They can enhance the efficacy of conventional antibiotics against resistant bacteria by inhibiting bacterial cystathionine-γ-lyase, an enzyme involved in producing H₂S to protect against oxidative stress.[10]
Quantitative Antimicrobial Activity Data
| Compound Class | Bromine Position | Microbial Strain | Activity Metric (MIC) | Reference |
| 6-bromoindole | 6 | XDR Acinetobacter baumannii | 64 µg/mL | [3] |
| 6-bromoindolglyoxylamide polyamine | 6 | S. aureus, S. intermedius | Active (qualitative) | [9] |
| 3-acyl-6-bromoindole derivatives | 6 | M. fructicola, B. cinerea | Potent mycelial growth inhibitors | [11] |
| Substituted aminoindoles | 5, 6 | S. aureus | 7.8 µg/mL (for a 5-aminoindole derivative) | [12] |
Anti-inflammatory Activity: A Clear Positional Preference
Research on brominated indoles from marine molluscs provides one of the clearest direct comparisons of positional isomerism.
Structure-Activity Relationship: Studies on brominated isatins (an indole derivative) revealed a distinct rank order of activity for inhibiting nitric oxide (NO) production in macrophages: 5-bromo > 6-bromo > 7-bromo .[13]
-
5-Bromoisatin: Showed the highest activity, with a predicted IC₅₀ of 34.3 µg/mL (151.6 µM) for NO inhibition.[14] It also demonstrated potent inhibition of Tumor Necrosis Factor-alpha (TNFα), reaching 100% inhibition at 50 µg/mL.[14]
-
6-Bromoindole and 6-Bromoisatin: Both showed significant anti-inflammatory activity, inhibiting NO, TNFα, and Prostaglandin E2 (PGE2).[13][14] Their mode of action involves inhibiting the translocation of the pro-inflammatory transcription factor NFκB.[13] 6-bromoindole derivatives isolated from the marine sponge Geodia barretti also demonstrated anti-inflammatory effects by modulating cytokine secretion (reducing IL-12p40, increasing IL-10) from dendritic cells.[15][16][17]
This clear SAR suggests that the electronic and steric properties conferred by the C5 bromine are optimal for interacting with key targets in inflammatory pathways, such as cyclooxygenases (COX-1/2).[18]
Quantitative Anti-inflammatory Activity Data
| Compound | Bromine Position | Target/Assay | Activity Metric (IC₅₀) | Reference |
| 5-Bromoisatin | 5 | NO Inhibition | ~34.3 µg/mL (151.6 µM) | [14] |
| 5-Bromoisatin | 5 | TNFα Inhibition | 38.05 µM | [14] |
| 6-Bromoindole | 6 | NO Inhibition | Similar to 5-bromoisatin | [14] |
| Barettin (a 6-bromoindole alkaloid) | 6 | IL-10 Secretion | 11.8 µM | [17] |
| Barettin (a 6-bromoindole alkaloid) | 6 | IL-12p40 Secretion | 21.0 µM | [17] |
Experimental Protocols: Self-Validating Methodologies
To ensure the reproducibility and trustworthiness of biological data, standardized and well-controlled experimental protocols are essential.
Protocol 1: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the bromoindole derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Culture the bacterial or fungal strain overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a 2-fold serial dilution of the bromoindole derivatives in a 96-well plate using the broth. Final volumes should be 50 µL per well.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Data Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.
Conclusion: Positional Isomerism as a Key Design Element
The evidence clearly indicates that the biological activity of bromoindoles is not solely dependent on the presence of bromine, but critically on its position.
-
5-Bromoindole derivatives have emerged as particularly potent anticancer and anti-inflammatory agents . The C5 position appears optimal for interactions with targets like EGFR kinase and enzymes in inflammatory cascades, as demonstrated by the clear 5-Br > 6-Br activity relationship in isatins.[13]
-
6-Bromoindole derivatives show significant promise in the antimicrobial field , acting both as direct antibacterial agents and as innovative antibiotic potentiators.[9][10] Their anti-inflammatory properties, while sometimes less potent than their 5-bromo counterparts, are significant and operate through well-defined mechanisms like NFκB inhibition.[13]
For drug development professionals, this comparison underscores a crucial principle: positional isomerism is a powerful tool for directing the therapeutic profile of a lead compound. The choice between a 5-bromo or 6-bromoindole scaffold should be a deliberate, target-oriented decision based on the desired biological outcome. Future research focusing on direct, side-by-side comparisons of these isomers in a wider range of assays will further illuminate their therapeutic potential and guide the rational design of next-generation indole-based drugs.
References
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry. [Link]
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles
- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]
- Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. PubMed Central. [Link]
- Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles
- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel
- Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia. [Link]
- Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. MDPI. [Link]
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- Structure/activity relationships of indole derivatives.
- Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins.
- 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflamm
- Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2. PubMed. [Link]
- Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives.
- A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity.
- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxyl
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship [pubmed.ncbi.nlm.nih.gov]
- 5. Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study [pharmacia.pensoft.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. rrpharmacology.ru [rrpharmacology.ru]
- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity | MDPI [mdpi.com]
- 17. iris.hi.is [iris.hi.is]
- 18. Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition - PMC [pmc.ncbi.nlm.nih.gov]
The Halogen Advantage: A Comparative Guide to the Structure-Activity Relationship of Halogenated Indole Alkaloids
For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. Nature itself has extensively utilized this heterocyclic system, particularly in the marine environment, where halogenation is a common biosynthetic modification. This guide provides an in-depth, objective comparison of halogenated indole alkaloids and their non-halogenated counterparts, elucidating the profound impact of halogen substitution on their pharmacological profiles. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to rationally design and develop more potent and selective therapeutic agents.
The Rationale for Halogenation: More Than Just an Atomic Swap
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, Iodine) into an indole alkaloid is not a trivial structural change. It fundamentally alters the molecule's physicochemical properties, which in turn can dramatically influence its biological activity.[1] The rationale behind exploring halogenated analogs stems from several key principles of medicinal chemistry:
-
Modulation of Lipophilicity: Halogens, particularly chlorine and bromine, are lipophilic. Their incorporation can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.[2] The partition coefficient (LogP) is a key descriptor in this context.
-
Electronic Effects: Halogens are electronegative and can alter the electron distribution within the indole ring. This can influence the pKa of nearby functional groups, affecting ionization at physiological pH and thereby modulating receptor-ligand interactions.[3]
-
Steric Hindrance and Conformational Restriction: The size of the halogen atom can introduce steric bulk, which may favor a specific conformation that is more amenable to binding with a biological target. This can lead to increased selectivity for a particular receptor subtype or enzyme isoform.
-
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis base. This unique interaction can provide an additional anchor point within a binding pocket, enhancing affinity and potency.
The following diagram illustrates the key physicochemical effects of halogenation on an indole scaffold.
Caption: Physicochemical consequences of halogenating an indole alkaloid.
Comparative Analysis of Biological Activities
The true measure of the "halogen advantage" lies in the comparative analysis of biological data. Here, we present a curated overview of experimental findings across several key therapeutic areas.
Anticancer Activity: A Tale of Potency and Selectivity
Halogenation has been a particularly fruitful strategy in the development of anticancer agents based on indole alkaloids. The presence of a halogen can significantly enhance cytotoxicity against various cancer cell lines.
Case Study: Meridianins
Meridianins are a family of marine-derived indole alkaloids that have demonstrated potent inhibition of various protein kinases, enzymes often dysregulated in cancer. Structure-activity relationship (SAR) studies have revealed that halogenation of the indole ring is a critical determinant of their cytotoxic and kinase inhibitory activity.
| Compound | Halogenation Pattern | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| Meridianin A | 4-OH | CDK1 | >50 | - | - | [4] |
| Meridianin B | 6-Br, 4-OH | CDK1 | 1.5 | LMM3 | 11.4 | [4] |
| Meridianin C | 5-Br, 4-OH | CDK1 | 1.2 | LMM3 | 9.3 | [4] |
| Meridianin E | 7-Br, 4-OH | CDK1 | 0.9 | LMM3 | 11.1 | [4] |
| Meridianin F | 5,6-diBr, 4-OH | CDK1 | 2.5 | - | - | [4] |
Key Insights:
-
Potency Enhancement: A single bromine substitution at positions 5, 6, or 7 of the indole ring dramatically increases the inhibitory potency against CDK1 compared to the non-halogenated Meridianin A.[4]
-
Positional Isomers Matter: The position of the bromine atom influences the degree of potency enhancement, with the 7-bromo derivative (Meridianin E) being the most potent CDK1 inhibitor in this series.[4]
-
Dihalogenation can be Detrimental: The presence of two bromine atoms, as in Meridianin F, slightly reduces the inhibitory potency compared to the monobrominated analogs, suggesting a potential steric clash or an unfavorable electronic effect in the kinase binding site.[4]
The following workflow illustrates a typical experimental approach to assess the cytotoxic effects of these compounds.
Caption: Principle of a competitive radioligand binding assay.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of the data presented, we provide detailed, step-by-step methodologies for the key experiments discussed in this guide.
Protocol for MTT Cytotoxicity Assay
This protocol is adapted from established methods for assessing the cytotoxicity of chemical compounds on adherent cancer cell lines. [5][6][7][8][9] Materials:
-
Adherent cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom sterile cell culture plates
-
Test compounds (halogenated and non-halogenated indole alkaloids) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh complete medium.
-
Perform a cell count and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in serum-free medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle controls (medium with the highest concentration of DMSO) and untreated controls (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol for Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor, such as the serotonin 5-HT₂ₐ receptor. [4][10][11][12] Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO cells stably expressing human 5-HT₂ₐ receptors)
-
Radiolabeled ligand (e.g., [³H]-Ketanserin)
-
Unlabeled ligand for non-specific binding determination (e.g., cold Ketanserin)
-
Test compounds (halogenated and non-halogenated indole alkaloids)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, cell membranes, and radiolabeled ligand.
-
Non-specific Binding: Assay buffer, cell membranes, radiolabeled ligand, and a high concentration of unlabeled ligand.
-
Competitive Binding: Assay buffer, cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Perspectives
The evidence presented in this guide unequivocally demonstrates that halogenation is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity of indole alkaloids. The introduction of halogens can lead to substantial improvements in potency, selectivity, and pharmacokinetic properties. However, the effects of halogenation are highly context-dependent, relying on the specific halogen, its position on the indole scaffold, and the nature of the biological target.
Future research in this area should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of comprehensive libraries of halogenated indole alkaloids will provide a more granular understanding of the SAR.
-
Exploring less common halogens: The effects of iodination and fluorination are less explored compared to chlorination and bromination and may offer unique advantages.
-
Computational modeling: In silico studies, such as molecular docking and quantum mechanics calculations, can help to rationalize the observed SAR and guide the design of new, more potent analogs.
By continuing to explore the "halogen advantage," the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.
References
- Pauletti, P. M., et al. (2010). Halogenated Indole Alkaloids from Marine Invertebrates. Marine Drugs, 8(5), 1526–1549. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Protocols.io. (2023). MTT assay protocol. [Link]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
- Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
- Gifford Bioscience. Radioligand Binding Assay. [Link]
- Zhang, X., et al. (2020). Synthesis and cytotoxic evaluation of halogenated α-exo-methylene-lactones. Bioorganic & Medicinal Chemistry, 28(3), 115281. [Link]
- Al-Warhi, T., et al. (2024). Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents. CentAUR. [Link]
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
- Robertson, L. P., et al. (2023). Synthesis and Antimalarial Evaluation of Halogenated Analogues of Thiaplakortone A. Marine Drugs, 21(6), 325. [Link]
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
- Munro, T. A., et al. (2010). Synthesis and biological evaluation of C-2 halogenated analogs of salvinorin A. Bioorganic & Medicinal Chemistry Letters, 20(2), 729-732. [Link]
- ResearchGate. (2017). Comparison of the biological activity of the main natural halogenated indole alkaloids meridianins, psammopemmins, aplicyanins, and aplysinopsins. [Link]
- Nagl, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology, 117(3), 649-659. [Link]
- Enyedy, I. J., & Sakamuri, S. (2021). The influence of calculated physicochemical properties of compounds on their ADMET profiles. Bioorganic & Medicinal Chemistry Letters, 36, 127825. [Link]
- Polikanov, A. S., et al. (2021). Synthesis of Differentially Halogenated Lissoclimide Analogues to Probe Ribosome E-Site Binding. ACS Chemical Biology, 16(4), 675-684. [Link]
- Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]
- Kemp, C. A., et al. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System. Microbiology Research, 12(2), 245-254. [Link]
- Wójcik, E., et al. (2023). Comparison of Substance Sources in Experimental Antimicrobial Susceptibility Testing. International Journal of Molecular Sciences, 24(4), 3433. [Link]
- Gładkowski, W., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5437. [Link]
- Michael, V. E. (2022). The comparative study of antimicrobial activities of the composite mixture of Gongronema latifolium and Pterocarpus Soyauxii on Bacillus cereus and Escherichia coli. ScienceOpen Preprints. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The influence of calculated physicochemical properties of compounds on their ADMET profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Efficacy of 2-(6-bromo-1H-indol-3-yl)acetonitrile in Cancer Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential anticancer efficacy of 2-(6-bromo-1H-indol-3-yl)acetonitrile. While direct experimental data for this specific compound is not extensively available in public literature, this guide will establish its potential by examining the performance of structurally related indole derivatives. By synthesizing data from analogous compounds, we can infer the probable mechanisms of action, effective concentrations, and appropriate experimental designs for future investigations of this compound.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with significant biological activities.[1] In oncology, indole derivatives have demonstrated a wide range of anticancer mechanisms, including the inhibition of tubulin polymerization, modulation of cell cycle progression, and induction of apoptosis.[1] The introduction of a bromine atom to the indole ring can significantly alter the compound's electronic properties and lipophilicity, often enhancing its biological activity. The acetonitrile moiety at the 3-position is a versatile functional group that can be a key pharmacophore or a synthetic handle for further derivatization.
While specific biological data for the 2-bromo isomer, this compound, is not extensively documented, its structural analogues, particularly 4-bromo and 5-bromo-1H-indole-3-acetonitrile, are recognized as valuable intermediates in the synthesis of biologically active compounds.[2] This guide will therefore focus on a comparative analysis with closely related bromo-indole and indole-acrylonitrile derivatives to provide a predictive framework for the efficacy of this compound.
Comparative Efficacy of Structurally Related Indole Derivatives
To contextualize the potential efficacy of this compound, we will examine data from two classes of structurally similar compounds: bromo-substituted indoles and indole-acrylonitrile derivatives.
Bromo-Substituted Indole Analogs
The position of the bromine atom on the indole ring is critical for determining the anticancer activity. While direct data for the 6-bromo isomer is sparse, studies on other bromo-indoles provide valuable insights. For instance, 3-(2-bromoethyl)-indole has been shown to inhibit the growth of colon cancer cells (SW480 and HCT116) at concentrations of 12.5 µM and 5 µM, respectively.[3] This compound was also found to inhibit NF-κB activation, a key pathway in cancer cell survival and proliferation.[3]
Another study on a series of 1-benzyl-5-bromoindolin-2-one derivatives identified compounds with potent anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values in the low micromolar range.[4] These findings suggest that the presence of a bromine atom on the indole scaffold is compatible with, and can even enhance, cytotoxic activity against cancer cells.
Indole-Acrylonitrile Derivatives: A Close Structural Comparison
A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, which share the indole and acrylonitrile moieties with our target compound, have been evaluated for their in vitro anticancer activity against a panel of approximately 60 human cancer cell lines.[5] The results for the most active analogs are summarized in the table below.
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM) |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.38 - 7.91 |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | 0.38 - 7.91 |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | 0.38 - 7.91 |
| Table 1: In Vitro Anticancer Activity of 2-(1H-indol-2-yl)-3-acrylonitrile Analogs. GI₅₀ represents the concentration causing 50% inhibition of cell growth. Lower values indicate higher potency. Data from Kandeel et. al. (2023).[5] |
Notably, compound 5c demonstrated potent activity against specific cancer cell lines, as detailed below:
| Cancer Cell Line | GI₅₀ (µM) |
| Leukemia (HL-60(TB)) | < 0.01 |
| Colon Cancer (COLO 205) | 0.08 |
| Breast Cancer (MDA-MB-468) | 0.09 |
| Table 2: Potent Activity of Compound 5c against Specific Cancer Cell Lines. Data from Kandeel et. al. (2023).[5] |
These findings are significant as they demonstrate that the indole-acrylonitrile scaffold can exhibit potent, sub-micromolar anticancer activity. The variation in efficacy across different cancer cell lines also highlights the importance of broad-panel screening to identify sensitive cancer types.
Proposed Mechanism of Action
Based on the known mechanisms of related indole derivatives, this compound is likely to exert its anticancer effects through multiple pathways. The indole scaffold is a common feature in many kinase inhibitors, and bromo-substituted indole acetonitriles could be designed to target the ATP-binding pocket of various kinases involved in cancer cell signaling.[2]
One of the frequently implicated pathways for indole derivatives is the PI3K/Akt/mTOR signaling cascade, which is fundamental for cell growth, proliferation, and survival.[6] Inhibition of key components of this pathway can lead to the suppression of cancer cell growth.
Caption: Proposed mechanism of action via the PI3K/Akt/mTOR pathway.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of this compound, a series of standardized in vitro assays are recommended.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines should be utilized, for example, MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are commonly used in initial screening.
-
Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of programmed cell death.
-
Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI positive cells are necrotic.
Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion and Future Directions
While direct efficacy data for this compound is currently limited, a comparative analysis of structurally related bromo-indoles and indole-acrylonitriles strongly suggests its potential as a valuable anticancer agent. The potent, sub-micromolar activity observed for some indole-acrylonitrile derivatives provides a compelling rationale for the synthesis and evaluation of this compound.
Future research should focus on the synthesis of this compound and its evaluation in a broad panel of cancer cell lines using the standardized protocols outlined in this guide. Mechanistic studies should also be conducted to elucidate its precise molecular targets and signaling pathways. The insights gained from such studies will be crucial for the further development of this promising indole derivative as a potential therapeutic agent in oncology.
References
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- BenchChem. (2025). The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.
- BenchChem. (2025). A Comparative Analysis of In Vitro and In Vivo Activity of Indole-Acetonitrile Analogs as Anticancer Agents.
- Kandeel, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 4974.
- Biosynth. Indole-3-acetonitrile.
- MDPI. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies.
- Moura, J., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. International Journal of Molecular Sciences, 24(24), 17493.
- BenchChem. (2025). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticance.
- ResearchGate. IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]
- Anticancer Agents in Medicinal Chemistry. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. [Link]
- ResearchGate. IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. [Link]
- National Center for Biotechnology Information. (2023).
- National Center for Biotechnology Information. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. [Link]
- Al-Warhi, T., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(17), 5484.
- National Center for Biotechnology Information. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
- National Center for Biotechnology Information. (2015). 3-(2-Bromoethyl)
- National Center for Biotechnology Information. (2018). Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. [Link]
- National Center for Biotechnology Information. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (2008). Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. [Link]
- National Center for Biotechnology Information. (2019). Prodrugs of the cancer cell selective anti-cancer agent (Z)-2-(1H-indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131) are orally efficacious in a mouse model of resistant colon cancer. [Link]
- National Center for Biotechnology Information. (2023).
- ResearchGate. (2016). Abstract 3783: Co-treatment of metastasis-derived colon cancer cells with bromoethyl indole (BEI)
- National Center for Biotechnology Information. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
- National Center for Biotechnology Information. (2019).
- JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. [Link]
- Springer. (2011).
- MDPI. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
- National Center for Biotechnology Information. (2023). Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. [Link]
- UChicago Medicine. (2023). Novel drug that targets cell immortality may improve effects of existing cancer therapies. [Link]
- National Center for Biotechnology Information. (2020).
- ResearchGate. IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). [Link]
- MDPI. (2020). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. [Link]
Sources
- 1. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-(6-bromo-1H-indol-3-yl)acetonitrile
Abstract
The unambiguous structural determination of synthetic intermediates is a cornerstone of successful drug discovery and development. This guide provides a comprehensive framework for the validation of 2-(6-bromo-1H-indol-3-yl)acetonitrile, a key heterocyclic building block. We will move beyond a simple recitation of data to a comparative analysis, contrasting the expected spectroscopic signature of the target molecule against its potential isomeric impurities. This document outlines a multi-technique spectroscopic workflow—leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—designed to provide orthogonal data points for confident structural elucidation. The causality behind experimental choices and data interpretation is explained, offering field-proven insights for researchers, scientists, and drug development professionals.
The Imperative for Rigorous Validation
This compound (CAS 152213-61-1) is a derivative of indole, a privileged structure in medicinal chemistry known for its diverse biological activities.[1] The presence of a bromine atom at the 6-position and a reactive acetonitrile group at the 3-position provides synthetic handles for creating libraries of novel compounds for screening against various biological targets, including kinases and cancer cell lines.[1][2]
However, the synthesis of substituted indoles is not without its challenges. Electrophilic substitution reactions can often yield a mixture of positional isomers. For instance, depending on the synthetic route, bromination could potentially occur at other positions on the indole ring (e.g., C4, C5, C7), leading to the formation of isomeric impurities that may possess different reactivity and toxicological profiles. Therefore, a robust, multi-faceted validation strategy is not merely good practice; it is essential for ensuring the integrity of downstream applications and the reproducibility of scientific findings.
The Orthogonal Spectroscopic Workflow
No single analytical technique can unambiguously confirm the structure of a novel compound, especially when isomeric impurities are a possibility. A self-validating system relies on the convergence of evidence from multiple, independent methods. Our approach integrates three core spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the number of unique protons and carbons, their chemical environments, and their connectivity. This is the most powerful tool for distinguishing positional isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight and elemental composition (specifically the presence of bromine via its characteristic isotopic pattern).
-
Infrared (IR) Spectroscopy: Verifies the presence of key functional groups (nitrile, amine, aromatic ring), confirming the core structural motifs are intact.
The following diagram illustrates the logical flow of this integrated validation process.
Caption: Integrated workflow for the structural validation of synthesized compounds.
Comparative Analysis: Distinguishing the 6-Bromo Isomer
NMR Spectroscopy: The Decisive Technique
Expertise in Action: The substitution pattern on the benzene portion of the indole ring creates a unique fingerprint in the aromatic region of the ¹H NMR spectrum. The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) are definitive for identifying the position of the bromine substituent.
Expected ¹H NMR Signature for this compound:
-
Indole N-H: A broad singlet, typically downfield (>10 ppm in DMSO-d₆, ~8.2 ppm in CDCl₃).
-
C2-H: A singlet (or a triplet with small coupling to the CH₂ group), typically around 7.3-7.4 ppm.
-
CH₂: A singlet corresponding to the two protons of the acetonitrile methylene group, typically around 3.8-4.0 ppm.
-
Aromatic Protons (The Fingerprint Region):
-
C7-H: This proton is adjacent to the bromine-bearing carbon and will appear as a singlet (or a doublet with a very small meta-coupling), expected around 7.7 ppm. This is a key diagnostic signal.
-
C5-H: This proton is ortho to the bromine and will appear as a doublet of doublets, expected around 7.2 ppm.
-
C4-H: This proton is ortho to the pyrrole ring fusion and will appear as a doublet, expected around 7.5 ppm.
-
| Proton Assignment | Expected for 6-Bromo Isomer (Predicted) | Comparison: 4-Bromo Isomer | Rationale for Distinction |
| C7-H | ~7.7 ppm (s or d) | ~7.2 ppm (t) | The 6-bromo isomer yields a unique singlet/narrow doublet for the C7 proton, whereas in the 4-bromo isomer, C7-H is a triplet coupled to C5-H and C6-H. |
| C5-H | ~7.2 ppm (dd) | ~7.1 ppm (d) | The splitting pattern and chemical shift are distinct due to the different neighboring atoms. |
| C4-H | ~7.5 ppm (d) | N/A (Bromine Substituted) | The absence of a signal for C4-H and the presence of signals corresponding to C5, C6, and C7 protons confirm the 4-bromo substitution. |
| C2-H | ~7.3 ppm (s) | ~7.3 ppm (s) | This signal is less informative for distinguishing benzene-ring isomers. |
| -CH₂-CN | ~3.9 ppm (s) | ~3.9 ppm (s) | This signal confirms the presence of the sidechain but does not aid in isomer differentiation. |
¹³C NMR will also show a distinct pattern, with the carbon directly attached to the bromine (C6) exhibiting a chemical shift around 115-120 ppm. The other aromatic carbon signals will also differ predictably between isomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified, dry compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4]
-
Solvent Choice: DMSO-d₆ is often preferred as it ensures the N-H proton is observable as a distinct, exchangeable peak.
-
Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY) on a spectrometer (400 MHz or higher).
-
Analysis: Reference the spectrum to the residual solvent peak. Integrate the signals in the ¹H spectrum to confirm proton counts. Analyze the splitting patterns and coupling constants in the aromatic region to confirm the 6-bromo substitution pattern. Use the ¹³C spectrum to confirm the number of unique carbons.
Mass Spectrometry: Confirming Composition
Expertise in Action: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a highly characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment.
Expected MS Signature:
-
Molecular Ion (M⁺): The target molecule has a molecular formula of C₁₀H₇BrN₂ and a monoisotopic mass of approximately 233.98 Da.[6]
-
Isotopic Pattern: A mass spectrometer will detect two peaks of nearly equal intensity for the molecular ion: one for the ⁷⁹Br-containing molecule (M) and one for the ⁸¹Br-containing molecule (M+2). The presence of this 1:1 doublet is definitive proof of a single bromine atom in the molecule.
-
Fragmentation: Electron Impact (EI) ionization would likely show fragmentation corresponding to the loss of the acetonitrile sidechain or the bromine atom.
| Analysis | Expected Result for this compound | Alternative Isomers | Conclusion |
| Molecular Ion [M+H]⁺ (ESI) | A doublet at m/z 234.99 and 236.99 | Same m/z values | Confirms molecular formula (C₁₀H₇BrN₂) but does not distinguish isomers. |
| Key Fragmentation (EI) | Loss of HCN (m/z ~207/209), loss of CH₂CN (m/z ~194/196) | Similar fragmentation patterns expected | Provides structural information but is not the primary tool for isomer differentiation. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Use Electrospray Ionization (ESI) for accurate mass determination of the molecular ion or Electron Impact (EI) to observe fragmentation patterns.
-
Analysis: Acquire a high-resolution mass spectrum (HRMS) to confirm the elemental composition to within a few parts per million (ppm). Verify the M/M+2 isotopic pattern for the molecular ion.
Infrared (IR) Spectroscopy: Functional Group Verification
Expertise in Action: IR spectroscopy is a rapid and effective method to confirm the presence of the key functional groups that define the molecule's class. While it cannot distinguish positional isomers, it serves as a crucial quality check.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation |
| Indole N-H | Stretching | 3400 - 3300 (sharp) | Confirms the presence of the indole N-H group. |
| Aromatic C-H | Stretching | 3100 - 3000 | Confirms the aromatic system. |
| Nitrile C≡N | Stretching | 2260 - 2240 (sharp, medium intensity) | Crucial diagnostic peak. Confirms the presence of the acetonitrile moiety.[4] |
| Aromatic C=C | Stretching | 1600 - 1450 | Confirms the benzene and pyrrole ring structures. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the N-H, C≡N, and aromatic C-H/C=C vibrations. The absence of other strong signals (e.g., a broad O-H or a strong C=O) confirms the purity of the functional groups.
Conclusion
The structural validation of this compound requires a synergistic application of NMR, MS, and IR spectroscopy. While MS and IR confirm the molecular formula and the presence of essential functional groups, ¹H NMR spectroscopy stands as the definitive technique for distinguishing the target 6-bromo isomer from its positional counterparts. The key diagnostic feature is the unique splitting pattern of the aromatic protons, particularly the singlet-like appearance of the C7 proton. By employing this comparative and orthogonal workflow, researchers can ensure the structural integrity of their synthesized material with the highest degree of confidence, paving the way for reliable and reproducible results in drug discovery and chemical biology.
References
- Acta Crystallographica Section E: Structure Reports Online. 2-(4-Bromo-1H-indol-3-yl)acetonitrile. (2012). [Link]
- PubChemLite. This compound. Accessed January 9, 2026. [Link]
- Dar'in, D.V., et al. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. (2023). [Link]
- PubMed. 2-(4-Bromo-1H-indol-3-yl)acetonitrile. (2012). [Link]
- Sabat, M., et al. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. (2021). [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- NIST. Acetonitrile. NIST Chemistry WebBook. Accessed January 9, 2026. [Link]
- Doc Brown's Chemistry. Infrared Spectroscopy. Accessed January 9, 2026. [Link]
Sources
- 1. Buy this compound | 152213-61-1 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(4-Bromo-1H-indol-3-yl)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H7BrN2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Antiproliferative Effects of Indole-3-Acetonitrile Analogs
Introduction: The Indole Scaffold as a Cornerstone in Oncology Research
The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its presence in numerous natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets.[1][2] Indole-3-acetonitrile (I3N), a natural compound derived from the breakdown of glucobrassicin in cruciferous vegetables, serves as a fascinating chemical starting point for the development of novel anticancer agents.[3][4] While its parent compound, Indole-3-carbinol (I3C), has been more extensively studied, I3N and its synthetic analogs are gaining significant attention for their potent antiproliferative properties.[3][4][5]
This guide provides a comparative analysis of various indole-3-acetonitrile analogs, synthesizing data from multiple studies to offer researchers and drug development professionals a clear overview of their structure-activity relationships (SAR), mechanisms of action, and antiproliferative efficacy. We will delve into quantitative data, explain the rationale behind chemical modifications, and provide robust experimental protocols to facilitate further research in this promising area.
Comparative Analysis of Indole-Acrylonitrile Analogs: A Leap in Potency
A significant advancement in enhancing the antiproliferative activity of the indole-acetonitrile scaffold involves the introduction of an acrylonitrile moiety. This modification has given rise to a class of compounds with substantially increased potency against a broad spectrum of cancer cell lines.
A key study by Kandeel et al. explored a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives, revealing several compounds with potent growth inhibitory effects across approximately 60 human cancer cell lines.[6][7] The general structure involves the condensation of 2-(1H-indol-2-yl)acetonitrile with various aldehydes.
Quantitative Data Summary: Efficacy Across Cancer Types
The data below summarizes the mean growth inhibitory (GI₅₀) values for the most active analogs from this series. Lower GI₅₀ values indicate higher potency.
| Compound ID | R-group (at position 3 of acrylonitrile) | Mean GI₅₀ (µM) |
| 2l | 4-(dimethylamino)phenyl | 0.38 - 7.91 |
| 5a | 4-(dimethylamino)phenyl (N-methyl indole) | 0.38 - 7.91 |
| 5b | 4-(dimethylamino)phenyl (N-ethyl indole) | 0.38 - 7.91 |
| 5c | 4-(dimethylamino)phenyl (N-propyl indole) | 0.38 - 7.91 |
| 5d | 4-(dimethylamino)phenyl (N-butyl indole) | 0.38 - 7.91 |
| Data sourced from Kandeel et al. (2023).[6][7] |
Compound 5c , in particular, demonstrated remarkable and selective potency against several cell lines, highlighting the therapeutic potential of this scaffold.
| Cancer Type | Cell Line | GI₅₀ (µM) | Total Growth Inhibition (TGI) (µM) |
| Leukemia | HL-60(TB) | 0.0244 | 0.0866 |
| Non-Small Cell Lung | NCI-H522 | 0.0244 | 0.0866 |
| Colon | COLO 205 | 0.0244 | 0.0866 |
| CNS | SF-539 | 0.0244 | 0.0866 |
| Ovarian | OVCAR-3 | 0.0244 | 0.0866 |
| Data for compound 5c, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile, sourced from Kandeel et al. (2023).[6][7] |
Structure-Activity Relationship (SAR) Insights
The impressive potency of these analogs can be attributed to specific structural features:
-
The Acrylonitrile Moiety: The introduction of the double bond and the nitrile group is critical for activity. Hydrogenation of the double bond or replacing the acrylonitrile with an imino-acetonitrile moiety leads to a dramatic decrease in antiproliferative effects.[1]
-
N-Alkylation of the Indole Ring: The substitution of a methyl group at the N-1 position of the indole ring was found to significantly enhance activity by as much as 60-fold compared to the non-substituted parent compound.[8] This is exemplified by the high potency of compounds 5a-d compared to 2l . The alkyl group likely increases lipophilicity, potentially improving cellular uptake.
-
Aromatic Substitution: The presence of an electron-donating group, such as the 4-(dimethylamino)phenyl substituent, on the acrylonitrile moiety is a common feature among the most active compounds, suggesting its importance in target binding.[6][7]
-
The 5-Nitro Group: In other related indole series, the presence of a 5-nitro group is a recurring feature in biologically active compounds, often enhancing their cytotoxic properties.[9]
Mechanisms of Action: Unraveling the Cellular Pathways
Indole derivatives exert their anticancer effects by modulating a variety of cellular signaling pathways. While the precise mechanism can vary between analogs, several key targets have been identified.
Inhibition of the PI3K/Akt/mTOR Pathway
A frequently implicated target is the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[9] Indole analogs can inhibit key kinases within this pathway, such as PI3K, Akt, and mTOR, thereby halting the downstream signals that promote cancer cell growth.[9]
Caption: General experimental workflow for anticancer drug discovery.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10]It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [11] Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl. [12]* 96-well flat-bottom microplates.
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
Indole analog stock solutions (typically in DMSO).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [12][13]2. Compound Treatment: Prepare serial dilutions of the indole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, depending on the cell line's doubling time. [6][13]4. MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL). [10][13]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. [10][12]6. Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [13]Mix gently by pipetting or using an orbital shaker for 15 minutes. [13]7. Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). [9][10]A reference wavelength of >650 nm can be used to subtract background absorbance. [10]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value.
Protocol 2: Representative Synthesis of Indole-Acrylonitrile Analogs
A common and effective method for synthesizing 3-aryl-2-(indol-2-yl)acrylonitriles is the Knoevenagel condensation.
General Procedure:
-
Dissolve 2-(1H-indol-2-yl)acetonitrile and the appropriately substituted aromatic aldehyde (1:1 molar ratio) in a suitable solvent such as methanol. [6]2. Add a catalytic amount of a base, like sodium methoxide in methanol, to the mixture at room temperature. [6]3. Stir the reaction and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates out of the solution.
-
Filter the resulting solid, wash with a cold solvent (e.g., methanol), and dry.
-
Further purification can be achieved by recrystallization or column chromatography to yield the desired indole-acrylonitrile analog. [6]
Conclusion and Future Perspectives
The accumulated evidence strongly supports the development of indole-3-acetonitrile analogs, particularly indole-acrylonitriles, as a promising class of antiproliferative agents. Strategic modifications, such as N-alkylation and the introduction of specific aromatic substituents, have yielded compounds with nanomolar potency against a range of aggressive cancers. [6][7]The primary mechanisms appear to involve the disruption of critical cell signaling pathways like PI3K/Akt/mTOR and the induction of apoptosis. [9] Future research should focus on several key areas:
-
In Vivo Efficacy: While in vitro data is compelling, in vivo studies using xenograft models are essential to validate the therapeutic potential and assess the pharmacokinetic properties of lead compounds like 5c . [6]* Target Deconvolution: Precisely identifying the direct molecular targets for the most potent analogs will enable a more rational approach to second-generation drug design and help predict potential resistance mechanisms.
-
Toxicity Profiling: Evaluating the cytotoxicity of these compounds against normal, non-cancerous cell lines is crucial to determine their therapeutic window and potential for clinical translation. [2][14] By continuing to explore the rich chemistry of the indole scaffold, the scientific community is well-positioned to develop novel, effective, and selective therapies for cancer treatment.
References
- BenchChem. (2025). Comparative Guide to Structure-Activity Relationship (SAR) Studies of 2-(5-nitro-1H-indol-3-yl)acetonitrile Analogs as Anticancer Agents.
- BenchChem. (2025). A Comparative Analysis of In Vitro and In Vivo Activity of Indole-Acetonitrile Analogs as Anticancer Agents.
- Kandeel, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(1), 123. [Link]
- Kandeel, M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI. [Link]
- Yilmaz, I., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Letters in Drug Design & Discovery, 30(10), 1215-1232. [Link]
- Al-Ostath, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(6), 649-676. [Link]
- Weng, J. R., et al. (2018). Indole-3-carbinol: a plant hormone combatting cancer. Cancer Letters, 420, 1-9. [Link]
- Al-Oqaili, N., et al. (2023). MTT (Assay protocol). Protocols.io. [Link]
- ResearchGate.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Semantic Scholar. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. [Link]
- Saini, M., et al. (2020).
- Moura, C., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways.
- Aggarwal, B. B., et al. (2019). Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane. Frontiers in Nutrition, 6, 42. [Link]
- BenchChem. (2025).
- Memorial Sloan Kettering Cancer Center. (2023). Indole-3-Carbinol. [Link]
- Royal Society of Chemistry. (2018). Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs. [Link]
- MDPI. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. [Link]
- Life Extension. (2024). Which Is Best? Indole-3-Carbinol Vs. DIM. [Link]
- Neliti. (2017).
- Moura, C., et al. (2023). Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. International Journal of Molecular Sciences, 24(24), 17495. [Link]
- Quirit, J. G., et al. (2014). The antiproliferative response of indole-3-carbinol in human melanoma cells is triggered by an interaction with NEDD4-1 and disruption of wild-type PTEN degradation. Molecular Cancer Research, 12(11), 1621-1634. [Link]
- Hazhazi, H., et al. (2017).
- Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. Acta Chimica Slovenica, 72(4), 730-739. [Link]
Sources
- 1. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies | MDPI [mdpi.com]
- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-carbinol: a plant hormone combatting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Indoles Derived From Glucobrassicin: Cancer Chemoprevention by Indole-3-Carbinol and 3,3'-Diindolylmethane [frontiersin.org]
- 5. Which Is Best? Indole-3-Carbinol Vs. DIM - Life Extension [lifeextension.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to the Mechanism of Action of 2-(6-bromo-1H-indol-3-yl)acetonitrile Derivatives
The 2-(6-bromo-1H-indol-3-yl)acetonitrile scaffold, a marine-derived natural product found in Pseudosuberites hyalinus, represents a privileged structure in medicinal chemistry.[1] Its derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, including anticancer and anti-inflammatory properties.[2] Understanding the precise mechanism by which these compounds exert their effects is paramount for their optimization and clinical translation. This guide provides a comprehensive comparison of methodologies to elucidate the mechanism of action of novel this compound derivatives, offering researchers a strategic framework for their investigations.
The Indole Nucleus: A Hub for Kinase Inhibition
The indole scaffold is a recurring motif in a multitude of kinase inhibitors.[2] This is largely due to its ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases. Derivatives of bromoindole acetonitrile are being actively explored for their potential to inhibit kinases that are critical drivers of cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.[2]
A primary step in characterizing a novel derivative is to assess its impact on cancer cell viability. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
Comparative Analysis of Cell Viability
To illustrate a comparative analysis, consider two hypothetical derivatives, Compound A and Compound B , tested against a panel of cancer cell lines alongside a known kinase inhibitor, Staurosporine, as a positive control.
| Compound | Cell Line 1 (Lung Cancer) IC50 (µM) | Cell Line 2 (Breast Cancer) IC50 (µM) | Cell Line 3 (Colon Cancer) IC50 (µM) |
| Compound A | 1.5 | 2.8 | 5.2 |
| Compound B | 8.7 | 12.1 | 15.6 |
| Staurosporine | 0.01 | 0.02 | 0.015 |
This data clearly indicates that Compound A exhibits superior potency across all tested cell lines compared to Compound B. The next logical step is to investigate the underlying molecular mechanisms responsible for this differential activity.
Dissecting the Molecular Mechanism: A Step-by-Step Approach
A systematic workflow is crucial for pinpointing the molecular targets and downstream signaling pathways affected by the lead compounds.
Caption: Potential inhibition of EGFR/Src signaling.
Experimental Protocol 2: Western Blot Analysis for Apoptosis Markers
Western blotting is a powerful technique to detect changes in the expression of proteins involved in apoptosis. [3]Key markers include cleaved caspases and cleaved poly (ADP-ribose) polymerase-1 (PARP-1). [3] Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cancer cells and treat with various concentrations of the test compounds for different time points (e.g., 24, 48 hours). [4]2. Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. [5]3. Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay. [4]4. SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane. [5]5. Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST. Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C. [5]6. Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system. [4]7. Analysis: Perform densitometry analysis to quantify the relative protein expression, normalizing to a loading control like β-actin or GAPDH. [4] Comparative Apoptosis Induction:
| Treatment | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Compound A (1 µM) | 4.2 | 3.8 |
| Compound B (10 µM) | 1.8 | 1.5 |
| Staurosporine (100 nM) | 5.5 | 5.1 |
The significant increase in cleaved caspase-3 and PARP levels upon treatment with Compound A confirms its ability to induce apoptosis, consistent with its potent kinase inhibition.
Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a widely used method to analyze the distribution of cells in different phases of the cell cycle. Step-by-Step Methodology:
-
Cell Harvest and Fixation: Harvest treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. [6][7]2. Incubation: Incubate the fixed cells for at least 30 minutes at 4°C. [6]3. Washing: Centrifuge the cells and wash the pellet twice with PBS to remove the ethanol. [6]4. RNase Treatment: Resuspend the cells in PBS containing RNase A (100 µg/ml) and incubate at room temperature for 5 minutes. [6]5. PI Staining: Add propidium iodide solution (50 µg/ml) to the cell suspension. [6]6. Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content. 7. Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. [6] Comparative Cell Cycle Arrest:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55 | 25 | 20 |
| Compound A (1 µM) | 75 | 10 | 15 |
| Compound B (10 µM) | 60 | 22 | 18 |
Compound A induces a significant arrest of cells in the G1 phase of the cell cycle, a common consequence of inhibiting growth factor receptor signaling pathways like EGFR.
Conclusion and Future Directions
The integrated approach outlined in this guide, combining cell viability assays, in vitro kinase profiling, and cellular mechanism of action studies, provides a robust framework for characterizing novel this compound derivatives. The comparative data for our hypothetical compounds, A and B, clearly demonstrates how this systematic process can differentiate a potent and specific inhibitor (Compound A) from a less active analogue.
Future studies should focus on elucidating the precise binding mode of promising derivatives through co-crystallization with their target kinases. Furthermore, comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this exciting class of compounds, ultimately paving the way for their development as next-generation therapeutics.
References
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Gao, Y., et al. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- National Center for Biotechnology Information. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Scribd. (n.d.). Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
- YouTube. (2020). Cell Cycle Analysis by Flow Cytometry.
- Zhang, C.-G., et al. (2012). 2-(6-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o144.
- Mao, Q.-X., Zhang, C.-G., & Li, J.-F. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o451.
- Targetmol. (n.d.). 6-Bromoindole-3-acetonitrile.
- ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.
- MDPI. (2021). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola.
- Semantic Scholar. (n.d.).
- MDPI. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- National Center for Biotechnology Information. (2012).
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
Sources
- 1. astorscientific.store [astorscientific.store]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Bromo-indole Isomers
Introduction: The Critical Role of Isomer Identification in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs, including neurotransmitters like serotonin and blockbuster drugs like sumatriptan.[1] Bromination of the indole ring is a common strategy to modulate the pharmacological properties of these molecules, enhancing their binding affinity, metabolic stability, or membrane permeability.[2] However, this synthetic modification introduces a significant analytical challenge: the precise identification of the resulting structural isomers. The seemingly subtle shift of a bromine atom from one position to another on the indole's benzene ring (positions 4, 5, 6, or 7) can profoundly alter a compound's biological activity and toxicity. For researchers in drug development, the unambiguous structural confirmation of the correct bromo-indole isomer is not merely an academic exercise—it is a prerequisite for reliable structure-activity relationship (SAR) studies and the advancement of safe and effective therapeutic candidates.
This guide provides an in-depth comparison of the key spectroscopic data for 4-, 5-, 6-, and 7-bromo-1H-indole. We will dissect the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the causal relationship between the bromine's position and the resulting spectral output. This document is designed to equip researchers, scientists, and drug development professionals with the field-proven insights needed to confidently distinguish between these critical isomers.
The Spectroscopic Fingerprint: A Multi-Technique Approach
No single analytical technique can definitively identify an isomer in isolation. The most trustworthy approach relies on a self-validating system where data from multiple spectroscopic methods converge to support a single, unambiguous structure. The following sections compare the expected outputs for each bromo-indole isomer.
Diagram: Bromo-indole Isomer Structures
Caption: Chemical structures of the four primary bromo-indole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating bromo-indole isomers. The position of the electronegative bromine atom creates a distinct electronic environment for each proton and carbon atom in the ring system, resulting in unique chemical shifts (δ) and coupling patterns.
¹H NMR Analysis: The protons on the benzene portion of the indole ring (H4 to H7) are most affected. The electron-withdrawing nature of bromine generally deshields adjacent protons, shifting them downfield.
-
4-Bromoindole: H5 will be a doublet of doublets (dd) shifted downfield, coupled to H6 and H7. H7 will also be a dd, coupled to H6 and H5.
-
5-Bromoindole: H4 and H6 will appear as doublets (d) or doublets of doublets (dd), with H4 often being the most downfield aromatic proton besides the N-H proton.
-
6-Bromoindole: H5 and H7 will be significantly affected. H7 will typically appear as a doublet, while H5 will be a dd.
-
7-Bromoindole: H6 will be a dd shifted downfield, coupled to H5 and H4.
¹³C NMR Analysis: The carbon directly attached to the bromine atom (the ipso-carbon) experiences a significant upfield shift due to the "heavy atom effect," while adjacent carbons are generally deshielded. This provides a clear diagnostic marker.
Table 1: Comparative ¹H and ¹³C NMR Data for Bromo-indole Isomers (in CDCl₃) | Isomer | Spectroscopic Data | H2 | H3 | H4 | H5 | H6 | H7 | C2 | C3 | C4 | C5 | C6 | C7 | C8 | C9 | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromoindole [3][4] | ¹H NMR (ppm) | ~7.2 | ~6.7 | - | ~7.2 | ~7.0 | ~7.3 | ¹³C NMR (ppm) | ~125.5 | ~102.1 | ~114.7 | ~123.6 | ~122.3 | ~112.5 | ~136.5 | ~128.2 | | 5-Bromoindole [5][6] | ¹H NMR (ppm) | ~7.2 | ~6.5 | ~7.7 | - | ~7.2 | ~7.3 | ¹³C NMR (ppm) | ~125.8 | ~102.3 | ~124.0 | ~113.1 | ~124.7 | ~113.1 | ~134.8 | ~129.8 | | 6-Bromoindole [7][8] | ¹H NMR (ppm) | ~7.1 | ~6.4 | ~7.5 | ~7.2 | - | ~7.5 | ¹³C NMR (ppm) | ~124.1 | ~102.7 | ~121.2 | ~123.4 | ~115.8 | ~114.6 | ~137.2 | ~122.7 | | 7-Bromoindole [9] | ¹H NMR (ppm) | ~7.2 | ~6.5 | ~7.2 | ~7.0 | ~7.3 | - | ¹³C NMR (ppm) | ~124.9 | ~102.8 | ~121.1 | ~121.1 | ~123.7 | ~102.8 | ~135.2 | ~132.3 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from various sources including ChemicalBook and PubChem.[3][4][5][6][7][8][9]
Mass Spectrometry (MS): The Isotopic Signature
Mass spectrometry is exceptionally useful for confirming the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[10][11] This results in a characteristic isotopic pattern for the molecular ion (M⁺).
-
Key Differentiator: Any bromo-indole isomer will exhibit a molecular ion peak (M⁺) and an "M+2" peak of almost equal intensity, separated by two mass-to-charge units (m/z). For bromo-indole (C₈H₆BrN), these peaks will appear at approximately m/z 195 and 197.[8] The presence of this distinct 1:1 doublet is definitive evidence of a single bromine atom in the molecule.[12]
While the primary fragmentation patterns (e.g., loss of H, HCN) may be similar across isomers, subtle differences in fragment ion intensities could potentially be used for differentiation, though this is less straightforward than NMR analysis.
Infrared (IR) Spectroscopy: Vibrational Clues
IR spectroscopy provides information about the vibrational modes of functional groups. While all bromo-indole isomers share the same core functional groups (N-H, C-H, C=C), the position of the heavy bromine atom influences the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
-
N-H Stretch: A characteristic sharp peak will be observed around 3400 cm⁻¹, corresponding to the N-H stretch of the indole ring.[13]
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Fingerprint Region (C-H Bending): The substitution pattern on the benzene ring dictates the out-of-plane C-H bending frequencies. For example, a 1,2,3-trisubstituted pattern (as in 4- and 7-bromoindole) will have different characteristic bands than a 1,2,4-trisubstituted pattern (as in 5- and 6-bromoindole). These differences, though subtle, can be used as supporting evidence when comparing an unknown sample to a reference spectrum.[14]
UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within the molecule. Indole and its derivatives typically show two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the π-electron system.[15] The position of the bromine substituent can cause slight bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima (λmax).
-
General Trend: Substitution on the indole ring generally leads to a red shift compared to the parent indole molecule (λmax ≈ 270-280 nm).[16][17]
-
Isomer Comparison: The differences in λmax between the bromo-indole isomers are often small (a few nanometers) and highly solvent-dependent, making UV-Vis a less reliable primary tool for differentiation compared to NMR.[15][18] However, it is an essential technique for quantitative analysis once the isomer's identity has been confirmed.
Diagram: General Spectroscopic Analysis Workflow
Caption: A generalized workflow for the structural elucidation of synthesized compounds.
Standard Operating Protocols
The following are generalized, self-validating protocols for acquiring high-quality spectroscopic data for bromo-indole isomers.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry bromo-indole sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the sample without reacting with it.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. A well-shimmed sample is essential for resolving fine coupling patterns.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (often several hundred to thousands) to achieve adequate signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or using the residual solvent peak as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[19]
-
Integrate the ¹H NMR signals to determine the relative number of protons corresponding to each peak.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the bromo-indole sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC Method:
-
Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Use a suitable capillary column (e.g., a nonpolar DB-5ms).
-
Run a temperature program that allows for the separation of the analyte from any impurities (e.g., start at 100 °C, ramp to 280 °C).
-
-
MS Method:
-
Use Electron Impact (EI) ionization at a standard energy of 70 eV.
-
Scan a mass range appropriate for the compound (e.g., m/z 40-300).
-
-
Data Analysis:
-
Examine the mass spectrum corresponding to the GC peak of the bromo-indole.
-
Verify the molecular weight and, most importantly, confirm the presence of the characteristic M⁺ and M+2 isotopic cluster with a ~1:1 intensity ratio.[10]
-
Conclusion
The differentiation of bromo-indole isomers is a non-trivial but essential task in modern chemical research. While mass spectrometry provides definitive proof of bromination via the M/M+2 isotopic pattern, NMR spectroscopy remains the gold standard for unambiguous isomer identification . The distinct chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for each isomer, directly mapping the electronic consequences of the bromine's position. IR and UV-Vis spectroscopy offer valuable supplementary data for confirming functional groups and performing quantitative measurements, respectively. By judiciously integrating these techniques, researchers can build a self-validating dataset that ensures the structural integrity of their compounds, thereby guaranteeing the reliability and reproducibility of their scientific findings.
References
- Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall. [URL not available for direct link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24905, 5-Bromoindole. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676494, 4-Bromoindole. PubChem. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676493, 6-Bromoindole. PubChem. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2011). A brief history of fluorescence and phosphorescence before the emergence of quantum theory. Journal of Chemical Education, 88(6), 731-738. This is a general reference for spectroscopy principles; a more specific URL for indole UV-Vis is: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3285227/
- NIST. (n.d.). Indole. NIST Chemistry WebBook. [Link]
- ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
- Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]
- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. [Link]
- LibreTexts Chemistry. (2023).
- Shokri, J., et al. (2018). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole. DergiPark. [Link]
- Liu, Y., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis.
- Asian Journal of Chemistry. (2010). Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy. [Link]
- RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Bromoindole(52488-36-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 6. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-1H-indole(52415-29-9) 1H NMR spectrum [chemicalbook.com]
- 8. 6-Bromoindole | C8H6BrN | CID 676493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 7-Bromoindole | 51417-51-7 [chemicalbook.com]
- 10. tutorchase.com [tutorchase.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Indole [webbook.nist.gov]
- 18. researchdata.edu.au [researchdata.edu.au]
- 19. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Comparing the In Vitro Cytotoxicity of Novel Indole Compounds
Introduction: The Enduring Promise of the Indole Scaffold in Oncology
The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activity.[1][2] In the relentless pursuit of novel anticancer therapeutics, indole derivatives have consistently emerged as promising candidates, demonstrating potent antiproliferative effects across a wide spectrum of cancer types.[3][4][5] These compounds exert their effects through diverse and complex mechanisms, including the disruption of cell cycle processes, inhibition of critical kinases, and, most notably, the induction of programmed cell death, or apoptosis.[4][6]
The initial preclinical assessment of any new chemical entity hinges on robust and reliable in vitro cytotoxicity screening. This critical step serves to quantify a compound's potency, elucidate its mechanism of action, and guide the crucial process of lead optimization. This guide provides an in-depth comparison of essential methodologies for evaluating the cytotoxic profiles of novel indole compounds, grounded in the principles of scientific integrity and experimental causality. We will dissect three foundational assays—MTT, LDH, and Caspase-Glo® 3/7—providing not just the protocols, but the strategic reasoning behind their application in a comprehensive screening cascade.
Pillar 1: Unraveling the Mechanisms of Indole-Induced Cell Death
Indole derivatives are pleiotropic agents, meaning they can interact with multiple cellular targets to induce cytotoxicity.[3][5] While some compounds function by inhibiting tubulin polymerization or targeting specific tyrosine kinases, a predominant mechanism of action for many potent indole-based anticancer agents is the induction of apoptosis.[2][4][6]
Apoptosis is a highly regulated and energy-dependent process of cell suicide, essential for normal tissue homeostasis. Its dysregulation is a hallmark of cancer. The intrinsic (or mitochondrial) pathway of apoptosis is frequently engaged by indole compounds. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).
A cytotoxic indole compound may tip this balance by upregulating pro-apoptotic proteins or downregulating anti-apoptotic ones.[1][7] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a cascade of cysteine-aspartic proteases known as caspases. This cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which dismantle the cell by cleaving critical structural and DNA repair proteins.[7]
Caption: Standard experimental workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [8]2. Compound Treatment: Prepare serial dilutions of the novel indole compounds and a positive control (e.g., Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a defined period (typically 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [9]Following incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form. [8][10]5. Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. [11][10]Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm). [9]
B. LDH Assay: A Marker of Lost Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant. [12]LDH is a stable cytosolic enzyme that is rapidly released into the extracellular space upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. [13]
-
Causality Explained: This assay directly measures cell death associated with membrane lysis. It is a self-validating system because LDH activity should be low in healthy cell cultures and high in positive controls treated with a lysis agent. It serves as an excellent counterpoint to the MTT assay. For example, a compound that is metabolically toxic but does not lyse the cell membrane will score in the MTT assay but not the LDH assay.
Caption: Standard experimental workflow for the LDH cytotoxicity assay.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is critical to set up two sets of control wells:
-
Spontaneous Release: Cells treated with vehicle only.
-
Maximum Release: Cells treated with a lysis buffer (e.g., 1% Triton™ X-100) for 45 minutes before the final step. [13]2. Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells). Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a fresh 96-well plate.
-
-
Reaction Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a substrate mix and a catalyst (diaphorase). [13]4. Incubation: Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light. [13]5. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after correcting for spontaneous release.
C. Caspase-Glo® 3/7 Assay: A Specific Indicator of Apoptosis
To confirm that the observed cytotoxicity is due to apoptosis, a direct measurement of key apoptotic enzymes is required. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that measures the activity of caspase-3 and caspase-7, the primary executioner caspases. [14][15]
-
Causality Explained: The assay reagent contains a specific caspase-3/7 substrate coupled to a luminogenic peptide. When caspases 3 and 7 are active, they cleave the substrate, releasing the peptide to be used by a luciferase enzyme, which generates a luminescent signal. [15]This "glow" is directly proportional to the amount of active caspase-3/7. A strong signal provides compelling evidence that the indole compound is inducing cell death via the apoptotic pathway.
Caption: Streamlined workflow for the luminescent Caspase-Glo 3/7 assay.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate suitable for luminescence readings. Treat with indole compounds as previously described and incubate for the desired time (e.g., 6, 12, or 24 hours). [15]2. Reagent Addition: Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add a volume of reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Pillar 3: Data Synthesis and Structure-Activity Relationship (SAR)
The power of this multi-assay approach lies in the integrated analysis of the data. By comparing the results, we can build a comprehensive profile of each novel indole compound.
Comparative Data Presentation
Let's consider a hypothetical study comparing three novel indole compounds (IND-001, IND-002, IND-003) against the standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Cytotoxicity (IC₅₀) of Novel Indole Compounds via MTT Assay
| Compound | IC₅₀ (µM) on MCF-7 (Breast) | IC₅₀ (µM) on A549 (Lung) | IC₅₀ (µM) on HCT-116 (Colon) |
| IND-001 | 15.2 | 22.5 | 18.9 |
| IND-002 | 5.8 | 9.1 | 7.3 |
| IND-003 | 0.95 | 1.4 | 1.1 |
| Doxorubicin | 0.50 | 0.85 | 0.62 |
Data are hypothetical and for illustrative purposes.
From Table 1, IND-003 emerges as the most potent candidate. We would then subject this compound to our panel of assays to determine its primary mechanism of cell death.
Table 2: Mechanistic Profile of Lead Compound IND-003 at 24 hours
| Assay | Endpoint Measured | Result for IND-003 (at 2x IC₅₀) | Interpretation |
| MTT | Metabolic Activity | ~60% decrease in signal | High cytotoxicity |
| LDH Release | Membrane Integrity | 8% increase vs. control | Minimal necrosis |
| Caspase-3/7 Activity | Apoptosis Execution | 12-fold increase vs. control | Strong induction of apoptosis |
Data are hypothetical and for illustrative purposes.
The combined data strongly suggest that IND-003 exerts its potent cytotoxic effects primarily through the induction of apoptosis, with minimal induction of necrosis. [16]
Structure-Activity Relationship (SAR) Insights
The differences in potency observed in Table 1 are directly linked to the chemical structure of the indole derivatives. SAR studies are crucial for optimizing lead compounds. [8]Key insights from the field include:
-
Substitutions on the Indole Ring: The placement of electron-withdrawing groups, such as halogens (F, Cl) or nitro groups (NO₂), at the 5-position of the indole ring often enhances anticancer activity. [8]* N1-Position Modification: Alkylation or arylation at the N1-position can modulate the compound's lipophilicity, which in turn affects its ability to cross the cell membrane and interact with intracellular targets. [8]* C3-Position Side Chain: The nature of the substituent at the C3 position is often critical for defining the compound's specific molecular target, such as its ability to bind to the colchicine site of tubulin. [17]
Caption: Key positions on the indole scaffold for SAR modification.
Conclusion and Future Outlook
This guide outlines a logical, evidence-based framework for the comparative in vitro cytotoxic evaluation of novel indole compounds. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptosis (Caspase-Glo® 3/7), researchers can gain a comprehensive understanding of a compound's potency and primary mechanism of action. This multi-assay approach is not merely a set of procedures; it is a self-validating system that provides the robust, high-quality data necessary to make informed decisions in the drug discovery pipeline.
The most promising candidates identified through this screening cascade, such as our hypothetical IND-003, would then become priorities for further mechanistic studies (e.g., cell cycle analysis, western blotting for apoptotic proteins) and, ultimately, advance to in vivo efficacy and toxicity testing in animal models. The systematic application of these principles will continue to unlock the full therapeutic potential of the versatile indole scaffold in the fight against cancer.
References
- Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Current Drug Targets, 11(6), 652-666.
- Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(15), 5863.
- Kaur, M., Singh, M., & Chadha, N. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Current Molecular Medicine, 21(7), 557-575.
- Abcam.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- BenchChem. (2025).
- Ahmad, A., Sakr, W. A., & Rahman, K. M. W. (2010). Anticancer Properties of Indole Compounds: Mechanism of Apoptosis Induction and Role in Chemotherapy. Bentham Science Publishers.
- Tribioscience. (n.d.). LDH Cytotoxicity Assay. Tribioscience.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
- ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
- CLYTE Technologies. (2025).
- Sharma, P. C., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1247.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences.
- Singh, R. K., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). European Journal of Medicinal Chemistry, 238, 114467.
- Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals.
- Frontiers. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers.
- National Institutes of Health. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. NIH.
- Global Journals. (n.d.). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journals.
- MDPI. (2021). Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 19(11), 658.
- PubMed Central. (n.d.).
- Benkendorff, K., et al. (2013). Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer. Marine Drugs, 11(10), 3801-3820.
- Ovid. (2021). Caspase-3: A primary target for natural and synthetic compounds for cancer therapy. Ovid.
- ResearchGate. (n.d.). Structure/activity relationships of indole derivatives.
- Liew, S. Y., et al. (2014). Subditine, a New Monoterpenoid Indole Alkaloid from Bark of Nauclea subdita (Korth.) Steud. Induces Apoptosis in Human Prostate Cancer Cells. PLOS ONE, 9(2), e87286.
- National Institutes of Health. (2018). Indole-3-Carbinol Induces Apoptosis in Human Osteosarcoma MG-63 and U2OS Cells. NIH.
- Frontiers. (2024).
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Carbinol Induces Apoptosis in Human Osteosarcoma MG-63 and U2OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. tribioscience.com [tribioscience.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. ovid.com [ovid.com]
- 15. Subditine, a New Monoterpenoid Indole Alkaloid from Bark of Nauclea subdita (Korth.) Steud. Induces Apoptosis in Human Prostate Cancer Cells | PLOS One [journals.plos.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Target Engagement of 2-(6-bromo-1H-indol-3-yl)acetonitrile
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental evidence. A critical milestone in this journey is the unambiguous confirmation of target engagement—proving that the molecule interacts with its intended protein target within the complex cellular environment. This guide provides an in-depth comparison of robust methodologies to confirm the target engagement of 2-(6-bromo-1H-indol-3-yl)acetonitrile, a marine-derived natural product with potential as a versatile scaffold in medicinal chemistry.[1][2]
While the specific biological targets of this compound are still under active investigation, its structural analogs have shown promise as kinase inhibitors and anticancer agents.[1] This guide is designed for a scenario where a researcher has a hypothesized protein target for this compound and seeks to validate this interaction. We will eschew a rigid template, instead focusing on the causality behind experimental choices and providing a framework for building a self-validating system of evidence.
Core Methodologies for Target Engagement: A Comparative Overview
Confirming target engagement is not a single experiment but a cohesive narrative built from orthogonal lines of evidence. We will compare three cornerstone techniques: the Cellular Thermal Shift Assay (CETSA) for confirming intracellular binding, Fluorescence Polarization for quantifying direct biophysical interaction, and Western Blotting for assessing the functional downstream consequences of target engagement.
| Methodology | Principle | Key Output | Context | Strengths | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Change in aggregation temperature (Tagg) | Intact cells, cell lysates | Label-free, physiological context | Not all binding events cause a thermal shift (false negatives) |
| Fluorescence Polarization (FP) | Measures the change in rotational speed of a fluorescently labeled molecule upon binding to a larger protein. | Binding affinity (Kd) | In vitro (purified components) | Quantitative, high-throughput | Requires a fluorescent probe, indirect measurement for competitors |
| Western Blotting | Antibody-based detection of a specific protein to measure changes in its expression or post-translational modification (e.g., phosphorylation). | Change in protein level or phosphorylation status | Cell lysates | Measures functional outcome, widely accessible | Indirect evidence of target binding, antibody-dependent |
Visualizing the Target Validation Workflow
A multi-pronged approach provides the most robust confirmation of target engagement. The workflow below illustrates how data from cellular, biophysical, and functional assays can be integrated to build a compelling case for a specific drug-target interaction.
Caption: Inhibition of a kinase signaling pathway.
Detailed Western Blot Protocol
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. [3] * Clear the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. [4] * Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. 4[3][5]. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. [6] * Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. 5[4]. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager. [3] * To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of phosphorylated protein to total protein would support target engagement and inhibition.
-
Conclusion: Building a Fortress of Evidence
Confirming the target engagement of a novel compound like this compound requires a meticulous, multi-faceted approach. No single experiment tells the whole story. The Cellular Thermal Shift Assay provides compelling evidence of binding in a physiological setting. Fluorescence Polarization can then deliver a precise, quantitative measure of this interaction's affinity. Finally, Western Blotting bridges the gap between binding and function, demonstrating a tangible downstream consequence within the cell. By integrating these orthogonal methodologies, researchers can build a robust, self-validating case for their compound's mechanism of action, paving the way for further development.
References
- BMG Labtech.
- Nanomicrospheres.
- Mo, R., et al. (2016).
- Perlman, D. H., et al.
- Benchchem.
- Abcam. Western blot protocol.
- Molecular Devices.
- Creative Biolabs. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting.
- Proteintech. WESTERN BLOTTING.
- Thermo Fisher Scientific. Western Blot Protocols and Recipes.
- Ortega, M. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Steiner, K. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Spradlin, J. N., et al. (2023). High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay.
- Ortega, M. A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Benchchem. The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry.
- Targetmol. 6-Bromoindole-3-acetonitrile. Astor Marketplace.
Sources
head-to-head comparison of different palladium catalysts for indole coupling
A Senior Application Scientist's Guide to Palladium Catalysts in Indole Coupling Reactions
For researchers, synthetic chemists, and professionals in drug development, the indole scaffold is a cornerstone of innovation. Its prevalence in pharmaceuticals and biologically active compounds necessitates robust and versatile synthetic methodologies. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the construction and functionalization of the indole nucleus, offering a significant advantage in terms of efficiency, functional group tolerance, and substrate scope over classical methods.[1][2]
This guide provides a head-to-head comparison of various palladium catalysts for key indole coupling reactions, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.
The Landscape of Palladium-Catalyzed Indole Synthesis
The versatility of palladium catalysis allows for the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of a diverse array of substituted indoles. The most prominent palladium-catalyzed reactions for indole synthesis and functionalization include the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent system is paramount to the success of these transformations, directly influencing yield, selectivity, and substrate scope.[3][4]
Visualizing the Catalytic Core: The Palladium Catalytic Cycle
A fundamental understanding of the general palladium-catalyzed cross-coupling cycle is essential for troubleshooting and optimizing reactions. The cycle typically involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Head-to-Head Catalyst Comparison
The following sections provide a comparative overview of palladium catalysts for specific indole coupling reactions, with performance data summarized for clarity.
The Heck Reaction: C-C Bond Formation via Alkenylation
The Heck reaction is a powerful tool for the alkenylation of indoles, typically at the C2 or C3 position. The choice of catalyst and directing group can influence the regioselectivity of the reaction.[5][6]
Table 1: Comparison of Palladium Catalysts for the Heck Reaction of Indoles
| Catalyst Precursor | Ligand | Oxidant/Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| Pd(OAc)₂ | P(o-Tol)₃ | Et₃N | PEG-400 | 80 | 82 | Effective for intramolecular cyclization to form the indole core.[7] | [7] |
| PdCl₂(MeCN)₂ | None | Cu(OAc)₂ | DMA | RT-60 | Moderate-Good | Directing group control for C2-alkenylation.[5][6] | [5][6] |
| Pd(OAc)₂ | None | 1,4-Benzoquinone | Dioxane | 100 | Good | Intramolecular cyclization for carbazole synthesis.[6] | [6] |
| PdCl₂(PCy₃)₂ | P(OPh)₃ | K₂CO₃ | DMF | 90 | 73 | Intramolecular Heck reaction for indole synthesis.[8] | [8] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 90 | 38 | Lower yield compared to phosphine-ligated catalysts.[8] | [8] |
Experimental Workflow: Intramolecular Heck Reaction for Indole Synthesis
Caption: A typical experimental workflow for an intramolecular Heck reaction.[8]
The Suzuki-Miyaura Coupling: A Versatile C-C Bond Forming Tool
The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds. It is frequently employed for the arylation of the indole nucleus.[9][10] The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction.[10]
Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Haloindoles
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | None | Na₂CO₃ | DME/H₂O | 80 | 48 | Lower yield, longer reaction time.[3] | [3] |
| PdCl₂(dppf) | None | K₂CO₃ | DME | 80 | 2 | High yield, shorter reaction time.[3] | [3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High yield, suitable for challenging substrates.[3] | [3] |
| PdBr(N-Succ)(PPh₃)₂ | None | Na₂CO₃ | THF/H₂O | 60 | 2 | 88 | Efficient for benzylic halide couplings.[11] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Haloindole
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the haloindole (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system (e.g., DME/H₂O or Toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.[12]
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is instrumental in synthesizing 2- and 3-alkynylindoles, which are valuable intermediates.[13][14] Copper-free conditions have also been developed.[15][16]
Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling for Indole Synthesis
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | None | Et₃N | THF/DMF | RT-50 | Good-Excellent | Classic and widely used system.[3][4] |[3][4] | | [DTBNpP]Pd(crotyl)Cl | None | DTBNpP | - | - | RT | - | Air-stable precatalyst for copper-free conditions.[15] |[15] | | Silica-supported Pd | None | None | None | None | - | Quantitative | Recyclable, solvent-free, copper-free, and base-free.[16] |[16] | | Pd/C-CuI | - | PPh₃ | Et₃N | MeCN | 80 | Good | Heterogeneous catalyst system.[17] |[17] |
Mechanism Snapshot: The Dual Catalytic Cycles of Sonogashira Coupling
Caption: Simplified mechanism showing the interplay between the palladium and copper cycles in a traditional Sonogashira coupling.[14]
The Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, enabling the N-arylation of indoles.[18][19] The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of this transformation with less reactive aryl chlorides and a broader range of amines.[19]
Table 4: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Indoles
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations | Reference |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-100 | Good-Excellent | First-generation bidentate ligand system.[19] | [19] |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene/Dioxane | 80-110 | High | Sterically hindered ligand for challenging couplings.[3] | [3] |
| Pd(OAc)₂ | tBuXPhos | K₂CO₃ | t-BuOH | 100 | Good | Effective for N-arylation of indoles.[18] | [18] |
| Pd/ZnO nanoparticles | None | K₃PO₄ | DMF | 120 | Good | Heterogeneous catalyst system.[18] | [18] |
Experimental Protocol: N-Arylation of Indole via Buchwald-Hartwig Amination
-
Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3]
-
Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane), followed by the haloarene (1.0 equiv) and the indole (1.2 equiv).[3]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by GC or LC-MS.
-
Work-up and Purification: After cooling, the reaction is quenched, extracted, and the crude product is purified by column chromatography.
Conclusion
The selection of the optimal palladium catalyst for indole coupling is a multifactorial decision that depends on the specific transformation, substrate electronics and sterics, and desired reaction conditions. While classic catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain valuable, the development of specialized ligands such as SPhos and XPhos has significantly broadened the synthetic utility of palladium catalysis, enabling more challenging couplings under milder conditions. Furthermore, the emergence of heterogeneous and recyclable catalyst systems offers promising avenues for more sustainable chemical synthesis. This guide serves as a starting point for navigating the diverse landscape of palladium catalysts, empowering researchers to make informed decisions for the efficient and successful synthesis of functionalized indoles.
References
- Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. Org. Biomol. Chem. 2024, 22, 6419–6431. [Link]
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein J. Org. Chem. 2013, 9, 2459–2485. [Link]
- Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis.
- Palladium‐Catalyzed Indole Ring Synthesis.
- Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Org. Lett. 2021, 23, 3, 993–998. [Link]
- Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. Sci Rep. 2017, 7, 13919. [Link]
- Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines.
- Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium C
- Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- Sonogashira Coupling. Chemistry LibreTexts. [Link]
- Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules. 2019, 24(19), 3564. [Link]
- Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. J Comb Chem. 2008, 10(6), 869–872. [Link]
- Recent Progress Concerning the N-Arylation of Indoles. Molecules. 2021, 26(11), 3293. [Link]
- Highly substituted indole library synthesis by palladium-catalyzed coupling reactions in solution and on a solid support. Semantic Scholar. [Link]
- Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst. Kingston University London Research Repository. [Link]
- Buchwald–Hartwig amin
- Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. J. Am. Chem. Soc. 2010, 132, 38, 13204–13207. [Link]
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles.
- Synthesis of 2-substituted indoles via a palladium-catalyzed domino Heck reaction and dealkyl
- Nickel-catalyzed Buchwald-Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
- Buchwald-Hartwig Amin
- Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study. J Am Chem Soc. 2023, 145(21), 11688–11701. [Link]
- Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Org Lett. 2021, 23(15), 5896–5900. [Link]
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. Tetrahedron. 2021, 85, 131971. [Link]
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein J Org Chem. 2013, 9, 2459–2485. [Link]
- Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc Chem Res. 2008, 41(11), 1461–1473. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
- Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. J. Am. Chem. Soc. 2000, 122, 23, 5662–5663. [Link]
- Palladium-catalyzed functionalization of 5- and 7-azaindoles.
- Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Org. Lett. 2007, 9, 13, 2493–2496. [Link]
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. 2021, 40, 18, 3088–3094. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 6. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Assessment of 2-(6-bromo-1H-indol-3-yl)acetonitrile: HPLC as the Gold Standard
In the landscape of drug discovery and development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-(6-bromo-1H-indol-3-yl)acetonitrile, a key building block in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies for this purpose, centering on High-Performance Liquid Chromatography (HPLC) as the primary technique, and contextualizing its performance against Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Role of Purity for this compound
This compound is a halogenated indole derivative with significant potential as a scaffold in the synthesis of biologically active molecules. The presence of impurities, even in trace amounts, can have unforeseen consequences, including altered pharmacological or toxicological profiles, reduced product stability, and complications in downstream synthetic steps. Therefore, a robust, validated analytical method for purity determination is a regulatory and scientific necessity.
Understanding Potential Impurities: A Synthesis-Based Approach
To develop a selective purity assessment method, one must first anticipate the likely impurities. A common and efficient route to indole-3-acetonitriles involves a one-pot reaction from the corresponding indole-3-carboxaldehyde[1]. This process typically involves the reduction of the aldehyde to an intermediate alcohol, followed by nucleophilic substitution with a cyanide source.
Based on this synthetic pathway, potential process-related impurities for this compound could include:
-
6-bromo-1H-indole-3-carboxaldehyde: Unreacted starting material.
-
(6-bromo-1H-indol-3-yl)methanol: The intermediate alcohol formed during the reduction step.
-
6-bromo-1H-indole: Potential degradation product or a byproduct from a side reaction.
-
Di-substituted or polymeric species: Resulting from side reactions.
-
Isomers: Positional isomers of the bromo-substituent (e.g., 4-bromo, 5-bromo, 7-bromo) if the starting 6-bromoindole was not pure.
Another well-established route to indole-3-acetonitriles is through the corresponding gramine intermediate, which is synthesized via a Mannich reaction with formaldehyde and dimethylamine[2][3]. If this route is employed, residual gramine or related byproducts could also be present.
Primary Analytical Technique: Reversed-Phase HPLC-UV
For the purity assessment of a moderately polar, UV-active compound like this compound, reversed-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. Its robustness, reproducibility, and cost-effectiveness make it ideal for quality control environments.
The causality behind the selection of HPLC parameters is crucial for developing a reliable method. A C18 column is selected for its hydrophobic stationary phase, which will retain the analyte and its likely less polar impurities. A gradient elution with acetonitrile and water is employed to ensure the separation of compounds with a range of polarities, from the more polar alcohol intermediate to the less polar starting material and the target compound. The addition of a small amount of formic acid to the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape for the indole nitrogen. UV detection is suitable as the indole ring system has a strong chromophore.
Workflow for HPLC Purity Assessment.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
0.22 µm syringe filters.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
4. System Suitability:
-
Perform five replicate injections of a standard solution.
-
The relative standard deviation (RSD) of the peak area for the main component should be less than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
Comparative Analysis of Analytical Techniques
While HPLC-UV is a robust method for routine purity checks, other techniques offer distinct advantages, particularly for impurity identification and higher throughput analysis.
| Feature | HPLC-UV | UPLC-MS | GC-MS |
| Principle | Separation based on polarity, UV absorbance detection. | High-pressure separation, detection by mass-to-charge ratio. | Separation of volatile compounds based on boiling point and polarity, mass spectrometric detection. |
| Sensitivity | Good (ng range). | Excellent (pg-fg range). | Excellent for volatile compounds (pg-fg range). |
| Specificity | Moderate; relies on chromatographic resolution. | High; provides molecular weight information for peak identification. | High; provides characteristic fragmentation patterns for structural elucidation. |
| Analysis Time | 20-30 minutes per sample. | 5-10 minutes per sample. | 15-30 minutes per sample. |
| Compound Applicability | Wide range of non-volatile and semi-volatile compounds. | Wide range of compounds, including non-volatile and thermally labile ones. | Volatile and thermally stable compounds; may require derivatization for polar analytes. |
| Impurity Identification | Requires isolation and further analysis (e.g., by MS or NMR). | Can tentatively identify impurities based on their mass-to-charge ratio. | Can identify impurities based on fragmentation patterns and library matching. |
| Cost & Complexity | Relatively low cost and complexity. | Higher cost and complexity. | Moderate cost and complexity. |
UPLC-MS: The Power of Speed and Mass Detection
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller column particles (<2 µm) and higher pressures than conventional HPLC, resulting in faster analysis times and improved resolution. When coupled with a mass spectrometer (MS), it becomes a powerful tool for both quantification and identification.
For this compound, UPLC-MS would be particularly advantageous during process development and for the characterization of unknown impurities. The mass detector can provide the molecular weight of each impurity, which is invaluable for proposing their structures. The characteristic isotopic pattern of bromine (two isotopes, 79Br and 81Br, in nearly a 1:1 ratio) would be readily observable in the mass spectrum of the parent compound and any bromine-containing impurities, providing an additional layer of confirmation[4][5].
GC-MS: A Niche Application for Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a relatively high boiling point, direct analysis by GC-MS may be challenging without derivatization to increase its volatility.
However, GC-MS would be an excellent complementary technique for the detection and quantification of volatile impurities that may not be well-retained or detected by HPLC, such as residual solvents from the synthesis (e.g., methanol, acetonitrile, dimethylformamide).
Self-Validating Purity Assessment Workflow
A robust purity assessment strategy should be self-validating, incorporating system suitability tests and a logical progression from detection to identification and quantification.
Logical Flow for Purity Assessment.
Conclusion
For the routine purity assessment of this compound, a well-developed and validated reversed-phase HPLC-UV method stands as the gold standard. It offers a balance of performance, reliability, and cost-effectiveness that is well-suited for quality control laboratories. However, for comprehensive impurity profiling, particularly during process development and for the characterization of unknown impurities, a multi-faceted approach is recommended. UPLC-MS provides invaluable information on the molecular weight of impurities with enhanced speed and resolution, while GC-MS is the preferred technique for analyzing volatile organic impurities. By understanding the synthetic route and potential impurities, and by selecting the appropriate analytical tools, researchers can ensure the quality and consistency of this important chemical intermediate, thereby safeguarding the integrity of their research and development programs.
References
- Google Patents. (n.d.). CN104292145A - Preparation method of 6-bromoindole derivative.
- Tominaga, Y., & Castle, R. N. (1995). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Journal of Heterocyclic Chemistry, 32(5), 1595-1598.
- Nikolaenkova, E., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.
- Targetmol. (n.d.). 6-Bromoindole-3-acetonitrile.
- Li, G., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(40), 12882-12891.
- LibreTexts Chemistry. (2021). 13.2: The Mass Spectrum - Fragmentation.
- Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes.
- American Chemical Society. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles.
- Royal Society of Chemistry. (2022). Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS.
- Dr. Perygin. (2020, June 1).
- Royal Society of Chemistry. (2020). Catalytic C3 aza-alkylation of indoles.
- National Center for Biotechnology Information. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile.
- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
- ResearchGate. (2023). Recent Developments of Gramine: Chemistry and Biological Activity.
- ChemRxiv. (2024). Direct (LC-)MS Identification of Regioisomers in C-H Activation by Partial Isotopic Labeling.
- National Center for Biotechnology Information. (2023). Recent Developments of Gramine: Chemistry and Biological Activity.
- National Institute of Standards and Technology. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- SpringerLink. (2023). Complementary methods for structural assignment of isomeric candidate structures in non-target liquid chromatography ion mobility high-resolution mass spectrometric analysis.
- AIR Unimi. (n.d.). Modulating the Enantiodiscrimination Features of Inherently Chiral Selectors by Molecular Design: A HPLC and Voltammetry Study.
- National Center for Biotechnology Information. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- Science.gov. (n.d.). hplc assay method: Topics by Science.gov.
- ResearchGate. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk.
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
- SciSpace. (n.d.). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.
- National Center for Biotechnology Information. (2012). 2-(6-Chloro-1H-indol-3-yl)acetonitrile.
Sources
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Biological Assay Results for Bromoindoles
Introduction: The Challenge of Bromoindoles and the Imperative of Rigorous Assay Cross-Validation
Bromoindoles are a fascinating and versatile class of halogenated indole derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Their therapeutic potential often stems from their ability to interact with specific biological targets, such as protein kinases, which are crucial regulators of cellular processes.[1][3] However, the journey from a promising "hit" in an initial screen to a validated lead compound is fraught with potential pitfalls, most notably the risk of false positives.[4]
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to design and execute a robust cross-validation strategy for biological assay results of bromoindoles. We will move beyond simple procedural lists to explain the underlying scientific rationale for experimental choices, ensuring that every protocol is a self-validating system. By embracing the principle of orthogonal testing—using assays with fundamentally different detection methods to measure the same biological event—we can build a comprehensive and trustworthy data package for any bromoindole candidate.[5][6]
Chapter 1: The Core Principle of Orthogonal Assays in Hit Confirmation
In drug discovery, a "hit" from a primary high-throughput screen (HTS) is merely the starting point.[7] These initial assays are designed for speed and scale, often relying on indirect measurements like fluorescence or luminescence, which can be prone to artifacts.[6] Compounds may interfere with the detection system itself, rather than the biological target, leading to a high rate of false positives.[4]
To address this, the industry standard is to employ orthogonal assays . These are follow-up tests that measure the same biological outcome as the primary screen but use a different technology or principle.[5][6] This approach is strongly endorsed by regulatory bodies like the FDA to strengthen analytical data.[5] For example, if a primary fluorescence-based assay suggests a bromoindole inhibits a specific kinase, an orthogonal assay could be a radiometric one that directly measures the phosphorylation of a substrate, or a biophysical assay like Surface Plasmon Resonance (SPR) that directly measures the compound binding to the kinase.[5][8]
The goal is to gain confidence that the observed biological effect is genuine and not an artifact of the primary assay technology. This multi-faceted approach is crucial for making sound decisions about which compounds to advance in the costly drug development pipeline.
Caption: Orthogonal Assay Workflow for Hit Validation.
Chapter 2: Designing the Primary Screen for Bromoindoles: A Focus on Cell Viability
Given that many bromoindole derivatives exhibit anticancer properties by inducing cell death or inhibiting proliferation, a common primary HTS assay is a cell viability or cytotoxicity assay.[1][9] These assays are well-suited for HTS due to their simplicity, cost-effectiveness, and compatibility with automated plate readers.[9][10]
Common Cell Viability/Cytotoxicity Assays
There are several methods to assess cell health, each with a different readout:
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assays | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product.[9] | Inexpensive, well-established. | Can be affected by compounds that alter cellular metabolism. |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Quantifies ATP, which is proportional to the number of viable cells, using a luciferase reaction.[10] | Highly sensitive, rapid, suitable for HTS. | Enzyme-based, so susceptible to compound interference with luciferase. |
| LDH Release Assays | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[9][11] | Directly measures cytotoxicity (necrosis). | Less sensitive for detecting anti-proliferative effects. |
| Live/Dead Staining | Uses fluorescent dyes like calcein-AM (stains live cells) and propidium iodide (stains dead cells) to differentiate viable from non-viable cells.[9] | Provides direct visualization and can be quantified by imaging or flow cytometry.[12] | Typically lower throughput than plate reader assays. |
Protocol: ATP-Based Cell Viability Assay (Luminescent)
This protocol provides a robust method for a primary screen to identify bromoindoles that reduce the viability of cancer cells.
Objective: To determine the effect of bromoindole compounds on the viability of a cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well clear-bottom, white-walled plates
-
Bromoindole compound library (dissolved in DMSO)
-
Positive control (e.g., Staurosporine)
-
ATP-based luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into the wells of the microplate at a pre-determined optimal density. Allow cells to adhere and resume growth for 18-24 hours.
-
Compound Treatment: Add bromoindole compounds from the library to the wells at a desired final concentration (e.g., 10 µM). Include wells with DMSO only (negative control) and Staurosporine (positive control).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Addition: Equilibrate the plate and the luminescent reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the DMSO-treated control wells. Hits are typically identified as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Chapter 3: Secondary & Confirmatory Assays: From Target Engagement to Mechanism of Action
Once initial hits are identified, the next critical step is to confirm their activity using orthogonal assays. This stage aims to answer two key questions:
-
Does the compound genuinely interact with the intended target?
-
What is the mechanism by which it exerts its biological effect?
For bromoindoles, a common mechanism of action is the inhibition of protein kinases.[1] Therefore, a logical follow-up to a cell viability screen is a direct biochemical kinase inhibition assay.
Caption: Bromoindole Inhibition of a Kinase Pathway.
Protocol: Radiometric Kinase Assay ([γ-³³P]-ATP Filter Binding)
The radiometric kinase assay is considered the "gold standard" for its direct and highly sensitive measurement of kinase activity.[8][13] It directly quantifies the incorporation of a radiolabeled phosphate from ATP onto a substrate, making it less prone to artifacts that plague fluorescence- or luminescence-based methods.[8]
Objective: To determine the IC50 value of a hit bromoindole compound against a specific protein kinase (e.g., MEK1).
Materials:
-
Recombinant active kinase (e.g., MEK1)
-
Specific kinase substrate (e.g., inactive ERK2)
-
[γ-³³P]-ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
96-well filter plates (e.g., phosphocellulose)
-
Stop buffer (e.g., phosphoric acid)
-
Scintillation fluid
-
Microplate scintillation counter
Step-by-Step Methodology:
-
Compound Preparation: Perform serial dilutions of the bromoindole compound in DMSO to create a concentration range for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate (inactive ERK2), and the bromoindole compound at various concentrations.
-
Kinase Addition: Add the recombinant kinase (MEK1) to each well to initiate the reaction.
-
Initiation with ATP: Start the phosphorylation reaction by adding a mix of [γ-³³P]-ATP and non-radiolabeled ATP. Incubate for a specific time at a controlled temperature (e.g., 30 minutes at 30°C).
-
Stopping the Reaction: Terminate the reaction by adding a stop buffer.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³³P]-ATP will pass through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all non-incorporated radioactivity.
-
Detection: Add scintillation fluid to each well of the dried filter plate and count the radioactivity using a microplate scintillation counter.
Data Analysis: The radioactive counts are proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the bromoindole concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
Chapter 4: A Step-by-Step Guide to Designing a Cross-Validation Study
A successful cross-validation study requires careful planning to ensure the results are reliable and interpretable.
Caption: Workflow for Bromoindole Hit Cross-Validation.
-
Define the Primary Assay and Hit Criteria: Start with a robust, high-throughput assay (like the ATP-based viability assay) and establish clear criteria for what constitutes a "hit."
-
Select Orthogonal Assays: Choose at least two orthogonal assays. For a kinase inhibitor hypothesis, this should include:
-
A biochemical assay to confirm inhibition of the purified enzyme (e.g., the radiometric assay).[8]
-
A biophysical assay to confirm direct binding of the compound to the target protein. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (TSA) are excellent choices as they are largely insensitive to the optical properties of compounds.[6][7]
-
-
Perform Dose-Response Curves: For all hits, generate full dose-response curves in each assay to determine potency metrics (e.g., EC50 for cell-based assays, IC50 for biochemical assays, and Kd for binding assays).[14]
-
Counter-Screening: It is crucial to test hits against related targets to assess selectivity. For kinase inhibitors, this involves screening against a panel of other kinases.[13][15] This helps to identify promiscuous compounds and understand potential off-target effects.
-
Data Analysis and Correlation: The ultimate goal is to see a correlation between the results from the different assays. A true hit should show:
-
Potent activity in the cell-based assay (low EC50).
-
Potent inhibition in the biochemical assay (low IC50).
-
Strong binding in the biophysical assay (low Kd).
-
Chapter 5: Case Study & Data Interpretation
Let's consider a hypothetical case study for three bromoindole "hits" from a primary cell viability screen against a cancer cell line driven by the MEK1 kinase.
Table 1: Cross-Validation Data for Bromoindole Hits
| Compound ID | Primary Assay: Cell Viability (EC50, µM) | Orthogonal Assay 1: MEK1 Radiometric (IC50, µM) | Orthogonal Assay 2: MEK1 Binding (SPR) (Kd, µM) | Interpretation |
| BI-001 | 0.5 | 0.2 | 0.15 | Validated Hit: Strong correlation across all assays. The compound is cell-permeable, inhibits the target enzyme, and binds directly to it. This is a high-quality candidate for lead optimization. |
| BI-002 | 0.8 | > 50 | > 50 | Probable Assay Artifact: The compound is active in the cell-based assay but shows no activity against the purified target. This suggests it may be acting through an off-target mechanism or interfering with the primary assay's readout (e.g., inhibiting luciferase). De-prioritize. |
| BI-003 | 25.0 | 0.1 | 0.08 | Potent Inhibitor, Poor Permeability: The compound is a very potent inhibitor and binder of the target enzyme but has poor activity in the cell-based assay. This likely indicates poor cell permeability or rapid metabolism. A candidate for medicinal chemistry efforts to improve cellular uptake. |
This comparative data allows for clear, evidence-based decision-making. BI-001 is a clear winner, while BI-002 is a false positive to be discarded. BI-003 represents a common challenge in drug discovery but is a valid starting point for optimization due to its confirmed on-target activity.
Conclusion
The cross-validation of biological assay results is not merely a confirmatory step; it is a foundational component of modern drug discovery that ensures scientific rigor and the efficient use of resources. For a promising class of molecules like bromoindoles, applying a multi-tiered, orthogonal assay strategy is the only reliable way to distinguish true hits from misleading artifacts. By systematically validating cell-based activity with direct biochemical and biophysical measurements, researchers can build a robust data package that instills confidence and provides a clear path forward for developing the next generation of indole-based therapeutics.
References
- Revvity Signals Software. (2022, June 29).
- National Institutes of Health. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
- Vipergen. Hit Identification - Revolutionizing Drug Discovery. [Link]
- Creative Biolabs. Orthogonal Assay Service. [Link]
- baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]
- JoVE. (2013, August 7). Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity. [Link]
- Sygnature Discovery.
- Wikipedia. Enzyme assay. [Link]
- Klicic, J., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- Dispendix. (2024, April 9).
- PeploBio. (2024, May 29).
- BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
- National Institutes of Health. Assay Guidance Manual for Drug Discovery: Robust or Go Bust. [Link]
- National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
- ResearchGate. (2025, August 7). Brominated precursors of Tyrian purple (C.I. Natural Violet 1)
- eScholarship.org.
- Wikipedia. Tyrian purple. [Link]
- European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. [Link]
- Wikipedia. Enzyme inhibitor. [Link]
- ResearchGate. (2013, June 6). Tyrian Purple: The First Four Thousand Years. [Link]
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Cooksey, C. J. (2001).
- Frontiers. Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance. [Link]
- MFA Cameo. (2022, July 21). Tyrian purple. [Link]
- Reaction Biology. KINASE PROFILING & SCREENING. [Link]
- bioRxiv. (2022, October 14). Kinase Inhibitor Pulldown Assay (KiP) for Clinical Proteomics. [Link]
- PubMed. Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. [Link]
- RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. revvitysignals.com [revvitysignals.com]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 10. nebiolab.com [nebiolab.com]
- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Video: Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity [jove.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
The Strategic Placement of Bromine: A Comparative Guide to Unlocking the Therapeutic Potential of Indoles
Introduction: The Indole Scaffold as a "Privileged" Structure in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] This is due to its prevalence in a vast array of natural products and its ability to interact with a multitude of biological targets with high affinity.[1][2] From anticancer agents to neuroprotective compounds, the versatility of the indole ring system makes it an invaluable starting point for drug design.[1][2][3] However, the unsubstituted indole core is often just the beginning. Strategic modifications are necessary to fine-tune its pharmacological profile. One of the most effective strategies in this regard is halogenation, and specifically, the introduction of a bromine atom.
This guide provides an in-depth comparison of how the specific placement of a bromine atom on the indole ring profoundly influences its therapeutic potential. We will explore the structure-activity relationships (SAR) across different therapeutic areas, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The Role of Bromine: More Than Just a Bulky Substituent
The introduction of bromine onto the indole scaffold does more than simply increase its molecular weight. Bromine's unique physicochemical properties—its size, electronegativity, and lipophilicity—can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4] Furthermore, bromine can form halogen bonds, a type of non-covalent interaction that can enhance binding affinity to target proteins. The position of the bromine atom is critical, as it dictates the molecule's electronic and steric profile, ultimately determining its biological activity.
Positional Isomerism: A Tale of Differential Therapeutic Outcomes
The therapeutic effects of bromoindoles are highly dependent on the position of the bromine substituent. Let's delve into a comparative analysis of bromination at different positions on the indole ring.
Anticancer Activity: A Position-Dependent Battle Against Malignancy
The anticancer potential of bromoindoles is a prime example of positional influence. Studies have consistently shown that shifting the bromine atom around the indole ring can turn an inactive compound into a potent cytotoxic agent.[5]
For instance, in a series of bromophenol derivatives incorporating an indolin-2-one moiety, the number and position of bromine atoms on the phenol ring were found to significantly affect their anticancer activities.[6][7] Specifically, certain multi-brominated compounds exhibited potent activity against a panel of human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon).[6]
In another study on bis-indole derivatives, halogen substitution on the isatin moiety demonstrated a clear trend. The antiproliferative activity against the MCF-7 breast cancer cell line decreased as the size of the halogen increased from fluorine to bromine.[8] This highlights that while bromination is a powerful tool, its effects must be carefully balanced with other structural features.
Table 1: Comparative Anticancer Activity of Bromoindole Derivatives
| Compound/Derivative | Bromine Position | Cancer Cell Line | IC50 (µM) | Reference |
| 2,5-dibromo-3,4-dihydroxybenzyl n-propyl ether | Phenol ring attached to indole | HCT-116 | 0.80 | [6] |
| 3,4-dibromo-5-(methoxymethyl)-1,2-benzenediol | Phenol ring attached to indole | A549 | <10 µg/mL | [6] |
| Bromo-isoindole-1,3(2H)-dione derivative 13 | Not specified on indole | Caco-2 & MCF-7 | More potent than cisplatin | [9] |
| 6-bromoisatin | C6 of isatin | HT29 & Caco2 | Induces apoptosis | [8] |
| 2,5-disubstituted indole 3b | C5-bromo | A549 | 0.48 | [10] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that the position of the bromine, whether on the indole core itself or on a tethered moiety, dramatically influences the anticancer efficacy.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The position of bromine also plays a critical role in the antimicrobial properties of indole derivatives. The introduction of bromine can enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
A study on 6-bromoindolglyoxylamide derivatives revealed that these compounds exhibit intrinsic antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.[11] Furthermore, some derivatives showed enhanced activity against the Gram-negative bacterium Escherichia coli and moderate to excellent antifungal properties.[11] The mechanism of action for the most potent compound was attributed to rapid membrane permeabilization and depolarization.[11]
The concept of positional isomerism significantly influencing antibacterial activity and toxicity has been demonstrated in other molecular scaffolds as well, suggesting this is a fundamental principle in antimicrobial drug design.[12][13][14]
Table 2: Comparative Antimicrobial Activity of Bromoindole Derivatives
| Compound/Derivative | Bromine Position | Target Organism | Activity (MIC µM/µg/mL) | Reference |
| Fused pentacyclic indole DKP 3b | Not specified | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 µM | [15] |
| 6-bromoindolglyoxylamide 3 | C6 | S. aureus, S. intermedius | Active | [11] |
| Indole DKP Verruculogen | Not specified | S. aureus, B. subtilis, E. coli, P. aeruginosa | 1.56–3.13 µg/mL | [15] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.
These findings underscore the importance of synthesizing and screening a range of positional isomers to identify the most effective and selective antimicrobial agents.
Neuroprotective Potential: Shielding Neurons from Damage
Indole derivatives are also being extensively investigated for their neuroprotective effects, with applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[3][16][17][18] Bromination can modulate properties such as blood-brain barrier permeability and interaction with targets involved in neuronal survival pathways.
Research has shown that indole-based compounds can protect neurons from oxidative stress-induced damage.[3][16] While specific comparative data on bromine positional isomers in neuroprotection is still emerging, the principles of SAR suggest that bromine's placement would be crucial in optimizing these effects. For example, the ability of indole derivatives to scavenge reactive oxygen species (ROS) and modulate pathways like the Nrf2/HO-1 system is a key area of investigation.[17][18][19][20]
Experimental Protocols: A Guide to Evaluating Therapeutic Potential
To ensure the scientific integrity and trustworthiness of findings, standardized and well-validated experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used to assess the therapeutic potential of bromoindole derivatives.
Anticancer Activity: The MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and cytotoxicity.[21][22][23][24][25] It measures the metabolic activity of cells, which is an indicator of their health.
Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[21][22][24] The amount of formazan produced is directly proportional to the number of viable cells.[23]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the bromoindole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22][24]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[22][24][25]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial compounds.[26][27][28][29][30]
Principle: A filter paper disk impregnated with the test compound is placed on an agar plate that has been inoculated with a lawn of the target bacteria.[29] The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.[29][30]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism and adjust its turbidity to match a 0.5 McFarland standard.[26][27]
-
Plate Inoculation: Use a sterile swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[26][27][29]
-
Disk Application: Aseptically place paper disks impregnated with known concentrations of the bromoindole derivatives onto the agar surface. Ensure the disks are at least 24 mm apart.[27][29]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[30]
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters.[27]
-
Interpretation: Compare the zone diameters to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the compound.[27]
Neuroprotective Activity: In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.[31][32]
Principle: Neuronal cells are pre-treated with the test compound and then exposed to a neurotoxin (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta peptides for an Alzheimer's model).[31] Cell viability is then measured to determine the protective effect of the compound.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or HT22) in appropriate multi-well plates.[31][32][33]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the bromoindole derivatives for a specific duration (e.g., 2-24 hours).[31]
-
Induction of Neurotoxicity: Introduce a neurotoxic agent to the cell cultures.[31]
-
Incubation: Co-incubate the cells with the compound and the neurotoxin for a predetermined time.
-
Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell damage.[20][31]
-
Data Analysis: Express cell viability as a percentage of the untreated control and determine the extent of neuroprotection conferred by the bromoindole compounds.[31]
Visualizing the Workflow and Structure-Activity Relationships
To better illustrate the process of evaluating bromoindole derivatives and the key takeaways from SAR studies, the following diagrams are provided.
Caption: Experimental workflow for evaluating bromoindole derivatives.
Caption: Structure-Activity Relationship (SAR) of bromoindoles.
Conclusion and Future Perspectives
This guide has demonstrated that the strategic placement of a bromine atom on the indole scaffold is a powerful approach for modulating its therapeutic potential. The position of bromination significantly impacts anticancer, antimicrobial, and potentially neuroprotective activities, highlighting the importance of synthesizing and evaluating a diverse range of positional isomers in drug discovery campaigns.
The provided experimental protocols offer a robust framework for researchers to assess the efficacy of novel bromoindole derivatives. Future research should focus on elucidating the precise molecular mechanisms by which these positional isomers exert their differential effects. Advanced computational methods, such as molecular docking and quantum mechanics calculations, can further aid in the rational design of next-generation bromoindole-based therapeutics with enhanced potency and selectivity.
References
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology.
- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022, May 18). Microbe Notes.
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). ASM.org.
- Cytotoxicity MTT Assay Protocols and Methods.
- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
- MTT assay protocol. Abcam.
- Application Notes and Protocols for In Vitro Neuroprotection Assay Using Methyl Ganoderic Acid B. Benchchem.
- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics.
- Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. NIH.
- Kirby-Bauer Disk Diffusion Method. (2024, August 30). BioLabTests.
- Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. (2015). Marine Drugs, 13(2), 805-821.
- The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-cancer agents in medicinal chemistry, 20(13), 1599–1613.
- Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation. (2022). Molecules (Basel, Switzerland), 27(15), 4987.
- In vitro neurology assays. InnoSer.
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. (2020). Chemical science, 11(31), 8205–8215.
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (2019). Bioorganic & medicinal chemistry, 27(14), 3073–3083.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). Oncology letters, 22(6), 856.
- In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 P
- Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. CEFIPRA.
- Comparative study of 5-chloro-indole and 5-bromo-indole deriv
- Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents. (2015, January 28).
- In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of nutritional science, 2, e32.
- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). International journal of molecular sciences, 25(1), 543.
- Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018-2021). (2022). European journal of medicinal chemistry, 237, 114389.
- Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. (2016). Chemical biology & drug design, 88(5), 662–670.
- Indole derivatives as neuroprotectants. (2000). General physiology and biophysics, 19(1), 9–20.
- A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Biotechnology & biotechnological equipment, 35(1), 1–17.
- Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. (2006). Cellular and molecular neurobiology, 26(7-8), 1517–1535.
- Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018-2021). (2022, April 30).
- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024). Brain sciences, 14(7), 674.
- Positional isomers of biphenyl antimicrobial peptidomimetic amphiphiles. (2018). MedChemComm, 9(1), 143–153.
- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. (2024, July 5).
- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2020). Frontiers in chemistry, 8, 591.
- Target-based anticancer indole derivatives and insight into structure-activity relationship: A mechanistic review update (2018-2021). (2022). European journal of medicinal chemistry, 237, 114389.
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules (Basel, Switzerland), 28(8), 3546.
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2023). Molecules (Basel, Switzerland), 28(19), 6820.
- How can synthesis 4-bromo indole and 4-methyl indole? (2023, May 7).
Sources
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. cefipra.org [cefipra.org]
- 14. Research Portal [researchportal.murdoch.edu.au]
- 15. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 16. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. broadpharm.com [broadpharm.com]
- 23. clyte.tech [clyte.tech]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. asm.org [asm.org]
- 27. microbenotes.com [microbenotes.com]
- 28. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 29. hardydiagnostics.com [hardydiagnostics.com]
- 30. biolabtests.com [biolabtests.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 33. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(6-bromo-1H-indol-3-yl)acetonitrile
A Word on Our Collective Responsibility: In the fast-paced environment of drug discovery and chemical synthesis, our focus is often on the reaction, the purification, and the result. However, the life cycle of a chemical does not end with data collection. As scientists, we bear the "cradle-to-grave" responsibility for every reagent we use, a principle enforced by regulations like the Resource Conservation and Recovery Act (RCRA).[1][2] Proper disposal is not a mundane chore; it is the final, critical step of a successful experiment and a cornerstone of our commitment to safety and environmental stewardship. This guide provides a comprehensive, technically grounded procedure for the safe disposal of 2-(6-bromo-1H-indol-3-yl)acetonitrile, ensuring you and your laboratory remain in compliance and, more importantly, safe.
Compound Profile and Hazard Identification
This compound is a halogenated indole derivative. Understanding its structure is paramount to predicting its hazards and determining the correct disposal pathway. The molecule contains two key functional groups that dictate its handling: a brominated aromatic ring and a nitrile group .
-
Halogenated Organic: The presence of bromine classifies this compound as a halogenated organic.[3][4] Such compounds require specific disposal protocols, primarily high-temperature incineration, to prevent the formation of toxic dioxins and furans.[4][5]
-
Organic Nitrile: The acetonitrile moiety is toxic. Organic nitriles can be metabolized into highly poisonous hydrogen cyanide.[6] They are also flammable and pose significant health risks if mishandled.[7]
A thorough risk assessment begins with the Safety Data Sheet (SDS). The known hazard classifications for this compound are summarized below.
| Property | Information | Source |
| CAS Number | 152213-61-1 | [8] |
| Molecular Formula | C₁₀H₇BrN₂ | [8][9] |
| Physical Form | Solid | [8] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [8] |
| Signal Word | Warning | [8] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |
| Precautionary Codes | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [8] |
Pre-Disposal Safety and Handling
Before handling the compound for disposal, you must adhere to the safety protocols outlined in your institution's Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11]
-
Engineering Controls: All handling of this compound, including weighing, transferring, and adding to a waste container, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][12]
-
Personal Protective Equipment (PPE): A baseline of required PPE includes:
-
Gloves: Nitrile gloves are appropriate. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3][13]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Step-by-Step Disposal Protocol
Improper disposal, such as pouring this chemical down the drain, is a serious violation of environmental regulations and poses a significant safety risk.[12][14] The only acceptable method is collection for chemical incineration by a licensed waste management provider.
Phase 1: Waste Segregation
This is the most critical step. Due to its chemical nature, this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, disposable pipettes) must be classified and segregated as Halogenated Organic Waste .
Causality: Halogenated and non-halogenated waste streams are kept separate because they require different disposal methods and have vastly different associated costs.[5] Mixing them results in the entire volume being treated as the more hazardous (and expensive) halogenated waste.
-
Action: Designate a specific, properly labeled container exclusively for halogenated organic solids.
-
Do NOT:
Phase 2: Containerization and Labeling
Federal and state regulations require that hazardous waste containers are managed correctly from the moment the first drop of waste is added.[15]
-
Select an Appropriate Container:
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).[6][12]
-
The container must be in good condition, free of cracks or leaks, and have a tightly sealing lid.[15]
-
The container must remain closed at all times except when actively adding waste.[14][16]
-
-
Label the Container Correctly:
-
Affix a "Hazardous Waste" tag or label, as provided by your institution's Environmental Health & Safety (EH&S) department.[5]
-
Clearly write the full chemical name: "This compound " and list any other components in the container.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Mark the "Accumulation Start Date"—the date the first waste was added to the container.
-
Phase 3: Storage and Final Disposal
-
Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be stored in secondary containment (e.g., a plastic tub) to catch any potential leaks.[12]
-
-
Arrange for Pickup: Once the container is full, or if you are approaching the time limit for accumulation set by your institution or the EPA, contact your EH&S department to schedule a waste pickup.[6][17] They will transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.[18][19]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of laboratory chemical waste, specifically highlighting the pathway for this compound.
Caption: Decision workflow for segregating laboratory chemical waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[13]
-
Place the swept material and any contaminated cleaning supplies (e.g., absorbent pads) into your designated "Halogenated Organic Waste" container.[14]
-
Wipe the area with a suitable solvent (e.g., ethanol) and paper towels. Dispose of the towels as hazardous waste.
-
Wash the area with soap and water.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert others and prevent entry into the area.
-
Contact your institution's emergency response line or EH&S department for assistance.[17]
-
By adhering to these technically sound and regulation-compliant procedures, you fulfill your professional duty to maintain a safe laboratory environment for yourself, your colleagues, and the wider community.
References
- Laboratory Safety Guidance.
- The Laboratory Standard. Office of Clinical and Research Safety. [Link]
- OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
- OSHA Factsheet Laboratory Safety OSHA Lab Standard.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
- Acetonitrile: Production, Hazards & Waste Disposal. Study.com. [Link]
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]
- Hazardous Waste Segreg
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. [Link]
- Halogenated Solvents in Laboratories.
- Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
- How to Dispose of Acetonitrile? Acton. [Link]
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- SOP for the safe use of Acetonitrile. LSU Health Shreveport. [Link]
- Methods of Degrading Acetonitrile Waste Sustainably.
- MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide. Capot Chemical. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. epa.gov [epa.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Acetonitrile: Production, Hazards & Waste Disposal | Study.com [study.com]
- 7. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 8. This compound | 152213-61-1 [sigmaaldrich.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. osha.gov [osha.gov]
- 11. osha.gov [osha.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. capotchem.com [capotchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. goodway.com [goodway.com]
- 16. epa.gov [epa.gov]
- 17. lsuhsc.edu [lsuhsc.edu]
- 18. solvent-recyclers.com [solvent-recyclers.com]
- 19. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-(6-bromo-1H-indol-3-yl)acetonitrile
Welcome to your essential guide for the safe handling, use, and disposal of 2-(6-bromo-1H-indol-3-yl)acetonitrile. In drug discovery and development, our commitment to safety is as paramount as our pursuit of innovation. This document moves beyond a simple checklist, offering a deep, scientifically-grounded protocol. The guidance provided here is synthesized from an expert analysis of the compound's constituent chemical moieties—the brominated aromatic ring and the acetonitrile group—to establish a robust framework for safety in the absence of a comprehensive, published Safety Data Sheet (SDS) for this specific molecule.
The Hazard Profile: A Synthesis of Chemical Logic
Understanding the "why" behind safety protocols is critical for building a culture of intrinsic laboratory safety. The structure of this compound presents a trifecta of potential hazards derived from its functional groups.
-
The Acetonitrile Moiety (-CH₂CN): The nitrile group is the primary driver of acute toxicity. Many nitriles are known to cause adverse health effects through inhalation, skin absorption, or ingestion. Exposures can lead to symptoms ranging from irritation and headache to more severe outcomes resembling cyanide poisoning, as nitriles can metabolize into cyanide in the body.[1][2] Furthermore, the acetonitrile component renders the compound flammable.[2][3]
-
The Bromo- Functional Group (-Br): The presence of bromine on the indole ring classifies this compound as a halogenated organic. Such compounds can be irritants and are often corrosive to the skin and eyes.[4][5] Upon combustion or decomposition, they can release toxic and corrosive fumes, such as hydrogen bromide gas.[6][7]
-
Uninvestigated Toxicological Profile: For many novel research chemicals, a full toxicological profile is not available.[1][8] This uncertainty demands our highest level of caution. We must operate under the assumption that the compound could be a sensitizer, mutagen, or possess other unknown chronic health effects.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The selection of PPE is not merely a matter of compliance; it is a scientifically-informed decision to mitigate the specific risks identified above.
| PPE Component | Specification | Rationale and Causality |
| Primary Engineering Control | Certified Chemical Fume Hood | Essential. All handling of the solid compound and its solutions must occur within a properly functioning fume hood to prevent inhalation of dust or vapors, which is a primary exposure route for nitrile compounds.[3][9][10][11] |
| Hand Protection | Nitrile or Neoprene Gloves (Double-Gloving Recommended) | Provides a barrier against skin absorption, a known hazard for both nitriles and brominated organics.[12] Always check the manufacturer's glove compatibility chart for breakthrough times.[13][14] Contaminated gloves must be disposed of as hazardous waste.[3][8] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Mandatory. Chemical splash goggles protect against splashes and vapors.[9][13] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger quantities or during vigorous mixing.[3][14] |
| Body Protection | Flame-Resistant, Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from splashes.[3][12] Flame-resistant material is recommended due to the flammability hazard imparted by the acetonitrile group. |
| Footwear | Closed-Toe, Liquid-Resistant Shoes | Protects feet from spills.[12] |
| Respiratory Protection | As needed, based on risk assessment | Generally not required when working within a fume hood. If a situation arises where the fume hood is not available or a large spill occurs, a respirator with appropriate cartridges (e.g., organic vapor/acid gas) may be necessary.[9] Use requires prior medical clearance, training, and fit-testing. |
Operational and Disposal Plan: A Step-by-Step Protocol
A self-validating protocol ensures safety at every stage, from weighing the compound to disposing of the final waste product.
Handling and Storage
-
Designated Area: All work with this compound must be confined to a designated area within a certified chemical fume hood.[10][11]
-
Weighing: Handle the solid compound with care to avoid creating dust.[8] Use non-sparking tools to prevent ignition sources.[3]
-
Solutions: When preparing solutions, add the solid to the solvent slowly. Ground and bond containers when transferring flammable liquids.[15]
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[6][7][16] It must be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5][13]
Emergency Procedures: Spill and Exposure
In Case of a Spill:
-
Small Spill (inside fume hood): Absorb with an inert, dry material (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[6][11][15]
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.[5][10]
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][11][17] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[4][11][17] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing has stopped, begin artificial respiration.[18][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18][8]
Waste Disposal
-
Segregation is Key: As a halogenated organic compound, all waste containing this compound (including contaminated gloves, absorbent materials, and solutions) must be disposed of in a designated "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste.
-
Container Management: Waste containers must be made of compatible material, kept closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical name.[3][6]
-
Final Disposal: Arrange for disposal through your institution's licensed hazardous waste management program.[3][6] Never pour this chemical down the drain.[6][12]
Workflow Visualization
The following diagram outlines the logical flow for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- Acetonitrile - Hazardous Substance Fact Sheet. (2016, May). New Jersey Department of Health.
- Safety D
- Acetonitrile Chemical Fact Sheet. University of Wisconsin-Madison.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, October 15). Yufeng.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024, June 4). Yufeng.
- Bromine in orgo lab SOP.
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. James Madison University.
- SAFETY DATA SHEET - Bromoacetonitrile. (2010, November 16). Fisher Scientific.
- Acetonitrile - Incident management. (2024, November 4). GOV.UK.
- Standard Operating Procedure for Bromine.
- SAFETY DATA SHEET - HIGH PURITY ACETONITRILE. (2021, May 25). Unigel.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.
- Material Safety Data Sheet acc. to OSHA and ANSI - Indole-3-acetonitrile. (2008, November 11). FooDB.
- Standard Operating Procedure for Labor
- Bromine Safety & Standard Operating Procedures. University of Washington.
- SAFETY DATA SHEET - Bromoacetonitrile. (2016, December 14). MP Biomedicals.
- MSDS of 2-(6-bromo-1H-indol-3-yl)acetamide. (2025, December 23). Capot Chemical.
- BROMOACETONITRILE. CAMEO Chemicals - NOAA.
- (2-bromo-1H-indol-3-yl)-acetonitrile Safety Data Sheet. HANGZHOU LEAP CHEM CO., LTD. - Echemi.
- Acetonitrile - SAFETY D
Sources
- 1. foodb.ca [foodb.ca]
- 2. unigel.com.br [unigel.com.br]
- 3. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 4. fishersci.com [fishersci.com]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. ehs.providence.edu [ehs.providence.edu]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. capotchem.com [capotchem.com]
- 9. utoledo.edu [utoledo.edu]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. nj.gov [nj.gov]
- 16. agilent.com [agilent.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
